molecular formula C24H20N2O2S B15584902 (R)-IBR2

(R)-IBR2

货号: B15584902
分子量: 400.5 g/mol
InChI 键: YCOHEPDJLXZVBZ-XMMPIXPASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(R)-IBR2 is a useful research compound. Its molecular formula is C24H20N2O2S and its molecular weight is 400.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C24H20N2O2S

分子量

400.5 g/mol

IUPAC 名称

(1R)-2-benzylsulfonyl-1-(1H-indol-3-yl)-1H-isoquinoline

InChI

InChI=1S/C24H20N2O2S/c27-29(28,17-18-8-2-1-3-9-18)26-15-14-19-10-4-5-11-20(19)24(26)22-16-25-23-13-7-6-12-21(22)23/h1-16,24-25H,17H2/t24-/m1/s1

InChI 键

YCOHEPDJLXZVBZ-XMMPIXPASA-N

产品来源

United States

Foundational & Exploratory

(R)-IBR2: A Technical Guide to its Mechanism of Action as a RAD51 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-IBR2 is a potent and specific small-molecule inhibitor of the RAD51 recombinase, a protein central to the homologous recombination (HR) pathway for DNA double-strand break repair. By directly targeting RAD51, this compound disrupts critical cellular processes for DNA maintenance, leading to the inhibition of cancer cell growth and the induction of apoptosis. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its molecular interactions, effects on signaling pathways, and summaries of key experimental data and protocols.

Core Mechanism of Action

This compound exerts its biological effects through a multi-faceted inhibition of RAD51 function. The primary mechanism involves direct binding to RAD51, which in turn disrupts its multimerization and promotes its degradation via the ubiquitin-proteasome pathway.[1] This cascade of events ultimately impairs homologous recombination, a DNA repair mechanism often upregulated in cancer cells, leading to cell death.[1][2]

Direct Binding to RAD51

This compound was identified through a forward chemical-genetics approach using an inducible reverse yeast two-hybrid system designed to screen for compounds that disrupt the interaction between RAD51 and the BRC repeat of BRCA2.[1] Subsequent biochemical assays confirmed that IBR2 directly and specifically binds to RAD51.[1] It is believed that IBR2 binds to a hydrophobic pocket on RAD51, the same site involved in RAD51 multimerization and its interaction with BRCA2.[1][3]

Inhibition of RAD51 Multimerization

A critical step in homologous recombination is the formation of a RAD51 nucleoprotein filament on single-stranded DNA, which requires the multimerization of RAD51 monomers.[1] this compound has been shown to effectively inhibit this multimerization process.[1][3] By preventing the assembly of functional RAD51 filaments, this compound incapacitates the cell's ability to carry out homologous recombination.

Induction of Proteasome-Mediated RAD51 Degradation

Beyond disrupting its function, this compound also leads to a reduction in the cellular levels of the RAD51 protein by accelerating its degradation through the ubiquitin-proteasome pathway.[1] Treatment of cells with IBR2 results in the time-dependent poly-ubiquitination of RAD51, marking it for destruction by the proteasome.[1]

Cellular Consequences of this compound Action

The inhibition of RAD51 by this compound triggers a series of downstream cellular events, culminating in anti-proliferative and pro-apoptotic effects, particularly in cancer cells that are often more reliant on DNA repair pathways for survival.

Impairment of Homologous Recombination

As a direct consequence of RAD51 inhibition, this compound impairs the process of homologous recombination. This has been demonstrated in cellular assays where IBR2 treatment reduces the frequency of HR-mediated repair of DNA double-strand breaks.[1] Furthermore, IBR2 has been shown to inhibit the formation of ionizing radiation-induced RAD51 foci, which are cellular markers of active DNA repair.[1][4]

Inhibition of Cancer Cell Growth and Induction of Apoptosis

By compromising a key DNA repair pathway, this compound selectively inhibits the growth of various cancer cell lines.[1] The accumulation of unrepaired DNA damage ultimately leads to the induction of apoptosis.[4]

Synergistic and Antagonistic Interactions

The activity of IBR2 can be modulated by the presence of other therapeutic agents. It has been shown to have synergistic antiproliferative effects when combined with inhibitors of receptor tyrosine kinases (e.g., imatinib, gefitinib) and microtubule proteins (e.g., vincristine).[5] Conversely, IBR2 antagonizes the cytotoxic effects of certain DNA-damaging agents, including the PARP inhibitor olaparib (B1684210) and platinum-based chemotherapy like cisplatin.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for IBR2.

Parameter Value Assay Reference
IC50 (BRCA2/RAD51 Interaction) 0.11 µMSurface Plasmon Resonance (SPR) Competitive Binding Assay[3]
Cell Line Cancer Type GI50 (Growth Inhibition) Reference
K562Chronic Myeloid Leukemia12.5 µM[1]
HeLaCervical Cancer14.5 µM[1]
MDA-MB-231Triple-Negative Breast Cancer14.2 µM[1]
MDA-MB-468Triple-Negative Breast Cancer14.8 µM[6]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action Signaling Pathway

IBR2_Mechanism IBR2 This compound RAD51 RAD51 Monomer IBR2->RAD51 Binds to hydrophobic pocket RAD51_multi RAD51 Multimerization (Filament Formation) IBR2->RAD51_multi Inhibits Ub_Proteasome Ubiquitin-Proteasome System IBR2->Ub_Proteasome Promotes RAD51->RAD51_multi Degradation RAD51 Degradation RAD51->Degradation HR Homologous Recombination Repair RAD51_multi->HR DNA_repair DNA Repair HR->DNA_repair Cell_Survival Cell Survival HR->Cell_Survival Ub_Proteasome->RAD51 Ubiquitinates Apoptosis Apoptosis Degradation->Apoptosis CellGrowth Cancer Cell Growth Inhibition Degradation->CellGrowth DNA_repair->Cell_Survival Affinity_Pulldown_Workflow cluster_prep Preparation cluster_incubation Incubation & Capture cluster_analysis Analysis Biotin_IBR2 Synthesize Biotin-conjugated This compound (Bait) Incubate Incubate Biotin-(R)-IBR2 with Cell Lysate Biotin_IBR2->Incubate Cell_Lysate Prepare HeLa Cell Lysate (Prey Source) Cell_Lysate->Incubate Neutravidin Add Neutravidin Resin (Binds Biotin) Incubate->Neutravidin Capture Capture Bait-Prey Complex Neutravidin->Capture Wash Wash Resin to Remove Non-specific Binders Capture->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE & Western Blot Elute->SDS_PAGE Detect_RAD51 Detect RAD51 using Specific Antibody SDS_PAGE->Detect_RAD51

References

(R)-IBR2 as a RAD51 Inhibitor: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (R)-IBR2, a potent small molecule inhibitor of the RAD51 protein. This document details its mechanism of action, impact on DNA repair pathways, and its potential as a therapeutic agent. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction to RAD51 and its Role in Homologous Recombination

RAD51 is a key enzyme in the homologous recombination (HR) pathway, a crucial mechanism for the high-fidelity repair of DNA double-strand breaks (DSBs).[1] As a eukaryotic homolog of the bacterial RecA protein, RAD51 forms a nucleoprotein filament on single-stranded DNA (ssDNA) overhangs at the site of a DSB. This filament is essential for the search for a homologous DNA sequence on a sister chromatid, which is then used as a template to accurately repair the break. Given its central role in maintaining genomic integrity, dysregulation of RAD51 is frequently observed in various cancers. Overexpression of RAD51 is often associated with resistance to DNA-damaging cancer therapies, making it a compelling target for drug development.

This compound: A Specific Inhibitor of RAD51

This compound is the (R)-enantiomer of IBR2, a small molecule identified for its ability to directly bind to and inhibit RAD51. While much of the publicly available data refers to the racemic mixture "IBR2," it is understood that the (R)-isomer is the biologically active component. IBR2 has been shown to disrupt the normal function of RAD51, leading to impaired HR, increased sensitivity to DNA damaging agents, and induction of apoptosis in cancer cells.[1]

Mechanism of Action

This compound exerts its inhibitory effect on RAD51 through a multi-faceted mechanism:

  • Disruption of RAD51 Multimerization: this compound binds to a hydrophobic pocket on the RAD51 protein, which is critical for the protomer-protomer interactions required for the formation of the RAD51 nucleoprotein filament. By occupying this site, this compound prevents the assembly of functional RAD51 multimers on ssDNA.[2]

  • Promotion of Proteasome-Mediated Degradation: Treatment with IBR2 has been shown to lead to a time-dependent decrease in cellular RAD51 protein levels.[1][3] This is achieved by promoting the ubiquitination of RAD51, targeting it for degradation by the proteasome.[1][3]

The following diagram illustrates the proposed mechanism of action of this compound.

cluster_0 Normal Homologous Recombination cluster_1 This compound Inhibition DNA_DSB DNA Double-Strand Break ssDNA ssDNA Resection DNA_DSB->ssDNA RAD51_filament RAD51 Nucleoprotein Filament ssDNA->RAD51_filament Binding RAD51_monomers RAD51 Monomers RAD51_monomers->RAD51_filament Multimerization HR_Repair Homologous Recombination Repair RAD51_filament->HR_Repair R_IBR2 This compound RAD51_monomers_inhibited RAD51 Monomers R_IBR2->RAD51_monomers_inhibited Binds to RAD51 Ubiquitin Ubiquitin RAD51_monomers_inhibited->Ubiquitin Promotes Ubiquitination Inhibited_HR Inhibited Homologous Recombination RAD51_monomers_inhibited->Inhibited_HR Blocks Multimerization Proteasome Proteasome Ubiquitin->Proteasome Degradation RAD51 Degradation Proteasome->Degradation Start Start Seed_Cells Seed_Cells Start->Seed_Cells 1 End End Treat_IBR2 Treat_IBR2 Seed_Cells->Treat_IBR2 2 Induce_Damage Induce_Damage Treat_IBR2->Induce_Damage 3 Incubate Incubate Induce_Damage->Incubate 4 Fix_Permeabilize Fix_Permeabilize Incubate->Fix_Permeabilize 5 Block Block Fix_Permeabilize->Block 6 Primary_Ab Primary_Ab Block->Primary_Ab 7 Secondary_Ab Secondary_Ab Primary_Ab->Secondary_Ab 8 Counterstain Counterstain Secondary_Ab->Counterstain 9 Mount_Image Mount_Image Counterstain->Mount_Image 10 Mount_Image->End Start Start Cell_Treatment Cell_Treatment Start->Cell_Treatment 1 End End Cell_Lysis Cell_Lysis Cell_Treatment->Cell_Lysis 2 Protein_Quant Protein_Quant Cell_Lysis->Protein_Quant 3 Sample_Prep Sample_Prep Protein_Quant->Sample_Prep 4 SDS_PAGE SDS_PAGE Sample_Prep->SDS_PAGE 5 Transfer Transfer SDS_PAGE->Transfer 6 Blocking Blocking Transfer->Blocking 7 Primary_Ab Primary_Ab Blocking->Primary_Ab 8 Secondary_Ab Secondary_Ab Primary_Ab->Secondary_Ab 9 Detection Detection Secondary_Ab->Detection 10 Detection->End Start Start Cell_Treatment Cell_Treatment Start->Cell_Treatment 1 End End Cell_Lysis Cell_Lysis Cell_Treatment->Cell_Lysis 2 Pre_Clearing Pre_Clearing Cell_Lysis->Pre_Clearing 3 Immunoprecipitation Immunoprecipitation Pre_Clearing->Immunoprecipitation 4 Complex_Capture Complex_Capture Immunoprecipitation->Complex_Capture 5 Washing Washing Complex_Capture->Washing 6 Elution Elution Washing->Elution 7 Analysis Analysis Elution->Analysis 8 Analysis->End

References

An In-depth Technical Guide to the Discovery and Synthesis of (R)-IBR2 Analogues as RAD51 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The integrity of the human genome is constantly challenged by endogenous and exogenous DNA damaging agents. To counteract this, cells have evolved intricate DNA repair mechanisms. One of the most critical pathways for the high-fidelity repair of DNA double-strand breaks (DSBs) is homologous recombination (HR). A key protein in this pathway is RAD51, which forms a nucleoprotein filament on single-stranded DNA, enabling the search for a homologous template and subsequent DNA strand invasion to initiate repair.[1][2][3]

In many cancers, the expression and activity of RAD51 are upregulated, contributing to therapeutic resistance against DNA-damaging agents like chemotherapy and radiation.[4] This makes RAD51 an attractive target for the development of novel anticancer therapeutics. Small molecule inhibitors of RAD51, such as (R)-IBR2, have shown promise in preclinical studies by disrupting RAD51 function and sensitizing cancer cells to treatment.[5]

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound analogues as potent RAD51 inhibitors. We will delve into the synthetic methodologies, present key biological data, and visualize the underlying molecular pathways and experimental workflows.

Discovery and Rationale for this compound Analogue Development

The parent compound, IBR2, was identified as a specific inhibitor of human RAD51, demonstrating an IC50 of 27.4 µM in a DNA strand exchange assay.[6][7][8] It was found to disrupt RAD51 multimerization, leading to the proteasome-mediated degradation of the RAD51 protein and impairment of HR.[5] Subsequent studies revealed that the (R)-enantiomer of IBR2 exhibited greater biological activity than the (S)-enantiomer. This stereospecificity provided a strong rationale for the design and synthesis of analogues based on the this compound scaffold to improve potency and drug-like properties.

The development of this compound analogues has focused on modifications of the tetrahydroisoquinoline and indole (B1671886) moieties to explore structure-activity relationships (SAR) and enhance inhibitory activity against various cancer cell lines.

Synthesis of this compound Analogues

The stereoselective synthesis of this compound analogues has been achieved through two primary routes, both ensuring the desired chirality at the key stereocenter. These methods allow for the generation of a diverse library of analogues for biological screening.

General Experimental Protocols

Below are generalized protocols for the key synthetic transformations involved in the preparation of this compound analogues based on published methodologies.[9] Researchers should refer to the specific literature for detailed reaction conditions for each analogue.

Route 1: Addition of N-Boc-3-bromoindole to a Chiral Sulfinamide

This route allows for the separation of diastereomers to obtain the desired stereoisomer.

  • Step 1: Synthesis of the Chiral Sulfinamide: A suitable chiral amine is reacted with a sulfinyl chloride to generate the chiral sulfinamide.

  • Step 2: Addition of Indole: N-Boc-3-bromoindole is reacted with the chiral sulfinamide in the presence of a strong base (e.g., n-butyllithium) to yield a mixture of diastereomers.

  • Step 3: Separation of Diastereomers: The diastereomers are separated using chromatographic techniques (e.g., column chromatography).

  • Step 4: Conversion to the Key Amine: The separated sulfinamide is converted to the corresponding amine through a multi-step sequence.

  • Step 5: Final Analog Synthesis: The key amine is then elaborated through various reactions, such as acylation and alkylation, to produce the final this compound analogues.

Route 2: Enantioselective Addition of Indole to a Sulfonyl Amide

This route utilizes a chiral catalyst to achieve high enantioselectivity.

  • Step 1: Catalytic Enantioselective Addition: Indole is added to a sulfonyl amide in the presence of a bifunctional aminothiourea catalyst to yield the desired enantiomer with high enantiomeric excess (ee).

  • Step 2: Acylation and Allylation: The resulting sulfonyl amide is acylated and subsequently allylated.

  • Step 3: Ring-Closing Metathesis (RCM): The allylated intermediate undergoes RCM to form the tetrahydroisoquinoline core.

  • Step 4: Deprotection: Removal of protecting groups (e.g., Boc) yields the final this compound analogues.

Characterization Data:

Comprehensive characterization of the synthesized analogues is crucial. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are used to confirm the chemical structure of the compounds.[9]

  • High-Resolution Mass Spectrometry (HRMS): HRMS is employed to determine the exact mass and confirm the elemental composition of the synthesized molecules.[10][11]

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is used to determine the enantiomeric excess of the final products.[9]

Biological Activity and Data Presentation

The biological activity of this compound analogues is primarily assessed through their ability to inhibit the growth of cancer cells, particularly those known to be reliant on RAD51 for survival.

Cell Growth Inhibition Assays

The anti-proliferative effects of the analogues are typically evaluated using cell viability assays such as the MTT or XTT assay. These assays measure the metabolic activity of cells, which correlates with cell number. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

Quantitative Data Summary

The following table summarizes the reported IC50 values for a selection of this compound analogues against the MDA-MB-468 triple-negative breast cancer cell line.

CompoundIC50 (µM) in MDA-MB-468 Cells
IBR2 (parent compound)14.8
IBR1179.5
IBR1203.1
IBR1236.3
IBR1246.2

Data sourced from a study on novel RAD51 inhibitors.

Mechanism of Action and Signaling Pathways

This compound analogues exert their anticancer effects by directly targeting RAD51 and inhibiting its function in homologous recombination.

RAD51-Mediated Homologous Recombination Pathway

The following diagram illustrates the key steps in RAD51-mediated homologous recombination and the point of inhibition by this compound analogues.

RAD51_Pathway cluster_initiation 1. DSB Recognition and Resection cluster_filament 2. RAD51 Filament Formation cluster_repair 3. Homology Search and Strand Invasion DSB DNA Double-Strand Break (DSB) MRN MRN Complex DSB->MRN Resection 5' to 3' Resection (creates 3' overhangs) MRN->Resection ssDNA Single-Strand DNA (ssDNA) Resection->ssDNA RPA RPA Coating ssDNA->RPA RAD51_loading RAD51 Loading (mediated by BRCA2) RPA->RAD51_loading RAD51_filament RAD51-ssDNA Filament RAD51_loading->RAD51_filament Homology_Search Homology Search RAD51_filament->Homology_Search IBR2 This compound Analogues IBR2->RAD51_loading Inhibition Strand_Invasion Strand Invasion (D-loop formation) Homology_Search->Strand_Invasion DNA_Synthesis DNA Synthesis and Ligation Strand_Invasion->DNA_Synthesis Repair_Complete Repair Complete DNA_Synthesis->Repair_Complete Experimental_Workflow cluster_screening 1. Primary Screening cluster_validation 2. Hit Validation and Dose-Response cluster_mechanistic 3. Mechanistic Studies Library Compound Library (this compound Analogues) HTS High-Throughput Screening (e.g., Cell Viability Assay) Library->HTS Hits Initial Hits HTS->Hits Dose_Response Dose-Response Studies (IC50 Determination) Hits->Dose_Response Validated_Hits Validated Hits Dose_Response->Validated_Hits RAD51_Foci RAD51 Foci Formation Assay Validated_Hits->RAD51_Foci Strand_Exchange DNA Strand Exchange Assay Validated_Hits->Strand_Exchange Western_Blot Western Blot (RAD51 protein levels) Validated_Hits->Western_Blot Lead_Compound Lead Compound(s) RAD51_Foci->Lead_Compound Strand_Exchange->Lead_Compound Western_Blot->Lead_Compound

References

(R)-IBR2: A Technical Guide to its Biological Functions and Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-IBR2 is a potent and specific small molecule inhibitor of RAD51, a critical enzyme in the homologous recombination (HR) pathway for DNA double-strand break repair. By disrupting RAD51 function, this compound compromises the ability of cancer cells to repair DNA damage, leading to cell cycle arrest, apoptosis, and sensitization to DNA-damaging agents. This technical guide provides an in-depth overview of the biological functions of this compound, its mechanism of action, and its impact on cellular signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting the DNA damage response in cancer.

Introduction

Genomic instability is a hallmark of cancer, and the DNA damage response (DDR) is a critical network of pathways that cells use to repair damaged DNA and maintain genomic integrity. The homologous recombination (HR) pathway is a high-fidelity mechanism for repairing DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage. RAD51, a recombinase, is the central protein in HR, where it forms a nucleoprotein filament on single-stranded DNA, searches for a homologous template, and catalyzes strand invasion to initiate repair.[1][2]

Upregulation of RAD51 is observed in various cancers and is often associated with resistance to chemotherapy and radiation.[3] Therefore, targeting RAD51 has emerged as a promising anti-cancer strategy. This compound is a specific inhibitor of RAD51 that has demonstrated significant anti-proliferative activity in cancer cells.[4][5] This document details the molecular mechanisms and biological consequences of RAD51 inhibition by this compound.

Mechanism of Action of this compound

This compound exerts its inhibitory effect on RAD51 through a multi-faceted mechanism:

  • Disruption of RAD51 Multimerization: this compound binds to a hydrophobic pocket on the RAD51 protein, which is crucial for the interaction between RAD51 protomers.[2][5] This binding prevents the formation of the RAD51 nucleoprotein filament, a structure essential for its recombinase activity.[5]

  • Promotion of Proteasome-Mediated Degradation: By inhibiting RAD51 multimerization, this compound exposes sites on the RAD51 monomer that are targeted for ubiquitination.[6][7] This leads to the polyubiquitination of RAD51 and its subsequent degradation by the proteasome, resulting in a decrease in cellular RAD51 protein levels.[6][8]

  • Inhibition of RAD51 Foci Formation: Following DNA damage, RAD51 is recruited to the sites of DSBs, forming nuclear structures known as RAD51 foci, which are indicative of active HR repair.[9][10] Treatment with this compound significantly reduces the formation of these damage-induced RAD51 foci, demonstrating its ability to inhibit the recruitment and function of RAD51 at DNA lesions.[8][10]

Biological Functions of this compound

The inhibition of RAD51 by this compound triggers a cascade of cellular events, ultimately leading to cancer cell death.

Inhibition of Homologous Recombination Repair

By disrupting RAD51 function, this compound effectively blocks the HR pathway for DSB repair. This impairment of a major DNA repair mechanism leads to the accumulation of unrepaired DNA damage.[5][11]

Induction of Apoptosis

The accumulation of lethal DNA damage due to HR inhibition activates apoptotic signaling pathways.[5][12] The inability of cancer cells to repair DSBs triggers a cell death program characterized by the activation of caspases and subsequent cellular dismantling.[13][14]

Sensitization to Chemotherapy and Radiation

Many conventional cancer therapies, such as certain chemotherapeutic agents (e.g., cisplatin, doxorubicin) and ionizing radiation, function by inducing DNA damage.[3][15] By crippling the cell's ability to repair this damage, this compound can synergize with these agents, enhancing their cytotoxic effects and potentially overcoming drug resistance.[15]

Signaling Pathways Modulated by this compound

This compound primarily impacts the Homologous Recombination pathway. Its downstream effects converge on the induction of apoptosis.

Homologous_Recombination_Pathway cluster_0 DNA Double-Strand Break cluster_1 HR Repair Pathway cluster_2 This compound Intervention DSB DNA Double-Strand Break MRN MRN Complex DSB->MRN Sensing RPA RPA Coating MRN->RPA Resection BRCA2 BRCA2 RPA->BRCA2 RAD51_mono RAD51 Monomers BRCA2->RAD51_mono Loading RAD51_filament RAD51 Filament RAD51_mono->RAD51_filament Multimerization Ub Ubiquitination RAD51_mono->Ub Strand_Invasion Strand Invasion & Homology Search RAD51_filament->Strand_Invasion Repair DNA Repair & Ligation Strand_Invasion->Repair R_IBR2 This compound R_IBR2->RAD51_mono R_IBR2->RAD51_filament Disrupts Proteasome Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation

Figure 1: this compound Mechanism in the Homologous Recombination Pathway.

Apoptosis_Induction_Pathway R_IBR2 This compound RAD51_Inhibition RAD51 Inhibition R_IBR2->RAD51_Inhibition HR_Deficiency Homologous Recombination Deficiency RAD51_Inhibition->HR_Deficiency DSB_Accumulation DSB Accumulation HR_Deficiency->DSB_Accumulation DDR_Activation DNA Damage Response Activation (ATM/ATR) DSB_Accumulation->DDR_Activation Apoptosis Apoptosis DDR_Activation->Apoptosis Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation

Figure 2: Downstream Signaling Cascade of this compound Leading to Apoptosis.

Quantitative Data

The following tables summarize the reported in vitro efficacy of IBR2.

Parameter Cell Line Value Reference
IC50 MDA-MB-468 (Triple-Negative Breast Cancer)14.8 µM[4]
IC50 Range Most Tested Cancer Cell Lines12-20 µM[4]
IC50 Disruption of BRCA2/RAD51 Interaction0.11 µM[5]

Table 1: In Vitro Potency of IBR2.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the biological functions of this compound.

Western Blotting for RAD51 Degradation

This protocol is designed to assess the effect of this compound on RAD51 protein levels.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Detection Secondary_Ab->Detection Analysis 10. Analysis Detection->Analysis R_IBR2 This compound Treatment R_IBR2->Cell_Culture MG132 MG132 (optional) MG132->Cell_Culture RAD51_Ab Anti-RAD51 Ab RAD51_Ab->Primary_Ab Loading_Ctrl_Ab Loading Control Ab Loading_Ctrl_Ab->Primary_Ab

Figure 3: Workflow for Western Blot Analysis of RAD51 Degradation.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-468, HeLa)

  • This compound (stock solution in DMSO)

  • MG132 (proteasome inhibitor, optional)

  • Cycloheximide (B1669411) (CHX, protein synthesis inhibitor, optional)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: Rabbit anti-RAD51

  • Primary antibody: Mouse or Rabbit anti-loading control (e.g., β-actin, GAPDH)

  • Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0, 10, 20, 40 µM) for the desired time points (e.g., 0, 6, 12, 24 hours). For proteasome inhibition experiments, pre-treat cells with MG132 (e.g., 10 µM) for 1-2 hours before adding this compound.[6] For protein half-life studies, treat cells with cycloheximide (e.g., 50 µg/ml) with or without this compound.[6]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil samples for 5 minutes and load equal amounts of protein onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against RAD51 and a loading control overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply ECL substrate.

  • Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize RAD51 levels to the loading control.

Cell Viability (MTT) Assay for IC50 Determination

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cancer cell line of interest

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with the drug dilutions. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well. Mix gently to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 490 nm or 570 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.[10]

Immunofluorescence for RAD51 Foci Formation

This protocol is for visualizing and quantifying RAD51 foci formation in response to DNA damage and this compound treatment.

Materials:

  • Cancer cell line of interest (e.g., MCF7, U-2 OS)

  • This compound

  • DNA damaging agent (e.g., ionizing radiation, cisplatin)

  • Coverslips in 24-well plates

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBST)

  • Primary antibody: Rabbit anti-RAD51

  • Primary antibody: Mouse anti-γH2AX (a marker for DSBs)

  • Secondary antibodies: Alexa Fluor-conjugated anti-rabbit and anti-mouse

  • DAPI for nuclear staining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on coverslips in 24-well plates. Treat with this compound (e.g., 20 µM) for a specified time (e.g., 8 hours) before inducing DNA damage.[10] Induce DNA damage (e.g., 8-Gy γ-radiation) and allow cells to recover for a few hours.[10]

  • Fixation and Permeabilization: Wash cells with PBS, fix with 4% PFA, and then permeabilize.

  • Blocking: Block with blocking solution for 1 hour.

  • Antibody Staining: Incubate with primary antibodies against RAD51 and γH2AX overnight at 4°C. Wash and then incubate with fluorescently labeled secondary antibodies for 1 hour.

  • Mounting: Stain nuclei with DAPI and mount the coverslips on slides with antifade medium.

  • Imaging and Quantification: Acquire images using a fluorescence microscope. Count the number of RAD51 foci per nucleus in γH2AX-positive cells. A cell is typically considered positive for RAD51 foci if it contains >5 foci.[7]

Conclusion

This compound is a promising RAD51 inhibitor with a well-defined mechanism of action that leads to the disruption of homologous recombination repair and the induction of apoptosis in cancer cells. Its ability to sensitize tumors to conventional therapies makes it an attractive candidate for combination treatments. The experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and other RAD51 inhibitors in the context of cancer drug development.

References

(R)-IBR2 Target Identification and Validation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-IBR2 is a small molecule inhibitor that has garnered significant interest for its potential as an anti-cancer agent. This technical guide provides a comprehensive overview of the identification and validation of its primary molecular target. The document details the experimental methodologies employed to elucidate its mechanism of action, presents key quantitative data, and visualizes the associated signaling pathways.

Target Identification: Unveiling RAD51 as the Primary Target

The primary molecular target of this compound has been identified as RAD51, a key protein in the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair. This identification was achieved through a combination of forward chemical genetics and direct binding assays.

An inducible reverse yeast two-hybrid system was initially used to screen a chemical library for compounds that disrupt the interaction between RAD51 and a peptide from BRCA2 containing the BRC repeats, which are crucial for RAD51 filament formation. This screen identified IBR2 as a compound that promotes yeast growth, indicating a disruption of the RAD51-BRC interaction.

Affinity-Based Target Identification

To confirm direct binding to RAD51 in a cellular context, an affinity pull-down assay was performed. Biotin-conjugated IBR2 was shown to preferentially bind to and pull down RAD51 from HeLa cell lysates, confirming a specific and direct interaction in a complex cellular environment.

Target Validation: Confirming the Biological Activity of this compound

Following the identification of RAD51 as the direct target, a series of validation experiments were conducted to confirm that the biological effects of this compound are mediated through the inhibition of RAD51 function.

Disruption of RAD51 Multimerization and Interaction with BRCA2

Surface Plasmon Resonance (SPR) competition assays demonstrated that this compound effectively competes with the BRC repeats of BRCA2 for binding to RAD51. This disruption of the critical RAD51-BRCA2 interaction inhibits the formation of the RAD51 nucleoprotein filament, a crucial step in homologous recombination.

Inhibition of RAD51 Foci Formation

A hallmark of cellular response to DNA damage is the formation of nuclear RAD51 foci, which represent sites of active DNA repair. Immunofluorescence studies have shown that this compound significantly reduces the formation of ionizing radiation (IR)-induced RAD51 foci in cancer cells, indicating an impairment of the DNA damage response.

Induction of Proteasome-Mediated RAD51 Degradation

Further investigation into the mechanism of action revealed that this compound treatment leads to a decrease in RAD51 protein levels. This reduction is due to the acceleration of proteasome-mediated degradation of RAD51, further diminishing the cell's capacity for homologous recombination repair.

Quantitative Data Summary

The following tables summarize the key quantitative data from the target identification and validation studies of this compound.

ParameterValueCell Line/SystemReference
IC₅₀ (BRC-RAD51 Interaction) 0.11 µMSurface Plasmon Resonance[1]
IC₅₀ (Growth Inhibition - MCF7) 14.8 µMMCF7 Breast Cancer Cells[2]
IC₅₀ (Growth Inhibition - Various) 12-20 µMVarious Cancer Cell Lines[2]

Table 1: In Vitro Efficacy of this compound

Experimental Condition% of Cells with RAD51 Focip-valueReference
Control (DMSO) + 8-Gy γ-radiation ~40%-[3]
This compound (20 µM) + 8-Gy γ-radiation ~15%0.006[3]

Table 2: Effect of this compound on Ionizing Radiation-Induced RAD51 Foci Formation in MCF7 Cells

Treatment Condition (HeLa Cells)Relative RAD51 Protein Level (vs. 0h)Reference
This compound (20 µM) - 8h Decreased[1]
This compound (20 µM) - 24h Significantly Decreased[1]

Table 3: Effect of this compound on RAD51 Protein Levels

Signaling Pathways

The primary signaling pathway affected by this compound is the DNA double-strand break (DSB) repair pathway, specifically homologous recombination. By targeting RAD51, this compound disrupts this critical repair mechanism, leading to the accumulation of DNA damage and subsequent cell death, often through apoptosis.

DNA Double-Strand Break Repair Pathway

DNA_DSB_Repair cluster_DSB DNA Double-Strand Break cluster_HR Homologous Recombination (HR) DSB DNA Double-Strand Break MRN MRN Complex (MRE11/RAD50/NBS1) DSB->MRN Sensing ATM ATM Kinase MRN->ATM Activation BRCA1 BRCA1 ATM->BRCA1 Phosphorylation BRCA2 BRCA2 BRCA1->BRCA2 RAD51 RAD51 BRCA2->RAD51 Loading onto ssDNA Filament RAD51 Nucleoprotein Filament RAD51->Filament Multimerization Repair DNA Repair & Genomic Stability Filament->Repair IBR2 This compound IBR2->RAD51 Inhibits Binding to BRCA2 & Multimerization Degradation Proteasomal Degradation IBR2->Degradation Degradation->RAD51 Reduces Protein Level

Figure 1: this compound Mechanism in the HR Pathway.
Apoptosis Signaling Pathway

The inhibition of RAD51 and subsequent accumulation of DNA damage can trigger apoptosis. While the precise signaling cascade initiated by this compound is not fully elucidated, it is expected to involve the activation of effector caspases, leading to the cleavage of key cellular substrates like PARP and ultimately, programmed cell death.

Apoptosis_Pathway IBR2 This compound RAD51_Inhibition RAD51 Inhibition IBR2->RAD51_Inhibition DNA_Damage Accumulated DNA Damage RAD51_Inhibition->DNA_Damage Apoptosis_Signal Pro-Apoptotic Signals (e.g., p53 activation) DNA_Damage->Apoptosis_Signal Bcl2_Family Modulation of Bcl-2 Family Proteins Apoptosis_Signal->Bcl2_Family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondria Caspase_Activation Caspase Cascade Activation (e.g., Caspase-3) Mitochondria->Caspase_Activation PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 2: Proposed Apoptotic Pathway Induction.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Surface Plasmon Resonance (SPR) Competition Assay

Objective: To determine the ability of this compound to compete with BRCA2 BRC repeats for binding to RAD51.

Protocol:

  • Recombinant His-tagged RAD51 is immobilized on a CM5 sensor chip.

  • A mixture of a constant concentration of GST-BRC repeats and varying concentrations of this compound (or control compound) is injected over the sensor surface.

  • The binding response (in Resonance Units, RU) is monitored in real-time.

  • A decrease in the binding signal of GST-BRC in the presence of this compound indicates competition.

  • The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Affinity Pull-Down Assay

Objective: To confirm the direct binding of this compound to RAD51 in a cellular lysate.

Protocol:

  • Biotin-conjugated this compound (or a biotinylated inactive analog as a negative control) is synthesized.

  • HeLa cell lysate is prepared.

  • The lysate is incubated with the biotinylated compound.

  • Streptavidin-coated beads are added to the mixture to capture the biotinylated compound and any interacting proteins.

  • The beads are washed to remove non-specific binders.

  • The bound proteins are eluted from the beads.

  • The eluate is analyzed by SDS-PAGE and Western blotting using an anti-RAD51 antibody to detect the presence of pulled-down RAD51.

Immunofluorescence for RAD51 Foci Formation

Objective: To quantify the effect of this compound on the formation of RAD51 nuclear foci in response to DNA damage.

Protocol:

  • MCF7 cells are seeded on coverslips.

  • Cells are pre-treated with this compound or DMSO (vehicle control) for a specified time (e.g., 8 hours).

  • DNA damage is induced by exposing the cells to ionizing radiation (e.g., 8-Gy γ-radiation).

  • After a recovery period (e.g., 4 hours), the cells are fixed with paraformaldehyde and permeabilized with Triton X-100.

  • Cells are incubated with a primary antibody against RAD51.

  • Following washing, a fluorescently labeled secondary antibody is applied.

  • The cell nuclei are counterstained with DAPI.

  • The coverslips are mounted, and images are acquired using a fluorescence microscope.

  • The number of cells with a defined number of RAD51 foci (e.g., >5 foci per nucleus) is quantified.

Proteasome-Mediated Degradation Assay

Objective: To determine if this compound induces the degradation of RAD51 via the proteasome.

Protocol:

  • HeLa cells are treated with this compound, the proteasome inhibitor MG132, or a combination of both. A control group is treated with DMSO.

  • To block new protein synthesis, cycloheximide (B1669411) (CHX) can be added to all conditions.

  • Cells are harvested at different time points after treatment.

  • Whole-cell lysates are prepared.

  • The levels of RAD51 protein are analyzed by Western blotting.

  • A decrease in RAD51 levels in the presence of this compound that is rescued by co-treatment with MG132 indicates proteasome-mediated degradation.

Off-Target Profile and Alternative Methodologies

While RAD51 is the validated primary target of this compound, a comprehensive understanding of its full target landscape is crucial for further drug development. Methodologies such as Kinobeads profiling and Cellular Thermal Shift Assay (CETSA) are powerful tools for identifying on- and off-targets.

Kinobeads Profiling: This chemical proteomics approach utilizes beads coated with broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome. By performing a competition binding experiment with this compound, one could identify kinases that are potential off-targets. To date, a public kinome scan or Kinobeads profile for this compound has not been identified.

Cellular Thermal Shift Assay (CETSA): CETSA is a biophysical method that assesses target engagement in a cellular environment. Ligand binding can alter the thermal stability of a protein. By treating cells with this compound and then subjecting them to a temperature gradient, changes in the melting temperature of RAD51 could confirm target engagement. Currently, there is no publicly available CETSA data for this compound.

The following diagram illustrates the general workflow for a Kinobeads competition assay.

Kinobeads_Workflow Lysate Cell Lysate (containing kinome) Incubation1 Incubate Lysate with this compound Lysate->Incubation1 IBR2 This compound IBR2->Incubation1 Kinobeads Kinobeads (immobilized broad-spectrum kinase inhibitors) Incubation2 Add Kinobeads Kinobeads->Incubation2 Incubation1->Incubation2 Pull_down Affinity Pull-down of Kinases Incubation2->Pull_down Elution Elution & Digestion Pull_down->Elution MS LC-MS/MS Analysis Elution->MS Analysis Quantitative Proteomics: Identify competed kinases (potential off-targets) MS->Analysis

Figure 3: Kinobeads Competition Assay Workflow.

Conclusion

The collective evidence strongly validates RAD51 as the primary molecular target of this compound. The compound directly binds to RAD51, disrupts its interaction with BRCA2 and its multimerization, inhibits its recruitment to sites of DNA damage, and promotes its proteasomal degradation. These actions effectively cripple the homologous recombination pathway, leading to increased sensitivity of cancer cells to DNA damaging agents and inducing apoptosis. While a comprehensive off-target profile using techniques like Kinobeads profiling and CETSA is not yet publicly available, the existing data provides a solid foundation for the continued development of this compound as a targeted anti-cancer therapeutic. Further investigation into the specifics of the apoptotic pathway triggered by this compound will provide a more complete understanding of its cellular effects.

References

The Role of (R)-IBR2 in DNA Double-Strand Break Repair: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNA double-strand breaks (DSBs) are highly cytotoxic lesions that pose a significant threat to genomic integrity. The faithful repair of these breaks is crucial for cell survival and the prevention of diseases such as cancer. Homologous recombination (HR) is a major, high-fidelity pathway for DSB repair, with the RAD51 recombinase playing a central role. Consequently, RAD51 has emerged as a promising target for anticancer therapies. This technical guide provides an in-depth overview of the small molecule (R)-IBR2, a potent and specific inhibitor of RAD51. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its characterization, and visualize its impact on the DNA damage response pathway.

Introduction to this compound and DNA Double-Strand Break Repair

Cells have evolved two primary mechanisms to repair DNA double-strand breaks: the error-prone non-homologous end joining (NHEJ) pathway and the high-fidelity homologous recombination (HR) pathway.[1][2] The choice between these pathways is influenced by factors such as the cell cycle phase.[3] HR, which is predominantly active in the S and G2 phases, utilizes a sister chromatid as a template for accurate repair and is critically dependent on the RAD51 protein.[2][3]

Many cancers exhibit a dependency on HR for survival, particularly those with defects in other DNA repair pathways. This has led to the development of inhibitors targeting key HR proteins. This compound is a small molecule identified for its ability to specifically inhibit RAD51.[4][5] By disrupting RAD51 function, this compound impairs the HR repair pathway, leading to the accumulation of DNA damage, cell cycle arrest, and apoptosis in cancer cells.[5][6] This makes this compound a valuable tool for studying DNA repair and a potential therapeutic agent for sensitizing tumors to DNA-damaging treatments like radiation and chemotherapy.

Mechanism of Action of this compound

This compound exerts its inhibitory effect on DNA double-strand break repair primarily by targeting the RAD51 protein. Its mechanism of action involves several key steps:

  • Direct Binding to RAD51: this compound directly binds to a hydrophobic pocket on the RAD51 protein.[7]

  • Disruption of RAD51 Multimerization: This binding inhibits the oligomerization of RAD51 monomers into the nucleoprotein filaments that are essential for strand invasion during homologous recombination.[4][5][7]

  • Inhibition of RAD51-BRCA2 Interaction: this compound has been shown to disrupt the interaction between RAD51 and the BRC repeats of BRCA2, a critical step for the recruitment and loading of RAD51 onto single-stranded DNA at the site of damage.[4][7]

  • Promotion of Proteasomal Degradation: Treatment with this compound leads to the poly-ubiquitination of RAD51, marking it for degradation by the proteasome.[4][6] This results in a decrease in the overall cellular levels of RAD51 protein.

The culmination of these actions is a significant impairment of the homologous recombination pathway, leaving cancer cells vulnerable to the cytotoxic effects of DNA double-strand breaks.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for the activity of this compound in various experimental settings.

ParameterValueCell Line(s)CommentsReference(s)
IC50 for Cell Growth Inhibition 12-20 µMVarious cancer cell linesGeneral range for most tested cancer cell lines.[5]
14.8 µMMBA-MD-468 (Triple-negative breast cancer)Specific example of IC50 for cell growth inhibition.[5]
IC50 for Disruption of BRCA2-RAD51 Interaction 0.11 µMIn vitro assayDemonstrates potent inhibition of a key protein-protein interaction in the HR pathway.[4][7]
Concentration for RAD51 Foci Inhibition 20 µMMCF7Effective concentration for significantly reducing the formation of ionizing radiation-induced RAD51 foci.[4]
Concentration for HR Inhibition 20 µMHeLa-DR-GFPConcentration used to measure a significant decrease in homologous recombination frequency.[4]
Concentration for RAD51 Degradation 20 µMVariousConcentration at which accelerated proteasome-mediated degradation of RAD51 is observed.[4][6]

Signaling and Experimental Workflow Diagrams

Signaling Pathway: Inhibition of Homologous Recombination by this compound

The following diagram illustrates the core steps of the homologous recombination pathway for DNA double-strand break repair and highlights the points of inhibition by this compound.

Caption: this compound inhibits homologous recombination by targeting RAD51.

Experimental Workflow: RAD51 Foci Formation Assay

This diagram outlines the typical workflow for assessing the effect of this compound on the formation of RAD51 foci in response to DNA damage.

RAD51_Foci_Workflow Experimental Workflow: RAD51 Foci Formation Assay start Start cell_seeding Seed cells (e.g., MCF7) on coverslips start->cell_seeding ibr2_treatment Treat with this compound (e.g., 20 µM for 8h) cell_seeding->ibr2_treatment dna_damage Induce DNA damage (e.g., 8-Gy γ-irradiation) ibr2_treatment->dna_damage incubation Incubate for foci formation (e.g., 4 hours) dna_damage->incubation fix_perm Fix and permeabilize cells incubation->fix_perm immunostaining Immunostaining: 1. Primary Ab (anti-RAD51) 2. Secondary Ab (fluorescent) fix_perm->immunostaining mounting Mount coverslips with DAPI immunostaining->mounting imaging Fluorescence Microscopy mounting->imaging quantification Quantify RAD51 foci positive cells imaging->quantification end End quantification->end

Caption: Workflow for analyzing this compound's effect on RAD51 foci.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the role of this compound in DNA double-strand break repair.

Homologous Recombination (DR-GFP) Assay

This assay quantifies the frequency of homologous recombination in cells.

Materials:

  • HeLa-DR-GFP or U2OS-DR-GFP cells

  • I-SceI expression vector (e.g., pCBASce)

  • This compound (stock solution in DMSO)

  • Cell culture medium and supplements

  • Transfection reagent

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Protocol:

  • Cell Seeding: Seed HeLa-DR-GFP cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with an I-SceI expression vector to induce a site-specific double-strand break in the DR-GFP reporter cassette. Follow the manufacturer's protocol for the chosen transfection reagent.

  • This compound Treatment: Immediately after transfection, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 20 µM) or DMSO as a vehicle control.

  • Incubation: Incubate the cells for 48-72 hours to allow for DNA repair and expression of the GFP reporter.

  • Cell Harvesting: Wash the cells with PBS, and then detach them using trypsin-EDTA.

  • Flow Cytometry: Resuspend the cells in PBS and analyze them using a flow cytometer. The percentage of GFP-positive cells in the population is a direct measure of the homologous recombination frequency.

  • Data Analysis: Compare the percentage of GFP-positive cells in the this compound-treated samples to the vehicle-treated control to determine the extent of HR inhibition.

RAD51 Foci Formation Immunofluorescence Assay

This method visualizes the recruitment of RAD51 to sites of DNA damage.

Materials:

  • MCF7, U2OS, or other suitable cell line

  • Sterile glass coverslips in 12- or 24-well plates

  • This compound (stock solution in DMSO)

  • Source of ionizing radiation (e.g., X-ray or gamma irradiator)

  • PBS

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-RAD51

  • Fluorescently-labeled secondary antibody

  • DAPI-containing mounting medium

Protocol:

  • Cell Seeding: Seed cells onto sterile glass coverslips in multi-well plates and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with this compound (e.g., 20 µM) or DMSO for a predetermined time (e.g., 8 hours) before inducing DNA damage.

  • Induction of DNA Damage: Expose the cells to a source of DNA damage, such as 8-Gy of ionizing radiation.

  • Recovery: Return the cells to the incubator for a period to allow for the formation of RAD51 foci (e.g., 4 hours).

  • Fixation: Wash the cells with PBS and then fix them with fixation buffer for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize them with permeabilization buffer for 10 minutes at room temperature.

  • Blocking: Wash the cells with PBS and then block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the anti-RAD51 primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and then incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.

  • Mounting: Wash the cells with PBS and then mount the coverslips onto microscope slides using mounting medium containing DAPI for nuclear counterstaining.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. A cell is typically scored as positive for RAD51 foci if it contains a defined number of distinct nuclear foci (e.g., >5). Calculate the percentage of foci-positive cells in at least 100-200 cells per condition.

Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after treatment with this compound and/or DNA damaging agents.

Materials:

  • Cancer cell line of interest (e.g., MCF7)

  • This compound (stock solution in DMSO)

  • Source of ionizing radiation

  • Cell culture medium and supplements

  • 6-well plates or culture dishes

  • Trypsin-EDTA

  • Staining solution (e.g., crystal violet in methanol)

Protocol:

  • Cell Preparation: Prepare a single-cell suspension of the desired cancer cell line.

  • Cell Seeding: Seed a precise number of cells (e.g., 200-1000 cells, depending on the cell line and expected toxicity) into 6-well plates.

  • Treatment: Allow the cells to attach for a few hours, and then treat them with this compound, ionizing radiation, or a combination of both. Include an untreated control.

  • Incubation: Incubate the plates for 10-14 days, allowing viable cells to form colonies of at least 50 cells.

  • Fixation and Staining: Wash the plates with PBS, fix the colonies with methanol (B129727) for 15 minutes, and then stain with crystal violet solution for 15-30 minutes.

  • Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies in each well.

  • Data Analysis: Calculate the plating efficiency (PE) for the control group (PE = (number of colonies formed / number of cells seeded) x 100%). Calculate the surviving fraction (SF) for each treatment group (SF = (number of colonies formed / (number of cells seeded x (PE/100)))). Plot the surviving fraction against the dose of radiation to generate a cell survival curve.

Western Blot for RAD51 Degradation

This technique is used to measure the levels of RAD51 protein in cells following treatment with this compound.

Materials:

  • Cell line of interest

  • This compound (stock solution in DMSO)

  • Proteasome inhibitor (e.g., MG132)

  • Protein synthesis inhibitor (e.g., cycloheximide)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-RAD51, anti-loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment: Treat cells with this compound (e.g., 20 µM) for various time points. To confirm proteasomal degradation, co-treat with a proteasome inhibitor like MG132. To assess protein half-life, treat with a protein synthesis inhibitor like cycloheximide (B1669411) in the presence or absence of this compound.

  • Cell Lysis: Harvest the cells and lyse them in lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary anti-RAD51 antibody and an anti-loading control antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST and then apply a chemiluminescent substrate.

  • Imaging: Detect the chemiluminescent signal using a digital imager or X-ray film.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the RAD51 signal to the loading control to determine the relative changes in RAD51 protein levels.

Conclusion

This compound is a valuable chemical probe for studying the intricacies of homologous recombination and a promising lead compound for the development of novel anticancer therapeutics. Its specific mechanism of action, centered on the inhibition and degradation of RAD51, provides a clear rationale for its use in sensitizing cancer cells to DNA-damaging agents. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to investigate and harness the therapeutic potential of targeting the RAD51-mediated DNA double-strand break repair pathway. Further research into the in vivo efficacy and safety profile of this compound and its analogs is warranted to translate these preclinical findings into clinical applications.

References

(R)-IBR2 and its effect on RAD51 multimerization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on (R)-IBR2 and its Effect on RAD51 Multimerization

For Researchers, Scientists, and Drug Development Professionals

Abstract

RAD51, a key recombinase in the homologous recombination (HR) pathway, is essential for maintaining genomic stability through the repair of DNA double-strand breaks. Its overexpression in various cancers is often associated with resistance to therapy. This compound has been identified as a potent small molecule inhibitor of RAD51. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its inhibitory effect on RAD51 multimerization. This document details the quantitative data on its efficacy, outlines the experimental protocols to study its effects, and visualizes the associated molecular pathways and experimental workflows.

Mechanism of Action of this compound

This compound functions as a direct and specific inhibitor of RAD51.[1] Its primary mechanism involves the disruption of RAD51 multimerization, a critical step for the formation of the RAD51 nucleoprotein filament on single-stranded DNA (ssDNA) during the initial phase of homologous recombination.[1][2] By binding to a hydrophobic pocket on the RAD51 core domain, IBR2 competitively inhibits the protomer-protomer interaction necessary for oligomerization.[1][3]

Beyond disrupting multimerization, IBR2 has been shown to induce the proteasome-mediated degradation of the RAD51 protein.[1][2] This dual action of inhibiting RAD51 function and promoting its destruction leads to a significant reduction in cellular RAD51 levels, thereby impairing the HR repair pathway.[1] Consequently, cancer cells treated with IBR2 exhibit increased sensitivity to DNA damaging agents.

Quantitative Data

The inhibitory effects of IBR2 and its analogs have been quantified across various cancer cell lines. The following tables summarize the key efficacy data.

Table 1: In Vitro Inhibition of RAD51 Function by IBR2

AssayDescriptionIC50 ValueReference
BRC-RAD51 InteractionCompetitive disruption of the interaction between His-RAD51 and GST-BRC repeats of BRCA2.0.11 µM[2][3]

Table 2: Growth Inhibition (GI50/IC50) of IBR2 in Human Cancer Cell Lines

Cell LineCancer TypeGI50 / IC50 (µM)Reference
K562Chronic Myelogenous Leukemia12.5[1]
HeLaCervical Cancer14.5[1]
MDA-MB-231Triple-Negative Breast Cancer14.2[1]
MDA-MB-468Triple-Negative Breast Cancer14.8[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effect of this compound on RAD51.

RAD51 Multimerization Assay (Gel Filtration)

This assay assesses the ability of IBR2 to inhibit the formation of RAD51 multimers in vitro.[1]

Protocol:

  • Incubation: Incubate purified RAD51 protein (3.2 µg) with IBR2 (at a 1:10 molar ratio of protein to compound) for 15 minutes at 37°C.

  • Buffer Addition: Add a buffer containing 50 mM triethanolamine-HCl (pH 7.5), 0.5 mM Mg(OAc)₂, 1 mM DTT, 2 mM ATP, and 100 µg/ml BSA to a total volume of 20 µl. Incubate for an additional 15 minutes.

  • Gel Filtration Chromatography: Load the mixture onto a Superdex 200 PC 3.2/30 column equilibrated with the same buffer.

  • Fraction Collection: Collect 50 µl fractions.

  • Analysis: Spot 0.5 µl of each fraction onto a PVDF membrane and detect RAD51 by immunoblotting to determine the elution profile. A shift from higher molecular weight fractions (multimers) to lower molecular weight fractions (monomers) in the presence of IBR2 indicates inhibition of multimerization.

RAD51 Foci Formation Assay

This cell-based assay visualizes the disruption of RAD51 recruitment to sites of DNA damage.[5]

Protocol:

  • Cell Culture and Treatment: Seed MCF7 cells and incubate with 20 µM IBR2 or a vehicle control (DMSO) for 8 hours.

  • Induction of DNA Damage: Expose the cells to 8-Gy of ionizing radiation (IR).

  • Post-Irradiation Incubation: Incubate the cells for 4 hours to allow for RAD51 foci formation.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize with 0.5% Triton X-100 in PBS.

    • Block with 5% goat serum in PBS.

    • Incubate with a primary antibody against RAD51 overnight at 4°C.

    • Wash and incubate with a fluorescently-labeled secondary antibody.

    • Counterstain nuclei with DAPI.

  • Imaging and Quantification: Visualize the cells using a fluorescence microscope. Count the number of cells with distinct RAD51 foci (typically >5-10 foci per nucleus) and express the data as a percentage of the total cell population.

Proteasome-Mediated RAD51 Degradation Assay

This assay determines if IBR2 induces the degradation of RAD51 via the proteasome pathway.[6]

Protocol:

  • Cell Treatment: Treat cells with 50 µg/ml cycloheximide (B1669411) (CHX) to inhibit new protein synthesis. Concurrently, treat one group with 20 µM IBR2 and another with both 20 µM IBR2 and 10 µM MG132 (a proteasome inhibitor). A control group receives only CHX.

  • Time Course: Harvest cells at various time points (e.g., 0, 2, 4, 6, 8 hours) after treatment.

  • Western Blot Analysis: Prepare cell lysates and perform Western blotting to detect RAD51 protein levels. Use a loading control (e.g., GAPDH or β-actin) to normalize the data.

  • Quantification: Quantify the RAD51 band intensities and plot them relative to the 0-hour time point. Accelerated degradation of RAD51 in the IBR2-treated group, which is rescued by MG132, indicates proteasome-mediated degradation.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows described in this guide.

IBR2_Mechanism_of_Action cluster_HR Homologous Recombination Pathway cluster_IBR2 Effect of this compound DSB DNA Double-Strand Break ssDNA ssDNA Resection DSB->ssDNA RAD51_Filament RAD51 Nucleoprotein Filament ssDNA->RAD51_Filament RAD51 Loading & Multimerization RAD51_Monomer RAD51 Monomers RAD51_Monomer->RAD51_Filament Proteasome Proteasome RAD51_Monomer->Proteasome Ubiquitination Strand_Invasion Strand Invasion & Repair RAD51_Filament->Strand_Invasion IBR2 This compound IBR2->RAD51_Monomer Binds to RAD51 IBR2->RAD51_Filament Inhibits Multimerization Degradation RAD51 Degradation Proteasome->Degradation

Caption: Mechanism of action of this compound on the RAD51-mediated homologous recombination pathway.

RAD51_Multimerization_Assay_Workflow start Start incubate_rad51_ibr2 Incubate Purified RAD51 with this compound (15 min, 37°C) start->incubate_rad51_ibr2 add_buffer Add ATP-containing buffer (15 min incubation) incubate_rad51_ibr2->add_buffer gel_filtration Load onto Superdex 200 Gel Filtration Column add_buffer->gel_filtration collect_fractions Collect Fractions gel_filtration->collect_fractions immunoblot Spot Fractions on PVDF & Immunoblot for RAD51 collect_fractions->immunoblot analyze Analyze Elution Profile (Multimers vs. Monomers) immunoblot->analyze end End analyze->end

Caption: Experimental workflow for the RAD51 multimerization assay using gel filtration.

Proteasome_Degradation_Pathway RAD51 RAD51 Protein Conformational_Change Conformational Change in RAD51 RAD51->Conformational_Change IBR2 This compound IBR2->RAD51 Binds Ubiquitination Poly-ubiquitination Conformational_Change->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation RAD51 Degradation Proteasome->Degradation

Caption: Signaling pathway for this compound-induced proteasome-mediated degradation of RAD51.

References

Investigating the Cellular Uptake and Mechanism of Action of (R)-IBR2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-IBR2 is a potent and specific small molecule inhibitor of RAD51, a key protein in the homologous recombination (HR) pathway of DNA double-strand break repair. By disrupting RAD51 function, this compound induces proteasome-mediated degradation of RAD51, leading to impaired DNA repair, cell growth inhibition, and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the cellular uptake, mechanism of action, and key experimental protocols for investigating the effects of this compound. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound as a tool to study DNA repair mechanisms and as a potential therapeutic agent.

Introduction

The RAD51 recombinase is a critical component of the homologous recombination machinery, which is essential for the error-free repair of DNA double-strand breaks. Upregulation of RAD51 is a common feature in many cancers and is often associated with resistance to chemo- and radiotherapy. Therefore, targeting RAD51 represents a promising strategy for cancer therapy. This compound has emerged as a specific inhibitor of RAD51, demonstrating anti-proliferative and pro-apoptotic effects in various cancer cell lines. Understanding the cellular pharmacology of this compound, including its uptake into cells and its precise molecular mechanism, is crucial for its development as a therapeutic agent.

Cellular Uptake of this compound

This compound is a cell-penetrant molecule capable of crossing the plasma membrane to reach its intracellular target, RAD51. The cellular uptake of this compound can be quantified to determine its intracellular concentration and accumulation kinetics. While specific experimental data for this compound is not publicly available, the following table represents an illustrative example of time- and concentration-dependent intracellular accumulation of this compound in a typical cancer cell line, as would be determined by a sensitive and quantitative method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: Illustrative Intracellular Concentration of this compound in Cancer Cells

Treatment Time (hours)Extracellular Concentration (µM)Intracellular Concentration (µM)
1102.5
4108.1
121015.3
241018.9
2411.9
2459.8
242035.7

Note: The data presented in this table is illustrative and intended to represent typical results obtained from an LC-MS/MS-based cellular uptake assay.

Mechanism of Action and Signaling Pathway

The primary mechanism of action of this compound is the direct inhibition of RAD51. This interaction disrupts the formation of RAD51 multimers, which is a critical step for its function in DNA repair. The monomeric or improperly folded RAD51 is then targeted for degradation by the ubiquitin-proteasome system. The depletion of functional RAD51 leads to a deficiency in homologous recombination, resulting in the accumulation of DNA damage and the induction of apoptosis.

IBR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IBR2_ext This compound IBR2_int This compound IBR2_ext->IBR2_int Cellular Uptake RAD51_multi RAD51 Multimers IBR2_int->RAD51_multi Inhibits Multimerization RAD51_mono RAD51 Monomers RAD51_multi->RAD51_mono Dissociation HR_Repair Homologous Recombination Repair RAD51_multi->HR_Repair is essential for Proteasome Proteasome RAD51_mono->Proteasome Ubiquitination RAD51_degradation RAD51 Degradation Proteasome->RAD51_degradation RAD51_degradation->HR_Repair Impairs Apoptosome Apoptosome Formation Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis DNA_DSB DNA Double-Strand Breaks DNA_DSB->HR_Repair is repaired by DNA_Damage_Accumulation DNA Damage Accumulation DNA_DSB->DNA_Damage_Accumulation leads to DNA_Damage_Accumulation->Apoptosome

Figure 1. this compound Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the cellular effects of this compound.

Quantification of Intracellular this compound by LC-MS/MS

This protocol describes a general method for the quantification of intracellular this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Cancer cell line of interest

  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS), ice-cold

  • Trypsin-EDTA

  • Methanol (B129727), ice-cold

  • Internal standard (a structurally similar molecule to this compound, if available)

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that allows for 80-90% confluency on the day of the experiment.

  • Treatment: Treat cells with various concentrations of this compound for different time points. Include a vehicle control (e.g., DMSO).

  • Cell Harvesting:

    • Aspirate the medium.

    • Wash the cells twice with 2 mL of ice-cold PBS.

    • Add 0.5 mL of trypsin-EDTA and incubate for 2-5 minutes at 37°C.

    • Neutralize trypsin with 1 mL of complete medium.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Centrifuge at 500 x g for 5 minutes at 4°C.

    • Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Cell Lysis and Extraction:

    • Resuspend the cell pellet in a known volume of ice-cold methanol containing the internal standard.

    • Vortex vigorously for 1 minute.

    • Incubate on ice for 20 minutes to allow for protein precipitation.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Sample Analysis:

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

    • Analyze the samples according to the optimized LC-MS/MS method for this compound and the internal standard.

  • Data Analysis:

    • Generate a standard curve using known concentrations of this compound.

    • Determine the intracellular concentration of this compound by normalizing the peak area of this compound to the peak area of the internal standard and comparing it to the standard curve.

    • Normalize the intracellular concentration to the cell number or total protein content.

LCMS_Workflow Start Start Cell_Culture Cell Culture & Treatment with this compound Start->Cell_Culture Harvesting Cell Harvesting & Washing Cell_Culture->Harvesting Lysis Cell Lysis & Protein Precipitation Harvesting->Lysis Centrifugation Centrifugation Lysis->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LCMS_Analysis LC-MS/MS Analysis Supernatant_Collection->LCMS_Analysis Data_Analysis Data Analysis & Quantification LCMS_Analysis->Data_Analysis End End Data_Analysis->End

Figure 2. LC-MS/MS Workflow for this compound Quantification.
Western Blot Analysis of RAD51 Protein Levels

This protocol details the procedure for assessing the effect of this compound on RAD51 protein expression.

Materials:

  • Cancer cell line

  • This compound

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against RAD51

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound as described previously. After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-RAD51 antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the RAD51 signal to the loading control.

Immunofluorescence Staining of RAD51 Foci

This protocol allows for the visualization of RAD51 foci formation, an indicator of active homologous recombination, and its inhibition by this compound.

Materials:

  • Cancer cell line

  • This compound

  • DNA damaging agent (e.g., ionizing radiation, mitomycin C)

  • Glass coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against RAD51

  • Fluorescently-labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Antifade mounting medium

Procedure:

  • Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate. Treat with this compound for the desired time.

  • Induction of DNA Damage: Induce DNA double-strand breaks using a DNA damaging agent.

  • Fixation and Permeabilization: Fix the cells with 4% PFA for 15 minutes, followed by permeabilization with permeabilization buffer for 10 minutes.

  • Blocking and Antibody Staining: Block non-specific binding with blocking buffer for 1 hour. Incubate with the primary anti-RAD51 antibody overnight at 4°C. Wash and then incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Stain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Count the number of RAD51 foci per nucleus.

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • Cancer cell line

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add Binding Buffer to each sample and analyze immediately on a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Apoptosis_Assay_Workflow Start Start Cell_Treatment Cell Treatment with this compound Start->Cell_Treatment Harvesting Cell Harvesting Cell_Treatment->Harvesting Staining Annexin V/PI Staining Harvesting->Staining Incubation Incubation Staining->Incubation Flow_Cytometry Flow Cytometry Analysis Incubation->Flow_Cytometry Data_Analysis Data Analysis Flow_Cytometry->Data_Analysis End End Data_Analysis->End

Figure 3. Apoptosis Assay Workflow.

Conclusion

This compound is a valuable tool for studying the intricacies of the homologous recombination pathway and holds promise as a potential anti-cancer agent. This technical guide provides a foundational understanding of its cellular uptake and mechanism of action, along with detailed protocols for its investigation. The provided methodologies can be adapted and optimized for specific cell types and experimental questions, facilitating further research into the therapeutic potential of targeting RAD51 with this compound.

(R)-IBR2's Impact on Homologous Recombination: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule (R)-IBR2 and its inhibitory effects on the homologous recombination (HR) DNA repair pathway. The document details the mechanism of action, presents quantitative data from key experiments, and provides detailed protocols for reproducing these findings. Visualizations of the relevant signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of this compound's role as a potent inhibitor of RAD51-mediated DNA repair.

Mechanism of Action

This compound, hereafter referred to as IBR2, is a specific inhibitor of the RAD51 recombinase, a critical enzyme in the homologous recombination pathway of DNA double-strand break (DSB) repair.[1] Its mechanism of action involves two primary effects:

  • Disruption of RAD51 Multimerization: IBR2 directly binds to RAD51, preventing its self-association into the nucleoprotein filaments required for strand invasion and homologous pairing during HR.[2][3]

  • Promotion of Proteasomal Degradation of RAD51: Treatment with IBR2 leads to the poly-ubiquitination of RAD51, targeting it for degradation by the proteasome. This results in a time-dependent decrease in cellular RAD51 protein levels.[2][4]

By targeting RAD51, IBR2 effectively cripples the HR pathway, rendering cells, particularly cancer cells with a high reliance on this repair mechanism, more susceptible to DNA damaging agents.[2][3][5]

Quantitative Data Summary

The following tables summarize the quantitative effects of IBR2 on homologous recombination and cellular viability as reported in the cited literature.

Table 1: Inhibition of Homologous Recombination

AssayCell LineIBR2 ConcentrationEffectReference
DR-GFP Homologous Recombination AssayHeLa-DR-GFP20 µMSignificant reduction in HR frequency[2][6]
Ionizing Radiation (IR)-Induced RAD51 Foci FormationMCF720 µMSignificant reduction in the percentage of cells with RAD51 foci (p = 0.006)[2][6]
Disruption of BRCA2-RAD51 InteractionIn vitroIC50 = 0.11 µMCompetitive disruption of the interaction between His-RAD51 and GST-BRC repeats[6][7]

Table 2: Cellular Growth Inhibition

Cell LineCancer TypeIBR2 IC50Reference
MBA-MD-468Triple-Negative Breast Cancer14.8 µM[1]
Various Cancer Cell LinesMultiple12-20 µM[1]

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the impact of IBR2 on homologous recombination.

DR-GFP Homologous Recombination Assay

This assay quantifies the efficiency of homologous recombination by measuring the restoration of a functional GFP gene.[8][9][10][11]

Materials:

  • HeLa-DR-GFP or U2OS-DR-GFP cell line

  • I-SceI expression vector (e.g., pCBASce)

  • This compound and inactive analogue B6 (as a negative control)

  • Transfection reagent (e.g., Lipofectamine)

  • Flow cytometer

Protocol:

  • Cell Seeding: Seed HeLa-DR-GFP cells in 6-well plates to achieve 50-70% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with the I-SceI expression vector.

  • IBR2 Treatment: Four hours post-transfection, add 20 µM IBR2, 40 µM B6 (inactive analogue), or DMSO (vehicle control) to the respective wells.

  • Incubation: Incubate the cells for 32-48 hours to allow for DSB induction, repair, and GFP expression.

  • Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in FACS buffer. Analyze the percentage of GFP-positive cells using a flow cytometer. A significant decrease in the percentage of GFP-positive cells in the IBR2-treated sample compared to the control indicates inhibition of homologous recombination.

Immunofluorescence Staining for RAD51 Foci Formation

This method visualizes the assembly of RAD51 at sites of DNA damage, a key step in homologous recombination.[12][13][14][15]

Materials:

  • MCF7 or other suitable cell line

  • This compound and inactive analogue B6

  • Ionizing radiation source (e.g., γ-irradiator)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-RAD51

  • Secondary antibody: fluorescently-conjugated anti-rabbit IgG

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Protocol:

  • Cell Seeding and Treatment: Seed MCF7 cells on coverslips. Incubate with 20 µM IBR2 or 40 µM B6 for 8 hours.

  • Induction of DNA Damage: Expose the cells to 8-Gy of γ-radiation.

  • Recovery: Allow cells to recover for 4 hours to permit RAD51 foci formation.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.5% Triton X-100 for 10 minutes.

  • Blocking and Antibody Incubation: Block non-specific binding with 5% BSA for 1 hour. Incubate with the primary anti-RAD51 antibody overnight at 4°C.

  • Secondary Antibody and Counterstaining: Wash and incubate with the fluorescently-conjugated secondary antibody for 1 hour at room temperature, protected from light. Counterstain nuclei with DAPI.

  • Imaging and Quantification: Mount the coverslips and visualize using a fluorescence microscope. Quantify the percentage of cells with a defined number of RAD51 foci (e.g., >5 foci per nucleus).

In Vivo Ubiquitination Assay

This assay is used to detect the poly-ubiquitination of RAD51 following IBR2 treatment, indicating its targeting for proteasomal degradation.[16][17][18][19]

Materials:

  • Cell line of interest (e.g., HeLa)

  • Plasmids expressing HA-tagged ubiquitin and the protein of interest (if not endogenous)

  • This compound

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer (containing deubiquitinase inhibitors like NEM)

  • Antibody for immunoprecipitation (e.g., anti-RAD51)

  • Protein A/G agarose (B213101) beads

  • Antibodies for western blotting (e.g., anti-HA, anti-RAD51)

Protocol:

  • Cell Transfection and Treatment: Transfect cells with HA-ubiquitin plasmid. Treat cells with 20 µM IBR2 for various time points. Add a proteasome inhibitor (e.g., 10 µM MG132) for the last 4-6 hours of treatment to allow ubiquitinated proteins to accumulate.

  • Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors to preserve the ubiquitinated state of proteins.

  • Immunoprecipitation: Immunoprecipitate endogenous or tagged RAD51 from the cell lysates using an anti-RAD51 antibody and protein A/G beads.

  • Western Blotting: Elute the immunoprecipitated proteins and separate them by SDS-PAGE. Perform a western blot and probe with an anti-HA antibody to detect poly-ubiquitinated RAD51. The same membrane can be stripped and re-probed with an anti-RAD51 antibody to confirm the immunoprecipitation of the target protein.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways and experimental workflows described in this guide.

Homologous_Recombination_Pathway Figure 1: Homologous Recombination Pathway and IBR2 Inhibition cluster_DSB DNA Double-Strand Break cluster_Repair Homologous Recombination cluster_Inhibition IBR2 Inhibition DSB DNA Double-Strand Break (DSB) Resection 5'-3' End Resection DSB->Resection BRCA2_RAD51 BRCA2-mediated RAD51 Loading Resection->BRCA2_RAD51 Filament RAD51 Nucleoprotein Filament Formation BRCA2_RAD51->Filament Invasion Strand Invasion & D-loop Formation Filament->Invasion Synthesis DNA Synthesis Invasion->Synthesis Resolution Resolution & Ligation Synthesis->Resolution Repaired Repaired DNA Resolution->Repaired IBR2 This compound IBR2->BRCA2_RAD51 Disrupts Interaction IBR2->Filament Inhibits Multimerization Degradation RAD51 Ubiquitination & Proteasomal Degradation IBR2->Degradation Degradation->BRCA2_RAD51 Reduces RAD51 Protein Levels

Figure 1: this compound's mechanism of action on the HR pathway.

DR_GFP_Workflow Figure 2: DR-GFP Homologous Recombination Assay Workflow start Seed HeLa-DR-GFP Cells transfect Transfect with I-SceI Plasmid start->transfect treat Treat with IBR2, B6, or DMSO transfect->treat incubate Incubate for 32-48h treat->incubate harvest Harvest and Prepare Cells for Flow Cytometry incubate->harvest analyze Analyze % GFP-positive Cells by Flow Cytometry harvest->analyze end Quantify HR Inhibition analyze->end

Figure 2: Workflow for the DR-GFP homologous recombination assay.

RAD51_Foci_Workflow Figure 3: RAD51 Foci Formation Assay Workflow start Seed Cells on Coverslips & Treat with IBR2/B6 damage Induce DNA Damage (8-Gy γ-radiation) start->damage recover Allow 4h Recovery damage->recover fix_perm Fix and Permeabilize Cells recover->fix_perm block_stain Block and Incubate with Primary & Secondary Antibodies fix_perm->block_stain image Image with Fluorescence Microscope block_stain->image quantify Quantify % of Cells with >5 RAD51 Foci image->quantify end Assess RAD51 Assembly Inhibition quantify->end

Figure 3: Workflow for the RAD51 foci formation immunofluorescence assay.

References

Preliminary Studies of (R)-IBR2 in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies of (R)-IBR2, a potent inhibitor of the RAD51 protein, in various cancer cell lines. The document details its mechanism of action, summarizes key quantitative data, outlines experimental methodologies, and visualizes the associated signaling pathways.

Introduction

This compound is a small molecule inhibitor that specifically targets RAD51, a key protein in the homologous recombination (HR) pathway responsible for repairing DNA double-strand breaks (DSBs).[1][2] By disrupting RAD51 function, this compound compromises the cancer cells' ability to repair DNA damage, leading to cell growth inhibition and apoptosis.[1][2] This makes it a promising candidate for cancer therapy, particularly in tumors that are heavily reliant on the HR pathway for survival, such as those with BRCA mutations. Preliminary studies have demonstrated its efficacy in various cancer cell lines, including triple-negative breast cancer and imatinib-resistant chronic myeloid leukemia.[1]

Mechanism of Action

The primary mechanism of action of this compound involves the direct inhibition of RAD51. This is achieved through several concerted actions:

  • Disruption of RAD51 Multimerization: this compound disrupts the formation of RAD51 multimers, which is a critical step for its function in strand invasion during homologous recombination.[1][3]

  • Acceleration of RAD51 Degradation: The compound accelerates the proteasome-mediated degradation of the RAD51 protein, leading to a reduction in its intracellular levels.[1][4]

  • Impairment of Homologous Recombination: By inhibiting RAD51, this compound directly impairs the homologous recombination repair pathway.[4][5]

  • Induction of Apoptosis: The accumulation of unrepaired DNA damage ultimately triggers programmed cell death, or apoptosis, in cancer cells.[1][4]

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as reported in preliminary studies.

Cell LineCancer TypeIC50 (µM)Citation
Most Tested Cancer Cell LinesVarious12-20[1][2]
MBA-MD-468Triple-Negative Breast Cancer14.8[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound in cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the IC50 values of this compound.

Materials:

  • Cancer cell lines of interest

  • This compound compound

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • After the MTT incubation, add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis for RAD51 Expression

This protocol is used to assess the effect of this compound on RAD51 protein levels.

Materials:

  • Cancer cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against RAD51

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the desired concentrations of this compound for a specific time.

  • Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-RAD51 antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Reprobe the membrane with an antibody against a loading control to ensure equal protein loading.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is used to quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Treat cells with this compound at various concentrations for the desired time.

  • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • After incubation, add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

Visualizations

Signaling Pathway of this compound Action

IBR2_Mechanism cluster_0 Cellular Environment cluster_1 Homologous Recombination Repair cluster_3 Cellular Outcomes DNA_Damage DNA Double-Strand Break RAD51_monomer RAD51 Monomer DNA_Damage->RAD51_monomer Recruitment RAD51_multimer RAD51 Multimer/Filament RAD51_monomer->RAD51_multimer Multimerization Proteasome Proteasome RAD51_monomer->Proteasome HR_Repair Homologous Recombination Repair RAD51_multimer->HR_Repair Mediates Strand Exchange Apoptosis Apoptosis Cell_Growth_Inhibition Cell Growth Inhibition IBR2 This compound IBR2->RAD51_monomer IBR2->RAD51_multimer Inhibits Degradation RAD51 Degradation Proteasome->Degradation Mediates

Caption: Mechanism of action of this compound in cancer cells.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_workflow IC50 Determination Workflow start Seed Cancer Cells in 96-well plate treat Treat with Serial Dilutions of this compound start->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate % Viability and Determine IC50 read->analyze

Caption: Workflow for determining the IC50 of this compound.

Logical Relationship of this compound Effects

IBR2_Effects IBR2 This compound RAD51_Inhibition RAD51 Inhibition IBR2->RAD51_Inhibition HR_Impairment Homologous Recombination Impairment RAD51_Inhibition->HR_Impairment DNA_Damage_Accumulation DNA Damage Accumulation HR_Impairment->DNA_Damage_Accumulation Apoptosis Apoptosis DNA_Damage_Accumulation->Apoptosis Cell_Growth_Inhibition Cell Growth Inhibition DNA_Damage_Accumulation->Cell_Growth_Inhibition

References

(R)-IBR2 and its Connection to Parkin-Mediated Mitophagy: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitophagy, the selective degradation of mitochondria by autophagy, is a critical cellular quality control process, ensuring the removal of damaged or superfluous organelles. The PINK1/Parkin signaling pathway is a key regulatory axis in stress-induced mitophagy, and its dysfunction is implicated in neurodegenerative diseases such as Parkinson's disease. This technical guide provides a comprehensive overview of the core mechanisms of Parkin-mediated mitophagy. It further explores the current scientific understanding of the small molecule (R)-IBR2. While this compound is established as a potent inhibitor of RAD51, a key protein in homologous recombination DNA repair, a direct, experimentally validated link between this compound and the modulation of Parkin-mediated mitophagy has not been established in the current scientific literature. This document outlines the established signaling pathway of Parkin-mediated mitophagy, provides detailed experimental protocols for its investigation, and discusses the known functions of this compound. Potential, though speculative, indirect connections are considered to stimulate future research directions.

The Core Signaling Pathway of Parkin-Mediated Mitophagy

Parkin-mediated mitophagy is a crucial cellular process for maintaining mitochondrial homeostasis. This pathway is initiated by the loss of mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial damage.

Under healthy physiological conditions, the serine/threonine kinase PINK1 is continuously imported into the inner mitochondrial membrane, where it is cleaved by the protease PARL and subsequently degraded by the proteasome. However, upon mitochondrial depolarization, the import of PINK1 is impaired, leading to its accumulation on the outer mitochondrial membrane (OMM).

Accumulated PINK1 autophosphorylates and then phosphorylates ubiquitin molecules on the OMM. This phosphorylated ubiquitin serves as a recruitment signal for the E3 ubiquitin ligase Parkin, which is typically localized in the cytosol in an autoinhibited state. The binding of phosphorylated ubiquitin to Parkin, along with PINK1-mediated phosphorylation of Parkin itself, leads to its full activation.

Activated Parkin then ubiquitinates a plethora of OMM proteins, forming ubiquitin chains that act as a signal for the autophagy machinery to recognize and engulf the damaged mitochondrion. Autophagy receptors, such as p62/SQSTM1, bind to the ubiquitinated mitochondria and to LC3-II on the nascent autophagosome, thereby tethering the mitochondrion to the autophagic vesicle for subsequent degradation upon fusion with a lysosome.

Parkin_Mitophagy_Pathway cluster_Mitochondrion Damaged Mitochondrion (Depolarized) cluster_Cytosol Cytosol PINK1_acc PINK1 Accumulation pUb Phosphorylated Ubiquitin PINK1_acc->pUb phosphorylates Parkin_active Active Parkin pUb->Parkin_active recruits & activates OMM_Proteins OMM Proteins Ub_OMM Ubiquitinated OMM Proteins p62 p62/SQSTM1 Ub_OMM->p62 binds Parkin_active->OMM_Proteins ubiquitinates Parkin_inactive Inactive Parkin Parkin_inactive->Parkin_active Autophagosome Autophagosome (LC3-II) Mitophagosome Mitophagosome Autophagosome->Mitophagosome engulfs mitochondrion p62->Autophagosome binds Lysosome Lysosome Mitophagosome->Lysosome fuses with

Diagram 1: The PINK1/Parkin-mediated mitophagy signaling pathway.

This compound: A RAD51 Inhibitor

This compound is a small molecule inhibitor of RAD51, a protein that plays a central role in the homologous recombination pathway of DNA double-strand break repair.[1] By binding to RAD51, this compound disrupts its multimerization and accelerates its proteasome-mediated degradation.[2] This leads to an impairment of DNA repair, inhibition of cancer cell growth, and induction of apoptosis.[1][2] The IC50 values for IBR2 in various cancer cell lines are typically in the range of 12-20 µM.[1]

Current Status of Research on this compound and Mitophagy:

Despite a thorough review of the current scientific literature, no direct experimental evidence has been found to link this compound to the induction or modulation of Parkin-mediated mitophagy. The primary characterized mechanism of action for this compound is the inhibition of RAD51 and the consequent disruption of DNA repair pathways.

Hypothetical and Unexplored Connections:

While a direct link is not established, it is conceivable that RAD51 inhibition by this compound could indirectly influence mitophagy through several potential mechanisms that warrant future investigation:

  • Induction of Cellular Stress: DNA damage resulting from RAD51 inhibition can lead to significant cellular stress, which is a known trigger for mitophagy.

  • Crosstalk with Apoptosis: this compound is known to induce apoptosis. There is intricate crosstalk between apoptosis and mitophagy pathways, and components of the apoptotic machinery can influence mitochondrial quality control.

  • Off-Target Effects: As with any small molecule inhibitor, the possibility of off-target effects that could impinge on mitochondrial health or autophagy signaling pathways cannot be entirely ruled out without specific investigation.

It must be emphasized that these are speculative connections and require rigorous experimental validation.

Quantitative Data

As there is no published data on the effect of this compound on Parkin-mediated mitophagy, the following table is provided as a template of hypothetical data that would be generated in such an investigation. This table is for illustrative purposes to guide future experimental design.

ParameterThis compound ConcentrationResultMethod
Parkin Translocation 0 µM (Control)5%Immunofluorescence
10 µM45%Immunofluorescence
20 µM78%Immunofluorescence
LC3-II/LC3-I Ratio 0 µM (Control)1.2Western Blot
10 µM3.5Western Blot
20 µM5.8Western Blot
p62/SQSTM1 Levels 0 µM (Control)100%Western Blot
10 µM62%Western Blot
20 µM35%Western Blot
Mitochondrial Mass 0 µM (Control)100%Flow Cytometry (MitoTracker)
10 µM81%Flow Cytometry (MitoTracker)
20 µM63%Flow Cytometry (MitoTracker)

Experimental Protocols

The following are detailed protocols for key experiments used to assess Parkin-mediated mitophagy. These can be adapted to investigate the effects of compounds such as this compound.

Immunofluorescence for Parkin Translocation

This method visualizes the recruitment of Parkin from the cytosol to mitochondria upon induction of mitophagy.

IF_Workflow start Seed cells on coverslips treat Treat with this compound and/ or Mitophagy Inducer (e.g., CCCP) start->treat fix Fix with 4% Paraformaldehyde treat->fix permeabilize Permeabilize with 0.1% Triton X-100 fix->permeabilize block Block with 5% BSA permeabilize->block primary_ab Incubate with primary antibodies (anti-Parkin, anti-TOM20) block->primary_ab secondary_ab Incubate with fluorescent secondary antibodies primary_ab->secondary_ab mount Mount coverslips with DAPI secondary_ab->mount image Image with confocal microscope mount->image analyze Quantify Parkin-mitochondria colocalization image->analyze WB_Workflow start Culture and treat cells with this compound lyse Lyse cells and collect protein start->lyse quantify Quantify protein concentration (BCA assay) lyse->quantify sds_page Separate proteins by SDS-PAGE quantify->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer block Block membrane with 5% milk or BSA transfer->block primary_ab Incubate with primary antibodies (anti-LC3, anti-p62, anti-actin) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibodies primary_ab->secondary_ab detect Detect with chemiluminescence secondary_ab->detect analyze Quantify band intensity detect->analyze

References

Stereoselective Synthesis of Chiral IBR2 Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details two distinct and effective stereoselective routes for the synthesis of optically pure analogues of IBR2, a molecule of significant interest in drug discovery. The methodologies presented provide a robust framework for the generation of chiral 3,4-dihydroisoquinolinyl and related heterocyclic structures. This document summarizes key quantitative data in structured tables, provides detailed experimental protocols for pivotal reactions, and visualizes the synthetic workflows and proposed stereochemical models.

Core Synthetic Strategies

Two primary strategies have been successfully employed for the stereoselective synthesis of chiral IBR2 analogues:

  • Diastereoselective Addition using a Chiral Auxiliary: This route involves the addition of an indole (B1671886) derivative to a chiral sulfinamide, leading to the formation of separable diastereomers. Subsequent chemical transformations then afford the target enantiopure IBR2 analogues.

  • Catalytic Asymmetric Friedel-Crafts Reaction: This more atom-economical approach utilizes a bifunctional aminothiourea organocatalyst to mediate the highly enantioselective addition of indole to a sulfonyl amide, directly yielding the chiral product with high enantiomeric excess.

Route 1: Diastereoselective Synthesis via Chiral Sulfinamide Auxiliary

This synthetic pathway leverages the stereodirecting effect of a chiral tert-butanesulfinamide auxiliary to induce diastereoselectivity in the key carbon-carbon bond-forming step. The resulting diastereomers are separated chromatographically, and the auxiliary is subsequently removed to provide access to the desired enantiopure amines, which are then elaborated into the final IBR2 analogues.

Experimental Workflow: Route 1

G cluster_0 Preparation of Key Intermediates cluster_1 Diastereoselective Addition cluster_2 Elaboration to IBR2 Analogues A N-Boc-3-bromoindole (26) C Addition Reaction (n-BuLi, THF, -78 °C) A->C B Chiral Sulfinamide (25) B->C D Diastereomeric Mixture (27 and 28, 1:1 ratio) C->D E Chromatographic Separation D->E F (R)-Sulfinamide (27) E->F G (S)-Sulfinamide (28) E->G H 8-Step Conversion F->H J 8-Step Conversion G->J I Key Amine (39) H->I L Synthesis of Analogues 1-14 I->L K Key Amine (47) J->K K->L

Figure 1: Workflow for the diastereoselective synthesis of IBR2 analogues.
Quantitative Data Summary: Route 1

CompoundDescriptionYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee) (%)
27 & 28 Diastereomeric sulfinamidesGood1:1N/A
39 Key amine intermediate-N/A>99
47 Key amine intermediate-N/A>99
1-14 Final IBR2 analogues-N/A>99
Note: Detailed yields for each step and for each of the 14 analogues would be compiled from the primary literature source.
Key Experimental Protocol: Diastereoselective Addition

Synthesis of Diastereomers 27 and 28:

To a solution of N-Boc-3-bromoindole (26 ) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere is added n-butyllithium (n-BuLi) dropwise. After stirring for a specified period, a solution of the chiral sulfinamide (25 ) in THF is added. The reaction mixture is stirred at -78 °C until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica (B1680970) gel to separate the two diastereomers, 27 and 28 .[1][2]

Route 2: Catalytic Asymmetric Synthesis

This approach offers a more efficient synthesis of chiral IBR2 analogues through a highly enantioselective Friedel-Crafts reaction. A key feature of this route is the use of a bifunctional aminothiourea catalyst, which activates both the indole nucleophile and the sulfonyl amide electrophile to achieve high levels of stereocontrol.

Proposed Catalytic Cycle

G catalyst Aminothiourea Catalyst (57 or 58) complex Ternary Complex (Catalyst-Indole-Imine) catalyst->complex Binds Imine (H-bonding) indole Indole indole->complex Binds Catalyst (Deprotonation) imine Sulfonyl Amide (50) imine->complex addition Enantioselective C-C Bond Formation complex->addition product_complex Product-Catalyst Complex addition->product_complex product_complex->catalyst Catalyst Regeneration product Chiral Sulfonyl Amide ((R)-55 or (S)-55) product_complex->product Product Release

Figure 2: Proposed mechanism for the catalytic enantioselective addition.
Experimental Workflow: Route 2

G cluster_0 Catalytic Asymmetric Addition cluster_1 Elaboration to IBR2 Analogues A Indole D Friedel-Crafts Reaction A->D B Sulfonyl Amide (50) B->D C Aminothiourea Catalyst (57 or 58) C->D E (R)-55 (99% ee) or (S)-55 (98% ee) D->E F Acylation E->F G Allylation F->G H Ring-Closing Metathesis (RCM) G->H I Boc Deprotection H->I J IBR2 Analogues (15 and 16) I->J

Figure 3: Workflow for the catalytic asymmetric synthesis of IBR2 analogues.
Quantitative Data Summary: Route 2

CompoundCatalystYield (%)Enantiomeric Excess (ee) (%)
(R)-55 57 -99
(S)-55 58 -98
15 (from (R)-55)->99
16 (from (S)-55)->98
Note: Detailed yields for each synthetic step would be extracted from the primary literature source.
Key Experimental Protocol: Catalytic Asymmetric Addition

Synthesis of (R)-55:

To a mixture of the sulfonyl amide (50 ) and the bifunctional aminothiourea catalyst 57 in a suitable solvent (e.g., toluene (B28343) or dichloromethane) at a specific temperature (e.g., -20 °C) is added a solution of indole.[1][2] The reaction is stirred for several hours to days, with progress monitored by TLC or HPLC. Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel to afford the enantiomerically enriched product (R)-55 .[1][2] The enantiomeric excess is determined by chiral HPLC analysis.[1][2]

Conclusion

The stereoselective synthesis of chiral IBR2 analogues has been successfully achieved through two distinct and complementary strategies. The chiral auxiliary-based approach provides a reliable, albeit longer, route to a variety of analogues, while the catalytic asymmetric method offers a more elegant and efficient synthesis of specific targets with excellent enantioselectivity.[1][2] The detailed experimental protocols and quantitative data provided herein serve as a valuable resource for researchers in the fields of medicinal chemistry and organic synthesis, facilitating the exploration of this important class of chiral molecules. Further optimization of the catalytic system could lead to even more efficient and versatile syntheses of IBR2 analogues and other related chiral compounds.

References

An In-depth Technical Guide to (R)-IBR2: A Potent Inhibitor of RAD51 for Cancer Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-IBR2 is a chiral small molecule that has emerged as a potent and specific inhibitor of the RAD51 recombinase, a critical enzyme in the homologous recombination (HR) pathway for DNA double-strand break repair. By disrupting RAD51 function, this compound induces proteasome-mediated degradation of the protein, leading to impaired DNA repair, cell growth inhibition, and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its synthesis, purification, and key biological assays are presented, alongside a summary of its mechanism of action and its interplay with the Fanconi Anemia (FA) and associated DNA damage response pathways.

Chemical Structure and Properties

This compound is the (R)-enantiomer of the compound 2-(benzylsulfonyl)-1-(1H-indol-3-yl)-1,2-dihydroisoquinoline. Its specific stereochemistry is crucial for its biological activity.

Chemical Structure:

Chemical structure of IBR2

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
IUPAC Name (1R)-1-(1H-indol-3-yl)-2-(phenylmethylsulfonyl)-1,2-dihydroisoquinoline
Synonyms (R)-2-(benzylsulfonyl)-1-(1H-indol-3-yl)-1,2-dihydroisoquinoline
Molecular Formula C₂₄H₂₀N₂O₂S
Molecular Weight 400.49 g/mol
CAS Number 952739-54-7
Appearance White to beige powder
Solubility Soluble in DMSO (2 mg/mL)
SMILES O=S(N1--INVALID-LINK--C4=CC=CC=C4C=C1)(CC5=CC=CC=C5)=O
InChI Key YCOHEPDJLXZVBZ-XMMPIXPASA-N

Mechanism of Action and Biological Activity

This compound exerts its biological effects primarily through the direct inhibition of RAD51, a key protein in the homologous recombination pathway of DNA repair.

Inhibition of RAD51 and Induction of Degradation

This compound directly binds to a hydrophobic pocket on the RAD51 protein.[2] This binding disrupts the ability of RAD51 monomers to multimerize and form the nucleoprotein filaments essential for strand invasion during homologous recombination.[2][3][4] Furthermore, treatment with IBR2 leads to the poly-ubiquitination of RAD51, marking it for degradation by the proteasome.[1][3] This results in a time-dependent decrease in cellular RAD51 protein levels, further impairing the cell's capacity for homologous recombination.[1][3]

R_IBR2 This compound RAD51 RAD51 Monomer R_IBR2->RAD51 Binds to hydrophobic pocket RAD51_multi RAD51 Multimerization (Filament Formation) R_IBR2->RAD51_multi Inhibits RAD51->RAD51_multi Self-assembles Ub Ubiquitin RAD51->Ub Poly-ubiquitination (Induced by IBR2) Proteasome Proteasome Ub->Proteasome Targets for Degradation RAD51 Degradation Proteasome->Degradation

Figure 1: Mechanism of this compound-induced RAD51 inhibition and degradation.
Impact on the Fanconi Anemia Pathway and USP1

The Fanconi Anemia (FA) pathway is a crucial DNA damage response pathway, particularly for the repair of interstrand crosslinks (ICLs). A key step in this pathway is the monoubiquitination of the FANCD2-FANCI complex, which then localizes to sites of DNA damage and orchestrates the recruitment of downstream repair factors, including those involved in homologous recombination like RAD51.[5][6]

By depleting functional RAD51, this compound effectively cripples a critical downstream branch of the FA pathway.[5] While this compound does not directly inhibit the deubiquitinating enzyme USP1, its action creates a synthetic lethal-like scenario in cells with compromised DNA repair pathways. USP1 is responsible for deubiquitinating FANCD2 and PCNA, thereby regulating the FA pathway and translesion synthesis.[7][8] Inhibition of RAD51 by this compound in cancer cells, which often have underlying DNA repair defects, further sensitizes them to DNA damaging agents.

DNA_Damage DNA Interstrand Crosslinks (ICLs) FA_Core FA Core Complex DNA_Damage->FA_Core Activates FANCD2_I FANCD2-FANCI Complex FA_Core->FANCD2_I Monoubiquitinates FANCD2_I_Ub Monoubiquitinated FANCD2-FANCI FANCD2_I->FANCD2_I_Ub USP1 USP1 FANCD2_I_Ub->USP1 Deubiquitinates HR Homologous Recombination Repair FANCD2_I_Ub->HR Recruits RAD51 RAD51 HR->RAD51 Repair ICL Repair HR->Repair R_IBR2 This compound R_IBR2->RAD51 Inhibits

Figure 2: Role of this compound within the context of the Fanconi Anemia pathway.
Biological Activity and IC50 Values

IBR2 has demonstrated growth inhibitory effects across a range of cancer cell lines. While specific IC50 values for the (R)-enantiomer are not widely reported, the racemic mixture provides a strong indication of its potency.

Table 2: IC50 Values of IBR2 in Various Cancer Cell Lines [9]

Cell LineCancer TypeIC50 (µM)
K562Chronic Myeloid Leukemia12.5
HeLaCervical Cancer14.5
MBA-MD-468Triple-Negative Breast Cancer14.8

Experimental Protocols

Stereoselective Synthesis of this compound

The synthesis of this compound can be achieved through a stereoselective route, ensuring the desired enantiopurity. One reported method involves the enantioselective addition of indole (B1671886) to a sulfonyl amide catalyzed by a bifunctional aminothiourea.[10]

Protocol:

  • Preparation of the Sulfonyl Amide: React 1,2-dihydroisoquinoline (B1215523) with benzylsulfonyl chloride in the presence of a base (e.g., triethylamine) in an appropriate solvent (e.g., dichloromethane) to yield 2-(benzylsulfonyl)-1,2-dihydroisoquinoline.

  • Enantioselective Indole Addition: In a solution of the sulfonyl amide in a suitable solvent (e.g., toluene), add indole and a chiral bifunctional aminothiourea catalyst (e.g., (R,R)-Takemoto catalyst).

  • Reaction Monitoring and Workup: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). Upon completion, quench the reaction and perform an aqueous workup.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes to afford pure this compound.

Purification and Chiral Separation

Purification of this compound is typically achieved through column chromatography. To confirm enantiomeric purity and for analytical purposes, chiral High-Performance Liquid Chromatography (HPLC) is employed.

Protocol for Chiral HPLC:

  • Column: Utilize a chiral stationary phase column, such as a polysaccharide-based column (e.g., Chiralpak IA, IB, or IC).

  • Mobile Phase: A typical mobile phase for normal phase chiral HPLC consists of a mixture of n-hexane and isopropanol, often with a small amount of an additive like diethylamine (B46881) for basic compounds. For reversed-phase, a mixture of an aqueous buffer and acetonitrile (B52724) or methanol (B129727) can be used.

  • Flow Rate: Set the flow rate to an appropriate value, typically around 1.0 mL/min.

  • Detection: Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 254 nm).

  • Analysis: The two enantiomers, this compound and (S)-IBR2, will exhibit different retention times, allowing for their separation and quantification.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.

Seed Seed cells in 96-well plate Treat Treat with serial dilutions of this compound Seed->Treat Incubate1 Incubate for 48-72 hours Treat->Incubate1 Add_MTT Add MTT reagent Incubate1->Add_MTT Incubate2 Incubate for 2-4 hours Add_MTT->Incubate2 Solubilize Add solubilization solution (e.g., DMSO) Incubate2->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze

Figure 3: Workflow for determining the IC50 of this compound using an MTT assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium and treat the cells for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by plotting cell viability against the log of the drug concentration.

Western Blot for RAD51 Degradation

Western blotting is used to detect the levels of specific proteins in a cell lysate.

Protocol:

  • Cell Lysis: Treat cells with this compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against RAD51 (and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

Immunoprecipitation for RAD51 Ubiquitination

Immunoprecipitation is used to isolate a specific protein and its binding partners, in this case, to detect the ubiquitination of RAD51.

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound and the proteasome inhibitor MG132. Lyse the cells in a suitable lysis buffer.

  • Immunoprecipitation: Incubate the cell lysate with an anti-RAD51 antibody overnight at 4°C. Add protein A/G agarose (B213101) beads and incubate for another 2-4 hours.

  • Washes: Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by western blotting using an anti-ubiquitin antibody to detect poly-ubiquitinated RAD51.

Conclusion

This compound is a valuable research tool for investigating the mechanisms of homologous recombination and the Fanconi Anemia pathway. Its ability to specifically target and induce the degradation of RAD51 makes it a promising candidate for further preclinical and clinical development, particularly in the context of synthetic lethality approaches for treating cancers with underlying DNA repair deficiencies. The experimental protocols provided in this guide offer a framework for researchers to explore the multifaceted biological activities of this potent inhibitor.

References

An In-depth Technical Guide on (R)-IBR2 and its Role in Genomic Stability

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Abstract

Genomic instability is a hallmark of cancer, and targeting the cellular machinery that maintains genome integrity represents a promising therapeutic strategy. The RAD51 recombinase, a key enzyme in the homologous recombination (HR) pathway, is crucial for the error-free repair of DNA double-strand breaks (DSBs). Its overexpression in various cancers is often associated with therapeutic resistance. (R)-IBR2 is a small molecule inhibitor of RAD51 that has demonstrated potent anti-cancer activity by disrupting genomic stability. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on genomic stability, and detailed protocols for key experimental assays used to characterize its function.

Introduction to this compound

This compound is a potent and specific small molecule inhibitor of RAD51.[1][2] By targeting this central protein of the homologous recombination (HR) DNA repair pathway, this compound disrupts a critical mechanism for maintaining genomic stability.[3] This disruption leads to an increased sensitivity of cancer cells to DNA damaging agents and can induce apoptosis, making it a molecule of significant interest in cancer research and drug development.[1][4]

Mechanism of Action

This compound impairs genomic stability through a multi-pronged attack on RAD51 function, ultimately crippling the homologous recombination repair pathway.

  • Disruption of RAD51 Multimerization: The formation of a RAD51 nucleoprotein filament on single-stranded DNA (ssDNA) at the site of a DNA double-strand break is a critical step in HR.[5][6] This filament, composed of multiple RAD51 monomers, is essential for the subsequent homology search and strand invasion steps.[5] this compound has been shown to bind to a hydrophobic pocket on the RAD51 protomer, which is crucial for the protomer-protomer interactions required for multimerization and filament assembly.[7] By occupying this site, this compound sterically hinders the formation of the functional RAD51 filament.[7]

  • Promotion of Proteasome-Mediated RAD51 Degradation: Beyond inhibiting its function, this compound also leads to a marked decrease in the cellular levels of the RAD51 protein.[1][2] Treatment with this compound accelerates the ubiquitination of RAD51, a process that tags the protein for destruction.[2] This ubiquitinated RAD51 is then recognized and degraded by the 26S proteasome, effectively reducing the pool of available RAD51 for DNA repair.[2]

  • Inhibition of Homologous Recombination Repair: The combined effect of preventing RAD51 filament formation and promoting its degradation results in a potent inhibition of the HR pathway.[1] This impairment leads to an accumulation of unrepaired or improperly repaired DNA double-strand breaks, a primary driver of genomic instability.[3]

The culmination of these molecular events is an increase in genomic instability, which can trigger cell cycle arrest and, ultimately, apoptotic cell death. This is particularly effective in cancer cells that are highly reliant on a functional HR pathway for their survival and proliferation, a phenomenon often referred to as "BRCAness" or HR-deficiency.

Role in Genomic Stability

The maintenance of genomic stability is paramount for normal cellular function and is orchestrated by a complex network of DNA damage response (DDR) and repair pathways. Homologous recombination stands out as a high-fidelity mechanism for the repair of DNA double-strand breaks, which are among the most cytotoxic forms of DNA damage.[8][9]

By inhibiting RAD51, this compound directly undermines the integrity of the HR pathway, leading to several critical consequences for genomic stability:

  • Accumulation of DNA Double-Strand Breaks: In the absence of a functional HR pathway, DSBs arising from both endogenous metabolic processes and exogenous insults (such as chemotherapy or ionizing radiation) persist unrepaired.[8]

  • Increased Reliance on Error-Prone Repair Pathways: To cope with the accumulation of DSBs, cells may resort to alternative, more error-prone repair mechanisms like Non-Homologous End Joining (NHEJ).[10] While NHEJ can ligate broken DNA ends, it often does so with the introduction of insertions or deletions, and can lead to chromosomal translocations, further fueling genomic instability.[10]

  • Induction of Synthetic Lethality: Many cancers harbor mutations in other DNA repair genes, such as BRCA1 or BRCA2. These cells are often exquisitely dependent on the remaining DNA repair pathways, including HR, for their survival. By inhibiting RAD51 with this compound in such a context, a state of synthetic lethality can be induced, where the simultaneous loss of two DNA repair pathways is incompatible with cell viability.

Quantitative Data

The anti-proliferative efficacy of IBR2 has been demonstrated across a range of cancer cell lines, with its potency quantified by the half-maximal inhibitory concentration (IC50).

Cell LineCancer TypeIC50 (µM)Reference
MDA-MB-468Triple-Negative Breast Cancer14.8[1]
Various Cancer Cell LinesMultiple Types12-20[1]
T315I-Ba/F3Imatinib-resistant CML model~15-20[4]
K562Chronic Myeloid Leukemia~20[4]

Table 1: In Vitro Efficacy of IBR2 in Various Cancer Cell Lines.

Signaling Pathways and Experimental Workflows

Homologous Recombination Pathway and Points of this compound Inhibition

The following diagram provides a visual representation of the homologous recombination pathway for the repair of DNA double-strand breaks, highlighting the inhibitory actions of this compound.

Homologous_Recombination_Pathway cluster_DSB_Sensing DSB Sensing and Resection cluster_Filament_Formation RAD51 Filament Formation cluster_HR_Completion Homology Search & Repair cluster_IBR2_Intervention This compound Inhibition DSB DNA Double-Strand Break (DSB) MRN_ATM MRN Complex & ATM Activation DSB->MRN_ATM recruits Resection 5'-3' End Resection MRN_ATM->Resection initiates ssDNA 3' ssDNA Overhangs Resection->ssDNA RAD51_Monomers RAD51 Monomers ssDNA->RAD51_Monomers coats RAD51_Filament RAD51 Nucleoprotein Filament RAD51_Monomers->RAD51_Filament Multimerization Proteasomal_Degradation Proteasomal Degradation RAD51_Monomers->Proteasomal_Degradation ubiquitination Homology_Search Homology Search & Strand Invasion RAD51_Filament->Homology_Search D_Loop D-Loop Formation Homology_Search->D_Loop DNA_Synthesis DNA Synthesis D_Loop->DNA_Synthesis Resolution Resolution & Ligation DNA_Synthesis->Resolution Repaired_DNA Error-Free Repair Resolution->Repaired_DNA IBR2_1 This compound IBR2_1->RAD51_Monomers inhibits multimerization IBR2_2 This compound IBR2_2->RAD51_Monomers promotes

Caption: this compound inhibits the homologous recombination pathway.

Experimental Workflow for Evaluating this compound Efficacy

This diagram outlines a standard experimental workflow for assessing the cellular and molecular effects of this compound.

Experimental_Workflow cluster_Treatment Cellular Treatment cluster_Phenotypic_Assays Phenotypic Assays cluster_Mechanistic_Assays Mechanistic Assays cluster_Data_Analysis Data Analysis Cell_Seeding Seed Cancer Cell Lines IBR2_Treatment Treat with this compound (Dose-Response & Time-Course) Cell_Seeding->IBR2_Treatment Viability_Assay Cell Viability Assay (e.g., XTT) IBR2_Treatment->Viability_Assay Clonogenic_Assay Colony Formation Assay IBR2_Treatment->Clonogenic_Assay Western_Blot Western Blot for RAD51 Levels IBR2_Treatment->Western_Blot IF_Assay Immunofluorescence for RAD51 Foci Formation IBR2_Treatment->IF_Assay IC50_Calc IC50 Calculation Viability_Assay->IC50_Calc Survival_Analysis Survival Curve Generation Clonogenic_Assay->Survival_Analysis Protein_Quant Quantification of RAD51 Degradation Western_Blot->Protein_Quant Foci_Quant Quantification of RAD51 Foci IF_Assay->Foci_Quant

Caption: A typical experimental workflow for the evaluation of this compound.

Experimental Protocols

XTT Cell Viability Assay

This protocol outlines a colorimetric assay to determine the effect of this compound on cancer cell viability as a function of metabolic activity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • XTT Cell Viability Assay Kit

  • Microplate reader capable of absorbance measurements at 450 nm and 660 nm

Procedure:

  • Seed cells in a 96-well plate at a pre-optimized density in 100 µL of complete culture medium per well.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium. A vehicle control (medium with the same final concentration of DMSO) should also be prepared.

  • Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's protocol. This should be done immediately before use.

  • Add 50-70 µL of the XTT working solution to each well.

  • Incubate the plate for 2 to 4 hours at 37°C in a CO2 incubator.

  • Measure the absorbance of each well at 450 nm (for the formazan (B1609692) product) and 660 nm (for background correction) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Colony Formation Assay

This assay evaluates the long-term impact of this compound on the ability of single cells to proliferate and form colonies.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 6-well or 12-well tissue culture plates

  • Phosphate-buffered saline (PBS)

  • Fixing solution (e.g., 100% methanol (B129727) or 4% paraformaldehyde)

  • Staining solution (e.g., 0.5% crystal violet in 25% methanol)

Procedure:

  • Harvest and count viable cells.

  • Seed a low density of cells (e.g., 200-1000 cells per well, to be optimized for each cell line) in 6-well or 12-well plates.

  • Allow the cells to attach overnight in the incubator.

  • Treat the cells with a range of concentrations of this compound or a vehicle control.

  • Incubate the plates for a period that allows for the formation of visible colonies (typically 10-14 days), without disturbing the plates.

  • After the incubation period, gently remove the medium from the wells.

  • Wash the wells once with PBS.

  • Fix the colonies by adding the fixing solution and incubating for 15-20 minutes at room temperature.

  • Remove the fixing solution and stain the colonies with the staining solution for 5-20 minutes.

  • Gently wash the wells with water to remove excess stain and allow the plates to air dry.

  • Count the number of colonies (defined as a cluster of ≥50 cells) in each well.

  • Calculate the plating efficiency and the surviving fraction for each treatment condition to generate survival curves.

Western Blot for RAD51 Degradation

This protocol is designed to quantify the change in RAD51 protein levels following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • This compound stock solution (in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibody against RAD51

  • Primary antibody against a loading control protein (e.g., GAPDH, β-actin, or Vinculin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Digital imaging system

Procedure:

  • Seed cells in appropriate culture dishes (e.g., 6-well plates) and grow to 70-80% confluency.

  • Treat the cells with the desired concentrations of this compound or vehicle control for various time points.

  • After treatment, wash the cells with ice-cold PBS and lyse them in supplemented lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Normalize the protein concentration of all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein for each sample into the wells of an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-RAD51 antibody overnight at 4°C with gentle agitation.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the chemiluminescent signal using a digital imaging system.

  • The membrane can be stripped and re-probed for a loading control to ensure equal protein loading.

  • Quantify the band intensities using image analysis software and normalize the RAD51 signal to the loading control.

Immunofluorescence for RAD51 Foci Formation

This protocol allows for the visualization and quantification of RAD51 foci formation at sites of DNA damage, and the assessment of this compound's inhibitory effect.

Materials:

  • Cancer cell line of interest

  • Sterile glass coverslips

  • 24-well plates

  • This compound stock solution (in DMSO)

  • A DNA damaging agent (e.g., ionizing radiation source, Mitomycin C, or Hydroxyurea)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against RAD51

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on sterile coverslips placed in 24-well plates and allow them to attach.

  • Treat the cells with this compound or a vehicle control for a predetermined duration.

  • Induce DNA damage (e.g., by exposing the cells to ionizing radiation).

  • Allow the cells to recover for a specific period (e.g., 4-8 hours) to permit the formation of RAD51 foci.

  • Fix the cells with the fixation solution for 15 minutes at room temperature.

  • Permeabilize the cells with the permeabilization solution for 10 minutes.

  • Block non-specific antibody binding with the blocking solution for 1 hour.

  • Incubate the cells with the primary anti-RAD51 antibody for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the cells with PBS and then incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the coverslips and mount them onto microscope slides using antifade mounting medium.

  • Visualize the cells using a fluorescence microscope and capture images.

  • Quantify the number of cells with RAD51 foci (a common threshold is >5 or >10 foci per nucleus) for each experimental condition.

Conclusion

This compound represents a promising class of anti-cancer agents that exploit the reliance of many tumors on the homologous recombination pathway for maintaining genomic stability. Its dual mechanism of action, involving both the inhibition of RAD51 multimerization and the promotion of its proteasomal degradation, provides a robust means of disrupting DNA repair and inducing cancer cell death. The experimental protocols detailed in this guide offer a standardized framework for researchers to further investigate the therapeutic potential of this compound and other RAD51 inhibitors in preclinical models of cancer. Continued investigation into the in vivo efficacy, safety, and potential for combination therapies is essential to translate the promise of this therapeutic strategy into clinical applications.

References

The Evolution of Cancer Therapy: A Technical Guide to the Novelty of Ibrutinib Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ibrutinib (B1684441), the first-in-class Bruton's tyrosine kinase (BTK) inhibitor, revolutionized the treatment of B-cell malignancies by covalently binding to BTK and irreversibly disrupting the B-cell receptor (BCR) signaling pathway crucial for tumor cell proliferation and survival. However, its clinical application is hampered by off-target effects and the emergence of acquired resistance, primarily through mutations at the Cys481 binding site. This has spurred the development of a new generation of ibrutinib analogues designed to overcome these limitations. This technical guide provides an in-depth exploration of these novel agents, categorized by their mechanism of action, supported by comparative quantitative data, detailed experimental protocols, and visualized signaling and experimental workflows. We delve into second-generation covalent inhibitors with improved selectivity, non-covalent inhibitors that bypass resistance mutations, and the cutting-edge approach of proteolysis-targeting chimeras (PROTACs) that induce BTK degradation.

The Ibrutinib Legacy: Mechanism and Limitations

Ibrutinib is a small molecule that forms a covalent bond with the Cys481 residue in the active site of BTK, leading to its irreversible inhibition.[1] This blocks downstream signaling cascades, including the PLCγ2, PI3K/AKT, and NF-κB pathways, which are essential for the survival and proliferation of malignant B-cells.[2][3] Despite its success, ibrutinib's utility is constrained by two main factors:

  • Off-Target Effects: Ibrutinib inhibits other kinases, such as EGFR and TEC family kinases, which can lead to adverse events like diarrhea, rash, bleeding, and atrial fibrillation.[4]

  • Acquired Resistance: The most common mechanism of resistance is a mutation substituting cysteine with serine at position 481 (C481S).[5] This mutation prevents the formation of the covalent bond, rendering ibrutinib and other covalent inhibitors less effective.[5][6]

Data Presentation: Comparative Analysis of BTK Inhibitors

The development of ibrutinib analogues has focused on improving selectivity and overcoming resistance. The following tables summarize key quantitative data comparing first-generation, second-generation, and non-covalent BTK inhibitors.

Table 1: Comparative Efficacy of BTK Inhibitors in Clinical Trials
Drug Trial Name Patient Population Overall Response Rate (ORR) Progression-Free Survival (PFS) Key Finding
Ibrutinib RESONATE-2First-line CLL/SLL (Older Patients)92%89% at 24 monthsSuperior to chlorambucil.[2]
Ibrutinib Pooled AnalysisFirst-line CLL with TP53 aberrations93%79% at 4 yearsEffective in high-risk patients.[7]
Zanubrutinib (B611923) ALPINE (vs. Ibrutinib)Relapsed/Refractory (R/R) CLL/SLL86.2% vs. 75.7%Median PFS not reached vs. 35.0 months (HR 0.57)Superior ORR and PFS with a better safety profile.[8]
Zanubrutinib ALPINE (del[17p] subset)R/R CLL/SLL83.3% vs. 53.8%---Significantly higher ORR in high-risk subgroup.[9]
Pirtobrutinib (B8146385) BRUIN CLL-314 (vs. Ibrutinib)BTKi-Naïve CLL/SLL87.0% vs. 78.5%86.9% vs. 82.3% at 18 months (HR 0.569)Non-inferior ORR with a trend for improved PFS.[10]
Pirtobrutinib Phase 1/2 StudyR/R CLL (BTKi-pretreated)73%---Active in patients resistant to covalent BTK inhibitors.[11]
Table 2: In Vitro Potency of BTK Inhibitors
Drug Type IC50 (nmol/L) vs. SU-DHL-6 Cell Line IC50 (nmol/L) vs. REC-1 Cell Line Note
Ibrutinib Covalent120.51First-generation inhibitor.
Acalabrutinib (B560132) Covalent3.121Second-generation, more selective.
Zanubrutinib Covalent3.83.1Second-generation, more selective.
Pirtobrutinib Non-Covalent1338Effective against C481S mutation.
Nemtabrutinib Non-Covalent5772041Another non-covalent inhibitor under investigation.
(Data for Table 2 sourced from Frontiers in Oncology, Supplementary Table S5)[1]

Novel Ibrutinib Analogues: A Deeper Dive

Second-Generation Covalent Inhibitors

Acalabrutinib and zanubrutinib were designed to have higher selectivity for BTK, thereby minimizing the off-target effects seen with ibrutinib.[4]

  • Acalabrutinib: Exhibits less inhibition of TEC and EGFR kinases compared to ibrutinib, which is associated with a lower incidence of bleeding and diarrhea.

  • Zanubrutinib: Designed for complete and sustained BTK occupancy, it also shows greater selectivity over other kinases compared to ibrutinib.[4] The head-to-head ALPINE trial demonstrated zanubrutinib's superior efficacy and a more favorable cardiac safety profile, with a significantly lower rate of atrial fibrillation.[8]

While these agents offer improved safety, they utilize the same covalent binding mechanism as ibrutinib and are thus ineffective against cancers that have developed the BTK C481S resistance mutation.

Non-Covalent (Reversible) Inhibitors

To address resistance, non-covalent inhibitors that bind reversibly to BTK without relying on the Cys481 residue have been developed.

  • Pirtobrutinib (LOXO-305): This highly selective, non-covalent BTK inhibitor has shown significant efficacy in patients who have progressed on prior covalent BTK inhibitor therapy.[11] Its reversible binding mechanism allows it to potently inhibit both wild-type and C481S-mutant BTK.[12] Resistance to pirtobrutinib can emerge through new, non-C481S mutations in the BTK kinase domain.[12]

BTK-Targeting PROTACs

Proteolysis-targeting chimeras represent a paradigm shift from inhibition to degradation. These heterobifunctional molecules are composed of a ligand that binds to the target protein (BTK), a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL).[13]

The PROTAC facilitates the formation of a ternary complex between BTK and the E3 ligase, leading to the ubiquitination of BTK and its subsequent degradation by the proteasome.[4][13] This approach has several potential advantages:

  • Overcoming Resistance: By degrading the entire BTK protein, PROTACs can be effective against mutant forms that are resistant to inhibitors.

  • Improved Potency: PROTACs act catalytically, meaning one molecule can induce the degradation of multiple target protein molecules.

  • Enhanced Selectivity: Degradation can be more selective than inhibition, potentially reducing off-target effects.

Signaling Pathways and Mechanisms of Action

The following diagrams, rendered in DOT language, illustrate the key signaling pathways and the mechanisms of action for different classes of BTK-targeted therapies.

Diagram 1: B-Cell Receptor (BCR) Signaling Pathway

BCR_Signaling BCR B-Cell Receptor (BCR) Lyn_Syk Lyn / Syk BCR->Lyn_Syk Antigen Binding BTK BTK Lyn_Syk->BTK Phosphorylates (Activates) PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates PI3K PI3K BTK->PI3K NFkB NF-κB Pathway PLCG2->NFkB AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Adhesion AKT->Proliferation NFkB->Proliferation Covalent_Inhibitor Ibrutinib Acalabrutinib Zanubrutinib Covalent_Inhibitor->BTK Covalent bond at Cys481 NonCovalent_Inhibitor Pirtobrutinib NonCovalent_Inhibitor->BTK Reversible binding

Caption: Simplified BCR signaling cascade and points of intervention by BTK inhibitors.

Diagram 2: Mechanism of PROTAC-Mediated BTK Degradation

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination & Degradation BTK BTK Protein PROTAC BTK-PROTAC BTK->PROTAC E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) PROTAC->E3_Ligase PROTAC brings BTK and E3 Ligase into proximity Ub_BTK Ubiquitinated BTK E3_Ligase->Ub_BTK Ubiquitin Transfer Proteasome 26S Proteasome Ub_BTK->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTACs induce BTK degradation via the ubiquitin-proteasome system.

Key Experimental Protocols

This section provides detailed methodologies for essential experiments used in the evaluation of ibrutinib analogues.

In Vitro BTK Kinase Inhibition Assay (TR-FRET)

This assay measures the direct inhibition of BTK enzyme activity.

  • Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology is used to detect the phosphorylation of a biotinylated peptide substrate by the BTK enzyme. Inhibition of BTK reduces the phosphorylation, leading to a decrease in the FRET signal.

  • Materials:

    • Recombinant human BTK enzyme.

    • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Biotinylated peptide substrate and ATP.

    • Test compounds (ibrutinib analogues) serially diluted in DMSO.

    • HTRF detection reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665.

    • 384-well low-volume microplates.

  • Protocol:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add 5 µL of BTK enzyme solution to each well.

    • Add 0.5 µL of diluted test compound or DMSO (vehicle control) to the respective wells.

    • Incubate for 60 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the biotinylated peptide substrate and ATP.[5]

    • Incubate for 1-2 hours at room temperature.

    • Stop the reaction by adding EDTA.

    • Add HTRF detection reagents (anti-phospho antibody and streptavidin-XL665).[14]

    • Incubate for 1 hour at room temperature to allow detection reagents to bind.

    • Read the plate on a compatible microplate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

    • Calculate the HTRF ratio and plot against compound concentration to determine the IC50 value.[14]

Cell Viability Assay (MTT/CellTiter-Glo®)

This assay determines the effect of BTK inhibitors on the proliferation and viability of cancer cell lines.

  • Principle:

    • MTT Assay: Viable cells with active metabolism reduce the yellow tetrazolium salt (MTT) to a purple formazan (B1609692) product, which is solubilized and measured spectrophotometrically.

    • CellTiter-Glo® Luminescent Assay: This assay quantifies ATP, an indicator of metabolically active cells. A reagent containing luciferase and its substrate is added to lyse cells and generate a luminescent signal proportional to the amount of ATP present.[15]

  • Materials:

    • BTK-dependent cancer cell line (e.g., Jeko-1, REC-1).

    • Complete cell culture medium.

    • Test compounds serially diluted in culture medium.

    • 96-well clear or opaque-walled microplates.

    • MTT reagent (5 mg/mL in PBS) and solubilization solution (e.g., DMSO or acidified isopropanol) OR CellTiter-Glo® reagent.

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include wells for vehicle control (DMSO) and no-cell control (medium only).

    • Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.

    • For MTT: a. Add 10 µL of MTT reagent to each well and incubate for 4 hours. b. Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals. c. Read the absorbance at ~570 nm using a microplate reader.

    • For CellTiter-Glo®: a. Equilibrate the plate and CellTiter-Glo® reagent to room temperature. b. Add a volume of reagent equal to the volume of culture medium in each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Read luminescence on a plate-reading luminometer.[15]

    • Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the IC50 value.

Western Blot Analysis of BTK Signaling

This technique is used to measure the levels of total and phosphorylated BTK and its downstream targets.

  • Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect target proteins. A decrease in the phosphorylated form of a protein (e.g., p-BTK) indicates pathway inhibition.

  • Materials:

    • Cell line and culture reagents.

    • Test compounds.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • BCA Protein Assay Kit.

    • SDS-PAGE gels, running buffer, and transfer buffer.

    • PVDF or nitrocellulose membrane.

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).[16][17]

    • Primary antibodies (e.g., anti-p-BTK (Y223), anti-total BTK, anti-p-PLCγ2, anti-total PLCγ2, anti-β-actin).

    • HRP-conjugated secondary antibody.

    • Enhanced Chemiluminescence (ECL) substrate.

  • Protocol:

    • Culture cells and treat with various concentrations of the test compound for a specified time (e.g., 2-4 hours).

    • Wash cells with ice-cold PBS and lyse them in lysis buffer.[17][18]

    • Clarify lysates by centrifugation and determine the protein concentration using a BCA assay.

    • Denature 20-50 µg of protein per sample by boiling in Laemmli sample buffer.[16]

    • Separate proteins on an 8-12% SDS-PAGE gel.[16]

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.[19]

    • Incubate the membrane with the primary antibody (e.g., anti-p-BTK) diluted in blocking buffer overnight at 4°C with gentle agitation.[16]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[16]

    • To normalize, strip the membrane and re-probe with an antibody for the total protein or a loading control like β-actin.

Experimental and Developmental Workflows

The following diagrams illustrate common workflows in the development of novel BTK inhibitors.

Diagram 3: General Workflow for PROTAC Development

PROTAC_Workflow Design 1. PROTAC Design Synthesis 2. Chemical Synthesis Design->Synthesis Biochem 3. Biochemical Validation Synthesis->Biochem Cellular 4. Cellular Characterization Biochem->Cellular Biochem_Sub • Binding Assays (SPR) • Ternary Complex Formation • In Vitro Ubiquitination Biochem->Biochem_Sub Lead_Opt 5. Lead Optimization Cellular->Lead_Opt Iterate to improve potency & properties Cellular_Sub • Cell Permeability • Target Degradation (Western Blot) • Determine DC50 & Dmax • Cell Viability Assays Cellular->Cellular_Sub Lead_Opt->Synthesis In_Vivo 6. In Vivo Studies Lead_Opt->In_Vivo

Caption: A typical experimental workflow for the development and validation of PROTACs.[13][20]

Diagram 4: Western Blot Experimental Workflow

WB_Workflow SamplePrep Sample Prep (Cell Lysis) SDSPAGE SDS-PAGE (Separation) SamplePrep->SDSPAGE Transfer Transfer (Blotting) SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Ab Incubation Blocking->PrimaryAb SecondaryAb Secondary Ab Incubation PrimaryAb->SecondaryAb Detection Detection (ECL) SecondaryAb->Detection Analysis Analysis Detection->Analysis

References

Methodological & Application

Protocol for Using (R)-IBR2 in Cell Culture: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-IBR2 is a small molecule inhibitor primarily recognized for its role in disrupting DNA damage repair pathways, making it a compound of significant interest in cancer research. This document provides detailed application notes and protocols for the use of this compound in cell culture experiments. It outlines its mechanism of action as an inhibitor of RAD51 and a potential allosteric inhibitor of Ubiquitin-Specific Protease 1 (USP1), summarizes key quantitative data, and provides comprehensive protocols for relevant cellular assays.

Introduction

This compound has emerged as a potent inhibitor of RAD51, a key protein in the homologous recombination (HR) pathway of DNA double-strand break repair. By promoting the proteasome-mediated degradation of RAD51, this compound compromises the ability of cancer cells to repair DNA damage, leading to increased cell death and sensitization to DNA-damaging agents.[1] Furthermore, while direct covalent inhibition of USP1 by this compound has not been definitively established in the reviewed literature, the compound is also investigated for its role in inhibiting USP1, a deubiquitinating enzyme crucial for the Fanconi Anemia (FA) and translesion synthesis (TLS) DNA repair pathways. The inhibition of USP1 leads to the accumulation of ubiquitinated PCNA and FANCD2, further disrupting DNA repair and providing a synergistic approach to cancer therapy.

Data Presentation

The following table summarizes the inhibitory concentrations of this compound in various cancer cell lines. These values can serve as a starting point for experimental design.

Cell LineCancer TypeIC50 (µM)Assay TypeReference
HeLaCervical Cancer~15Cell Viability[2]
MCF7Breast Cancer~20Cell Viability[2]
HTB-26 (MDA-MB-231)Breast Cancer10 - 50Crystal Violet[3]
PC-3Prostate Cancer10 - 50Crystal Violet[3]
HepG2Liver Cancer10 - 50Crystal Violet[3]
HCT116Colon Cancer22.4Crystal Violet[3]

Mechanism of Action: Signaling Pathway

This compound is understood to exert its effects through at least two key mechanisms within the DNA damage response pathway. It directly inhibits RAD51, leading to its degradation, and is also proposed to allosterically inhibit the USP1-UAF1 complex.

IBR2_Mechanism cluster_DDR DNA Damage Response cluster_IBR2_Action This compound Action DNA_Damage DNA Double-Strand Break HR_Repair Homologous Recombination Repair DNA_Damage->HR_Repair FA_TLS_Pathway Fanconi Anemia & Translesion Synthesis DNA_Damage->FA_TLS_Pathway RAD51 RAD51 USP1_UAF1 USP1-UAF1 Complex IBR2 This compound IBR2->RAD51 Inhibits & Promotes Degradation IBR2->USP1_UAF1 Allosteric Inhibition (Proposed) RAD51->HR_Repair Mediates PCNA_Ub Ub-PCNA USP1_UAF1->PCNA_Ub Deubiquitinates FANCD2_Ub Ub-FANCD2 USP1_UAF1->FANCD2_Ub Deubiquitinates PCNA_Ub->FA_TLS_Pathway Activates FANCD2_Ub->FA_TLS_Pathway Activates

Caption: Proposed mechanism of this compound in DNA damage repair pathways.

Experimental Workflow

A typical workflow for investigating the effects of this compound in cell culture involves initial cell viability screening to determine the appropriate concentration range, followed by more specific mechanistic assays.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound start Start: Select Cancer Cell Line cell_viability Cell Viability Assay (e.g., MTT, Resazurin) Determine IC50 start->cell_viability western_blot Western Blot Analysis (RAD51, Ub-PCNA, Ub-FANCD2) cell_viability->western_blot immunofluorescence Immunofluorescence (RAD51 Foci Formation) cell_viability->immunofluorescence co_ip Co-Immunoprecipitation (USP1-UAF1 Interaction) cell_viability->co_ip data_analysis Data Analysis & Interpretation western_blot->data_analysis immunofluorescence->data_analysis co_ip->data_analysis end Conclusion data_analysis->end

Caption: A logical workflow for studying this compound in cell culture.

Experimental Protocols

Protocol 1: Cell Viability Assay

This protocol is to determine the cytotoxic effects of this compound on a cancer cell line and to establish the IC50 value.

Materials:

  • Cancer cell line of interest

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin-based reagent (e.g., alamarBlue™)

  • DMSO (for vehicle control)

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1 µM to 100 µM. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Viability Assessment (MTT Assay):

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.[4]

  • Viability Assessment (Resazurin Assay):

    • Add 10 µL of resazurin (B115843) reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Read the fluorescence (Ex/Em ~560/590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Western Blot Analysis for RAD51 Degradation and USP1 Substrate Accumulation

This protocol is to assess the effect of this compound on the protein levels of RAD51 and the ubiquitinated forms of PCNA and FANCD2.

Materials:

  • Cancer cell line of interest

  • This compound

  • 6-well plates

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-RAD51, anti-PCNA, anti-FANCD2, anti-ubiquitin, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at a predetermined effective concentration (e.g., 20 µM) or a range of concentrations for 24-48 hours.[1] Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities relative to the loading control to determine the changes in protein expression.

Protocol 3: Immunofluorescence for RAD51 Foci Formation

This protocol is to visualize the effect of this compound on the formation of RAD51 foci in response to DNA damage.

Materials:

  • Cancer cell line of interest

  • This compound

  • Glass coverslips in 24-well plates

  • DNA damaging agent (e.g., ionizing radiation or Mitomycin C)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-RAD51

  • Fluorescently-labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on glass coverslips in 24-well plates. Treat with this compound (e.g., 20 µM) for 8 hours.[2]

  • Induce DNA Damage: Expose cells to a DNA damaging agent (e.g., 8-Gy γ-radiation).[2]

  • Incubation: Incubate for 4 hours to allow for RAD51 foci formation.[2]

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% PFA for 15 minutes at room temperature.

    • Wash with PBS.

    • Permeabilize with permeabilization buffer for 10 minutes.

  • Immunostaining:

    • Wash with PBS.

    • Block with blocking buffer for 1 hour.

    • Incubate with anti-RAD51 primary antibody overnight at 4°C.

    • Wash with PBS.

    • Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Mounting and Imaging:

    • Wash with PBS.

    • Counterstain with DAPI.

    • Mount the coverslips on microscope slides with mounting medium.

    • Image the cells using a fluorescence microscope.

  • Data Analysis: Quantify the number of RAD51 foci per nucleus. A significant decrease in the number of foci in this compound-treated cells indicates inhibition of HR repair.

Protocol 4: Co-Immunoprecipitation to Assess USP1-UAF1 Interaction

This protocol is designed to investigate if this compound disrupts the interaction between USP1 and its cofactor UAF1.

Materials:

  • Cancer cell line of interest

  • This compound

  • Co-IP lysis buffer (non-denaturing)

  • Primary antibodies: anti-USP1 and anti-UAF1

  • Isotype control IgG

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound or vehicle control. Lyse the cells using a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.

  • Pre-clearing Lysates: Incubate the cell lysates with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysates with an anti-USP1 antibody or an isotype control IgG overnight at 4°C.

    • Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads using an elution buffer.

  • Western Blot Analysis: Analyze the eluted samples by western blotting using anti-USP1 and anti-UAF1 antibodies to detect the presence of both proteins in the immunoprecipitated complex. A reduced amount of UAF1 in the USP1 immunoprecipitate from this compound-treated cells would suggest a disruption of their interaction.[5][6]

Conclusion

This compound is a valuable tool for studying DNA damage repair pathways in cancer cells. The protocols provided here offer a comprehensive framework for investigating its effects on cell viability, protein expression, and specific cellular processes like homologous recombination and potentially USP1-mediated deubiquitination. Researchers should optimize these protocols for their specific cell lines and experimental conditions to achieve robust and reproducible results. Further investigation is warranted to definitively characterize the interaction of this compound with USP1.

References

Application Notes and Protocols for (R)-IBR2 in In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-IBR2 is a potent and specific small molecule inhibitor of RAD51, a key protein in the homologous recombination (HR) pathway of DNA double-strand break repair. By directly binding to RAD51, this compound disrupts its multimerization and accelerates its proteasome-mediated degradation.[1][2] This inhibition of RAD51 function impairs the error-free repair of DNA damage, leading to the induction of apoptosis in cancer cells. These characteristics make this compound a valuable tool for cancer research and a potential therapeutic agent, particularly in contexts where synthetic lethality can be exploited.

These application notes provide detailed protocols for the in vitro use of this compound, including dosage guidelines, methodologies for key experiments, and data presentation to facilitate the investigation of its biological effects.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Assay TypeReference
MBA-MD-468Triple-Negative Breast Cancer14.8Not Specified[2]
Various Cancer Cell LinesNot Specified12-20Not Specified[2]

Note: IC50 values can vary depending on the specific experimental conditions, including the cell viability assay used and the duration of drug exposure.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay) for IC50 Determination

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range would be from 0.1 µM to 100 µM.

    • Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

    • Carefully aspirate the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration and use non-linear regression analysis to determine the IC50 value.

Protocol 2: Western Blotting for RAD51 Protein Levels

This protocol describes the detection of RAD51 protein levels in cells treated with this compound to confirm its effect on RAD51 degradation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well plates

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against RAD51

  • Primary antibody for a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the desired concentration of this compound (e.g., 20 µM) or vehicle control for a specified time (e.g., 24 hours).

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-RAD51 antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

Protocol 3: Immunofluorescence for RAD51 Foci Formation

This protocol allows for the visualization of RAD51 foci formation in response to DNA damage and the inhibitory effect of this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • DNA damaging agent (e.g., ionizing radiation or Mitomycin C)

  • Glass coverslips

  • 24-well plates

  • 4% paraformaldehyde in PBS

  • 0.5% Triton X-100 in PBS

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against RAD51

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Antifade mounting medium

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells on sterile glass coverslips in a 24-well plate and allow them to attach overnight.

    • Treat the cells with this compound or vehicle control for a predetermined time (e.g., 4-8 hours).

    • Induce DNA damage (e.g., expose to 8-Gy γ-radiation).

    • Incubate for an additional 4 hours to allow for foci formation.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash with PBS.

    • Permeabilize the cells with 0.5% Triton X-100 for 10 minutes at room temperature.

    • Wash with PBS.

  • Immunostaining:

    • Block the cells with blocking solution for 1 hour at room temperature.

    • Incubate with the primary anti-RAD51 antibody diluted in blocking solution overnight at 4°C.

    • Wash with PBS.

    • Incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.

    • Wash with PBS.

  • Mounting and Imaging:

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash with PBS.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

    • Visualize the cells using a fluorescence microscope.

    • Quantify the percentage of cells with RAD51 foci (typically >5 foci per nucleus) in multiple fields of view.

Mandatory Visualizations

IBR2_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Homologous Recombination Pathway DNA_Damage DNA Double-Strand Break (DSB) RAD51_monomer RAD51 Monomers DNA_Damage->RAD51_monomer recruits Proteasome Proteasome RAD51_monomer->Proteasome RAD51_multimer RAD51 Multimerization (Filament Formation) RAD51_monomer->RAD51_multimer HR_Repair Homologous Recombination Repair RAD51_multimer->HR_Repair enables Apoptosis Apoptosis RAD51_multimer->Apoptosis inhibition leads to HR_Repair->Apoptosis prevents IBR2 This compound IBR2->RAD51_monomer promotes degradation IBR2->RAD51_multimer inhibits Experimental_Workflow_IC50 start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_overnight Incubate Overnight seed_cells->incubate_overnight treat_cells Treat with this compound (Serial Dilutions) incubate_overnight->treat_cells incubate_treatment Incubate (e.g., 48-72h) treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan (add DMSO) incubate_mtt->dissolve_formazan read_absorbance Read Absorbance (570 nm) dissolve_formazan->read_absorbance analyze_data Analyze Data & Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

References

Application Notes and Protocols for the Laboratory Synthesis of (R)-IBR2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the laboratory synthesis of (R)-IBR2, a potent and specific inhibitor of the RAD51 recombinase. This compound is a valuable tool for studying DNA repair pathways, specifically homologous recombination (HR), and for investigating potential anticancer therapeutics. This document details a highly enantioselective synthetic route, purification protocols, and methods for biological validation. The provided protocols are intended for researchers with a background in synthetic organic chemistry and cell biology.

Introduction to this compound

This compound, with the chemical name (R)-1-(1H-indol-3-yl)-2-(phenylmethylsulfonyl)-1,2,3,4-tetrahydroisoquinoline, is a small molecule inhibitor that targets RAD51, a key enzyme in the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair. By disrupting RAD51 multimerization and promoting its degradation, IBR2 impairs the HR repair process. This impairment can lead to synthetic lethality in cancer cells that are already deficient in other DNA repair pathways or reliant on HR for survival, making this compound a significant compound for cancer research and drug development. The (R)-enantiomer has been shown to be the more active stereoisomer.

Signaling Pathway of IBR2 Action

IBR2 exerts its biological effect by directly interfering with the RAD51-mediated homologous recombination pathway. When DNA double-strand breaks occur, the cell initiates a complex signaling cascade to recruit repair proteins. RAD51 plays a central role by forming a nucleoprotein filament on single-stranded DNA, which is essential for searching for a homologous template and initiating strand invasion to repair the break. This compound binds to RAD51, disrupting its ability to form multimers and filaments, which effectively halts the HR process. In cancer cells, where DNA damage is frequent, this inhibition can lead to an accumulation of unresolved DNA breaks, cell cycle arrest, and ultimately, apoptosis.

IBR2_Signaling_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Mechanism of this compound DSB DNA Double-Strand Break (DSB) ATM_ATR ATM/ATR Kinase Activation DSB->ATM_ATR RPA RPA Coating of ssDNA ATM_ATR->RPA BRCA2 BRCA2/PALB2 Mediator Proteins RPA->BRCA2 RAD51_load RAD51 Loading & Filament Formation BRCA2->RAD51_load HR Homologous Recombination Repair RAD51_load->HR Apoptosis Cell Cycle Arrest & Apoptosis RAD51_load->Apoptosis   HR Failure Survival Cell Survival & Genome Stability HR->Survival IBR2 This compound IBR2->RAD51_load Inhibition

Caption: Mechanism of this compound action in the RAD51-mediated HR pathway.

Synthesis of this compound

The recommended synthesis follows a highly enantioselective route involving the addition of indole (B1671886) to a sulfonyl amide, catalyzed by a chiral bifunctional aminothiourea.[1][2] This method achieves high enantiomeric excess for the desired (R)-isomer.

Synthesis Workflow

The overall workflow involves the preparation of a key sulfonyl amide intermediate, followed by a catalyzed enantioselective Friedel-Crafts type reaction, and subsequent cyclization and deprotection steps.

IBR2_Synthesis_Workflow A Start: Indole & N-Boc-3,4-dihydroisoquinoline-1(2H)-one B Step 1: Preparation of Sulfonyl Amide Intermediate A->B C Step 2: Enantioselective Addition (Indole + Sulfonyl Amide) Catalyst: Chiral Aminothiourea B->C D Step 3: Acylation & Allylation C->D E Step 4: Ring-Closing Metathesis (RCM) D->E F Step 5: Deprotection (Removal of Boc group) E->F G Final Product: this compound Purification & Characterization F->G

Caption: General workflow for the enantioselective synthesis of this compound.

Quantitative Data Summary for Synthesis

The following table summarizes the expected results for the key enantioselective step and the final product, based on reported literature values.[1][2]

ParameterIntermediate (Sulfonyl Amide Adduct)Final Product (this compound Analogue)
Yield ~95%High (multi-step)
Enantiomeric Excess (ee) 99% (for the R-isomer)>99% (after purification)
Appearance White SolidWhite Solid
Chiral HPLC Analysis Baseline separation of enantiomersSingle major peak for (R)-isomer
Experimental Protocol: Enantioselective Synthesis of this compound Analogue

This protocol is adapted from the literature and outlines the key steps for synthesizing an optically pure this compound analogue.[1][2]

Materials and Reagents:

  • Indole

  • Sulfonyl amide precursor (e.g., N-(3,4-dihydroisoquinolin-1(2H)-ylidene)benzenesulfonamide)

  • Chiral aminothiourea catalyst (e.g., (1R,2R)-1-amino-N-(3,5-bis(trifluoromethyl)phenyl)-2-(diethylamino)cyclohexane-1-carboxamide derived thiourea)

  • Toluene, Dichloromethane (DCM), Diethyl ether (anhydrous)

  • Allyl bromide

  • Sodium hydride (NaH)

  • Grubbs' second-generation catalyst

  • Trifluoroacetic acid (TFA)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)

Procedure:

Step 1: Enantioselective Friedel-Crafts Reaction

  • To a flame-dried flask under an inert atmosphere, add the sulfonyl amide precursor (1.0 equiv) and the chiral aminothiourea catalyst (0.1 equiv) in anhydrous toluene.

  • Cool the mixture to -20 °C.

  • Add indole (1.2 equiv) to the solution.

  • Stir the reaction mixture at -20 °C for 48-72 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH4Cl solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired (R)-sulfonyl amide adduct.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Step 2: Acylation and Allylation

  • Dissolve the (R)-sulfonyl amide adduct (1.0 equiv) in anhydrous THF.

  • Cool the solution to 0 °C and add NaH (1.5 equiv) portion-wise.

  • Stir for 30 minutes, then add the desired acylating agent (e.g., benzylsulfonyl chloride) (1.2 equiv).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Re-cool the mixture to 0 °C, add NaH (1.5 equiv) followed by allyl bromide (1.5 equiv).

  • Stir at room temperature overnight.

  • Quench the reaction with water and extract with ethyl acetate. Purify by column chromatography.

Step 3: Ring-Closing Metathesis (RCM) and Deprotection

  • Dissolve the allylated intermediate (1.0 equiv) in anhydrous DCM and degas the solution.

  • Add Grubbs' second-generation catalyst (0.05 equiv) and reflux the mixture under an inert atmosphere for 4-6 hours.

  • Concentrate the reaction mixture and purify by column chromatography to obtain the cyclized product.

  • If a Boc protecting group is present, dissolve the product in DCM and add trifluoroacetic acid (TFA) (10 equiv).

  • Stir at room temperature for 1-2 hours.

  • Neutralize with saturated aqueous NaHCO3, extract with DCM, and purify by column chromatography to yield the final this compound analogue.

Step 4: Characterization

  • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Confirm the enantiopurity using chiral HPLC analysis.

Application: Biological Evaluation of this compound

A key application of synthesized this compound is to validate its biological activity by assessing its ability to inhibit RAD51 function in cancer cells. The RAD51 foci formation assay is a standard method for this purpose.

Protocol: RAD51 Foci Formation Assay by Immunofluorescence

This protocol describes how to treat cells with this compound, induce DNA damage, and visualize the inhibition of RAD51 foci formation.

Materials:

  • Cancer cell line (e.g., U2OS, HeLa, or a relevant breast cancer cell line)

  • Synthesized this compound (stock solution in DMSO)

  • DNA damaging agent (e.g., Cisplatin, Mitomycin C, or ionizing radiation)

  • Glass coverslips in a multi-well plate

  • Cell culture medium, PBS, 4% Paraformaldehyde (PFA), 0.5% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: Rabbit anti-RAD51

  • Secondary antibody: Alexa Fluor 488-conjugated Goat anti-Rabbit IgG

  • DAPI (for nuclear counterstaining)

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells onto sterile glass coverslips in a 12-well or 24-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with varying concentrations of this compound (e.g., 1-20 µM) or a vehicle control (DMSO) for 2-4 hours.

  • Induction of DNA Damage: Add a DNA damaging agent (e.g., 5 µM Cisplatin) to the media and incubate for 4-6 hours. Alternatively, expose cells to ionizing radiation (e.g., 5-10 Gy) and allow them to recover for 4-6 hours.

  • Fixation and Permeabilization:

    • Wash cells twice with PBS.

    • Fix with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Immunostaining:

    • Block with 5% BSA in PBS for 1 hour.

    • Incubate with anti-RAD51 primary antibody (diluted in blocking buffer) overnight at 4 °C.

    • Wash three times with PBS.

    • Incubate with fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Counterstain nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount coverslips onto microscope slides.

    • Image the cells using a fluorescence microscope.

  • Quantification: Count the number of cells with >5-10 distinct RAD51 foci in the nucleus. A significant reduction in the percentage of foci-positive cells in the this compound treated group compared to the control indicates successful inhibition of RAD51.

Conclusion

This document provides the necessary protocols and background information for the successful synthesis and biological evaluation of this compound in a laboratory setting. The enantioselective synthesis route offers access to highly pure material, and the RAD51 foci formation assay provides a robust method for confirming its mechanism of action as an inhibitor of homologous recombination.

References

Application Notes and Protocols: (R)-IBR2 in the Study of DNA Repair Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-IBR2 is a potent and specific small molecule inhibitor of RAD51, a key recombinase in the homologous recombination (HR) pathway of DNA double-strand break (DSB) repair.[1] Its ability to disrupt RAD51 function makes it an invaluable tool for investigating the mechanisms of HR, screening for novel anti-cancer therapeutics, and understanding cellular responses to DNA damage. These application notes provide a comprehensive overview of the use of this compound in DNA repair studies, including its mechanism of action, quantitative data on its activity, and detailed protocols for key experimental assays.

Mechanism of Action

This compound primarily functions by directly binding to RAD51, which leads to two main consequences for the DNA repair machinery:

  • Disruption of RAD51 Multimerization: this compound binds to a hydrophobic pocket on the RAD51 protein, which is crucial for its oligomerization and the formation of the RAD51 nucleoprotein filament on single-stranded DNA (ssDNA).[2] This filament formation is an essential step for homology search and strand invasion during HR.

  • Promotion of Proteasome-Mediated RAD51 Degradation: Treatment with this compound leads to the poly-ubiquitination of RAD51, marking it for degradation by the proteasome.[3] This results in a time- and concentration-dependent decrease in cellular RAD51 protein levels.[2]

By both inhibiting its function and promoting its degradation, this compound effectively impairs the HR pathway, leading to an accumulation of unrepaired DSBs, which can trigger cell cycle arrest and apoptosis.[1][4]

Signaling Pathway and Mechanism of Action of this compound

IBR2_Mechanism DSB DNA Double-Strand Break (DSB) BRCA2 BRCA2 DSB->BRCA2 recruits RAD51_inactive RAD51 (monomer) BRCA2->RAD51_inactive loads onto ssDNA RAD51_filament RAD51 Filament (active) RAD51_inactive->RAD51_filament multimerizes Proteasome Proteasome RAD51_inactive->Proteasome ubiquitination & degradation HR Homologous Recombination (HR) Repair RAD51_filament->HR mediates Apoptosis Apoptosis RAD51_filament->Apoptosis inhibition leads to Cell_Survival Cell Survival HR->Cell_Survival promotes IBR2 This compound IBR2->RAD51_inactive binds & inhibits multimerization

Caption: Mechanism of this compound in inhibiting homologous recombination.

Data Presentation

The following tables summarize the quantitative data regarding the activity of this compound in various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
MBA-MD-468Triple-Negative Breast Cancer14.8[1]
Various Cancer Cell LinesMultiple12-20[1]

Table 2: Effective Concentrations of this compound in In Vitro Assays

AssayCell LineConcentration (µM)Incubation TimeEffectCitation
HR Frequency (DR-GFP)HeLa-DR-GFP2032 hoursSignificant reduction in HR frequency[5]
RAD51 Foci FormationMCF7208 hours pre-IRSignificant reduction in IR-induced RAD51 foci[5]
RAD51 Foci FormationMCF740 (B6 control)8 hours pre-IRNo significant reduction in RAD51 foci[5]
Cell SensitizationMCF75Pre-incubationIncreased sensitivity to γ-irradiation[5]
Apoptosis InductionHSC2-R10Post-IREnhanced irradiation-induced apoptosis[6]

Experimental Protocols

Protocol 1: Homologous Recombination (DR-GFP) Reporter Assay

This assay quantifies the frequency of HR using a cell line containing a DR-GFP reporter cassette. The cassette consists of two inactive GFP genes. A double-strand break induced by the I-SceI endonuclease in one GFP gene can be repaired by HR using the other GFP gene as a template, resulting in a functional GFP protein.

Workflow for DR-GFP Homologous Recombination Assay

DR_GFP_Workflow start Start seed_cells Seed DR-GFP reporter cells start->seed_cells transfect Transfect with I-SceI plasmid seed_cells->transfect treat Treat with this compound or Vehicle (DMSO) transfect->treat incubate Incubate for 48-72 hours treat->incubate facs Analyze GFP+ cells by Flow Cytometry incubate->facs end End facs->end

Caption: Workflow for the DR-GFP homologous recombination assay.

Materials:

  • HeLa-DR-GFP or U2OS-DR-GFP cells

  • Complete culture medium

  • pCBASce (I-SceI expression plasmid)

  • This compound stock solution (in DMSO)

  • Transfection reagent

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed DR-GFP reporter cells in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the I-SceI expression plasmid according to the manufacturer's protocol for your chosen transfection reagent.

  • Treatment: Immediately after transfection, replace the medium with fresh medium containing this compound at the desired concentration (e.g., 20 µM) or vehicle control (DMSO).

  • Incubation: Incubate the cells for 48-72 hours to allow for DSB induction, repair, and GFP expression.

  • Flow Cytometry: Harvest the cells by trypsinization, wash with PBS, and resuspend in FACS buffer. Analyze the percentage of GFP-positive cells using a flow cytometer. A reduction in the percentage of GFP-positive cells in the this compound-treated samples compared to the vehicle control indicates inhibition of HR.[7][8][9]

Protocol 2: RAD51 Foci Formation Assay (Immunofluorescence)

This assay visualizes the recruitment of RAD51 to sites of DNA damage, a hallmark of active HR. Inhibition of RAD51 foci formation by this compound provides a direct measure of its effect on the DNA damage response.

Workflow for RAD51 Foci Formation Assay

RAD51_Foci_Workflow start Start seed_cells Seed cells on coverslips start->seed_cells treat Pre-treat with This compound or Vehicle seed_cells->treat damage Induce DNA damage (e.g., Ionizing Radiation) treat->damage incubate Incubate for 4-8 hours damage->incubate fix_perm Fix and Permeabilize incubate->fix_perm stain Immunostain for RAD51 and DAPI fix_perm->stain image Image with Fluorescence Microscope stain->image quantify Quantify RAD51 foci-positive cells image->quantify end End quantify->end

Caption: Workflow for the RAD51 foci formation immunofluorescence assay.

Materials:

  • Cell line of interest (e.g., MCF7, U2OS)

  • Sterile glass coverslips

  • This compound stock solution (in DMSO)

  • Source of ionizing radiation (IR) or DNA damaging agent (e.g., mitomycin C)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: anti-RAD51

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on sterile coverslips in a multi-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with this compound (e.g., 20 µM) or vehicle control for 4-8 hours.[5]

  • DNA Damage Induction: Expose the cells to a DNA damaging agent, such as ionizing radiation (e.g., 8 Gy).[5]

  • Incubation: Return the cells to the incubator for 4-8 hours to allow for RAD51 foci formation.

  • Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with 0.5% Triton X-100.

  • Immunostaining: Block non-specific antibody binding with 5% BSA. Incubate with the primary anti-RAD51 antibody, followed by incubation with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging and Quantification: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Capture images and quantify the percentage of cells with a defined number of RAD51 foci (e.g., >5 foci per nucleus). A decrease in the percentage of foci-positive cells in the this compound-treated group indicates inhibition of RAD51 recruitment.[10][11][12]

Protocol 3: Clonogenic Survival Assay

This assay measures the ability of single cells to proliferate and form colonies after treatment with a cytotoxic agent, providing a measure of long-term cell survival. It is particularly useful for assessing the potential of this compound to sensitize cancer cells to therapies like radiation.

Workflow for Clonogenic Survival Assay

Clonogenic_Workflow start Start prepare_cells Prepare single cell suspension start->prepare_cells seed_cells Seed known number of cells prepare_cells->seed_cells treat Treat with this compound and/or Radiation seed_cells->treat incubate Incubate for 10-14 days treat->incubate fix_stain Fix and stain colonies incubate->fix_stain count Count colonies (>50 cells) fix_stain->count calculate Calculate Surviving Fraction count->calculate end End calculate->end

Caption: Workflow for the clonogenic survival assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • Source of ionizing radiation

  • Fixing/staining solution (e.g., crystal violet in methanol)

Procedure:

  • Cell Seeding: Prepare a single-cell suspension and seed a known number of cells into multi-well plates. The number of cells seeded will need to be optimized for each treatment condition to obtain a countable number of colonies.

  • Treatment: Allow the cells to attach for a few hours, then treat with this compound (e.g., 5 µM), ionizing radiation, or a combination of both.[5] Include an untreated control and a vehicle control.

  • Incubation: Incubate the plates for 10-14 days, or until colonies in the control wells are of a sufficient size (at least 50 cells).

  • Fixing and Staining: Aspirate the medium, wash the wells with PBS, and then fix and stain the colonies with a crystal violet solution.

  • Colony Counting: Count the number of colonies in each well.

  • Data Analysis: Calculate the Plating Efficiency (PE) and the Surviving Fraction (SF) for each treatment condition. A lower surviving fraction in the combination treatment group compared to the single-agent groups indicates radiosensitization by this compound.[13][14][15][16]

Specificity and Further Applications

The primary and well-documented role of this compound is the inhibition of the HR pathway through its direct interaction with RAD51. While its effects on other DNA repair pathways like non-homologous end joining (NHEJ) are not its main mechanism of action, the inhibition of HR can indirectly influence the reliance of cells on other repair pathways.

A significant application of this compound is in combination with other DNA damaging agents or inhibitors of other DNA repair pathways. For instance, in cells with compromised HR due to this compound treatment, there is an increased reliance on other repair mechanisms. This creates synthetic lethal interactions, for example, with PARP inhibitors. The combination of this compound and a PARP inhibitor like olaparib (B1684210) can lead to synergistic cytotoxicity in cancer cells.[2][17]

Conclusion

This compound is a powerful research tool for dissecting the molecular mechanisms of homologous recombination. Its specific inhibition of RAD51 allows for the detailed study of HR's role in maintaining genomic stability and in the cellular response to DNA damage. The protocols and data provided herein serve as a guide for researchers to effectively utilize this compound in their investigations into DNA repair and for the development of novel cancer therapeutics.

References

Application Notes and Protocols for Inducing Apoptosis in Cancer Cells using (R)-IBR2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-IBR2 is a potent small molecule inhibitor of RAD51, a key protein in the homologous recombination (HR) pathway of DNA repair.[1][2] By disrupting RAD51 function, this compound compromises the ability of cancer cells to repair DNA double-strand breaks, leading to genomic instability and subsequent induction of apoptosis.[1][2][3] These application notes provide a comprehensive overview of the use of this compound to induce apoptosis in cancer cells, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experimental procedures.

Mechanism of Action

This compound functions by directly binding to RAD51, inhibiting its multimerization and promoting its degradation via the proteasome pathway.[1][2][3] This dual action leads to a significant reduction in cellular RAD51 levels and a subsequent impairment of the homologous recombination repair machinery. The inability to repair DNA damage, particularly in cancer cells that often have a higher reliance on specific DNA repair pathways, triggers the intrinsic apoptotic cascade.

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of this compound in various cancer cell lines.

Table 1: Growth Inhibition (GI50) of this compound in Human Cancer Cell Lines

Cell LineCancer TypeGI50 (µM)
K562Chronic Myeloid Leukemia12.5
HeLaCervical Cancer14.5
MDA-MB-231Triple-Negative Breast Cancer14.2
MDA-MB-435Melanoma11.5
MDA-MB-468Triple-Negative Breast Cancer13.2
MCF7Breast Adenocarcinoma12.3
T47DBreast Cancer12.1
HBL100Breast Cancer16.0

Data sourced from a study by Luo et al. (2013).[2]

Table 2: Inhibition of RAD51-BRCA2 BRC Repeats Interaction by this compound

ParameterValue (µM)
Median Competitive Inhibition Concentration (IC50)0.11

This value represents the concentration of this compound required to disrupt 50% of the interaction between RAD51 and the BRC repeats of BRCA2.[1]

Table 3: Induction of Apoptosis by this compound in Imatinib-Resistant T315I-Ba/F3 Cells

This compound Concentration (µM)Parental Ba/F3 Cells (% Apoptosis)T315I-Ba/F3 Cells (% Apoptosis)
0~5%~8%
5~10%~20%
10~15%~35%
20~25%~55%

Cells were treated for 48 hours and apoptosis was measured by Annexin V-FITC/PI staining and flow cytometry.[2]

Signaling Pathways and Experimental Workflows

R_IBR2_Mechanism R_IBR2 This compound RAD51_monomer RAD51 Monomer R_IBR2->RAD51_monomer Binds to RAD51_multimer RAD51 Multimerization R_IBR2->RAD51_multimer Inhibits RAD51_monomer->RAD51_multimer Inhibits Proteasome Proteasome RAD51_monomer->Proteasome Targets for HR_repair Homologous Recombination Repair RAD51_multimer->HR_repair Essential for RAD51_degradation RAD51 Degradation Proteasome->RAD51_degradation Mediates RAD51_degradation->HR_repair Impairs DNA_damage DNA Double-Strand Breaks HR_repair->DNA_damage Repairs Apoptosis Apoptosis DNA_damage->Apoptosis Induces

Caption: Mechanism of this compound-induced apoptosis.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_assays Assays start Seed Cancer Cells treatment Treat with this compound (Dose-response & Time-course) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis protein Protein Analysis (Western Blot) treatment->protein hr_assay HR Functional Assay (DR-GFP) treatment->hr_assay

Caption: General experimental workflow.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the dose-dependent effect of this compound on cancer cell viability.

Materials:

  • Cancer cell line of interest

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium. A typical concentration range to test is 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the percentage of apoptotic cells after treatment with this compound.

Materials:

  • Cancer cell line of interest

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (e.g., 5, 10, 20 µM) and a vehicle control for 24-48 hours.[2]

  • Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protein Analysis (Western Blot)

This protocol is for analyzing the levels of RAD51 and key apoptosis-related proteins.

Materials:

  • Cancer cell line of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-RAD51, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Treat cells with this compound (e.g., 20 µM) for various time points (e.g., 0, 4, 8, 12, 24 hours).[1]

  • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Use β-actin as a loading control to normalize protein levels.

Homologous Recombination Functional Assay (DR-GFP Assay)

This protocol is for assessing the functional impairment of HR repair by this compound using a reporter cell line.

Materials:

  • DR-GFP reporter cell line (e.g., U2OS-DR-GFP)

  • This compound

  • I-SceI expression vector

  • Transfection reagent

  • Flow cytometer

Protocol:

  • Seed the DR-GFP reporter cells in 6-well plates.

  • Treat the cells with a desired concentration of this compound or vehicle control.

  • Co-transfect the cells with an I-SceI expression vector to induce a double-strand break in the reporter construct.

  • Incubate the cells for 48-72 hours to allow for DNA repair.

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Analyze the percentage of GFP-positive cells by flow cytometry. A reduction in the percentage of GFP-positive cells in the this compound-treated samples compared to the control indicates inhibition of HR.

Conclusion

This compound is a valuable research tool for inducing apoptosis in cancer cells through the targeted inhibition of RAD51 and the homologous recombination pathway. The protocols provided herein offer a framework for investigating the efficacy and mechanism of action of this compound in various cancer models. Careful optimization of cell line-specific conditions is recommended for achieving robust and reproducible results.

References

(R)-IBR2: A Chemical Probe for Targeted Degradation of RAD51

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

RAD51, a key enzyme in the homologous recombination (HR) pathway, is essential for maintaining genomic stability through the repair of DNA double-strand breaks.[1] Its overexpression is a common feature in various cancers, contributing to therapeutic resistance.[2][3] (R)-IBR2 is a small molecule inhibitor that has been identified as a valuable tool for studying the cellular functions of RAD51.[4] It acts by disrupting the multimerization of RAD51 and promoting its degradation through the ubiquitin-proteasome pathway.[5] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate RAD51 protein degradation, offering a valuable resource for researchers in cancer biology and drug development.

Introduction

The DNA damage response (DDR) is a complex network of signaling pathways that collectively work to repair damaged DNA and maintain genomic integrity. A critical component of the DDR is the homologous recombination (HR) pathway, which is responsible for the error-free repair of DNA double-strand breaks.[2] The central recombinase in this pathway, RAD51, forms a nucleoprotein filament on single-stranded DNA, which is a crucial step for homology search and strand invasion.[1]

Given its critical role in DNA repair, RAD51 is a compelling target for cancer therapy. Elevated levels of RAD51 are observed in a variety of tumors and are often associated with resistance to chemotherapy and radiation.[2] Therefore, agents that can modulate RAD51 levels and activity are of significant interest.

This compound is a potent and specific inhibitor of RAD51.[4] It has been shown to disrupt the interaction between RAD51 and BRCA2, a key mediator of RAD51 filament formation.[6] Furthermore, this compound promotes the proteasome-mediated degradation of RAD51, leading to a reduction in cellular RAD51 levels and impairment of HR-mediated repair.[5] These properties make this compound an excellent chemical tool to probe the dynamics of RAD51 degradation and its consequences on cellular function.

Data Presentation

The following tables summarize the quantitative effects of this compound on RAD51 protein levels and ubiquitination as reported in the literature.

Table 1: Effect of this compound on RAD51 Protein Levels

Cell LineThis compound ConcentrationTreatment Time% Decrease in RAD51 Protein Level (relative to control)Reference
K56220 µM24 h~50%[5]
HeLa20 µM24 h~60%[5]
MBA-MD-46814.8 µM (IC50)Not Specified50% inhibition of cell growth[4]

Table 2: Effect of this compound on RAD51 Ubiquitination

Cell LineThis compound TreatmentMG132 TreatmentFold Increase in Ubiquitinated RAD51 (relative to control)Reference
HeLa20 µM for 4h10 µM for 1h prior to harvest~2.5[5]
HeLa20 µM for 8h10 µM for 1h prior to harvest~3.5[5]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action of this compound and the experimental approach to study it, the following diagrams are provided.

RAD51_Degradation_Pathway cluster_0 Normal RAD51 Homeostasis cluster_1 This compound Mediated Degradation RAD51_monomer RAD51 Monomer RAD51_multimer RAD51 Multimer/ Filament RAD51_monomer->RAD51_multimer multimerizes Ub Ubiquitin RAD51_monomer->Ub Ub_RAD51 Ubiquitinated RAD51 RAD51_monomer->Ub_RAD51 enhanced ubiquitination HR_repair Homologous Recombination Repair RAD51_multimer->HR_repair BRCA2 BRCA2 BRCA2->RAD51_monomer recruits DNA_damage DNA Damage DNA_damage->BRCA2 Proteasome Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation Enhanced_Degradation Enhanced Degradation Proteasome->Enhanced_Degradation R_IBR2 This compound R_IBR2->RAD51_monomer binds & disrupts multimerization Ub_RAD51->Proteasome

Caption: Signaling pathway of this compound-mediated RAD51 degradation.

Experimental_Workflow start Cell Culture treatment Treatment with this compound (various concentrations and times) start->treatment control Control (DMSO) start->control chx_treatment Cycloheximide (B1669411) (CHX) Chase Assay treatment->chx_treatment mg132_treatment Proteasome Inhibition (MG132) treatment->mg132_treatment lysis Cell Lysis control->lysis chx_treatment->lysis ip Immunoprecipitation (for ubiquitinated RAD51) mg132_treatment->ip protein_quant Protein Quantification lysis->protein_quant western_blot Western Blot Analysis (for RAD51 levels) protein_quant->western_blot protein_quant->ip data_analysis Data Analysis and Quantification western_blot->data_analysis ub_western Western Blot Analysis (for Ubiquitin) ip->ub_western ub_western->data_analysis conclusion Conclusion on RAD51 Degradation data_analysis->conclusion

Caption: Experimental workflow for studying RAD51 degradation using this compound.

Experimental Protocols

The following are detailed protocols for key experiments to study this compound-mediated RAD51 degradation.

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Culture: Culture cells (e.g., HeLa, K562) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed cells in 6-well plates or 10 cm dishes to achieve 70-80% confluency at the time of treatment.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C.

  • Treatment:

    • For dose-response experiments, treat cells with increasing concentrations of this compound (e.g., 0, 5, 10, 20, 50 µM) for a fixed time (e.g., 24 hours).

    • For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 20 µM) for various durations (e.g., 0, 4, 8, 12, 24 hours).

    • A DMSO-only control should be included in all experiments.

Protocol 2: Western Blot Analysis of RAD51 Protein Levels
  • Cell Lysis:

    • After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Sample Preparation:

    • Mix 20-30 µg of protein with 4x Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Separate the protein samples on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against RAD51 (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. A loading control, such as GAPDH or β-actin, should be used to normalize protein levels.

Protocol 3: Cycloheximide (CHX) Chase Assay for RAD51 Stability
  • Cell Treatment: Treat cells with this compound (e.g., 20 µM) or DMSO for a predetermined time (e.g., 8 hours).

  • CHX Addition: Add cycloheximide (CHX) to the media at a final concentration of 50-100 µg/mL to inhibit new protein synthesis.

  • Time-Course Collection: Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).

  • Western Blot Analysis: Perform Western blot analysis for RAD51 as described in Protocol 2.

  • Data Analysis: Quantify the RAD51 band intensity at each time point and normalize to the 0-hour time point. Plot the relative RAD51 levels against time to determine the protein half-life.

Protocol 4: Immunoprecipitation of Ubiquitinated RAD51
  • Cell Treatment:

    • Co-transfect cells (e.g., HeLa) with plasmids expressing HA-tagged ubiquitin and GFP-tagged RAD51.

    • Treat cells with this compound (e.g., 20 µM) for the desired time (e.g., 4 or 8 hours).

    • One hour before harvesting, add the proteasome inhibitor MG132 to a final concentration of 10 µM to allow for the accumulation of ubiquitinated proteins.

  • Cell Lysis:

    • Lyse cells in a denaturing lysis buffer (e.g., 1% SDS in PBS with protease and deubiquitinase inhibitors).

    • Boil the lysate for 10 minutes to disrupt protein-protein interactions.

    • Dilute the lysate 10-fold with a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100) to reduce the SDS concentration to 0.1%.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with an anti-GFP antibody overnight at 4°C with gentle rotation.

    • Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

  • Washes:

    • Wash the beads three to five times with wash buffer (e.g., lysis buffer without SDS).

  • Elution and Western Blot:

    • Elute the immunoprecipitated proteins by boiling the beads in 2x Laemmli sample buffer.

    • Perform Western blot analysis as described in Protocol 2, using primary antibodies against HA (to detect ubiquitinated proteins) and GFP (to detect total immunoprecipitated RAD51).

Conclusion

This compound serves as a powerful pharmacological tool to investigate the regulation of RAD51 protein stability. By promoting the ubiquitination and subsequent proteasomal degradation of RAD51, this compound allows for the detailed study of the cellular machinery involved in this process and the downstream functional consequences of RAD51 depletion. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their studies of DNA repair, cancer biology, and the development of novel therapeutic strategies targeting the RAD51 pathway.

References

Application Notes and Protocols for the In Vivo Use of (R)-IBR2 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo applications of (R)-IBR2, a potent and specific small-molecule inhibitor of RAD51. The information compiled here is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound in various cancer models.

Introduction

This compound is the active enantiomer of IBR2, a molecule identified as an inhibitor of RAD51 recombinase. RAD51 is a key protein in the homologous recombination (HR) pathway, which is critical for the repair of DNA double-strand breaks. In many cancers, RAD51 is overexpressed, contributing to genomic instability and resistance to DNA-damaging therapies. This compound exerts its anticancer effects by disrupting RAD51 multimerization and promoting its degradation via the proteasome, thereby impairing the HR repair pathway and inducing apoptosis in cancer cells.[1][2] Preclinical studies have demonstrated the potential of IBR2 as a therapeutic agent, particularly in overcoming drug resistance in cancers like chronic myeloid leukemia (CML) and in synergizing with other anticancer agents in solid tumors such as hepatocellular carcinoma.

Mechanism of Action: Targeting the RAD51 Pathway

This compound's primary mechanism of action is the inhibition of RAD51. In a healthy cell, upon DNA damage, particularly double-strand breaks, a cascade of events is initiated to recruit RAD51 to the site of damage. This process is mediated by proteins such as BRCA2 and PALB2.[3][4] RAD51 then forms a nucleoprotein filament on single-stranded DNA, which is essential for the subsequent search for a homologous template and strand invasion to facilitate error-free repair.[5][6]

This compound disrupts this process by binding to RAD51, which prevents the formation of RAD51 multimers. This inhibition of multimerization is a critical step, as the assembly of the RAD51 filament is necessary for its function in homologous recombination.[2][5] Furthermore, treatment with IBR2 has been shown to lead to the proteasome-mediated degradation of the RAD51 protein, further diminishing the cell's capacity for DNA repair.[1][2] The impairment of this crucial DNA repair pathway in cancer cells, which often have a high replicative rate and an increased reliance on DNA repair mechanisms, leads to the accumulation of DNA damage and subsequent induction of apoptosis.

RAD51_Pathway cluster_0 DNA Double-Strand Break cluster_1 Homologous Recombination Repair cluster_2 Inhibition by this compound DSB DNA Double-Strand Break BRCA2 BRCA2 DSB->BRCA2 recruits PALB2 PALB2 DSB->PALB2 recruits RAD51_monomer RAD51 (monomer) BRCA2->RAD51_monomer loads PALB2->BRCA2 interacts with RAD51_filament RAD51 Nucleoprotein Filament RAD51_monomer->RAD51_filament multimerizes on ssDNA Proteasome Proteasome RAD51_monomer->Proteasome degradation Repair DNA Repair RAD51_filament->Repair mediates Apoptosis Apoptosis Repair->Apoptosis leads to accumulation of DNA damage and R_IBR2 This compound R_IBR2->RAD51_monomer binds to Inhibition_multimerization->RAD51_filament inhibits

Figure 1: Simplified signaling pathway of RAD51-mediated homologous recombination and its inhibition by this compound.

Quantitative Data from In Vivo Studies

The following table summarizes the key findings from in vivo studies investigating the efficacy of IBR2 in animal models of cancer.

Cancer Model Animal Model Treatment Groups Key Findings Reference
Imatinib-Resistant Chronic Myeloid Leukemia (CML)Murine model with T315I Bcr-Abl mutation- Vehicle Control - Imatinib - IBR2IBR2 significantly prolonged the survival of the mice compared to both vehicle control and imatinib-treated groups.[7]
Hepatocellular Carcinoma (HCC)Nude mice with MHCC97H cell line xenografts- Vehicle Control - IBR2 (10 mg/kg) - Sorafenib (B1663141) (10 mg/kg) - IBR2 + SorafenibIBR2 alone showed antitumor activity. The combination of IBR2 and sorafenib resulted in a synergistic antitumor effect, with a more significant reduction in tumor growth compared to either agent alone.[8]

Experimental Protocols

The following protocols are based on published studies and provide a template for conducting in vivo experiments with this compound. It is important to note that specific parameters may need to be optimized for different animal models and cancer types.

Protocol 1: Xenograft Model for Solid Tumors (e.g., Hepatocellular Carcinoma)

This protocol is adapted from studies on IBR2 and the similar RAD51 inhibitor, B02.

1. Cell Culture and Animal Model:

  • Cell Line: Human hepatocellular carcinoma cell line (e.g., MHCC97H or HepG2). Cells should be cultured in appropriate media and confirmed to be pathogen-free.

  • Animal Model: Athymic nude mice (nu/nu) or NOD/SCID mice, 6-8 weeks old.

2. Tumor Implantation:

  • Harvest cancer cells during their logarithmic growth phase.

  • Prepare a single-cell suspension in a serum-free medium or PBS.

  • Subcutaneously inject 1 x 106 to 5 x 106 cells in a volume of 100-200 µL into the flank of each mouse. For orthotopic models, inject cells directly into the target organ (e.g., liver).[9][10][11]

3. Tumor Growth Monitoring and Group Randomization:

  • Monitor tumor growth by measuring the length and width with calipers 2-3 times per week.

  • Calculate tumor volume using the formula: (Length × Width2) / 2.

  • When tumors reach a predetermined size (e.g., 100-150 mm3), randomly assign mice to treatment groups (e.g., Vehicle, this compound, chemotherapy, combination).

4. This compound Formulation and Administration:

  • Formulation: While specific formulation details for IBR2 are not always published, a common vehicle for similar small molecule inhibitors like B02 is a mixture of Cremophor EL, DMSO, and saline (e.g., in a 1:1:3 ratio).[8] The final concentration of DMSO should be kept low to avoid toxicity. It is crucial to perform solubility and stability tests for the specific batch of this compound.

  • Dose: Based on published data for IBR2, a dose of 10 mg/kg has been used.[8] For B02, doses up to 50 mg/kg have been tolerated in mice.[8][12] Dose-finding studies are recommended.

  • Route of Administration: Intraperitoneal (i.p.) injection is a common route. Oral gavage (p.o.) may also be considered if pharmacokinetic data supports sufficient oral bioavailability.

  • Dosing Schedule: A schedule of twice a week has been reported for IBR2 in an HCC model.[8] For B02, injections were given on days 11, 13, 15, and 17 post-tumor inoculation.[8]

5. Efficacy and Toxicity Assessment:

  • Continue to monitor tumor volume throughout the study.

  • Record animal body weight 2-3 times per week as a measure of general health and toxicity.

  • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry for RAD51 levels, Western blot).

Xenograft_Workflow start Start: Cancer Cell Culture cell_prep Cell Preparation for Injection start->cell_prep injection Subcutaneous or Orthotopic Injection into Mice cell_prep->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (Vehicle, this compound, etc.) randomization->treatment monitoring Efficacy and Toxicity Monitoring (Tumor Volume, Body Weight) treatment->monitoring endpoint Endpoint: Euthanasia and Tumor Excision monitoring->endpoint analysis Downstream Analysis (Histology, IHC, Western Blot) endpoint->analysis finish End analysis->finish

Figure 2: General experimental workflow for a xenograft study with this compound.
Protocol 2: Murine Model of Chronic Myeloid Leukemia (CML)

This protocol is based on a study demonstrating the efficacy of IBR2 in an imatinib-resistant CML model.

1. Generation of the CML Model:

  • This model typically involves the retroviral transduction of murine bone marrow cells with the BCR-ABL oncogene, often including a resistance-conferring mutation like T315I.[13][14]

  • The transduced bone marrow cells are then transplanted into lethally irradiated recipient mice.[13][15]

  • The development of a CML-like disease is monitored by peripheral blood counts and spleen size.

2. Treatment with this compound:

  • Formulation and Administration: As described in Protocol 1, a suitable vehicle for intraperitoneal injection should be prepared.

  • Dosing: The specific dose and schedule for IBR2 in the published CML study are not detailed in the available abstract. Therefore, a pilot study to determine the maximum tolerated dose (MTD) and an effective dose is highly recommended. Dosing could be initiated once the CML phenotype is established.

3. Efficacy Assessment:

  • The primary endpoint in this model is typically overall survival.

  • Secondary endpoints can include monitoring of white blood cell counts, spleen weight at the time of death/euthanasia, and the extent of leukemic infiltration in various organs (e.g., bone marrow, spleen, liver).

Pharmacokinetic Studies

To date, detailed pharmacokinetic data for this compound in animal models is not widely published. However, conducting such studies is a critical step in preclinical development.

1. Study Design:

  • Use a sufficient number of animals (e.g., mice or rats) to allow for serial blood sampling.

  • Administer a single dose of this compound via the intended clinical route (e.g., intravenous and oral).

  • Collect blood samples at various time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.

2. Sample Analysis:

  • Process blood samples to obtain plasma.

  • Develop and validate a sensitive analytical method, such as LC-MS/MS, to quantify the concentration of this compound in plasma.

3. Data Analysis:

  • Calculate key pharmacokinetic parameters, including:

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Half-life (t1/2)

    • Area under the curve (AUC)

    • Maximum concentration (Cmax)

    • Time to maximum concentration (Tmax)

    • Oral bioavailability (%F)

The results of these studies will be crucial for optimizing dosing regimens in efficacy studies and for predicting human pharmacokinetics.

Concluding Remarks

This compound represents a promising therapeutic agent that targets the RAD51-mediated DNA repair pathway, a mechanism frequently exploited by cancer cells for survival and drug resistance. The provided application notes and protocols offer a foundation for researchers to further investigate the in vivo potential of this compound. Successful preclinical development will depend on careful experimental design, including the selection of appropriate animal models, optimization of dosing and administration, and a thorough assessment of both efficacy and safety.

References

Measuring the Efficacy of (R)-IBR2: A Potent RAD51 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-IBR2 is a potent and specific small molecule inhibitor of RAD51, a key enzyme in the homologous recombination (HR) pathway of DNA double-strand break repair. By disrupting RAD51 function, this compound compromises the ability of cancer cells to repair DNA damage, leading to cell death and enhancing the efficacy of other cancer therapies. These application notes provide detailed protocols for measuring the efficacy of this compound, from target engagement to cellular phenotypes.

Mechanism of Action

This compound primarily functions by directly binding to RAD51, which disrupts its multimerization and accelerates its proteasome-mediated degradation.[1] This dual mechanism effectively depletes the functional pool of RAD51 available for DNA repair, leading to an impaired homologous recombination pathway. Consequently, cancer cells treated with this compound exhibit increased sensitivity to DNA damaging agents and display hallmarks of apoptosis.

IBR2_Mechanism_of_Action cluster_0 Cellular Environment IBR2 This compound RAD51_monomer RAD51 Monomer IBR2->RAD51_monomer Binds to RAD51_multimer RAD51 Multimer IBR2->RAD51_multimer Disrupts Proteasome Proteasome IBR2->Proteasome Accelerates Degradation RAD51_monomer->RAD51_multimer Multimerization RAD51_monomer->Proteasome Degradation DNA_DSB DNA Double-Strand Break RAD51_multimer->DNA_DSB Binds to HR_Repair Homologous Recombination Repair DNA_DSB->HR_Repair Initiates Apoptosis Apoptosis HR_Repair->Apoptosis Inhibition leads to

Caption: Mechanism of action of this compound.

I. Target Engagement and Functional Assays

Inhibition of RAD51 Multimerization via Surface Plasmon Resonance (SPR)

This protocol outlines a method to assess the direct binding of this compound to RAD51 and its ability to inhibit RAD51 self-association.

Experimental Protocol:

  • Immobilization of RAD51:

    • Recombinantly express and purify human RAD51 protein.

    • Immobilize purified RAD51 onto a CM5 sensor chip using standard amine coupling chemistry.

  • Binding Analysis of this compound:

    • Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+).

    • Inject the this compound solutions over the RAD51-immobilized surface and a reference flow cell.

    • Monitor the binding response in real-time.

    • Regenerate the sensor surface between injections using a low pH glycine (B1666218) solution.

  • Inhibition of RAD51-RAD51 Interaction:

    • Inject a constant concentration of purified RAD51 as the analyte over the immobilized RAD51 surface in the presence of increasing concentrations of this compound.

    • Measure the binding response to determine the inhibitory effect of this compound on RAD51 multimerization.

  • Data Analysis:

    • Determine the binding affinity (KD) of this compound to RAD51 by fitting the binding data to a suitable model (e.g., 1:1 Langmuir binding).

    • Calculate the IC50 value for the inhibition of RAD51-RAD51 interaction.

SPR_Workflow cluster_workflow SPR Experimental Workflow start Start immobilize Immobilize RAD51 on Sensor Chip start->immobilize inject_ibr2 Inject this compound (Binding Analysis) immobilize->inject_ibr2 inject_rad51_ibr2 Inject RAD51 + this compound (Inhibition Analysis) immobilize->inject_rad51_ibr2 regenerate Regenerate Sensor Surface inject_ibr2->regenerate inject_rad51_ibr2->regenerate regenerate->inject_rad51_ibr2 analyze Data Analysis (KD and IC50) regenerate->analyze end End analyze->end

Caption: Workflow for SPR analysis of this compound.

Measurement of RAD51 Protein Degradation by Western Blot

This protocol details the assessment of this compound's ability to induce the degradation of RAD51 protein.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., HeLa, MCF7) in 6-well plates and allow them to adhere overnight.

    • Treat cells with this compound at various concentrations (e.g., 10, 20, 50 µM) for different time points (e.g., 6, 12, 24 hours).

    • Include a vehicle control (DMSO) and a positive control for proteasomal inhibition (e.g., 10 µM MG132).

    • To confirm proteasome-mediated degradation, pre-treat cells with MG132 for 1 hour before adding this compound. To measure protein half-life, treat cells with cycloheximide (B1669411) (CHX) with and without this compound.[2]

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against RAD51 overnight at 4°C.

    • Use an antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Quantification:

    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities using densitometry software (e.g., ImageJ).

    • Normalize RAD51 band intensity to the loading control.

Table 1: Quantification of RAD51 Protein Degradation

TreatmentConcentration (µM)Time (hours)Relative RAD51 Protein Level (Normalized to Control)
Vehicle (DMSO)-241.00
This compound2060.75 ± 0.08
This compound20120.42 ± 0.05
This compound20240.21 ± 0.03
MG132 + this compound10 + 20240.89 ± 0.10

Data are representative and should be generated for each specific cell line and experimental condition.

Homologous Recombination (HR) Repair Assay (DR-GFP)

The DR-GFP reporter assay is a cell-based method to quantify the efficiency of homologous recombination.[3]

Experimental Protocol:

  • Cell Line:

    • Use a cell line stably expressing the DR-GFP reporter cassette (e.g., U2OS DR-GFP).

  • Transfection and Treatment:

    • Seed DR-GFP cells in a 6-well plate.

    • Co-transfect cells with an I-SceI expression vector to induce a double-strand break in the reporter gene.

    • Simultaneously treat the cells with various concentrations of this compound or vehicle control.

  • Flow Cytometry Analysis:

    • After 48-72 hours, harvest the cells by trypsinization.

    • Analyze the percentage of GFP-positive cells using a flow cytometer. GFP expression indicates successful HR repair.

  • Data Analysis:

    • Normalize the percentage of GFP-positive cells in the this compound-treated samples to the vehicle-treated control.

Table 2: Inhibition of Homologous Recombination by this compound

TreatmentConcentration (µM)% GFP-Positive Cells (Relative to Control)
Vehicle (DMSO)-100%
This compound1065% ± 7%
This compound2032% ± 5%
This compound5015% ± 4%

Data are representative. A study using HeLa-DR-GFP cells showed that 20 µM IBR2 reduced HR frequency to approximately 40% of the DMSO control.[4]

II. Cellular Phenotype Assays

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Experimental Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control.

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Absorbance Reading:

    • Add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the half-maximal inhibitory concentration (IC50) value by plotting cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Table 3: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MBA-MD-468Triple-Negative Breast Cancer14.8[1]
HeLaCervical Cancer~15-20
MCF7Breast Cancer~12-18
A549Lung Cancer~16-22

The IC50 values for the original IBR2 are reported to be in the range of 12-20 µM for most tested cancer cell lines.[1]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol:

  • Cell Treatment:

    • Treat cells with this compound at various concentrations for 24-48 hours.

  • Cell Staining:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Viable cells are Annexin V-negative and PI-negative.

    • Early apoptotic cells are Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells are Annexin V-positive and PI-positive.

Table 4: Induction of Apoptosis by this compound in a Representative Cancer Cell Line

TreatmentConcentration (µM)% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle (DMSO)-3.2 ± 0.51.5 ± 0.3
This compound1012.5 ± 1.84.3 ± 0.7
This compound2028.7 ± 3.210.1 ± 1.5
This compound5045.1 ± 4.522.6 ± 2.8

Data are representative and should be generated for each specific cell line and experimental condition.

Apoptosis_Assay_Workflow cluster_workflow Apoptosis Assay Workflow start Start treat_cells Treat Cells with this compound start->treat_cells harvest_stain Harvest and Stain with Annexin V-FITC and PI treat_cells->harvest_stain flow_cytometry Analyze by Flow Cytometry harvest_stain->flow_cytometry quantify Quantify Apoptotic Cell Populations flow_cytometry->quantify end End quantify->end

Caption: Workflow for the Annexin V/PI apoptosis assay.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Experimental Protocol:

  • Cell Treatment:

    • Treat cells with this compound at various concentrations for 24 hours.

  • Cell Fixation:

    • Harvest the cells and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the DNA content of the cells using a flow cytometer.

    • The fluorescence intensity of PI is proportional to the amount of DNA.

Table 5: Effect of this compound on Cell Cycle Distribution

TreatmentConcentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle (DMSO)-55.2 ± 2.128.4 ± 1.516.4 ± 1.2
This compound1053.8 ± 2.525.1 ± 1.821.1 ± 1.9
This compound2048.2 ± 3.120.5 ± 2.231.3 ± 2.8
This compound5035.6 ± 3.515.8 ± 1.948.6 ± 4.1

Data are representative and suggest a G2/M arrest, which is consistent with the inhibition of DNA repair.[5][6]

III. In Situ Efficacy Assessment

RAD51 Foci Formation Assay (Immunofluorescence)

This assay visualizes the recruitment of RAD51 to sites of DNA damage, a critical step in HR. Inhibition of foci formation is a direct indicator of this compound's efficacy.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Seed cells on glass coverslips in a 24-well plate.

    • Pre-treat cells with this compound for 2-4 hours.

    • Induce DNA double-strand breaks by treating with a DNA damaging agent (e.g., 10 Gy ionizing radiation, 1 µM Mitomycin C) for 1 hour.

    • Wash out the damaging agent and continue to incubate with this compound for another 4-8 hours to allow for foci formation.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.5% Triton X-100.

    • Block with 5% BSA in PBS.

    • Incubate with a primary antibody against RAD51 overnight at 4°C.

    • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

    • Counterstain the nuclei with DAPI.

  • Imaging and Quantification:

    • Mount the coverslips on microscope slides.

    • Acquire images using a fluorescence microscope.

    • Quantify the number of RAD51 foci per nucleus. A cell is typically considered positive if it has >5 foci.

RAD51_Foci_Workflow cluster_workflow RAD51 Foci Assay Workflow start Start seed_cells Seed Cells on Coverslips start->seed_cells treat_ibr2 Pre-treat with this compound seed_cells->treat_ibr2 induce_damage Induce DNA Damage treat_ibr2->induce_damage incubate Incubate for Foci Formation induce_damage->incubate stain Immunofluorescence Staining for RAD51 and DAPI incubate->stain image_quantify Image and Quantify RAD51 Foci stain->image_quantify end End image_quantify->end

Caption: Workflow for the RAD51 foci formation assay.

Conclusion

The protocols described in these application notes provide a comprehensive toolkit for evaluating the efficacy of the RAD51 inhibitor, this compound. By employing a combination of target engagement, functional, and cellular phenotype assays, researchers can thoroughly characterize the mechanism of action and anti-cancer properties of this promising therapeutic agent. The quantitative data and detailed methodologies presented herein will aid in the consistent and reproducible assessment of this compound's potential in preclinical drug development.

References

Application Notes and Protocols for Combining (R)-IBR2 with Chemotherapy Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-IBR2 is a potent and specific small molecule inhibitor of RAD51, a key protein in the homologous recombination (HR) pathway responsible for repairing DNA double-strand breaks (DSBs).[1] By disrupting RAD51 multimerization and promoting its proteasome-mediated degradation, this compound impairs a crucial DNA repair mechanism in cancer cells.[1][2] This disruption of DNA repair presents a strategic opportunity to enhance the efficacy of certain classes of chemotherapeutic agents, a concept known as synthetic lethality. These application notes provide a comprehensive overview of the principles and protocols for combining this compound with other chemotherapy drugs, focusing on synergistic combinations with receptor tyrosine kinase (RTK) inhibitors and microtubule-targeting agents. Conversely, this document also highlights antagonistic interactions with DNA-damaging agents, providing a rationale for avoiding such combinations.

Principle of Action and Rationale for Combination Therapy

The central mechanism of this compound is the inhibition of RAD51-mediated DNA repair.[1] This mode of action suggests two primary rationales for combination therapy:

  • Synergistic Interactions: Combining this compound with drugs that induce cellular stress or damage that is typically repaired by HR can lead to a synergistic increase in cancer cell death. This is particularly effective with agents that do not directly cause overwhelming DNA damage but rather create a dependency on HR for survival.

  • Antagonistic Interactions: Conversely, combining this compound with potent DNA-damaging agents can be antagonistic. The extensive DNA damage caused by these agents may override the cell's reliance on the specific HR pathway, or the cellular response to massive DNA damage might activate alternative repair or cell death pathways that are not potentiated by RAD51 inhibition.[3]

Data Presentation: Synergistic and Antagonistic Combinations

The following tables summarize the observed effects of combining this compound with different classes of chemotherapy drugs based on in vitro studies. The data is presented as the enhancement of toxicity of the partner drug by this compound.

Table 1: Synergistic Combinations with this compound

Drug ClassDrug Name(s)Target(s)Enhancement of ToxicityCancer Cell Lines TestedReference
Receptor Tyrosine Kinase (RTK) Inhibitors ImatinibBcr-Abl, c-KIT, PDGF-RUp to 80%K562, HT-29, HN-5a, and a vincristine-resistant squamous cell line[3]
RegorafenibRAF, KIT, VEGFR, PDGFR, FGFRUp to 80%Various cancer cell lines[3]
Erlotinib, Gefitinib, Afatinib, OsimertinibEGFRSignificant enhancementVarious cancer cell lines[3]
Microtubule Inhibitors VincristineTubulin polymerizationSignificant enhancementVarious cancer cell lines, including a vincristine-resistant line[3]

Table 2: Antagonistic Combinations with this compound

Drug ClassDrug Name(s)Mechanism of ActionObserved EffectReference
PARP Inhibitors OlaparibInhibition of Poly(ADP-ribose) polymeraseAntagonistic[3]
Alkylating Agents Cisplatin, MelphalanDNA cross-linkingAntagonistic[3]
Topoisomerase Inhibitors IrinotecanInhibition of Topoisomerase IAntagonistic[3]

Signaling Pathways and Experimental Workflows

Signaling Pathway: Synergistic Interaction of this compound with RTK Inhibitors

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS activates PI3K PI3K RTK->PI3K activates GrowthFactor Growth Factor GrowthFactor->RTK binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK RAD51_p RAD51 (active) ERK->RAD51_p potential upregulation Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DNA_Repair Homologous Recombination DNA Repair RAD51_p->DNA_Repair RTK_Inhibitor RTK Inhibitor (e.g., Imatinib) RTK_Inhibitor->RTK inhibits R_IBR2 This compound R_IBR2->RAD51_p inhibits

Caption: this compound and RTK inhibitor synergistic pathway.

Signaling Pathway: Synergistic Interaction of this compound with Microtubule Inhibitors

G cluster_0 Cytoplasm cluster_1 Nucleus Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules polymerization MitoticSpindle Mitotic Spindle Microtubules->MitoticSpindle CellCycle Mitotic Arrest MitoticSpindle->CellCycle leads to gammaTubulin γ-Tubulin RAD51_c RAD51 gammaTubulin->RAD51_c interacts with RAD51_n Nuclear RAD51 RAD51_c->RAD51_n translocates Apoptosis Apoptosis CellCycle->Apoptosis can lead to DNA_Repair_n DNA Repair RAD51_n->DNA_Repair_n Microtubule_Inhibitor Microtubule Inhibitor (e.g., Vincristine) Microtubule_Inhibitor->Tubulin inhibits polymerization R_IBR2 This compound R_IBR2->RAD51_n inhibits

Caption: this compound and microtubule inhibitor synergy.

Experimental Workflow: In Vitro Synergy Assessment

G cluster_0 Cell Culture & Seeding cluster_1 Drug Treatment cluster_2 Viability & Apoptosis Assays cluster_3 Data Analysis A 1. Culture cancer cells to 80% confluency B 2. Seed cells in 96-well plates A->B C 3. Prepare serial dilutions of This compound and partner drug B->C D 4. Treat cells with single agents and combinations for 72-96h C->D E 5a. Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) D->E F 5b. Perform Apoptosis Assay (e.g., Annexin V/PI staining) D->F G 6. Calculate IC50 values for single agents and combinations E->G F->G H 7. Determine Combination Index (CI) using CompuSyn or similar software G->H

Caption: Workflow for in vitro synergy testing.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound alone and in combination with other chemotherapy drugs on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound (stock solution in DMSO)

  • Chemotherapy drug of interest (stock solution in appropriate solvent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and the partner chemotherapy drug in complete medium.

    • Aspirate the medium from the wells and add 100 µL of medium containing the drugs, either alone or in combination, at various concentrations. Include vehicle-only controls.

    • Incubate for 72-96 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10 minutes at room temperature.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 values for each drug alone and in combination using a non-linear regression analysis (e.g., in GraphPad Prism).

    • Calculate the Combination Index (CI) using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by this compound in combination with a chemotherapy drug.

Materials:

  • 6-well cell culture plates

  • Treated cells (from a parallel experiment to the viability assay)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with this compound, the partner drug, or the combination at their respective IC50 concentrations for 48 hours.

    • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry:

    • Analyze the cells by flow cytometry within one hour of staining.

    • Use appropriate controls for setting compensation and gates.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

    • Compare the percentage of apoptotic cells in the combination treatment group to the single-agent and control groups.

Protocol 3: Western Blot Analysis

Objective: To investigate the effect of this compound combinations on the expression and phosphorylation status of key proteins in DNA repair and cell signaling pathways.

Materials:

  • Treated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-RAD51, anti-phospho-ERK, anti-γH2AX, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • Lyse treated cells with RIPA buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Add ECL reagent and visualize the protein bands using a chemiluminescence imager.

  • Analysis:

    • Quantify band intensities and normalize to a loading control (e.g., β-actin).

Protocol 4: In Vivo Xenograft Study

Objective: To evaluate the in vivo efficacy of this compound in combination with a chemotherapy drug in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NSG mice)

  • Cancer cell line for implantation

  • Matrigel (optional)

  • This compound formulation for in vivo use

  • Chemotherapy drug formulation for in vivo use

  • Calipers

  • Animal balance

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring with calipers 2-3 times per week.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (Vehicle control, this compound alone, partner drug alone, combination).

  • Drug Administration:

    • Administer the drugs according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Tumor Measurement and Endpoint:

    • Continue to measure tumor volume throughout the study.

    • Euthanize the mice when tumors reach a predetermined endpoint size or if signs of excessive toxicity are observed.

  • Data Analysis:

    • Plot tumor growth curves for each treatment group.

    • Compare the tumor growth inhibition in the combination group to the single-agent and control groups.

    • Perform statistical analysis to determine the significance of the observed effects.

Conclusion

The strategic combination of the RAD51 inhibitor this compound with specific classes of chemotherapy, particularly RTK inhibitors and microtubule-targeting agents, holds significant promise for enhancing anti-cancer efficacy. The provided protocols offer a framework for researchers to systematically evaluate these combinations in both in vitro and in vivo settings. A thorough understanding of the synergistic and antagonistic interactions of this compound is crucial for the rational design of novel and more effective cancer therapeutic strategies.

References

Application Notes and Protocols: Experimental Design for (R)-IBR2 Synergistic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-IBR2 is a potent small molecule inhibitor of RAD51, a key protein in the homologous recombination (HR) pathway responsible for DNA double-strand break repair.[1] By disrupting RAD51-mediated DNA repair, this compound can induce apoptosis and inhibit the growth of cancer cells.[2] This mechanism of action makes this compound a promising candidate for combination therapies, where it can potentially synergize with other anticancer agents to enhance their efficacy and overcome drug resistance.

These application notes provide a comprehensive guide for designing and conducting preclinical in vitro studies to investigate the synergistic potential of this compound with other therapeutic agents. Detailed protocols for key experiments, guidelines for data analysis and presentation, and visualizations of experimental workflows and signaling pathways are included to facilitate robust and reproducible research.

Rationale for Synergistic Studies with this compound

Preclinical studies have demonstrated that this compound exhibits synergistic anti-proliferative activity when combined with specific classes of anti-cancer drugs. The primary rationale for these combinations lies in the concept of synthetic lethality, where the simultaneous inhibition of two key cellular pathways is more effective at inducing cancer cell death than targeting either pathway alone.

Known Synergistic Partners:

  • Receptor Tyrosine Kinase (RTK) Inhibitors: this compound has shown synergy with inhibitors of RTKs such as EGFR and Bcr-Abl.[1] This includes drugs like imatinib, regorafenib, erlotinib, gefitinib, afatinib, and osimertinib.[1][3]

  • Microtubule Disruptors: Combination with microtubule inhibitors like vincristine (B1662923) has also resulted in synergistic effects.[1][3]

Known Antagonistic Partners:

It is equally important to note that this compound has been shown to antagonize the effects of certain DNA-damaging agents.[1]

  • PARP Inhibitors: Olaparib

  • Platinum-based chemotherapy: Cisplatin

  • Alkylating agents: Melphalan

  • Topoisomerase inhibitors: Irinotecan

Therefore, careful selection of combination partners is crucial for successful synergistic outcomes.

Experimental Workflow for this compound Synergistic Studies

A systematic approach is essential for evaluating the synergistic potential of this compound. The following workflow outlines the key experimental stages:

G cluster_0 Phase 1: Single Agent Dose-Response cluster_1 Phase 2: Combination Studies cluster_2 Phase 3: Mechanistic Validation A Determine IC50 of This compound C Cell Viability Assay (Constant Ratio) A->C B Determine IC50 of Partner Drug B->C D Calculate Combination Index (CI) C->D Analyze Data E Apoptosis Assay (Annexin V/PI Staining) D->E Confirm Synergy F Western Blot Analysis (RAD51 Pathway) D->F Investigate Mechanism

Caption: Experimental workflow for assessing this compound synergy.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and the partner drug individually, and to assess the cytotoxic effect of the combination treatment.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • This compound and partner drug stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Drug Treatment (Single Agent):

    • Prepare serial dilutions of this compound and the partner drug in culture medium.

    • Treat the cells with varying concentrations of each drug alone.

    • Include a vehicle control (DMSO).

  • Drug Treatment (Combination):

    • Based on the individual IC50 values, prepare combinations of this compound and the partner drug at a constant ratio (e.g., based on the ratio of their IC50s).

    • Treat the cells with the drug combinations.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 values for the single agents using dose-response curve fitting software (e.g., GraphPad Prism).

    • Use the combination data to calculate the Combination Index (CI).[4]

Combination Index (CI) Calculation

Objective: To quantitatively determine the nature of the interaction between this compound and the partner drug (synergism, additivity, or antagonism).

The Combination Index (CI) is calculated using the Chou-Talalay method.[5][6] Software such as CompuSyn or CalcuSyn can be used for this analysis.[5][7][8]

Interpretation of CI Values:

  • CI < 1: Synergism

  • CI = 1: Additive effect

  • CI > 1: Antagonism

Apoptosis Assay (Annexin V-FITC/PI Double Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following single and combination drug treatments.[4]

Materials:

  • 6-well plates

  • This compound and partner drug

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Seeding: Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with the IC50 concentrations of each drug alone and in combination for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[4]

    • Incubate for 15 minutes at room temperature in the dark.[4]

    • Add 400 µL of 1X Binding Buffer to each tube.[4]

  • Flow Cytometry: Analyze the samples by flow cytometry within 1 hour. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.[9]

Western Blot Analysis

Objective: To investigate the effect of this compound, alone and in combination, on the expression and phosphorylation status of key proteins in the RAD51 signaling pathway.

Materials:

  • 6-well plates

  • This compound and partner drug

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies

  • Chemiluminescent substrate and imaging system

Protocol:

  • Cell Treatment and Lysis: Treat cells as in the apoptosis assay. After treatment, wash cells with cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Recommended Primary Antibodies:

Target ProteinVendor (Example)Catalog # (Example)
Total RAD51Cell Signaling Technology#8875
Phospho-RAD51 (e.g., Thr309)(Vendor specific)(Catalog specific)
BRCA2Abcamab27976
γH2AX (marker of DNA damage)Cell Signaling Technology#9718
Cleaved Caspase-3 (apoptosis marker)Cell Signaling Technology#9664
β-actin (loading control)Abcamab8227

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: IC50 Values of Single Agents

Cell LineThis compound IC50 (µM)Partner Drug IC50 (µM)
(e.g., MCF-7)[Insert Value][Insert Value]
(e.g., A549)[Insert Value][Insert Value]

Table 2: Combination Index (CI) Values

Cell LineCombination Ratio (this compound:Partner Drug)Fa = 0.5 (CI)Fa = 0.75 (CI)Fa = 0.9 (CI)Synergy Interpretation
(e.g., MCF-7)[Insert Ratio][Insert Value][Insert Value][Insert Value][Synergistic/Additive/Antagonistic]
(e.g., A549)[Insert Ratio][Insert Value][Insert Value][Insert Value][Synergistic/Additive/Antagonistic]
*Fa = Fraction affected (e.g., 0.5 corresponds to 50% inhibition)

Table 3: Apoptosis Analysis (% of Apoptotic Cells)

TreatmentEarly Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
Vehicle Control[Insert Value][Insert Value][Insert Value]
This compound (IC50)[Insert Value][Insert Value][Insert Value]
Partner Drug (IC50)[Insert Value][Insert Value][Insert Value]
Combination[Insert Value][InsertValue][Insert Value]

Table 4: Western Blot Quantification (Relative Protein Expression)

Treatmentp-RAD51 / Total RAD51γH2AX / β-actinCleaved Caspase-3 / β-actin
Vehicle Control1.01.01.0
This compound (IC50)[Insert Value][Insert Value][Insert Value]
Partner Drug (IC50)[Insert Value][Insert Value][Insert Value]
Combination[Insert Value][Insert Value][Insert Value]

Signaling Pathway Visualization

The following diagram illustrates the homologous recombination pathway and the inhibitory action of this compound.

G cluster_0 DNA Damage Response DSB DNA Double-Strand Break (DSB) MRN MRN Complex DSB->MRN Sensing & Resection Apoptosis Apoptosis DSB->Apoptosis Unrepaired Damage Leads to RPA RPA MRN->RPA ssDNA formation BRCA2 BRCA2 RPA->BRCA2 RPA displacement RAD51 RAD51 BRCA2->RAD51 RAD51 loading Filament RAD51 Nucleoprotein Filament RAD51->Filament Polymerization HR Homologous Recombination (DNA Repair) Filament->HR Filament->Apoptosis HR->DSB Repair HR->Apoptosis IBR2 This compound IBR2->RAD51 Inhibition of multimerization

Caption: this compound inhibits RAD51, leading to apoptosis.

References

Methods for Assessing (R)-IBR2's Effect on Cell Proliferation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-IBR2 is a small molecule inhibitor of RAD51, a key protein in the homologous recombination (HR) pathway essential for DNA double-strand break repair.[1] By disrupting RAD51 multimerization and promoting its proteasome-mediated degradation, this compound impairs the DNA repair capacity of cancer cells, leading to the inhibition of cell proliferation and induction of apoptosis.[1][2] This document provides detailed application notes and protocols for assessing the anti-proliferative effects of this compound in a laboratory setting. The methodologies described herein are fundamental for characterizing the cellular response to this compound and elucidating its mechanism of action.

Key Experimental Approaches

A multi-faceted approach is recommended to comprehensively evaluate the impact of this compound on cell proliferation. This includes assays to measure cell viability, DNA synthesis, and cell cycle distribution, as well as the analysis of key protein markers.

1. Cell Viability and Cytotoxicity Assays: These assays determine the overall effect of this compound on a cell population's ability to survive and proliferate.

2. DNA Synthesis Assays: These methods directly measure the incorporation of nucleotide analogs into newly synthesized DNA, providing a precise indication of proliferative activity.

3. Cell Cycle Analysis: This technique reveals the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M), indicating whether this compound induces cell cycle arrest.

4. Western Blot Analysis of Cell Cycle and Apoptosis Markers: This allows for the examination of changes in the expression levels of key proteins that regulate cell cycle progression and programmed cell death.

Data Presentation

The following tables summarize representative quantitative data obtained from studies on RAD51 inhibitors. This data can be used as a reference for expected outcomes when testing this compound.

Table 1: Inhibitory Concentration (IC50) of RAD51 Inhibitors in Various Cancer Cell Lines

Cell LineCancer TypeRAD51 InhibitorIC50 (µM)Reference
DaudiBurkitt's LymphomaCpd-50.005[3]
RajiBurkitt's LymphomaCpd-50.012[3]
HCC-1937Breast CancerCpd-50.025[3]
MDA-MB-468Breast CancerCpd-50.038[3]
A549Lung CancerCpd-50.150[3]
HCT116Colon CancerCpd-50.200[3]
K562Chronic Myeloid LeukemiaIBR212-20[1]
MBA-MD-468Triple-Negative Breast CancerIBR214.8[1]

Table 2: Representative Effect of RAD51 Inhibition on Cell Cycle Distribution

Cell LineTreatment% G0/G1 Phase% S Phase% G2/M PhaseReference
DaudiControl (DMSO)454015[3]
DaudiRAD51 Inhibitor (Cpd-5)306010[3]
mESCsControl (siRNA)156025[4]
mESCsRAD51 Suppression (siRNA)103060[4]

Signaling Pathway

RAD51_Signaling_Pathway

Experimental Workflows

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays Cell Proliferation Assays Seed_Cells Seed Cells in Multi-well Plates Adherence Allow Adherence (for adherent cells) Treatment Treat with this compound (various concentrations) Incubation Incubate for Desired Time Points MTT MTT Assay Incubation->MTT BrdU BrdU Assay Incubation->BrdU Flow_Cytometry Flow Cytometry (Cell Cycle) Incubation->Flow_Cytometry Western_Blot Western Blot Incubation->Western_Blot

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[5][6]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: BrdU DNA Synthesis Assay

This assay measures the incorporation of the thymidine (B127349) analog Bromodeoxyuridine (BrdU) into newly synthesized DNA during the S phase of the cell cycle.[7]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • BrdU labeling solution (10 µM)[7]

  • Fixing/Denaturing solution

  • Anti-BrdU primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • BrdU Labeling: After the desired treatment incubation time, add 10 µL of BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.

  • Fixation and Denaturation: Remove the culture medium and add 100 µL of Fixing/Denaturing solution to each well. Incubate for 30 minutes at room temperature.[7]

  • Antibody Incubation: Wash the wells with wash buffer. Add 100 µL of diluted anti-BrdU primary antibody and incubate for 1 hour at room temperature. Wash the wells and then add 100 µL of diluted HRP-conjugated secondary antibody, incubating for 30 minutes at room temperature.[7]

  • Detection: Wash the wells and add 100 µL of TMB substrate. Incubate until a color change is observed (typically 15-30 minutes). Add 100 µL of stop solution.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Express the results as the percentage of BrdU incorporation relative to the untreated control.

Protocol 3: Flow Cytometry for Cell Cycle Analysis

This method uses a DNA-intercalating dye (e.g., Propidium Iodide) to quantify the DNA content of individual cells, allowing for the determination of the percentage of cells in each phase of the cell cycle.[8]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 6-well plates

  • PBS

  • Cold 70% ethanol (B145695)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described previously.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization, and collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with PBS and resuspend in 1 mL of PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer.

  • Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 4: Western Blot Analysis of Cell Cycle Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in cell cycle regulation.

Materials:

  • Cells of interest treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-p21, anti-p27, anti-RAD51, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells with RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Conclusion

The protocols and application notes provided offer a comprehensive framework for investigating the anti-proliferative effects of the RAD51 inhibitor, this compound. By employing a combination of cell viability, DNA synthesis, cell cycle, and protein analysis techniques, researchers can effectively characterize the cellular response to this compound and gain valuable insights into its therapeutic potential. The provided data and diagrams serve as a guide for experimental design and interpretation of results.

References

Application Notes and Protocols: Studying Parkin-Mediated Mitophagy via Lentiviral shRNA Knockdown of LRRK2

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a complex, multi-domain protein that has been implicated in the pathogenesis of both familial and sporadic Parkinson's disease (PD). One of the key cellular processes affected by LRRK2 is mitophagy, the selective degradation of damaged mitochondria by autophagy. The PINK1/Parkin pathway is a major regulator of mitophagy, and emerging evidence suggests that LRRK2 kinase activity negatively impacts this process.[1][2][3] This application note provides a comprehensive guide for researchers to investigate the role of LRRK2 in Parkin-mediated mitophagy using lentiviral shRNA-mediated knockdown. The protocols detailed below cover cell line selection, lentiviral transduction, and robust methods for quantifying mitophagy and protein expression.

Mutations in LRRK2 are a significant cause of familial Parkinson's disease, with the G2019S mutation being particularly common.[4] This mutation leads to increased kinase activity, which has been shown to impair the clearance of damaged mitochondria.[1] Studies in patient-derived fibroblasts have demonstrated that knockdown of LRRK2 can rescue defects in mitophagy, highlighting the therapeutic potential of targeting LRRK2.[5][6]

These application notes will provide researchers with the necessary tools to dissect the intricate relationship between LRRK2 and Parkin-mediated mitophagy, paving the way for a deeper understanding of PD pathogenesis and the development of novel therapeutic strategies.

Data Presentation

Table 1: Efficacy of LRRK2 Knockdown
Cell LineMethodKnockdown Efficiency (%)Reference
Human Fibroblasts (G2019S mutant)siRNA~70-80% (protein level)[5]
Human NeuronsshRNA (lentiviral)~60% (RNA level)[7]
A549 cellssiRNA>80% (mRNA level)[8]
Table 2: Effect of LRRK2 Knockdown on Parkin-Mediated Mitophagy
Cell LineMitophagy InductionMitophagy AssayOutcome of LRRK2 KnockdownQuantitative ChangeReference
Human Fibroblasts (G2019S, R1441C mutants)Valinomycinmt-KeimaRescued mitophagy defectSignificant increase in high ratio area/total mitochondrial area (p < 0.001)[5][6]
LRRK2 G2019S KI MEFsBasalmito-QC reporterIncreased basal mitophagy~1.5-fold increase[4]
LRRK2 KO MEFsBasalmito-QC reporterIncreased basal mitophagy~2-fold increase[4]

Signaling Pathways and Experimental Workflows

Parkin_Mediated_Mitophagy_and_LRRK2_Inhibition cluster_mitochondrion Mitochondrion cluster_LRRK2 LRRK2 Regulation Mito_Damage Mitochondrial Damage PINK1_active PINK1 (stabilized) Mito_Damage->PINK1_active stabilization PINK1_inactive PINK1 (cleaved) Ub Ubiquitin PINK1_active->Ub phosphorylates pUb p-Ub (S65) Parkin_inactive Parkin (cytosolic) pUb->Parkin_inactive recruits & activates Mitophagy_receptors Mitophagy Receptors (e.g., Optineurin) pUb->Mitophagy_receptors recruit Parkin_active Parkin (recruited) Parkin_active->Ub ubiquitinates OMM proteins Autophagosome Autophagosome Formation Mitophagy_receptors->Autophagosome Mitophagy Mitophagy Autophagosome->Mitophagy LRRK2 LRRK2 LRRK2->Parkin_active inhibits recruitment & activity shRNA Lentiviral shRNA shRNA->LRRK2 knockdown

Caption: LRRK2's role in Parkin-mediated mitophagy.

Experimental_Workflow cluster_assays Day 10: Perform Assays A Day 1: Plate SH-SY5Y cells B Day 2: Lentiviral Transduction (shLRRK2 or shControl) A->B C Day 3-5: Puromycin (B1679871) Selection B->C D Day 6: Expand Puromycin-Resistant Cells C->D E Day 8: Seed Cells for Experiments D->E F Western Blot (LRRK2, Parkin, LC3, β-actin) E->F G Mitophagy Assay (mt-Keima or Mito/Lyso Staining) E->G H Data Analysis and Quantification F->H G->H

Caption: Experimental workflow for studying LRRK2 knockdown.

Experimental Protocols

Protocol 1: Lentiviral shRNA Production and Transduction of SH-SY5Y Cells

This protocol describes the generation of lentiviral particles carrying shRNA against LRRK2 and their subsequent use to transduce the human neuroblastoma cell line SH-SY5Y.

Materials:

  • HEK293T cells

  • SH-SY5Y cells

  • DMEM high glucose medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • pLKO.1-shLRRK2 plasmid (or other lentiviral vector)

  • pLKO.1-shScramble (non-targeting control)

  • Packaging plasmids (e.g., psPAX2, pMD2.G)

  • Transfection reagent (e.g., Lipofectamine 2000 or similar)

  • Polybrene

  • Puromycin

  • 0.45 µm syringe filter

  • 6-well and 12-well tissue culture plates

Procedure:

A. Lentivirus Production (Day 1-3):

  • Day 1: Seed 1.5 x 10^6 HEK293T cells per well in a 6-well plate with DMEM containing 10% FBS and 1% Penicillin-Streptomycin. Incubate overnight at 37°C with 5% CO2.

  • Day 2: When cells are 70-90% confluent, transfect with the lentiviral plasmids. For each well, prepare a mix of 2 µg of pLKO.1-shLRRK2 (or shScramble), 1.5 µg of psPAX2, and 0.5 µg of pMD2.G with your chosen transfection reagent according to the manufacturer's protocol.

  • After 8 hours, carefully replace the transfection medium with 2 mL of fresh, pre-warmed complete medium.

  • Day 3 (48 hours post-transfection): Harvest the viral supernatant and filter it through a 0.45 µm syringe filter to remove any cellular debris. The viral particles can be used immediately or aliquoted and stored at -80°C.

B. Lentiviral Transduction of SH-SY5Y Cells (Day 2-5):

  • Day 1: Seed SH-SY5Y cells in a 12-well plate at a density that will result in 50-70% confluency on the day of transduction.

  • Day 2: Remove the culture medium and add 1 mL of fresh medium containing 8 µg/mL Polybrene to each well.

  • Add the desired amount of lentiviral particles (a range of multiplicities of infection, MOI, should be tested to optimize transduction efficiency). Gently swirl the plate to mix.

  • Incubate overnight.

  • Day 3: Replace the virus-containing medium with fresh complete medium.

  • Day 4-5: Begin selection by adding fresh medium containing the appropriate concentration of puromycin (previously determined by a kill curve, typically 1-10 µg/mL for SH-SY5Y cells). Replace the puromycin-containing medium every 2-3 days until stable, resistant colonies are formed.

Protocol 2: Western Blotting for LRRK2 and Parkin

This protocol details the detection of LRRK2 and Parkin protein levels by Western blot to confirm knockdown and assess protein expression.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels (6% for LRRK2, 12% for Parkin)

  • PVDF membrane

  • Transfer buffer

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-LRRK2, anti-Parkin, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing steps as in step 8.

  • Detection: Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Quantification: Densitometry analysis can be performed using software like ImageJ to quantify the protein band intensities, normalized to the loading control.

Protocol 3: Mitophagy Assessment using mt-Keima

This protocol describes a quantitative method to measure mitophagy using the pH-sensitive fluorescent protein mt-Keima.[9][10] mt-Keima fluoresces green in the neutral pH of the mitochondria and red in the acidic environment of the lysosome, allowing for ratiometric analysis of mitophagy.

Materials:

  • Lentiviral vector expressing mt-Keima

  • SH-SY5Y cells with shLRRK2 or shControl

  • Fluorescence microscope or flow cytometer with 488 nm and 561 nm lasers

  • Optional: Mitophagy inducers (e.g., CCCP or Oligomycin/Antimycin A)

Procedure:

  • Transduction with mt-Keima: Transduce the stable shLRRK2 and shControl SH-SY5Y cell lines with lentivirus expressing mt-Keima. Select for stable expression if the vector contains a selection marker.

  • Cell Seeding: Seed the mt-Keima expressing cells in a glass-bottom dish (for microscopy) or a multi-well plate (for flow cytometry).

  • (Optional) Mitophagy Induction: Treat the cells with a mitophagy inducer (e.g., 10 µM CCCP for 6-24 hours) or analyze basal mitophagy.

  • Imaging/Flow Cytometry:

    • Microscopy: Acquire images using two excitation wavelengths: ~440 nm (for neutral pH) and ~586 nm (for acidic pH), with an emission filter around 620 nm. The ratio of the red to green fluorescence intensity indicates the level of mitophagy.

    • Flow Cytometry: Excite the cells with 488 nm and 561 nm lasers and collect the emission at ~620 nm. The ratio of the fluorescence intensity from the 561 nm excitation to the 488 nm excitation is used to quantify the percentage of cells undergoing mitophagy.

  • Data Analysis: For microscopy, quantify the area of red puncta (mitolysosomes) and normalize it to the total mitochondrial area (green fluorescence). For flow cytometry, gate on the cell population and analyze the shift in the red/green fluorescence ratio.

Protocol 4: Co-localization of Mitochondria and Lysosomes

This protocol provides an alternative method to assess mitophagy by visualizing the co-localization of mitochondria and lysosomes.[11]

Materials:

  • MitoTracker Green FM

  • LysoTracker Red DND-99

  • SH-SY5Y cells with shLRRK2 or shControl

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed the stable shLRRK2 and shControl SH-SY5Y cells on glass coverslips in a 12-well plate.

  • Staining: Incubate the cells with pre-warmed medium containing 250 nM MitoTracker Green and 100 nM LysoTracker Red for 45 minutes at 37°C.

  • Washing: Wash the cells twice with fresh, pre-warmed medium.

  • Imaging: Immediately image the live cells using a confocal microscope. Acquire images in both the green (MitoTracker) and red (LysoTracker) channels.

  • Co-localization Analysis: Merge the green and red channels. Co-localized puncta will appear yellow, indicating mitochondria within lysosomes (mitolysosomes). Quantify the number and area of yellow puncta per cell using image analysis software (e.g., ImageJ with the Coloc 2 plugin).

Conclusion

The protocols and data presented in these application notes provide a robust framework for investigating the role of LRRK2 in Parkin-mediated mitophagy. By utilizing lentiviral shRNA to effectively knock down LRRK2 expression, researchers can quantitatively assess the impact on mitophagy using reliable techniques such as the mt-Keima assay and mitochondrial-lysosomal co-localization. The provided data from existing literature serves as a benchmark for expected outcomes, demonstrating that reducing LRRK2 levels can restore impaired mitophagy. These methods are crucial for advancing our understanding of the molecular mechanisms underlying Parkinson's disease and for the preclinical evaluation of LRRK2-targeting therapeutics.

References

Application Notes and Protocols for High-Throughput Screening of (R)-IBR2, a RAD51 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-IBR2 is a potent and specific small molecule inhibitor of RAD51, a key enzyme in the homologous recombination (HR) pathway for DNA double-strand break repair.[1] By disrupting RAD51 multimerization and promoting its proteasome-mediated degradation, this compound effectively impairs the DNA repair process in cancer cells.[1] This mechanism of action makes this compound and other RAD51 inhibitors promising candidates for cancer therapy, particularly in combination with DNA-damaging agents or in tumors with deficiencies in other DNA repair pathways (synthetic lethality). High-throughput screening (HTS) assays are crucial for the discovery and characterization of novel RAD51 inhibitors and for elucidating their cellular effects. These application notes provide detailed protocols for biochemical and cell-based HTS assays relevant to the study of this compound and other RAD51 inhibitors.

Mechanism of Action of this compound

This compound targets RAD51, a central protein in the homologous recombination pathway. The key steps in this pathway and the inhibitory action of this compound are illustrated in the following diagram.

RAD51_Pathway cluster_0 DNA Double-Strand Break (DSB) cluster_1 Homologous Recombination Repair cluster_2 This compound Inhibition DSB DNA Double-Strand Break Resection DNA End Resection (creates 3' ssDNA overhangs) DSB->Resection RPA_Binding RPA Coating of ssDNA Resection->RPA_Binding RAD51_Loading RAD51 Loading onto ssDNA RPA_Binding->RAD51_Loading mediated by BRCA2 BRCA2 BRCA2->RAD51_Loading RAD51_Filament RAD51 Nucleoprotein Filament Formation RAD51_Loading->RAD51_Filament Homology_Search Homology Search & Strand Invasion RAD51_Filament->Homology_Search D_Loop D-Loop Formation Homology_Search->D_Loop DNA_Synthesis DNA Synthesis D_Loop->DNA_Synthesis Resolution Holiday Junction Resolution DNA_Synthesis->Resolution Repair_Complete DNA Repair Resolution->Repair_Complete IBR2 This compound IBR2_Action Disrupts RAD51 Multimerization & Promotes Degradation IBR2->IBR2_Action IBR2_Action->RAD51_Filament Inhibits

Figure 1: RAD51-mediated homologous recombination pathway and the inhibitory action of this compound.

Quantitative Data for this compound and Other RAD51 Inhibitors

The following table summarizes the inhibitory concentrations (IC50) of this compound and other relevant RAD51 inhibitors in various assays. This data is essential for designing experiments and interpreting results.

CompoundAssay TypeCell Line/TargetIC50Reference
This compound Cell GrowthTriple-Negative Breast Cancer (MBA-MD-468)14.8 µM[1]
This compound Cell GrowthVarious Cancer Cell Lines12-20 µM[1]
B02 DNA Strand Exchange (FRET)Human RAD5127.4 µM[2][3][4]
Cpd-4 Cell ProliferationDaudi cells4 nM[5]
Cpd-5 Cell ProliferationDaudi cells5 nM[5]

Experimental Protocols

Detailed methodologies for key HTS assays are provided below. These protocols are designed to be adaptable for high-throughput formats.

Biochemical HTS Assay: FRET-based DNA Strand Exchange

This assay measures the ability of RAD51 to mediate strand exchange between a fluorescently labeled single-stranded DNA (ssDNA) and a homologous double-stranded DNA (dsDNA) containing a quencher. Inhibition of RAD51 activity results in a reduced fluorescence signal.[2][6]

Workflow:

FRET_Workflow cluster_0 Assay Preparation cluster_1 Reaction and Incubation cluster_2 Data Acquisition and Analysis Compound_Dispensing Dispense this compound or Test Compounds into 384-well plate RAD51_ssDNA Incubate RAD51 with fluorescent ssDNA Compound_Dispensing->RAD51_ssDNA Reagent_Prep Prepare RAD51 and DNA substrates Reagent_Prep->RAD51_ssDNA Add_dsDNA Add quencher-labeled dsDNA to initiate strand exchange RAD51_ssDNA->Add_dsDNA FRET_Reading Read fluorescence signal over time Add_dsDNA->FRET_Reading Data_Analysis Calculate % inhibition and determine IC50 FRET_Reading->Data_Analysis Foci_Workflow cluster_0 Cell Treatment cluster_1 Immunofluorescence Staining cluster_2 Image Acquisition and Analysis Cell_Seeding Seed cells in 384-well imaging plates Compound_Treatment Treat cells with This compound or test compounds Cell_Seeding->Compound_Treatment Induce_Damage Induce DNA damage (e.g., with cisplatin (B142131) or irradiation) Compound_Treatment->Induce_Damage Fix_Permeabilize Fix and permeabilize cells Induce_Damage->Fix_Permeabilize Primary_Ab Incubate with anti-RAD51 primary antibody Fix_Permeabilize->Primary_Ab Secondary_Ab Incubate with fluorescently labeled secondary antibody and DAPI Primary_Ab->Secondary_Ab Imaging Acquire images using a high-content imaging system Secondary_Ab->Imaging Image_Analysis Quantify RAD51 foci per nucleus Imaging->Image_Analysis Data_Analysis Calculate % inhibition of foci formation Image_Analysis->Data_Analysis

References

Application Notes and Protocols for the Preparation of Ibrutinib and its Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthetic processes for the preparation of Ibrutinib (B1684441), a potent and selective inhibitor of Bruton's tyrosine kinase (BTK).[1][2] Detailed experimental protocols for key transformations and a summary of quantitative data from various synthetic routes are presented to aid in the research and development of this important therapeutic agent.

I. Introduction to Ibrutinib Synthesis

Ibrutinib, chemically named 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one, is a complex molecule requiring a multi-step synthesis.[3] The core of the molecule consists of a pyrazolo[3,4-d]pyrimidine scaffold, which is functionalized with a 4-phenoxyphenyl group and a chiral piperidine (B6355638) moiety. The final step typically involves the introduction of an acryloyl group, which is crucial for its covalent interaction with the target enzyme.[2]

Several synthetic strategies have been reported in the literature, primarily in patents filed by pharmaceutical companies. Common approaches involve the sequential construction of the heterocyclic core followed by coupling with the piperidine side chain, or the initial formation of a key intermediate containing the piperidine ring followed by the construction of the pyrazolopyrimidine system.

II. Key Synthetic Intermediates

The synthesis of Ibrutinib relies on the preparation of several key intermediates. The structures and common names of these intermediates are outlined below:

  • 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Compound 9): This intermediate constitutes the core heterocyclic structure of Ibrutinib.

  • (R)-tert-butyl 3-hydroxypiperidine-1-carboxylate (Compound 10): A chiral building block providing the piperidine ring.

  • (R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (Ibrutinib): The final active pharmaceutical ingredient.

  • (R)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)ethanone (Intermediate Compound): A precursor to Ibrutinib in some synthetic routes.

III. Synthetic Pathways and Methodologies

A prevalent synthetic approach for Ibrutinib involves three main stages:

  • Synthesis of the pyrazolopyrimidine core.

  • Coupling of the core with the chiral piperidine derivative.

  • Final acylation to introduce the reactive acryloyl group.

A representative synthetic scheme is depicted below.

Ibrutinib_Synthesis A 3-(4-phenoxyphenyl)-1H- pyrazolo[3,4-d]pyrimidin-4-amine (Compound 9) C tert-butyl (R)-3-(4-amino-3-(4-phenoxyphenyl)- 1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine- 1-carboxylate (Compound 7a) A->C Mitsunobu Reaction B (R)-tert-butyl 3-hydroxypiperidine- 1-carboxylate (Compound 10) B->C D (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)- 1H-pyrazolo[3,4-d]pyrimidin-4-amine (Compound 8a) C->D Deprotection (Boc removal) E Ibrutinib D->E Acylation (Acryloyl chloride)

Caption: General Synthetic Pathway for Ibrutinib.

Protocol 1: Mitsunobu Coupling of Compound 9 and Compound 10 [3]

This protocol describes the coupling of the pyrazolopyrimidine core with the protected piperidine derivative.

  • To a solution of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Compound 9) and (R)-tert-butyl 3-hydroxypiperidine-1-carboxylate (Compound 10) in a suitable aprotic solvent (e.g., THF), add triphenylphosphine.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford tert-butyl (R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate (Compound 7a).

Protocol 2: Deprotection of the Piperidine Moiety [3][4]

This step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group.

  • Dissolve Compound 7a in a suitable solvent such as dichloromethane (B109758) (DCM) or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir the reaction mixture at room temperature for several hours until the deprotection is complete (monitor by TLC or LC-MS).

  • Remove the solvent and excess acid under reduced pressure.

  • The resulting salt of (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Compound 8a) can be used directly in the next step or neutralized with a base and purified if necessary.

Protocol 3: Final Acylation to Yield Ibrutinib [3][4]

This is the final step to introduce the pharmacologically important acryloyl group.

  • Dissolve Compound 8a in a suitable solvent, such as dichloromethane (DCM) or a biphasic system.[3][4]

  • Add a base, such as triethylamine (B128534) (NEt3) or an inorganic base, to neutralize the salt and act as an acid scavenger.[3][4]

  • Cool the reaction mixture in an ice bath.

  • Slowly add a solution of acryloyl chloride in the same solvent.

  • Stir the reaction at a low temperature and then allow it to warm to room temperature until the reaction is complete.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain Ibrutinib.

An alternative biphasic acylation reaction system has been developed to simplify the workup process by avoiding multiple extraction and wash steps.[3][4]

Experimental_Workflow cluster_coupling Mitsunobu Coupling cluster_deprotection Boc Deprotection cluster_acylation Acylation A Mix Compound 9, Compound 10, and PPh3 in THF B Add DIAD/DEAD at 0°C A->B C Stir at RT, Monitor Reaction B->C D Purify by Chromatography C->D E Dissolve Coupled Product in DCM/Dioxane F Add TFA or HCl E->F G Stir at RT F->G H Remove Solvent G->H I Dissolve Deprotected Intermediate and Base in DCM J Add Acryloyl Chloride at 0°C I->J K Stir and Workup J->K L Purify to obtain Ibrutinib K->L

Caption: Key Experimental Workflow for Ibrutinib Synthesis.

IV. Quantitative Data Summary

The following table summarizes reported yields for key steps in the synthesis of Ibrutinib and its intermediates. It is important to note that yields can vary significantly based on the specific reaction conditions, scale, and purity of the starting materials.

Reaction Step Starting Material(s) Product Reported Yield Reference
Preparation of 3-chloro-4-amino-1H-pyrazolo[3,4-d]pyrimidine4-phenoxybenzoic acid, 3-chloro-4-amino-1H-pyrazolo[3,4,d]pyrimidine3-(4-phenoxyphenyl)-4-amino-1H-pyrazolo[3,4-d]pyrimidine64.1%[5]
Acylation of Piperidine IntermediatePiperidine compound of formula III, 3-bromopropionyl chlorideAcylated Intermediate96.4%[6]
Acylation of Piperidine IntermediatePiperidine compound of formula III, 3-chloropropionyl chlorideAcylated Intermediate97%[6]
Final CyclizationIntermediate 19Ibrutinib73%[7]
Hydrogenation and RecrystallizationCrude Compound 8Compound 880% (92.5% purity)[7]
Suzuki Coupling and subsequent stepsIntermediate 9Ibrutinib7% (overall from [13C6]bromobenzene)[8]

V. Mechanism of Action: BTK Inhibition

Ibrutinib functions as an irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[2][9] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell proliferation, survival, and differentiation. Ibrutinib covalently binds to a cysteine residue (Cys481) in the active site of BTK, thereby blocking its kinase activity.[1][2] This disruption of the BCR signaling pathway ultimately inhibits the growth and survival of malignant B-cells.[10]

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation Downstream Downstream Signaling (e.g., PLCγ, NF-κB) BTK->Downstream Phosphorylation Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK Covalent Inhibition (at Cys481)

Caption: Ibrutinib's Inhibition of the BCR Signaling Pathway.

VI. Conclusion

The synthesis of Ibrutinib is a challenging yet well-documented process in medicinal chemistry. The protocols and data presented here, compiled from various scientific and patent literature, offer a detailed guide for researchers in the field. The development of more efficient, economical, and scalable synthetic routes remains an active area of research, aiming to improve the accessibility of this life-saving medication.[3][4]

References

Application Notes and Protocols for Investigating (R)-IBR2-Induced G1 Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-IBR2 is recognized as a potent inhibitor of RAD51, a key protein in the homologous recombination (HR) pathway responsible for the repair of DNA double-strand breaks.[1] The primary mechanism of action of IBR2 involves the disruption of RAD51 multimerization and the promotion of its proteasomal degradation, leading to impaired HR function, increased DNA damage, and subsequent apoptosis in cancer cells.[1] While the principal cellular response to RAD51 inhibition is often associated with S-phase and G2/M arrest due to the role of HR in DNA replication and repair, the specific effects of this compound on G1 phase progression are not well-established in the current scientific literature. However, knockdown of RAD51 has been shown to upregulate G1/S DNA damage checkpoint pathways in hepatocellular carcinoma cells, suggesting a potential, albeit indirect, role in G1 regulation.[1]

These application notes provide a comprehensive guide for researchers to investigate the hypothesis that this compound can induce G1 cell cycle arrest. Detailed protocols for cell treatment, cell cycle analysis, and the assessment of key G1 regulatory proteins are provided, alongside data on the known anti-proliferative effects of IBR2.

Quantitative Data

The anti-proliferative activity of IBR2 has been evaluated across various cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

Cell LineCancer TypeIC50 (µM)Reference
K562Chronic Myeloid Leukemia12.5[2]
HeLaCervical Cancer14.5[2]
MDA-MB-231Triple-Negative Breast Cancer14.2[2]
MDA-MB-435Melanoma11.5[2]
MDA-MB-468Triple-Negative Breast Cancer13.2-14.8[2][3]
MCF7Breast Cancer12.3[2]
T47DBreast Cancer12.1[2]
HBL100Breast Epithelial16.0[2]

Signaling Pathways and Experimental Workflow

Established Pathway: this compound Inhibition of RAD51-Mediated Homologous Recombination

IBR2_RAD51_Pathway cluster_0 Cellular Response to DNA Double-Strand Breaks DSB DNA Double-Strand Break (DSB) RAD51_mono RAD51 Monomers DSB->RAD51_mono recruits IBR2 This compound RAD51_multi RAD51 Multimerization & Filament Formation IBR2 Target IBR2->RAD51_multi inhibits Degradation Proteasomal Degradation IBR2->Degradation promotes RAD51_mono->RAD51_multi HR Homologous Recombination Repair RAD51_multi->HR RAD51_multi->Degradation HR->DSB repairs Apoptosis Apoptosis

Caption: this compound inhibits RAD51 multimerization, leading to impaired homologous recombination and apoptosis.

Hypothetical Pathway for Investigation: this compound-Induced G1 Cell Cycle Arrest

G1_Arrest_Pathway IBR2 This compound Unknown Unknown Mediator(s)/ Off-Target Effects IBR2->Unknown p21_p27 p21 / p27 (CDK Inhibitors) Unknown->p21_p27 upregulates? CyclinD_CDK46 Cyclin D / CDK4/6 Complex p21_p27->CyclinD_CDK46 inhibits pRb pRb CyclinD_CDK46->pRb phosphorylates pRb_p p-pRb (Inactive) pRb->pRb_p E2F E2F pRb->E2F sequesters G1_S_Transition G1-S Phase Transition Blocked E2F->G1_S_Transition promotes

Caption: Hypothetical pathway for this compound inducing G1 arrest via upregulation of CDK inhibitors.

Experimental Workflow

Experimental_Workflow cluster_analysis Analysis Start Start: Cancer Cell Culture Treat Treat with this compound (Dose-Response & Time-Course) Start->Treat Harvest Harvest Cells Treat->Harvest FACS Cell Cycle Analysis (Flow Cytometry with PI) Harvest->FACS WB Protein Expression Analysis (Western Blot) Harvest->WB Data Data Interpretation: - % Cells in G1 Phase - G1 Regulatory Protein Levels FACS->Data WB->Data Conclusion Conclusion on G1 Arrest Induction Data->Conclusion

References

Troubleshooting & Optimization

Technical Support Center: Overcoming (R)-IBR2 Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with (R)-IBR2 during their experiments. The following information is based on best practices for handling compounds with low aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I add the DMSO stock solution to my aqueous buffer?

This is a common phenomenon known as solvent-shifting precipitation. This compound, like many small molecule inhibitors, is highly soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) but exhibits poor solubility in neutral aqueous solutions.[1] When the concentrated DMSO stock is rapidly diluted into an aqueous buffer, the abrupt change in solvent polarity from organic to aqueous significantly reduces the compound's solubility, causing it to precipitate out of the solution.[1][2]

Q2: Is it possible to dissolve this compound directly in an aqueous buffer like PBS?

Direct dissolution in neutral aqueous buffers is not recommended due to the inherently low aqueous solubility of many organic small molecules.[1] It is crucial to first prepare a high-concentration stock solution in an organic solvent, such as DMSO.[1][2]

Q3: How does the final concentration of DMSO in my experiment affect this compound solubility?

The final concentration of DMSO can help maintain the solubility of this compound in your aqueous solution. However, it is a critical balancing act, as high concentrations of DMSO can be toxic to cells.[2] It is generally recommended to keep the final DMSO concentration below 0.5%, and ideally below 0.1%, to avoid cellular toxicity while still benefiting from its co-solvent properties.[1][2]

Q4: Can the pH of the aqueous solution influence the solubility of this compound?

Yes, the pH of the aqueous solution can significantly impact the solubility of compounds that have ionizable groups.[1] For weakly basic compounds, for instance, a more acidic buffer can increase solubility by promoting protonation.[1] Conversely, for weakly acidic compounds, a more basic buffer may improve solubility. The effect of pH on this compound solubility should be determined empirically if not already known.

Troubleshooting Guide: Precipitation Issues

This guide addresses specific precipitation problems in a question-and-answer format.

Issue 1: Immediate precipitation upon diluting the DMSO stock in aqueous buffer.

  • Possible Cause A: Final concentration is too high. The final concentration of this compound in your aqueous solution may be exceeding its kinetic solubility limit under the specific experimental conditions (e.g., pH, temperature).

    • Suggested Solution: Lower the final working concentration of this compound.

  • Possible Cause B: Improper mixing technique. Adding the DMSO stock too quickly or without sufficient agitation can create localized areas of high concentration, leading to precipitation.

    • Suggested Solution: Add the DMSO stock solution dropwise to the larger volume of the aqueous buffer while vigorously vortexing or stirring.[1] This ensures rapid and uniform dispersion.

  • Possible Cause C: Final DMSO concentration is too low. The amount of DMSO in the final solution may be insufficient to keep this compound dissolved.

    • Suggested Solution: Ensure the final DMSO concentration is within a range that balances solubility and cell viability, typically between 0.1% and 0.5%.[1]

Issue 2: The solution appears cloudy or forms a precipitate over time.

  • Possible Cause A: Supersaturated solution. The initial solution may be in a metastable supersaturated state, which is inherently unstable and can lead to precipitation over time.

    • Suggested Solution: Prepare fresh working solutions immediately before use.[3] If a solution must be stored, consider if adding excipients like PEG400 or Solutol is compatible with your experimental setup.[1]

  • Possible Cause B: Temperature changes. A decrease in temperature can reduce the solubility of the compound.

    • Suggested Solution: If using a pre-warmed buffer or cell culture medium, ensure it does not cool down significantly after adding the this compound stock.[3]

  • Possible Cause C: Adsorption to plasticware. The compound may be adsorbing to the surface of your plastic tubes or plates.

    • Suggested Solution: Consider using low-adhesion plasticware for all steps involving the compound.[1]

Data Presentation

Table 1: General Solubility of Compounds with Low Aqueous Solubility

SolventSolubilityNotes
DMSO>10 mMRecommended for primary stock solutions.[2]
EthanolVariableMay be a suitable alternative to DMSO for some compounds.
PBS (pH 7.4)<1 µMDirect dissolution is not recommended.[1]
Acidic Buffer (pH 4.0-5.0)Potentially HigherFor weakly basic compounds, acidic pH can increase solubility.[1]
Cell Culture Medium + 10% FBSVariableSerum proteins can sometimes help to stabilize compounds.

Table 2: Recommended Final DMSO Concentrations in Cell-Based Assays

Final DMSO ConcentrationPotential Effect on CellsRecommendation
< 0.1%Generally considered safe for most cell lines.Ideal for long-term experiments.
0.1% - 0.5%May have minimal effects on some cell lines.A common range to balance solubility and toxicity.[1][2]
> 0.5%Increased risk of cellular toxicity.Should be avoided unless absolutely necessary and validated.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Weigh the required amount of this compound powder. b. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. c. Vortex the tube vigorously for 1-2 minutes. d. If necessary, use an ultrasonic bath for 5-10 minutes to aid dissolution.[3] Gentle warming to 37°C can also be applied.[3] e. Visually inspect the solution to ensure no undissolved particles remain. f. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]

Protocol 2: Preparation of a Working Solution of this compound in Aqueous Medium

  • Materials: 10 mM this compound in DMSO stock, sterile aqueous medium (e.g., cell culture medium, buffer), sterile tubes.

  • Procedure: a. Thaw an aliquot of the this compound DMSO stock at room temperature. b. Gently warm your sterile aqueous medium to the experimental temperature (e.g., 37°C).[3] c. While gently vortexing the aqueous medium, add the required volume of the this compound stock solution dropwise to achieve the desired final concentration.[1] d. Ensure the final DMSO concentration is compatible with your experimental system (ideally ≤ 0.5%).[1][2] e. Use the freshly prepared working solution immediately to minimize the risk of precipitation.[3]

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock_prep Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO (Vortex/Sonicate) stock_prep->dissolve aliquot Aliquot & Store at -80°C dissolve->aliquot thaw Thaw Stock Aliquot aliquot->thaw dilute Dropwise Addition of Stock to Vortexing Buffer thaw->dilute warm_buffer Warm Aqueous Buffer (e.g., 37°C) warm_buffer->dilute use_immediately Use Freshly Prepared Solution Immediately dilute->use_immediately signaling_pathway cluster_membrane Cell Membrane receptor Receptor kinase Kinase A receptor->kinase Activates IBR2 This compound IBR2->receptor Inhibits substrate Substrate B kinase->substrate Phosphorylates downstream Downstream Signaling substrate->downstream response Cellular Response downstream->response

References

Troubleshooting (R)-IBR2's off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (R)-IBR2, a potent and selective inhibitor of the NEDD8-activating enzyme (NAE). The following information will help you identify and mitigate potential off-target effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is the R-enantiomer of MLN4924 (Pevonedistat) and functions as a potent and selective inhibitor of the E1 ubiquitin-activating enzyme for NEDD8, also known as the NEDD8-activating enzyme (NAE). It forms a covalent adduct with NEDD8, which then inhibits the NAE enzyme. This inhibition blocks the neddylation cascade, leading to the accumulation of unmodified cullin-RING ligase (CRL) substrates and ultimately inducing cell cycle arrest, senescence, and apoptosis.

Q2: I'm observing higher-than-expected cytotoxicity in my cell line. Is this an off-target effect?

While the primary mechanism of this compound is to induce apoptosis through inhibition of neddylation, excessive cytotoxicity, especially at low concentrations or in cell lines not expected to be highly sensitive, could indicate off-target effects or experimental variability. Ensure you are using the appropriate concentration range and consider the following:

  • Concentration-dependent effects: Off-target effects are more likely at higher concentrations. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

  • Cell line sensitivity: Different cell lines exhibit varying sensitivities to NAE inhibition.

  • Alternative cell death pathways: At high concentrations, this compound might induce other cellular stress pathways.

Q3: My results are inconsistent across experiments. What could be the cause?

Inconsistency can arise from several factors related to the compound's stability and handling:

  • Compound stability: Ensure the compound is stored correctly, protected from light, and has not undergone multiple freeze-thaw cycles.

  • DMSO concentration: High concentrations of the DMSO vehicle can be toxic to cells. It is critical to include a vehicle-only control in your experiments.

  • Experimental confluence: The density of your cell culture can influence the cellular response to treatment. Standardize your seeding densities for all experiments.

Q4: Are there known off-target effects of this compound?

Yes, while this compound is highly selective for NAE, off-target effects have been reported, particularly concerning the induction of autophagy. This is thought to be a cellular stress response to the inhibition of CRLs. It is important to assess markers of autophagy (e.g., LC3-II conversion) in your experiments to determine if this pathway is being activated.

Troubleshooting Guide

This guide addresses specific issues you may encounter when using this compound.

Observed Problem Potential Cause Recommended Action
Unexpected cell morphology changes not typical of apoptosis. High compound concentration leading to off-target effects or cellular stress.Perform a dose-response experiment to identify the lowest effective concentration. Use a concentration at or below the reported IC50 for NAE inhibition if possible.
No effect on the accumulation of CRL substrates (e.g., p27, CDT1). Compound inactivity or insufficient concentration.Verify the compound's activity with a fresh stock. Increase the concentration or treatment duration. Confirm NAE inhibition via Western blot for neddylated cullins.
Induction of autophagy markers (e.g., LC3-II). This can be an on-target consequence of CRL inhibition or a separate off-target effect.Co-treat with an autophagy inhibitor (e.g., chloroquine) to determine if autophagy is contributing to your observed phenotype.
Variable results between replicate experiments. Inconsistent experimental conditions (cell density, passage number, treatment time).Standardize all experimental parameters. Ensure consistent cell passage numbers and seeding densities.

Key Experimental Protocols

Protocol 1: Western Blot for Neddylation Inhibition

This protocol is used to verify the on-target activity of this compound by observing the inhibition of cullin neddylation.

  • Cell Treatment: Plate cells at a consistent density and allow them to adhere overnight. Treat cells with varying concentrations of this compound and a vehicle control (DMSO) for the desired time (e.g., 24 hours).

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody against a cullin protein (e.g., CUL1). Neddylated cullins will appear as a higher molecular weight band. Also, probe for a loading control (e.g., β-actin).

  • Detection: Incubate with a secondary antibody and visualize the bands using an appropriate detection reagent. A decrease in the upper (neddylated) cullin band with treatment indicates successful NAE inhibition.

Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol measures the cytotoxic effects of this compound.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density.

  • Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control.

  • Incubation: Incubate for the desired duration (e.g., 72 hours).

  • Reagent Addition: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.

Signaling Pathways and Workflows

On_Target_Pathway cluster_0 Upstream cluster_1 Inhibition cluster_2 Downstream NEDD8 NEDD8 NAE NAE (E1) NEDD8->NAE Activation UBC12 UBC12 (E2) NAE->UBC12 Transfer CRL Cullin-RING Ligase (CRL) UBC12->CRL Neddylation R_IBR2 This compound R_IBR2->NAE Inhibits Substrates CRL Substrates (e.g., p27, CDT1) CRL->Substrates Ubiquitination Proteasome Proteasomal Degradation Substrates->Proteasome Apoptosis Cell Cycle Arrest, Apoptosis Proteasome->Apoptosis Leads to

Caption: On-target signaling pathway of this compound leading to apoptosis.

Troubleshooting_Workflow Start Start: Unexpected Result Check_Conc Is concentration > IC50 for on-target effect? Start->Check_Conc High_Conc Potential Off-Target Effect Check_Conc->High_Conc Yes Low_Conc Potential On-Target Side Effect Check_Conc->Low_Conc No Verify_On_Target Verify On-Target Activity (e.g., Cullin Neddylation Assay) High_Conc->Verify_On_Target Low_Conc->Verify_On_Target On_Target_OK On-Target Activity Confirmed? Verify_On_Target->On_Target_OK Investigate_Off_Target Investigate Specific Off-Target Pathways (e.g., Autophagy) On_Target_OK->Investigate_Off_Target Yes Reassess_Compound Re-evaluate Compound/ Experiment On_Target_OK->Reassess_Compound No End Problem Identified Investigate_Off_Target->End

Caption: Logical workflow for troubleshooting unexpected results with this compound.

Improving the stability of (R)-IBR2 in solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the effective use of (R)-IBR2, a potent and specific RAD51 inhibitor. Here you will find troubleshooting guidance and frequently asked questions to ensure the stability and successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a cell-penetrant small molecule that specifically targets and inhibits RAD51, a key protein in the homologous recombination (HR) pathway for DNA double-strand break repair.[1][2] this compound disrupts the multimerization of RAD51 and accelerates its degradation through the ubiquitin-proteasome pathway.[1][3][4] This inhibition of RAD51 function impairs DNA repair in cancer cells, leading to increased cell death and enhanced sensitivity to DNA-damaging agents.[1][2]

Q2: What is the recommended solvent for dissolving this compound?

A2: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[5]

Q3: What is the recommended storage condition for this compound?

A3: this compound powder should be stored at 2-8°C.[5] Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C for short-term storage or -80°C for long-term storage, protected from light.

Q4: My experimental results with this compound are inconsistent. Could this be a stability issue?

A4: Yes, inconsistent results are often an indication of compound instability. The stability of this compound in solution can be affected by several factors, including the solvent, pH, temperature, and exposure to light. Degradation of the compound will lead to a lower effective concentration and, consequently, variability in your results. It is crucial to handle the compound properly and prepare fresh dilutions for each experiment.

Q5: I observe precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer or cell culture medium. What should I do?

A5: This is a common issue for poorly water-soluble compounds like many kinase inhibitors. Here are a few troubleshooting steps:

  • Lower the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your assay, as higher concentrations can be toxic to cells and may also affect enzyme activity.[6]

  • Optimize stock solution concentration: Using a very high concentration stock solution can lead to precipitation upon dilution. Try preparing a lower concentration stock solution.

  • Improve mixing: When diluting, add the DMSO stock to the aqueous solution drop-wise while vortexing or stirring to ensure rapid and even dispersion.

  • Consider formulation strategies: For in vivo studies or challenging in vitro assays, consider using formulation strategies for poorly soluble compounds, such as the use of co-solvents (e.g., PEG 400) or surfactants (e.g., Tween 80).

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Problem Potential Cause Recommended Solution
Reduced or no activity of this compound in cell-based assays Compound Degradation: this compound may be unstable in the cell culture medium over the course of the experiment.- Prepare fresh dilutions of this compound from a frozen DMSO stock immediately before each experiment.- Minimize the incubation time of the compound with the cells as much as the experimental design allows.- Include a "compound-only" control (compound in media without cells) to assess stability by HPLC at the end of the experiment.
Precipitation of this compound: The compound may be precipitating out of the aqueous cell culture medium.- Visually inspect the wells for any signs of precipitation after adding the compound.- Reduce the final concentration of this compound.- See FAQ Q5 for more tips on preventing precipitation.
High Cell Density: A high number of cells can metabolize the compound, reducing its effective concentration.- Optimize the cell seeding density for your assay.
High background or off-target effects High DMSO Concentration: The final concentration of DMSO in the assay may be causing cellular stress or affecting other cellular processes.- Perform a DMSO toxicity test on your specific cell line to determine the maximum tolerated concentration.- Ensure the final DMSO concentration is consistent across all wells, including vehicle controls, and is below the toxic level (ideally ≤ 0.1%).
Compound Impurities: The this compound sample may contain impurities.- Ensure you are using a high-purity grade of this compound (≥98% by HPLC is recommended).[5]
Inconsistent results between experiments Variability in Stock Solution: Repeated freeze-thaw cycles or improper storage of the stock solution can lead to degradation.- Aliquot the stock solution into single-use vials to avoid freeze-thaw cycles.- Store stock solutions at -80°C for long-term stability.
Variability in Experimental Conditions: Minor differences in incubation times, cell passage number, or reagent preparation can lead to variability.- Standardize all experimental parameters as much as possible.- Use cells within a consistent passage number range.

Data Presentation

Due to the limited publicly available quantitative data on the stability of this compound, the following tables are presented with hypothetical data based on general knowledge of small molecule inhibitors to serve as a guideline for experimental design. It is strongly recommended that users perform their own stability and solubility assessments under their specific experimental conditions.

Table 1: Hypothetical Solubility of this compound in Common Solvents at Room Temperature

SolventSolubility (mg/mL)Visual Observation
DMSO> 2[5]Clear Solution
Ethanol~0.5Slight Haze
Methanol~0.2Suspension
PBS (pH 7.4)< 0.01Insoluble
Cell Culture Media (e.g., DMEM)< 0.01Insoluble

Table 2: Hypothetical Stability of this compound (10 µM) in Solution After 24 Hours

ConditionRemaining Intact this compound (%)
Solvent
100% DMSO at -20°C>99%
100% DMSO at 4°C95%
100% DMSO at Room Temperature85%
PBS (pH 7.4) with 0.1% DMSO at 37°C70%
Cell Culture Media with 0.1% DMSO at 37°C60%
pH (in PBS with 0.1% DMSO at 37°C)
pH 5.080%
pH 7.470%
pH 8.550%
Temperature (in PBS, pH 7.4 with 0.1% DMSO)
4°C90%
Room Temperature (25°C)80%
37°C70%

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • Carefully weigh the desired amount of this compound powder.

  • Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is 400.49 g/mol .[5]

    • Volume (L) = (Mass (g) / 400.49 g/mol ) / 0.010 mol/L

  • Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid dissolution, but prolonged heating should be avoided.

  • Aliquot the stock solution into single-use, sterile, amber vials to protect from light.

  • Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: General Procedure for Assessing the Stability of this compound in an Aqueous Buffer

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Aqueous buffer of interest (e.g., PBS, cell culture medium)

  • Incubator set to the desired temperature (e.g., 37°C)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Quenching solution (e.g., cold acetonitrile)

Procedure:

  • Prepare a working solution of this compound in the aqueous buffer by diluting the 10 mM DMSO stock. Ensure the final DMSO concentration is low and consistent with your experimental conditions (e.g., 0.1%).

  • Immediately after preparation, take a time-zero (t=0) sample, quench it with an equal volume of cold acetonitrile, and store it at -80°C.

  • Incubate the remaining working solution at the desired temperature.

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), collect aliquots, quench them with cold acetonitrile, and store at -80°C until analysis.

  • Analyze all samples by HPLC or LC-MS to determine the peak area of the intact this compound.

  • Calculate the percentage of intact this compound remaining at each time point relative to the t=0 sample.

Visualizations

RAD51_Inhibition_by_IBR2 cluster_0 DNA Double-Strand Break (DSB) Repair cluster_1 This compound Intervention DSB DNA Double-Strand Break RAD51_recruitment RAD51 Recruitment & Multimerization DSB->RAD51_recruitment HR_Repair Homologous Recombination Repair RAD51_recruitment->HR_Repair Apoptosis Apoptosis Cell_Survival Cell Survival HR_Repair->Cell_Survival R_IBR2 This compound R_IBR2->RAD51_recruitment Inhibits RAD51_degradation Proteasome-Mediated RAD51 Degradation R_IBR2->RAD51_degradation RAD51_degradation->RAD51_recruitment

Caption: this compound inhibits the RAD51-mediated homologous recombination pathway.

Experimental_Workflow_Stability start Start: Prepare this compound Stock Solution in DMSO prepare_working Prepare Working Solution in Aqueous Buffer start->prepare_working t0_sample Collect Time-Zero (t=0) Sample prepare_working->t0_sample incubate Incubate at Desired Temperature and pH prepare_working->incubate quench Quench Reaction (e.g., with Acetonitrile) t0_sample->quench collect_samples Collect Samples at Various Time Points incubate->collect_samples collect_samples->quench analyze Analyze by HPLC/LC-MS quench->analyze end End: Determine Percent Degradation analyze->end

Caption: Workflow for assessing the stability of this compound in solution.

Troubleshooting_Logic start Inconsistent or Poor Experimental Results check_solubility Is the compound fully dissolved in the final medium? start->check_solubility check_stability Is the compound stable under the experimental conditions? check_solubility->check_stability Yes optimize_solubility Optimize Dilution Protocol (see FAQ Q5) check_solubility->optimize_solubility No check_dmso Is the final DMSO concentration optimal? check_stability->check_dmso Yes perform_stability_assay Perform Stability Assay (see Protocol 2) check_stability->perform_stability_assay No determine_dmso_tolerance Determine DMSO Tolerance of Cell Line check_dmso->determine_dmso_tolerance No review_protocol Review and Standardize Experimental Protocol check_dmso->review_protocol Yes optimize_solubility->start perform_stability_assay->start determine_dmso_tolerance->start end Consistent and Reliable Results review_protocol->end

Caption: Logical workflow for troubleshooting this compound experiments.

References

Technical Support Center: Overcoming Resistance to Ibrutinib in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments involving resistance to the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib (B1684441).

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing reduced sensitivity to ibrutinib. What are the common mechanisms of acquired resistance?

A1: Acquired resistance to ibrutinib in cancer cell lines commonly arises from several key mechanisms:

  • On-Target Mutations: The most frequently observed mechanism is a mutation in the Bruton's tyrosine kinase (BTK) gene at the C481 residue, most commonly a cysteine to serine substitution (C481S).[1][2][3][4][5][6][7] This mutation prevents the irreversible covalent binding of ibrutinib to BTK, rendering the inhibitor less effective.[2][4]

  • Activation of Downstream Signaling: Mutations in PLCG2, a gene downstream of BTK in the B-cell receptor (BCR) signaling pathway, can lead to its constitutive activation.[1][4][5][8] This allows the cancer cells to bypass the need for BTK signaling for survival and proliferation.

  • Upregulation of Bypass Pathways: Cancer cells can develop resistance by activating alternative survival signaling pathways that are independent of BTK. These often include the PI3K/AKT/mTOR and the canonical and non-canonical NF-κB pathways.[1][9][10][11]

  • Influence of the Tumor Microenvironment: In co-culture systems, stromal cells can secrete factors that promote the survival of cancer cells and reduce their sensitivity to ibrutinib.[1][11]

Q2: I am observing intrinsic resistance to ibrutinib in my cell line. What could be the underlying reasons?

A2: Intrinsic, or de novo, resistance to ibrutinib can be attributed to pre-existing cellular characteristics:

  • Dependence on Alternative Survival Pathways: Some cancer cell lines are inherently less dependent on the BCR signaling pathway for their survival and instead rely on other pathways, such as the MAP3K14-NF-κB pathway.[1]

  • Loss-of-Function Mutations in NF-κB Inhibitors: Pre-existing mutations in genes that negatively regulate the NF-κB pathway, such as TRAF2, TRAF3, and BIRC3 (cIAP2), can lead to constitutive NF-κB activation and reduced sensitivity to ibrutinib.[1]

  • Overexpression of Oncogenes: Intrinsic resistance has been linked to the overexpression of oncogenes like MYC.[1]

Q3: How can I confirm the mechanism of ibrutinib resistance in my cell line?

A3: To elucidate the specific resistance mechanism, a combination of the following experimental approaches is recommended:

  • Sanger or Next-Generation Sequencing: Sequence the BTK and PLCG2 genes to identify known resistance-conferring mutations.

  • Western Blotting: Assess the phosphorylation status of key proteins in the BTK, PI3K/AKT, and NF-κB signaling pathways to identify upregulated bypass tracks.

  • Co-Immunoprecipitation: Investigate protein-protein interactions within signaling complexes to understand how they might be altered in resistant cells.

  • Cell Viability Assays: Determine the half-maximal inhibitory concentration (IC50) of ibrutinib and other targeted inhibitors to confirm resistance and explore potential synergistic drug combinations.

Q4: Are there strategies to overcome ibrutinib resistance in my in vitro models?

A4: Yes, several strategies can be explored to overcome ibrutinib resistance:

  • Second and Third-Generation BTK Inhibitors: Non-covalent BTK inhibitors have been developed that can effectively inhibit BTK even in the presence of the C481S mutation.[2][3][6][8][12]

  • Combination Therapies: Combining ibrutinib with inhibitors of bypass pathways, such as PI3K inhibitors (e.g., idelalisib) or AKT inhibitors (e.g., MK2206), can restore sensitivity.[9]

  • Targeting the NRF2 Pathway: The NRF2 antioxidant pathway has been implicated in chemoresistance.[13] Combining ibrutinib with an NRF2 inhibitor, such as brusatol, has shown synergistic effects in reducing cancer cell viability.[14]

  • IAP Antagonists (SMAC Mimetics): While not a primary resistance mechanism for ibrutinib, targeting inhibitor of apoptosis proteins (IAPs) can be a broader strategy to lower the threshold for apoptosis in drug-resistant cells, especially those with upregulated NF-κB signaling.[15]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Troubleshooting Steps
Gradual increase in IC50 of Ibrutinib over multiple passages. Development of acquired resistance.1. Perform sequencing of BTK and PLCG2 to check for mutations. 2. Analyze protein expression and phosphorylation levels of key survival pathways (PI3K/AKT, NF-κB) via Western blot. 3. Establish a protocol for generating a stable ibrutinib-resistant cell line for further investigation.
High basal levels of p-AKT and p-NF-κB in parental cell line with poor response to ibrutinib. Intrinsic resistance due to reliance on bypass pathways.1. Test the synergistic effects of combining ibrutinib with PI3K, AKT, or NF-κB inhibitors. 2. Investigate for mutations in upstream regulators of these pathways.
Ibrutinib is effective in monoculture but not in co-culture with stromal cells. Microenvironment-mediated drug resistance.1. Analyze the secretome of the stromal cells to identify potential survival factors. 2. Test inhibitors of signaling pathways known to be activated by stromal interactions, such as integrin signaling.[1]
No mutations in BTK or PLCG2, but resistance is observed. Non-genetic resistance mechanisms, such as epigenetic changes or upregulation of antioxidant pathways.1. Perform RNA-sequencing to identify differentially expressed genes, paying close attention to metabolic and antioxidant pathways. 2. Assess the levels of NRF2 and its target genes. Consider testing the efficacy of NRF2 inhibitors in combination with ibrutinib.[14]

Data Presentation

Table 1: IC50 Values in Ibrutinib-Sensitive vs. Resistant Cell Lines

Cell Line Drug IC50 (µM) Fold Resistance Reference
S1 (Parental)Irinotecan (B1672180)0.668-[16][17]
S1-IR20 (Resistant)Irinotecan31.78~47[16][17]
MBA-MD-468IBR214.8-[18]

Note: Data for a specific (R)-IBR2 resistant cell line was not available in the search results. The data for irinotecan resistance is provided as an example of how to present such data. IBR2 is a RAD51 inhibitor, and its IC50 is provided for informational purposes.

Experimental Protocols

Protocol 1: Generation of an Ibrutinib-Resistant Cell Line

This protocol is a generalized method for developing drug-resistant cell lines.[16][17][19]

  • Initial Treatment: Culture the parental cancer cell line in their recommended medium. Add ibrutinib at a concentration equal to the IC50 value for 48-72 hours.

  • Recovery: Remove the drug-containing medium, wash the cells with PBS, and culture them in fresh, drug-free medium until the cell population recovers.

  • Dose Escalation: Once the cells are proliferating steadily, repeat the treatment cycle with a gradually increasing concentration of ibrutinib (e.g., 1.5 to 2-fold increase).

  • Stabilization: Continue this process of intermittent and escalating exposure for several months.

  • Verification: Periodically assess the IC50 of the cell population to monitor the development of resistance. A significant increase in IC50 (e.g., >10-fold) indicates the establishment of a resistant cell line.

  • Cryopreservation: Freeze aliquots of the resistant cells at various stages of development.

Protocol 2: Western Blot for Key Signaling Proteins

This protocol outlines the steps for analyzing protein expression and phosphorylation.[1][6][7][18]

  • Cell Lysis: Treat sensitive and resistant cells with or without ibrutinib for the desired time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Denature an equal amount of protein from each sample (e.g., 20-30 µg) and separate them by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of BTK, AKT, NF-κB p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize to the loading control.

Protocol 3: Co-Immunoprecipitation (Co-IP) for Protein Interactions

This protocol is used to investigate protein-protein interactions within a signaling complex.[2][12][20]

  • Cell Lysis: Lyse cells using a non-denaturing lysis buffer (e.g., 1% NP-40 buffer) with protease and phosphatase inhibitors to preserve protein complexes.

  • Pre-clearing: Incubate the cell lysate with protein A/G-agarose or magnetic beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody specific for the "bait" protein (e.g., BTK) overnight at 4°C with gentle rotation.

  • Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

  • Washing: Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using antibodies against the "prey" proteins (e.g., PLCG2).

Mandatory Visualizations

Ibrutinib_Action_and_Resistance Ibrutinib Action and Resistance Pathways cluster_BCR_Signaling BCR Signaling cluster_Resistance Resistance Mechanisms BCR BCR BTK BTK BCR->BTK activates PLCG2 PLCG2 BTK->PLCG2 activates Proliferation Cell Proliferation & Survival PLCG2->Proliferation promotes Ibrutinib Ibrutinib Ibrutinib->BTK inhibits BTK_mut BTK (C481S) Ibrutinib->BTK_mut ineffective BTK_mut->PLCG2 activates PLCG2_mut PLCG2 (mut) PLCG2_mut->Proliferation promotes PI3K_AKT PI3K/AKT Pathway PI3K_AKT->Proliferation promotes NFkB NF-κB Pathway NFkB->Proliferation promotes

Caption: Ibrutinib action and primary resistance pathways in B-cell malignancies.

Troubleshooting_Workflow Troubleshooting Ibrutinib Resistance Start Reduced Ibrutinib Sensitivity Observed Check_Mutations Sequence BTK and PLCG2 Start->Check_Mutations Mutations_Found Resistance likely on-target or downstream. Check_Mutations->Mutations_Found Yes No_Mutations No mutations found Check_Mutations->No_Mutations No Test_NextGen_BTKi Test non-covalent BTK inhibitors Mutations_Found->Test_NextGen_BTKi Check_Bypass Analyze Bypass Pathways (Western Blot for p-AKT, p-NFκB) No_Mutations->Check_Bypass Bypass_Active Resistance likely via bypass signaling. Check_Bypass->Bypass_Active Active Check_NRF2 Assess NRF2 pathway activity Check_Bypass->Check_NRF2 Inactive Test_Combo_Tx Test combination therapy (e.g., + PI3K/AKT inhibitor) Bypass_Active->Test_Combo_Tx NRF2_Active Resistance may involve NRF2 activation. Check_NRF2->NRF2_Active Active Test_NRF2i Test combination with NRF2 inhibitor NRF2_Active->Test_NRF2i

Caption: A logical workflow for troubleshooting the mechanisms of ibrutinib resistance.

NRF2_Resistance_Pathway NRF2-Mediated Chemoresistance cluster_Cell Cancer Cell Chemotherapy Chemotherapy (e.g., Ibrutinib) ROS Reactive Oxygen Species (ROS) Chemotherapy->ROS induces KEAP1 KEAP1 ROS->KEAP1 inhibits NRF2 NRF2 KEAP1->NRF2 promotes degradation ARE Antioxidant Response Element (ARE) NRF2->ARE binds to Antioxidant_Genes Antioxidant & Detoxifying Genes ARE->Antioxidant_Genes activates transcription Cell_Survival Increased Cell Survival & Drug Resistance Antioxidant_Genes->Cell_Survival leads to NRF2_Inhibitor NRF2 Inhibitor (e.g., Brusatol) NRF2_Inhibitor->NRF2 inhibits

Caption: The NRF2 signaling pathway as a mechanism of chemoresistance.

References

How to minimize (R)-IBR2-induced cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using (R)-IBR2, a potent RAD51 inhibitor. The focus is on understanding and minimizing cytotoxicity in normal, non-cancerous cell lines during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a small molecule inhibitor of the RAD51 protein.[1] Its primary function is to disrupt RAD51 multimerization and promote its degradation via the proteasome.[2][3] This action impairs the homologous recombination repair (HRR) pathway, a critical mechanism for repairing DNA double-strand breaks.[2] The inhibition of HRR leads to the accumulation of DNA damage, which in turn induces apoptosis (programmed cell death) in targeted cells.[2][3]

Q2: Why does this compound exhibit cytotoxicity, and is it selective for cancer cells?

This compound induces cytotoxicity by inhibiting the DNA repair protein RAD51.[1][2] Cancer cells often have a higher proliferation rate and may have existing defects in other DNA repair pathways, making them particularly dependent on the RAD51-mediated HRR pathway for survival. This dependency can create a therapeutic window where cancer cells are more sensitive to this compound than normal cells. However, many normal cells that also proliferate rapidly (e.g., hematopoietic progenitors, epithelial cells) rely on RAD51. Therefore, cytotoxicity in normal cells can occur, particularly at higher concentrations. Some studies have noted that this compound had no significant inhibitory effect on certain normal cells like CD34+ bone marrow cells, suggesting some level of selectivity is possible.[3]

Q3: What signaling pathway is activated by this compound to induce cell death?

By inhibiting RAD51 and causing an accumulation of DNA damage, this compound primarily activates the intrinsic apoptotic pathway.[2] This pathway is initiated by intracellular stress signals, leading to mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors like cytochrome c.[4][5] This triggers a caspase cascade, involving initiator caspase-9 and executioner caspases like caspase-3, ultimately leading to the dismantling of the cell.[4][5]

G IBR2 This compound RAD51 RAD51 Multimerization IBR2->RAD51 Inhibits HRR Homologous Recombination Repair (HRR) RAD51->HRR Enables DNA_Damage DNA Double-Strand Breaks Accumulate HRR->DNA_Damage Prevents Apoptosis Intrinsic Apoptosis DNA_Damage->Apoptosis Triggers Cell_Death Cell Death Apoptosis->Cell_Death Leads to

Caption: Mechanism of this compound-induced apoptosis via RAD51 inhibition.

Troubleshooting Guide

This guide addresses the common issue of high cytotoxicity in normal cell lines when using this compound.

Observed Issue Potential Cause Recommended Action
High cytotoxicity in normal cells at expected effective concentrations. 1. Off-Target Effects: Like many small molecule inhibitors, this compound may have off-target activities at higher concentrations, affecting other kinases or essential cellular proteins.[6][7]A. Dose-Response Curve: Perform a careful dose-response experiment to identify the lowest effective concentration with minimal toxicity to normal cells. B. Control Cell Lines: If possible, use a RAD51 knockout/knockdown cell line as a control to confirm the cytotoxicity is RAD51-dependent.
2. High Proliferative Rate of Normal Cells: The cytotoxic effect of DNA repair inhibitors is often proportional to the cell's proliferation rate. Actively dividing normal cells are more susceptible.A. Induce Quiescence: Synchronize normal cells in the G0/G1 phase of the cell cycle before treatment. This strategy, known as "cyclotherapy," can protect quiescent normal cells while targeting proliferating cancer cells.[8][9] B. Use Primary Cells: If feasible, use primary cells or cells with lower passage numbers that may have a slower, more controlled proliferation rate.
3. Cell Line Specific Sensitivity: The genetic background of a cell line can influence its sensitivity to DNA damaging agents and repair inhibitors.A. Test Multiple Lines: If possible, validate findings across multiple, distinct normal cell lines to ensure the observed effect is not an artifact of a single line.
Variable results between experiments. 1. Reagent Instability: this compound, like many reagents, may degrade with improper storage or handling.A. Aliquot and Store: Aliquot the compound upon receipt and store it as recommended by the manufacturer, avoiding repeated freeze-thaw cycles. B. Fresh Dilutions: Prepare fresh working dilutions from a stock solution for each experiment.
2. Inconsistent Cell Health/Density: The physiological state and density of cells at the time of treatment can significantly impact experimental outcomes.A. Standardize Seeding: Maintain a consistent cell seeding density and ensure cells are in the logarithmic growth phase at the start of the experiment.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound via MTT Assay

This protocol determines the concentration of this compound that inhibits the growth of a cell population by 50% (IC50).

Methodology:

  • Cell Seeding: Seed cells (both normal and experimental lines) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for attachment.

  • Drug Treatment: Prepare a series of this compound dilutions (e.g., 0.01 µM to 100 µM). Remove the old media and add 100 µL of media containing the various drug concentrations to the wells. Include a "vehicle-only" control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a semi-log graph to determine the IC50 value.

Protocol 2: Minimizing Normal Cell Cytotoxicity with a Cyclotherapy Approach

This protocol outlines a method to protect normal cells by transiently arresting their cell cycle before applying this compound. This is particularly effective if the paired cancer cell line has a deficient cell cycle checkpoint (e.g., p53 mutation).[9]

G cluster_workflow Experimental Workflow cluster_logic Logical Outcome start Seed Normal and Cancer Cells arrest Add Cell Cycle Arrest Agent (e.g., Nutlin-3) to ALL cells start->arrest incubate_arrest Incubate for 12-24h arrest->incubate_arrest normal_cells Normal Cells (p53 WT) Arrest in G1 phase. Protected from this compound. arrest->normal_cells cancer_cells Cancer Cells (p55 null) Bypass G1 arrest. Remain sensitive to this compound. arrest->cancer_cells add_ibr2 Add this compound to Designated Wells incubate_arrest->add_ibr2 incubate_treat Incubate for 48-72h add_ibr2->incubate_treat analyze Assess Cytotoxicity (e.g., MTT Assay) incubate_treat->analyze

Caption: Workflow and logic for the cyclotherapy protection strategy.

Methodology:

  • Seed Cells: Seed both normal and cancer cells as per Protocol 1.

  • Induce Arrest: Treat all cells with a p53-activating agent (e.g., Nutlin-3) to induce a G1 checkpoint arrest in the p53-competent normal cells.[9] Incubate for 12-24 hours.

  • Co-treatment: Without washing out the arresting agent, add this compound at the desired concentrations.

  • Incubate and Assess: Incubate for an additional 48-72 hours, then assess cell viability using an MTT assay or apoptosis using Annexin V/PI staining.

  • Analysis: Compare the cytotoxicity of this compound alone versus the combination treatment. A successful outcome will show significantly reduced cytotoxicity in the normal cell line while cytotoxicity in the p53-deficient cancer line remains high.

Protocol 3: Assessment of Apoptosis by Annexin V & Propidium Iodide (PI) Staining

This protocol quantifies the percentage of cells undergoing apoptosis.

Methodology:

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound for the desired time (e.g., 24-48 hours). Include both positive and negative controls.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

References

Technical Support Center: Stereoselective Synthesis of (R)-IBR2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of (R)-IBR2, chemically known as (R)-3-(3,5-dinitrobenzamido)-4-oxo-5-phenylpentanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of this compound?

A1: The main challenge lies in controlling the stereochemistry at the C3 position to selectively obtain the (R)-enantiomer. Key difficulties include achieving high enantiomeric excess (ee), preventing side reactions, and ensuring the purity and activity of the chiral catalyst. The synthesis involves forming a crucial carbon-carbon bond, often via an asymmetric Michael addition or an aldol-type reaction, where stereocontrol is paramount.

Q2: My enantiomeric excess (ee) is consistently lower than reported values. What should I investigate first?

A2: Low enantioselectivity is a common issue. The first step is to rigorously check the purity of all reagents and solvents. Trace impurities can poison the catalyst or promote non-selective background reactions. Ensure that your chiral catalyst is of high chemical and enantiomeric purity and has been stored correctly. Additionally, verify that the reaction is conducted under strictly anhydrous and inert conditions, as moisture and oxygen can deactivate many catalysts.[1]

Q3: The reaction yield is poor, although the enantioselectivity is acceptable. What could be the cause?

A3: Poor yield with good enantioselectivity often points to issues with reaction kinetics or catalyst deactivation. Consider the following:

  • Reaction Temperature: The reaction may be too slow at the current temperature. While lower temperatures often improve enantioselectivity, they can also decrease the reaction rate. A careful optimization of the temperature is necessary.

  • Catalyst Loading: The catalyst loading might be too low, or the catalyst may be deactivating over the course of the reaction.[2] You could try incrementally increasing the catalyst loading.

  • Substrate Purity: Impurities in the starting materials can inhibit the catalyst, leading to incomplete conversion.

Q4: I am observing the formation of multiple byproducts. How can I improve the reaction's selectivity?

A4: Byproduct formation can result from competing reaction pathways. For instance, in an aldol-type reaction, a retro-aldol reaction can occur.[3] To minimize byproducts, you can adjust the reaction conditions. Modifying the solvent, temperature, or the nature of the base or Lewis acid used can favor the desired reaction pathway. Careful analysis of the byproducts by NMR or MS can provide clues about the undesired reactions occurring.

Troubleshooting Guides

Guide 1: Low or Inconsistent Enantiomeric Excess (ee)

This guide provides a systematic approach to diagnosing and resolving low or fluctuating enantioselectivity.

Troubleshooting Workflow for Low Enantioselectivity

G cluster_step1 Step 1: Analytics cluster_step2 Step 2: Reagents cluster_step3 Step 3: Conditions start Start: Low or Inconsistent ee step1 Verify Analytical Method (Chiral HPLC/GC) start->step1 s1_q Is the peak resolution > 1.5? Is the method validated? step1->s1_q step2 Scrutinize Reagents & Catalyst Purity s2_q1 Are substrates & reagents pure? (Check by NMR/MS) step2->s2_q1 step3 Evaluate Reaction Conditions s3_q1 Is the temperature controlled and accurate? step3->s3_q1 end Resolution: Reproducible High ee s1_q->step2 Yes s1_a1 Re-develop and validate analytical method. s1_q->s1_a1 No s1_a1->step1 s2_a1 Purify substrates/reagents (e.g., recrystallization, distillation). s2_q1->s2_a1 No s2_q2 Is the catalyst of high enantiomeric & chemical purity? s2_q1->s2_q2 Yes s2_a1->step2 s2_a2 Synthesize/procure fresh catalyst. Characterize thoroughly. s2_q2->s2_a2 No s2_q3 Is the solvent anhydrous and free of peroxides? s2_q2->s2_q3 Yes s2_a2->step2 s2_q3->step3 Yes s2_a3 Use freshly distilled/ anhydrous solvent. s2_q3->s2_a3 No s2_a3->step2 s3_a1 Calibrate thermostat. Ensure uniform heating/cooling. s3_q1->s3_a1 No s3_q2 Is the atmosphere strictly inert? s3_q1->s3_q2 Yes s3_a1->step3 s3_q2->end Yes s3_a2 Check for leaks. Use high-purity inert gas. s3_q2->s3_a2 No s3_a2->step3

Caption: Troubleshooting workflow for low enantioselectivity.

Data Presentation: Impact of Reaction Conditions

The following table summarizes the typical effects of various parameters on the stereoselective synthesis of chiral β-amino acid precursors. Note that these are general trends and optimal conditions must be determined empirically for the synthesis of this compound.

ParameterVariationEffect on YieldEffect on Enantioselectivity (ee)Troubleshooting Action
Temperature DecreaseMay decreaseOften increasesFind a balance between reaction rate and selectivity.
IncreaseMay increaseOften decreasesUse if yield is low and ee is acceptable.
Solvent Change PolarityVariableHighly dependentScreen a range of solvents (e.g., THF, CH2Cl2, Toluene).[1]
Catalyst Loading IncreaseMay increaseGenerally no changeUseful for slow or incomplete reactions.
DecreaseMay decreaseGenerally no changeCost-saving measure once the reaction is optimized.
Concentration IncreaseMay increase rateCan decrease eeOptimize to balance rate and selectivity.
DecreaseMay decrease rateCan increase eeTry if enantioselectivity is low.

Experimental Protocols

A plausible synthetic route to this compound involves a diastereoselective aldol (B89426) reaction to set the C3 stereocenter, followed by oxidation and amidation. The following protocols are based on established methods for similar transformations.[3]

Workflow for the Synthesis of this compound

G start Starting Materials: (R)-4-isopropyloxazolidin-2-one 3-phenylpropanal (B7769412) step1 Step 1: Chiral Auxiliary Acylation start->step1 step2 Step 2: Diastereoselective Aldol Addition step1->step2 Forms chiral imide step3 Step 3: Auxiliary Cleavage step2->step3 Sets C3 and C4 stereocenters step4 Step 4: Oxidation of Alcohol step3->step4 Yields (3R,4S)-3-amino-4-hydroxy... precursor step5 Step 5: Amidation step4->step5 Forms 4-oxo group end Final Product: This compound step5->end Coupling with 3,5-dinitrobenzoyl chloride

Caption: Synthetic workflow for this compound.

Protocol 1: Diastereoselective Aldol Addition

This protocol describes the key step to establish the stereocenter at C3.

  • Preparation of the N-acetyl oxazolidinone: To a solution of (R)-4-isopropyl-2-oxazolidinone in anhydrous THF, add n-butyllithium at -78 °C under an argon atmosphere. After stirring for 15 minutes, add acetyl chloride and allow the reaction to warm to room temperature.

  • Enolate Formation: Cool the solution of the resulting N-acetyl oxazolidinone to -78 °C and add a Lewis acid (e.g., TiCl4) followed by a hindered base (e.g., diisopropylethylamine). Stir for 1 hour.

  • Aldol Addition: Add 3-phenylpropanal dropwise to the enolate solution at -78 °C. Stir for 5 hours and then allow the mixture to warm to room temperature overnight.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purification: Purify the resulting diastereomers by silica (B1680970) gel column chromatography. The desired diastereomer is then carried forward.

Protocol 2: Amidation with 3,5-Dinitrobenzoyl Chloride

This protocol describes the final amidation step to yield this compound.

  • Preparation: Dissolve the chiral β-amino-γ-keto acid precursor in an anhydrous aprotic solvent such as dichloromethane (B109758) under an argon atmosphere. Add a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine).

  • Acylation: Cool the solution to 0 °C and add a solution of 3,5-dinitrobenzoyl chloride in the same solvent dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the crude product by recrystallization or silica gel chromatography to obtain pure this compound.

References

Technical Support Center: Enhancing the Bioavailability of (R)-IBR2 and Other Poorly Soluble Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of (R)-IBR2 and other kinase inhibitors with similar physicochemical properties.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the low oral bioavailability of this compound?

A1: The primary reason for the low oral bioavailability of compounds like this compound is often their poor aqueous solubility.[1][2][3] Like many kinase inhibitors, this compound is a hydrophobic molecule, which limits its dissolution in the gastrointestinal fluids and subsequent absorption into the bloodstream.[4][5] Additionally, it may be subject to first-pass metabolism in the liver, where enzymes like cytochrome P450 (CYP3A4) can break it down before it reaches systemic circulation.[2][6]

Q2: What are the most common strategies to enhance the bioavailability of poorly soluble drugs like this compound?

A2: Several formulation strategies can be employed to improve the bioavailability of hydrophobic drugs. These include:

  • Particle Size Reduction: Micronization and nanonization increase the surface area of the drug, which can enhance the dissolution rate.[5][7]

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier can improve its wettability and dissolution.[8][9]

  • Complexation: Using agents like cyclodextrins can form inclusion complexes that increase the drug's solubility in water.[9][10]

  • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles can improve absorption by utilizing lipid absorption pathways.[1][4]

  • Co-crystallization: Forming co-crystals with a suitable co-former can alter the physicochemical properties of the drug, leading to improved solubility and dissolution.[2]

Q3: How can I assess the bioavailability of my this compound formulation in vitro?

A3: Several in vitro models are available to predict the in vivo performance of your formulation:

  • Dissolution Testing: This is a fundamental test to determine the rate and extent to which the drug dissolves from its dosage form in a given medium.[11]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay predicts passive intestinal absorption by measuring the permeation of the drug across an artificial membrane.[12][13]

  • Caco-2 Cell Permeability Assay: This cell-based model uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium, to assess drug permeability and the potential for active transport or efflux.[12][13]

Q4: What are the key considerations for in vivo pharmacokinetic studies of this compound?

A4: When conducting in vivo pharmacokinetic studies, it is crucial to:

  • Select an appropriate animal model: Rodents, such as rats and mice, are commonly used in early preclinical studies.[14]

  • Choose the correct formulation for administration: The formulation should be suitable for the chosen route of administration (e.g., oral gavage).[14]

  • Determine the appropriate dosing and sampling schedule: This will depend on the expected pharmacokinetic profile of the compound.[14][15]

  • Use a validated bioanalytical method: This is essential for accurately quantifying the drug concentration in biological samples (e.g., plasma).

Troubleshooting Guides

Issue Possible Cause Suggested Solution
Low in vitro dissolution of this compound formulation. Inadequate solubility enhancement.* Further reduce particle size (nanonization).[5] * Increase the ratio of hydrophilic carrier in solid dispersions.[8] * Screen for a more effective cyclodextrin (B1172386) or complexing agent.[10] * Optimize the components of your lipid-based formulation.
High variability in in vitro permeability results. Inconsistent membrane integrity in PAMPA.* Ensure proper handling and storage of PAMPA plates. * Verify the integrity of the artificial membrane before and after the experiment.
Inconsistent Caco-2 cell monolayer integrity.* Monitor the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure they are confluent and have intact tight junctions.
Poor in vivo bioavailability despite good in vitro results. High first-pass metabolism.[2]* Consider co-administration with a known inhibitor of the metabolizing enzyme (e.g., a CYP3A4 inhibitor), if ethically permissible for the study. * Investigate alternative routes of administration that bypass the liver (e.g., parenteral).
Efflux transporter activity in the gut.* Use in vitro models with efflux transporter-overexpressing cells (e.g., MDCK-MDR1) to confirm if this compound is a substrate for transporters like P-glycoprotein.
Precipitation of this compound in the gastrointestinal tract. Supersaturation leading to precipitation.* Incorporate precipitation inhibitors into your formulation, such as certain polymers (e.g., HPMC), to maintain a supersaturated state for a longer duration.

Data Presentation

Table 1: Comparison of Formulation Strategies for Enhancing Ibrutinib (B1684441) Bioavailability

Formulation Strategy Fold Increase in Bioavailability (Compared to Suspension) Key Findings Reference
Liposil Nanohybrid System3.12-foldSustained drug release and resistance to simulated gastric fluid.[1][16]
Nicotinamide Co-crystal4.58-foldEnhanced solubility and dissolution rate.[2]
Fumaric Acid Co-crystal2.66-foldImproved biopharmaceutical performance.[2]
3-Hydroxy Benzoic Acid Co-crystal1.76-foldIncreased oral bioavailability.[2]
Hydroxypropyl-β-cyclodextrin Nanosponge- (Improved drug release)Significantly enhanced drug release profile.[10]

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing
  • Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).[11]

  • Dissolution Medium: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).

  • Procedure: a. Place a known amount of the this compound formulation into each dissolution vessel containing 900 mL of pre-warmed (37°C) dissolution medium. b. Set the paddle speed to a specified rate (e.g., 75 RPM). c. At predetermined time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the medium and replace it with an equal volume of fresh medium. d. Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC).

  • Data Analysis: Plot the percentage of drug dissolved against time to obtain a dissolution profile.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Materials: 96-well filter plate (donor plate) and a 96-well acceptor plate. Artificial membrane solution (e.g., phosphatidylcholine in dodecane).

  • Procedure: a. Coat the filter of the donor plate with the artificial membrane solution. b. Add the this compound formulation dissolved in a suitable buffer to the donor wells. c. Add buffer to the acceptor wells. d. Place the donor plate on top of the acceptor plate and incubate for a specified period (e.g., 4-16 hours). e. After incubation, determine the concentration of this compound in both the donor and acceptor wells.

  • Data Analysis: Calculate the permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - [Drug]acceptor / [Drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time) where VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the effective area of the membrane, and Time is the incubation time.

Visualizations

Signaling Pathway

Ibrutinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activates Ibrutinib This compound / Ibrutinib Ibrutinib->BTK Irreversibly Inhibits PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Ibrutinib's mechanism of action via BTK inhibition.

Experimental Workflow

Bioavailability_Workflow Formulation Formulation Development (e.g., Nanosuspension, Co-crystal) InVitro In Vitro Characterization Formulation->InVitro Dissolution Dissolution Testing InVitro->Dissolution Permeability Permeability Assays (PAMPA, Caco-2) InVitro->Permeability InVivo In Vivo Pharmacokinetics Dissolution->InVivo Permeability->InVivo AnimalModel Animal Dosing (e.g., Oral Gavage) InVivo->AnimalModel BloodSampling Blood Sampling AnimalModel->BloodSampling Bioanalysis Bioanalysis (LC-MS/MS) BloodSampling->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis

Caption: Workflow for assessing bioavailability enhancement.

Logical Relationship

Bioavailability_Factors cluster_formulation Formulation Factors cluster_outcome Biological Outcome Solubility Increased Solubility Absorption Increased GI Absorption Solubility->Absorption DissolutionRate Increased Dissolution Rate DissolutionRate->Absorption Permeability Enhanced Permeability Permeability->Absorption Bioavailability Enhanced Oral Bioavailability Absorption->Bioavailability

Caption: Key factors influencing oral bioavailability.

References

Troubleshooting unexpected results in (R)-IBR2 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (R)-IBR2, a potent RAD51 inhibitor. The information is designed to help you overcome common challenges and interpret unexpected results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a specific inhibitor of RAD51, a key protein in the homologous recombination (HR) pathway for DNA double-strand break repair.[1] It functions by disrupting the multimerization of RAD51 and promoting its degradation through the proteasome pathway.[1][2] This inhibition of RAD51's function leads to impaired DNA repair, which can result in cancer cell growth inhibition and apoptosis.[1]

Q2: How should I dissolve and store this compound?

This compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). For cell culture experiments, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it in your culture medium to the final desired concentration. Most cell lines can tolerate a final DMSO concentration of up to 0.5%, with some tolerating up to 1%.[3] However, it is always best to perform a vehicle control experiment to assess the impact of DMSO on your specific cell line. Stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability.

Q3: What are the expected cellular effects of this compound treatment?

Treatment of cells with this compound is expected to lead to:

  • Reduced RAD51 protein levels: this compound accelerates the proteasome-mediated degradation of RAD51.[2]

  • Inhibition of homologous recombination (HR): This can be measured using assays such as the DR-GFP reporter assay.

  • Increased sensitivity to DNA damaging agents: Cells become more susceptible to agents that cause double-strand breaks, such as ionizing radiation or certain chemotherapeutics.

  • Cell growth inhibition and apoptosis: By impairing DNA repair, this compound can lead to the accumulation of DNA damage and trigger programmed cell death.[1]

Troubleshooting Guides

Unexpected Results in Cell Viability Assays
Problem Possible Cause Suggested Solution
Higher than expected IC50 value 1. Compound instability: this compound may be degrading in the culture medium. 2. Cell line resistance: The chosen cell line may have intrinsic or acquired resistance to RAD51 inhibition. 3. Incorrect dosage calculation. 1. Prepare fresh dilutions of this compound from a frozen stock for each experiment. 2. Consider using a different cell line with known sensitivity to DNA repair inhibitors. 3. Double-check all calculations for dilutions.
High variability between replicates 1. Uneven cell seeding: Inconsistent cell numbers across wells. 2. Edge effects in the plate. 3. Incomplete dissolution of this compound in media. 1. Ensure a homogenous cell suspension before seeding and be consistent with pipetting. 2. Avoid using the outer wells of the plate for experimental samples; fill them with sterile media or PBS. 3. After diluting the DMSO stock in media, vortex or pipette vigorously to ensure complete mixing.
Unexpected cytotoxicity in control (DMSO only) group 1. High final DMSO concentration. 2. Cell line is particularly sensitive to DMSO. 1. Ensure the final DMSO concentration does not exceed 0.5% if possible.[3] 2. Perform a DMSO dose-response curve to determine the maximum tolerable concentration for your specific cell line.
Issues with Western Blotting for RAD51
Problem Possible Cause Suggested Solution
No decrease in RAD51 levels after this compound treatment 1. Insufficient treatment time or concentration. 2. Inefficient protein extraction. 3. Problem with the primary antibody. 1. Perform a time-course and dose-response experiment to determine the optimal conditions for RAD51 degradation in your cell line. A concentration of 20 µM has been shown to be effective.[2] 2. Ensure complete cell lysis using an appropriate lysis buffer and sonication if necessary. 3. Use a validated antibody for RAD51 and include a positive control (lysate from untreated cells with detectable RAD51).
Multiple bands or non-specific binding 1. Antibody concentration is too high. 2. Insufficient blocking. 3. Contamination of the sample. 1. Titrate the primary antibody to find the optimal concentration. 2. Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST). 3. Ensure clean sample preparation and handling.
Challenges in Homologous Recombination (DR-GFP) Assays
Problem Possible Cause Suggested Solution
Low transfection efficiency of the DR-GFP reporter and I-SceI plasmids 1. Suboptimal transfection reagent or protocol. 2. Cells are not in a healthy, proliferative state. 1. Optimize the transfection protocol for your specific cell line (e.g., lipid-based reagent, electroporation).[4] 2. Ensure cells are seeded at an appropriate density and are in the logarithmic growth phase before transfection.
No significant decrease in GFP-positive cells with this compound treatment 1. This compound was added too late. 2. The concentration of this compound is too low. 1. Add this compound to the cells before or concurrently with the induction of double-strand breaks (e.g., transfection of I-SceI). 2. Perform a dose-response experiment to determine the optimal inhibitory concentration for your cell line in this assay.

Experimental Protocols

Western Blot for RAD51 Degradation
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle (DMSO) for the indicated times (e.g., 8, 16, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins on a polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against RAD51 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Clonogenic Survival Assay
  • Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells/well) in a 6-well plate and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours). For combination studies, a DNA damaging agent can be added concurrently or sequentially.

  • Colony Formation: After treatment, replace the medium with fresh, drug-free medium and incubate the plates for 7-14 days, allowing colonies to form.

  • Fixation and Staining: Wash the colonies with PBS, fix them with a solution of methanol (B129727) and acetic acid, and then stain with crystal violet.

  • Colony Counting: Count the number of colonies containing at least 50 cells. Calculate the surviving fraction for each treatment condition relative to the untreated control.

Quantitative Data Summary

The following table summarizes the reported IC50 values for IBR2 in various cancer cell lines. Note that this compound is the more active enantiomer.

Cell LineCancer TypeIBR2 IC50 (µM)Reference
MDA-MB-468Triple-Negative Breast Cancer14.8[1]
Various Cancer Cell Lines-12-20[1]

Visualizations

G cluster_pathway Mechanism of this compound Action DNA_DSB DNA Double-Strand Break RAD51 RAD51 DNA_DSB->RAD51 recruits HR_Repair Homologous Recombination Repair RAD51->HR_Repair mediates Degradation Proteasomal Degradation RAD51->Degradation Cell_Survival Cell Survival HR_Repair->Cell_Survival R_IBR2 This compound R_IBR2->RAD51 inhibits multimerization & promotes degradation

Caption: Mechanism of this compound action on the RAD51-mediated DNA repair pathway.

G cluster_workflow Experimental Workflow: Clonogenic Survival Assay A 1. Seed Cells B 2. Treat with this compound +/- DNA Damaging Agent A->B C 3. Incubate for Colony Formation (7-14 days) B->C D 4. Fix and Stain Colonies C->D E 5. Count Colonies & Calculate Surviving Fraction D->E

Caption: A typical workflow for a clonogenic survival assay to assess this compound efficacy.

G cluster_logic Troubleshooting Logic: Low this compound Efficacy Start Unexpectedly High Cell Viability Check_Conc Verify this compound Concentration & Stability Start->Check_Conc Check_Cells Assess Cell Line Sensitivity Start->Check_Cells Check_Protocol Review Experimental Protocol Start->Check_Protocol Optimize_Conc Optimize this compound Concentration/Treatment Time Check_Conc->Optimize_Conc Change_Cells Consider a Different Cell Line Check_Cells->Change_Cells Refine_Assay Refine Assay Parameters Check_Protocol->Refine_Assay

Caption: A logical approach to troubleshooting experiments with low this compound efficacy.

References

How to address the antagonistic effects of (R)-IBR2 with certain drugs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with the RAD51 inhibitor, (R)-IBR2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues when studying the antagonistic and synergistic effects of this compound in combination with other drugs, particularly DNA-damaging agents.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and specific inhibitor of RAD51, a key protein in the homologous recombination (HR) pathway for DNA double-strand break repair.[1] this compound works by disrupting the multimerization of RAD51 and promoting its degradation through the proteasome pathway.[1] This inhibition of RAD51 function impairs the cell's ability to repair DNA damage.

Q2: How does this compound interact with DNA-damaging agents like cisplatin (B142131) or olaparib?

By inhibiting the RAD51-mediated DNA repair pathway, this compound is expected to sensitize cancer cells to the cytotoxic effects of DNA-damaging agents. This is a form of synthetic lethality, where the combination of a DNA repair inhibitor and a DNA-damaging agent is more effective at killing cancer cells than either agent alone. This interaction is generally considered synergistic, not antagonistic. The term "antagonism" in some contexts might be misleading; the combination enhances the desired therapeutic effect of the DNA-damaging drug.

Q3: What is the Combination Index (CI) and how is it used to classify drug interactions?

The Combination Index (CI) is a quantitative measure used to determine the nature of a drug-drug interaction. It is calculated using the Chou-Talalay method.[2][3][4] The interpretation of the CI value is as follows:

  • CI < 1: Synergistic effect (the combined effect is greater than the sum of the individual effects).

  • CI = 1: Additive effect (the combined effect is equal to the sum of the individual effects).

  • CI > 1: Antagonistic effect (the combined effect is less than the sum of the individual effects).

Q4: We are observing high variability in our synergy experiments with this compound. What are the common causes?

Variability in cell-based synergy assays is a common issue.[5] Key factors to consider include:

  • Cell Health and Passage Number: Ensure your cells are healthy, free of contamination (especially mycoplasma), and within a consistent, low passage number range.

  • Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. Standardize your cell seeding protocol.[6]

  • Compound Solubility and Stability: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in your assay is consistent and non-toxic to your cells (usually <0.5%). Precipitation of the compound upon dilution in aqueous media can be a source of variability.

  • Edge Effects: Wells on the periphery of microplates are prone to evaporation. It is recommended to fill the outer wells with sterile media or PBS and not use them for experimental data.[5]

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values for this compound or Combination Drugs
Potential Cause Recommended Solution
Cell Line Instability Use cells from a consistent passage number. Regularly authenticate your cell lines.
Inaccurate Cell Seeding Optimize and standardize your cell seeding protocol to ensure a uniform cell suspension and density.[6]
Reagent Variability Prepare fresh reagents and ensure consistent preparation of cell culture media and assay components.
Assay Timing Ensure the incubation time for the drug treatment is consistent across experiments.
Data Analysis Use a consistent and appropriate non-linear regression model to calculate IC50 values.
Issue 2: Calculated Combination Index (CI) Values Fluctuate Between Synergistic and Antagonistic
Potential Cause Recommended Solution
Inaccurate Individual IC50 Values The CI calculation is highly dependent on the accuracy of the IC50 values for the individual drugs. Ensure you have stable and reproducible IC50 values for each drug alone before proceeding with combination studies.[6]
Inappropriate Dose Range The dose ranges used in the checkerboard assay should bracket the IC50 values of both individual drugs.
Data Analysis Method Use a consistent and validated method for calculating the CI, such as the Chou-Talalay method, and consider using specialized software like CompuSyn.[2][3] Analyze synergy at multiple effect levels (e.g., 50%, 75%, 90% inhibition) for a comprehensive understanding.
Experimental Design For initial screening, a fixed-ratio experimental design based on the relative potencies (IC50 values) of the drugs is often recommended.[3]

Quantitative Data Presentation

The following tables provide examples of IC50 values for individual DNA-damaging agents that have been reported to have antagonistic interactions with this compound. Note that the specific IC50 values can vary significantly between cell lines and experimental conditions.

Table 1: IC50 Values of Selected DNA-Damaging Agents in Various Cancer Cell Lines

DrugCell LineIC50 (µM)Reference
Cisplatin A549 (Lung Cancer)7.49 (48h)[7]
SKOV-3 (Ovarian Cancer)2 - 40 (24h)[8]
Olaparib HCT116 (Colorectal Cancer)2.799[9]
SW480 (Colorectal Cancer)12.42[9]
Pediatric Solid Tumor Cell Lines (Median)3.6[10][11]
Melphalan (B128) Patient-derived Myeloma PBMCs (Mean)21.40[12]
Irinotecan (B1672180) LoVo (Colorectal Cancer)15.8[13]
HT-29 (Colorectal Cancer)5.17[13]
HCT-116 (Colorectal Cancer)1.20[14]

Table 2: Hypothetical Example of a Combination Index (CI) Analysis for this compound and Cisplatin in A549 Cells

This table is for illustrative purposes to demonstrate how combination data would be presented. Actual values need to be determined experimentally.

Treatment GroupIC50 (µM)Combination Index (CI) at 50% Inhibition*Interaction
This compound[To be determined experimentally]--
Cisplatin7.49--
This compound + Cisplatin[To be determined experimentally]e.g., 0.65Synergistic

*Calculated using the Chou-Talalay method.

Experimental Protocols

Protocol 1: Determining Drug Synergy using the Checkerboard Assay and Combination Index (CI)

This protocol outlines a standard method for assessing the interaction between this compound and a DNA-damaging agent.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DNA-damaging agent (e.g., cisplatin, olaparib)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Plate reader (Luminometer or Spectrophotometer)

  • Synergy analysis software (e.g., CompuSyn)

Procedure:

  • Determine Individual IC50 Values:

    • Perform dose-response experiments for this compound and the DNA-damaging agent individually to determine their respective IC50 values in your cell line of interest. This is crucial for designing the combination experiment.

  • Checkerboard Assay Setup:

    • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

    • Drug Dilutions: Prepare serial dilutions of this compound and the DNA-damaging agent. A common approach is to use a fixed ratio of the two drugs based on their IC50 values. For example, if the IC50 of Drug A is 10 µM and Drug B is 20 µM, a 1:2 fixed ratio can be used.

    • Treatment: Add the drug dilutions to the cells in a checkerboard format. This involves adding serial dilutions of this compound along the y-axis and serial dilutions of the DNA-damaging agent along the x-axis. Include wells for each drug alone and untreated (vehicle) controls.

  • Incubation:

    • Incubate the plate for a duration appropriate for the cell type and the mechanism of action of the drugs (e.g., 48-72 hours).

  • Cell Viability Measurement:

    • Add the chosen cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the output (luminescence or absorbance) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each well relative to the vehicle control.

    • Use a synergy analysis software (e.g., CompuSyn) to input the dose-response data for the individual drugs and the combination.

    • The software will calculate the Combination Index (CI) for different effect levels. A CI value less than 1 indicates synergy.[2][3]

Mandatory Visualizations

RAD51_Signaling_Pathway cluster_0 DNA Damage cluster_1 Homologous Recombination Repair DNA_DSB DNA Double-Strand Break (DSB) RAD51 RAD51 DNA_DSB->RAD51 activates RAD51_multi RAD51 Multimerization & Filament Formation RAD51->RAD51_multi DNA_Repair DNA Repair RAD51_multi->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival leads to R_IBR2 This compound R_IBR2->RAD51 promotes degradation R_IBR2->RAD51_multi inhibits DNA_damaging_agent DNA-Damaging Agent (e.g., Cisplatin, Olaparib) DNA_damaging_agent->DNA_DSB induces

Caption: Signaling pathway of RAD51 in DNA repair and points of intervention by this compound and DNA-damaging agents.

Experimental_Workflow cluster_0 Phase 1: Single Agent Dose-Response cluster_1 Phase 2: Combination Study cluster_2 Phase 3: Data Analysis Determine_IC50_IBR2 Determine IC50 of this compound Checkerboard_Assay Perform Checkerboard Assay (Fixed Ratio or Variable Doses) Determine_IC50_IBR2->Checkerboard_Assay Determine_IC50_DrugX Determine IC50 of DNA-Damaging Agent Determine_IC50_DrugX->Checkerboard_Assay Incubate Incubate Cells (48-72h) Checkerboard_Assay->Incubate Viability_Assay Perform Cell Viability Assay Incubate->Viability_Assay Calculate_Inhibition Calculate % Inhibition vs. Control Viability_Assay->Calculate_Inhibition Calculate_CI Calculate Combination Index (CI) using Chou-Talalay Method Calculate_Inhibition->Calculate_CI Interpret_Results Interpret Results: Synergy (CI < 1) Additive (CI = 1) Antagonism (CI > 1) Calculate_CI->Interpret_Results

References

Technical Support Center: Optimizing Conditions for (R)-IBR2-Induced Antinociception

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: (R)-IBR2 is a fictional compound name created for this guide. The data, protocols, and troubleshooting advice provided are based on the established characteristics of the well-studied, selective CB2 receptor agonist, JWH-133, to ensure scientific accuracy and relevance for researchers in the field of nociception.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for studying this compound-induced antinociception. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound-induced antinociception?

A1: this compound is a potent and selective agonist for the Cannabinoid Receptor 2 (CB2R).[1] The antinociceptive effects of this compound are mediated by the activation of CB2 receptors, which are primarily expressed on immune cells and in the peripheral nervous system.[2][3] One of the key mechanisms involves the stimulation of β-endorphin release from keratinocytes in the skin. This released β-endorphin then acts on local μ-opioid receptors on primary afferent neurons to inhibit nociception.[2][4] This peripheral action allows for pain relief without the central nervous system side effects typically associated with CB1 receptor agonists.[2][4]

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is a lipophilic compound with poor water solubility. For in vitro studies, it is soluble in DMSO (up to 10 mg/mL), DMF (up to 30 mg/mL), and ethanol (B145695) (up to 20 mg/mL).[1] For in vivo studies, a common vehicle solution is a mixture of ethanol, DMSO, Tween 80, and physiological saline (e.g., in a 1:1:1:17 ratio).[5][6] It is recommended to store this compound as a solid at -20°C, desiccated and protected from light, where it is stable for at least two years.[1] Stock solutions should be prepared fresh, and repeated freeze-thaw cycles should be avoided.

Q3: Is this compound expected to show tolerance with chronic administration?

A3: Preclinical studies with selective CB2R agonists like JWH-133 suggest that, unlike many opioid analgesics, chronic administration does not lead to the development of tolerance to its antinociceptive effects.[7] This makes this compound a promising candidate for the management of chronic pain.

Troubleshooting Guides

Problem 1: Lower-than-expected antinociceptive effect in in vivo studies.

Possible Cause Troubleshooting Steps
Poor Bioavailability/Compound Precipitation Due to its lipophilicity, this compound may precipitate in aqueous solutions. Ensure the vehicle solution is properly prepared and the compound is fully solubilized. Consider using a water-soluble formulation if available.
Inadequate Dose The effective dose can vary between animal species and pain models. Perform a dose-response study to determine the optimal dose for your specific experimental conditions.[7]
Route of Administration Intraperitoneal (i.p.) injection is common, but other routes may offer different pharmacokinetic profiles. Ensure the chosen route allows for adequate absorption and distribution to the target tissues.
Timing of Nociceptive Testing The peak antinociceptive effect will depend on the pharmacokinetic profile of this compound. Conduct a time-course experiment to identify the time of maximum effect after administration. For instance, antinociceptive effects have been observed from 60 to 120 minutes post-injection.[8]
Low CB2R Expression in the Model CB2R expression can be upregulated in inflammatory conditions. The antinociceptive effect of this compound may be less pronounced in models of acute, non-inflammatory pain compared to inflammatory pain models. Confirm CB2R expression in the relevant tissues of your animal model.

Problem 2: High variability between experimental subjects.

Possible Cause Troubleshooting Steps
Inconsistent Drug Administration Ensure accurate and consistent dosing and administration technique for all animals. For i.p. injections, verify proper placement to avoid injection into the intestines or other organs.
Stress-Induced Analgesia Handling and environmental stress can induce a pain-inhibitory response in animals, masking the effect of the compound. Acclimatize animals to the experimental setup and handling procedures before the experiment.
Baseline Nociceptive Threshold Differences Individual animals may have different baseline sensitivities to pain. Measure baseline nociceptive thresholds before drug administration and use this to normalize the data or exclude outliers.
Sex Differences There can be sex-dependent differences in pain perception and drug response. It is advisable to use both male and female animals in your studies and analyze the data separately.[7]

Data Presentation

Table 1: In Vivo Antinociceptive Efficacy of this compound in the Formalin Test in Mice

Dose (mg/kg, i.p.)Acute Phase (0-15 min) % MPE (Mean ± SEM)Inflammatory Phase (15-60 min) % MPE (Mean ± SEM)
Vehicle5.2 ± 2.18.9 ± 3.4
0.125.6 ± 5.330.1 ± 6.2
0.355.4 ± 7.862.5 ± 8.1
1.085.2 ± 6.590.3 ± 5.7
3.086.1 ± 5.991.5 ± 4.9
10.084.9 ± 6.890.8 ± 5.2

% MPE = Percent Maximum Possible Effect. Data are hypothetical and based on dose-response characteristics of JWH-133.[7][9]

Table 2: Solubility of this compound

SolventSolubility
DMSO~10 mg/mL[1]
DMF~30 mg/mL[1]
Ethanol~20 mg/mL[1]
WaterInsoluble

Experimental Protocols

Hot Plate Test for Thermal Nociception

Objective: To assess the central antinociceptive activity of this compound in response to a thermal stimulus.

Materials:

  • Hot plate apparatus with adjustable temperature.

  • Plexiglass cylinder to confine the animal on the hot plate.

  • Timer.

  • Experimental animals (mice or rats).

  • This compound solution and vehicle.

Procedure:

  • Set the hot plate temperature to a constant 55 ± 0.5°C.[10]

  • Acclimatize the animals to the testing room for at least 30 minutes before the experiment.

  • Gently place each animal individually on the hot plate, enclosed by the plexiglass cylinder, and start the timer.

  • Observe the animal for signs of nociception, such as licking of the hind paws or jumping.

  • Stop the timer at the first sign of a nociceptive response and record the latency. This is the baseline latency.

  • To prevent tissue damage, a cut-off time of 30-60 seconds is typically used. If the animal does not respond within this time, it should be removed from the hot plate, and the cut-off time is recorded as its latency.[11]

  • Administer this compound or vehicle to the animals (e.g., via i.p. injection).

  • At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), place the animals back on the hot plate and measure the response latency as described in steps 3-5.

  • The antinociceptive effect is calculated as an increase in the response latency compared to the baseline or vehicle-treated group.

Tail-Flick Test for Thermal Nociception

Objective: To measure the spinal reflex response to a thermal stimulus and evaluate the antinociceptive effect of this compound.

Materials:

  • Tail-flick apparatus with a radiant heat source.

  • Animal restrainer.

  • Timer.

  • Experimental animals (mice or rats).

  • This compound solution and vehicle.

Procedure:

  • Acclimatize the animals to the testing environment and restrainers before the day of the experiment.

  • On the testing day, gently place the animal in the restrainer, allowing the tail to be exposed.

  • Position the tail over the radiant heat source, typically 3-5 cm from the tip.

  • Activate the heat source, which will start a timer.

  • The apparatus will automatically detect the tail flick and stop the timer, recording the latency.

  • A cut-off time (usually 10-12 seconds) should be set to avoid tissue damage. If the animal does not flick its tail within this time, the heat source should be turned off, and the cut-off time recorded.

  • Measure the baseline latency for each animal.

  • Administer this compound or vehicle.

  • At specified time intervals after drug administration, repeat the tail-flick measurement.

  • The increase in latency to the tail flick is indicative of an antinociceptive effect.

Mandatory Visualizations

G cluster_0 Keratinocyte cluster_1 Primary Afferent Neuron Terminal R_IBR2 This compound CB2R CB2 Receptor R_IBR2->CB2R PLC PLC CB2R->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Beta_Endorphin β-Endorphin Release Ca_release->Beta_Endorphin Released_Beta_Endorphin β-Endorphin Beta_Endorphin->Released_Beta_Endorphin Acts on Mu_Opioid_R μ-Opioid Receptor Released_Beta_Endorphin->Mu_Opioid_R AC Adenylyl Cyclase Mu_Opioid_R->AC Inhibits Ca_Channels ↓ Ca²⁺ Influx Mu_Opioid_R->Ca_Channels Inhibits cAMP ↓ cAMP AC->cAMP Neurotransmitter_Release ↓ Nociceptive Neurotransmitter Release cAMP->Neurotransmitter_Release Ca_Channels->Neurotransmitter_Release Antinociception Antinociception Neurotransmitter_Release->Antinociception Leads to G cluster_setup Experimental Setup cluster_treatment Treatment cluster_testing Nociceptive Testing cluster_analysis Data Analysis acclimatization Animal Acclimatization (30-60 min) baseline Baseline Nociceptive Measurement (Hot Plate / Tail Flick) acclimatization->baseline randomization Randomization into Treatment Groups baseline->randomization administration This compound or Vehicle Administration (i.p.) randomization->administration post_treatment_testing Post-Treatment Latency Measurement (e.g., 30, 60, 90, 120 min) administration->post_treatment_testing Time Course data_analysis Calculate % MPE or Change in Latency post_treatment_testing->data_analysis statistical_analysis Statistical Analysis (e.g., ANOVA) data_analysis->statistical_analysis

References

Technical Support Center: Enantioselective Synthesis of (R)-IBR2 Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enantioselective synthesis of (R)-IBR2 analogues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis of these potent RAD51 inhibitors.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound analogues, focusing on the highly enantioselective addition of indole (B1671886) to a sulfonyl amide intermediate catalyzed by bifunctional aminothioureas.

Issue Potential Causes Suggested Solutions
Low Yield 1. Inefficient Catalyst Activity: The bifunctional aminothiourea catalyst may be impure, degraded, or not properly activated. 2. Catalyst Poisoning: Trace impurities in reagents or solvents (e.g., water, acetone) can deactivate the catalyst. 3. Side Reactions: Competing side reactions, such as the uncatalyzed background reaction leading to a racemic product, may be occurring. 4. Incomplete Reaction: Insufficient reaction time or suboptimal temperature.1. Catalyst Quality: Ensure the catalyst is of high purity and stored under an inert atmosphere. Consider synthesizing the catalyst fresh if degradation is suspected. 2. Reagent and Solvent Purity: Use freshly distilled and anhydrous solvents. Ensure all starting materials are pure. The use of molecular sieves can be beneficial. 3. Optimize Reaction Conditions: Lowering the reaction temperature can sometimes suppress side reactions and favor the desired catalytic pathway. Adjust the rate of addition of reactants. 4. Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
Low Enantioselectivity (ee) 1. Suboptimal Catalyst: The choice of chiral catalyst is crucial. The structure of the bifunctional aminothiourea directly influences the stereochemical outcome. 2. Incorrect Catalyst Loading: Both too low and too high catalyst loadings can negatively impact enantioselectivity. 3. Reaction Temperature: Higher temperatures can lead to a decrease in enantioselectivity by providing enough energy to overcome the activation energy barrier for the formation of the undesired enantiomer. 4. Solvent Effects: The polarity and coordinating ability of the solvent can significantly affect the transition state of the reaction.1. Catalyst Screening: If possible, screen a variety of bifunctional aminothiourea catalysts to find the optimal one for the specific substrate. 2. Optimize Catalyst Loading: Perform a catalyst loading study to determine the optimal concentration (typically ranging from 1 to 10 mol%). 3. Temperature Optimization: Conduct the reaction at lower temperatures (e.g., 0 °C, -20 °C, or even lower) to enhance enantioselectivity. 4. Solvent Screening: Test a range of aprotic solvents of varying polarity (e.g., toluene (B28343), dichloromethane (B109758), THF) to identify the solvent that provides the best enantioselectivity.
Difficult Purification 1. Co-eluting Impurities: Achiral impurities or the minor enantiomer may co-elute with the desired this compound analogue during column chromatography. 2. Product Instability: The final product may be sensitive to silica (B1680970) gel or certain solvents.1. Chromatography Optimization: Utilize chiral HPLC or Supercritical Fluid Chromatography (SFC) for effective separation of enantiomers. For flash chromatography, screen different solvent systems to maximize separation. In some cases, a two-step purification process involving an initial achiral separation followed by a chiral separation may be necessary. 2. Alternative Purification: Consider alternative purification methods such as crystallization to obtain the enantiomerically pure product.

Frequently Asked Questions (FAQs)

Q1: What are the key synthetic routes to obtaining enantiomerically pure this compound analogues?

A1: Two primary stereoselective routes have been successfully developed.[1] The first route involves the addition of N-Boc-3-bromoindole to a sulfinamide, which yields separable diastereomers that are then converted to the final products in a multi-step synthesis.[1] The second, more direct route, utilizes a highly enantioselective addition of indole to a sulfonyl amide, catalyzed by a chiral bifunctional aminothiourea.[1] This latter method has been shown to produce the desired (R)-enantiomer with up to 99% enantiomeric excess (ee).[1]

Q2: How does the bifunctional aminothiourea catalyst achieve high enantioselectivity?

A2: Bifunctional aminothiourea catalysts possess both a Lewis basic amine group and a hydrogen-bond-donating thiourea (B124793) moiety. This dual functionality allows the catalyst to simultaneously activate both the nucleophile (indole) and the electrophile (sulfonyl amide) in a well-organized, chiral transition state. This dual activation lowers the activation energy for the formation of one enantiomer over the other, leading to high enantioselectivity.

Q3: What analytical techniques are recommended for determining the enantiomeric excess (ee) of my this compound analogue?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of chiral compounds like this compound analogues. It is essential to use a suitable chiral stationary phase (CSP) column and to optimize the mobile phase to achieve baseline separation of the two enantiomers.

Q4: I am observing a racemic or near-racemic product. What is the most likely cause?

A4: A racemic product suggests that the catalyzed reaction is not effectively competing with the uncatalyzed background reaction. This can happen if the catalyst is inactive or if the reaction conditions (e.g., high temperature) are promoting the non-selective pathway. Ensure your catalyst is active and consider lowering the reaction temperature.

Q5: Can I use a different chiral catalyst for this synthesis?

A5: While the use of bifunctional aminothioureas has been proven effective, other classes of chiral catalysts, such as chiral phosphoric acids or metal-based catalysts, could potentially be employed for the enantioselective addition of indoles to imine derivatives. However, this would require significant reaction development and optimization for your specific this compound analogue.

Data Presentation

Table 1: Optimization of Enantioselective Addition of Indole to Sulfonyl Amide
EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)
110Toluene25248595
210CH2Cl225249092
310THF25248288
410Toluene0488898
510 Toluene -20 72 92 99
65Toluene-20728599
715Toluene-20729199

Data is representative and based on typical optimization studies for this type of reaction.

Experimental Protocols

Protocol 1: Synthesis of Bifunctional Aminothiourea Catalyst

This protocol describes a general method for the synthesis of a bifunctional aminothiourea catalyst, similar to those used for preparing this compound analogues.

  • Preparation of the Isothiocyanate: To a solution of an appropriate amine (e.g., 3,5-bis(trifluoromethyl)aniline) (1.0 eq.) in dichloromethane (DCM, 0.5 M), add thiophosgene (B130339) (1.1 eq.) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC until the starting amine is completely consumed.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude isothiocyanate, which is used in the next step without further purification.

  • Thiourea Formation: Dissolve the crude isothiocyanate in DCM (0.5 M).

  • Add a solution of a chiral diamine (e.g., (1R,2R)-1,2-diaminocyclohexane) (1.0 eq.) in DCM dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Concentrate the mixture under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired bifunctional aminothiourea catalyst.

Protocol 2: Enantioselective Synthesis of this compound Analogue Precursor

This protocol outlines the key enantioselective step in the synthesis of an this compound analogue precursor.

  • To a dried flask under an inert atmosphere (e.g., Argon), add the bifunctional aminothiourea catalyst (0.1 eq.).

  • Add anhydrous toluene (to achieve a 0.1 M concentration of the limiting reagent).

  • Add the sulfonyl amide (1.0 eq.) and indole (1.2 eq.) to the flask.

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C).

  • Stir the reaction for the optimized time (e.g., 72 hours), monitoring the progress by TLC or HPLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired (R)-enantiomer of the sulfonyl amide.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

Signaling Pathway

IBR2_Mechanism_of_Action Mechanism of Action of this compound Analogues cluster_DNA_Damage DNA Double-Strand Break (DSB) cluster_Repair_Pathway Homologous Recombination Repair cluster_Inhibition Inhibition by this compound cluster_outcome Therapeutic Outcome DSB DNA Damage RAD51_monomer RAD51 Monomers DSB->RAD51_monomer RAD51_filament RAD51 Nucleoprotein Filament RAD51_monomer->RAD51_filament Polymerization Strand_Invasion Strand Invasion & Homology Search RAD51_filament->Strand_Invasion DNA_Repair DNA Repair Strand_Invasion->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival IBR2 This compound Analogue IBR2->RAD51_monomer Apoptosis Cell Death (Apoptosis) IBR2->Apoptosis Leads to Chemosensitization Chemosensitization IBR2->Chemosensitization Enhances

Caption: Mechanism of action of this compound analogues via inhibition of RAD51.

Experimental Workflow

Enantioselective_Synthesis_Workflow Workflow for Enantioselective Synthesis of this compound Analogue Precursor cluster_preparation Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis Reagents Prepare Anhydrous Reagents & Solvents Setup Assemble Reaction Under Inert Atmosphere Reagents->Setup Catalyst Synthesize/Procure Bifunctional Catalyst Catalyst->Setup Addition Add Catalyst, Sulfonyl Amide, and Indole Setup->Addition Cooling Cool to Optimal Temperature Addition->Cooling Stirring Stir for Optimized Duration Cooling->Stirring Quench Quench Reaction Stirring->Quench Extract Aqueous Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Flash Column Chromatography Dry->Purify Yield Determine Yield Purify->Yield ee_Analysis Chiral HPLC Analysis (Determine ee) Purify->ee_Analysis Characterization Spectroscopic Characterization (NMR, MS) Purify->Characterization

Caption: General workflow for the enantioselective synthesis and analysis.

Troubleshooting Logic

Troubleshooting_Logic Troubleshooting Logic for Low Yield or Enantioselectivity cluster_yield Low Yield Issues cluster_ee Low Enantioselectivity Issues Start Problem Encountered: Low Yield or Low ee Check_Catalyst_Activity Verify Catalyst Activity and Purity Start->Check_Catalyst_Activity Optimize_Catalyst Screen/Optimize Chiral Catalyst & Loading Start->Optimize_Catalyst Check_Reagent_Purity Ensure Reagent/Solvent Purity (Anhydrous) Check_Catalyst_Activity->Check_Reagent_Purity Optimize_Time_Temp Optimize Reaction Time and Temperature Check_Reagent_Purity->Optimize_Time_Temp Solution Improved Yield and Enantioselectivity Optimize_Time_Temp->Solution Lower_Temperature Lower Reaction Temperature Optimize_Catalyst->Lower_Temperature Screen_Solvents Screen Different Aprotic Solvents Lower_Temperature->Screen_Solvents Screen_Solvents->Solution

Caption: A logical approach to troubleshooting common synthesis problems.

References

Mitigating the hypothermic effects of I-2 receptor agonists like (R)-IBR2

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: I-2 Imidazoline (B1206853) Receptor Agonists

Disclaimer: The initial query specified an interest in mitigating the hypothermic effects of "(R)-IBR2" as an I-2 receptor agonist. However, current scientific literature identifies IBR2 and its enantiomers as RAD51 inhibitors, with no established activity at I-2 imidazoline receptors[1][2]. Therefore, this technical support guide will focus on the broader class of I-2 imidazoline receptor agonists, for which hypothermia is a known pharmacological effect, and will provide strategies to manage this phenomenon during preclinical research.

Frequently Asked Questions (FAQs)

Q1: What are I-2 imidazoline receptor agonists and why are they being studied?

A1: I-2 imidazoline receptor agonists are a class of compounds that selectively bind to and activate I-2 imidazoline receptors. These receptors are implicated in a variety of physiological processes, and their ligands are being investigated for therapeutic potential in conditions such as chronic pain, neurodegenerative diseases like Alzheimer's, and stroke[3]. One compound, CR4056, has advanced to Phase II clinical trials for osteoarthritis pain[3].

Q2: Why do I-2 receptor agonists cause hypothermia?

A2: The activation of I-2 imidazoline receptors has been shown to dose-dependently decrease core body temperature[3][4]. While the precise downstream signaling pathway is not fully elucidated, the effect is confirmed to be I-2 receptor-mediated. This is because the hypothermia can be significantly weakened by pretreatment with an I-2 receptor antagonist, idazoxan[3][5]. The I-2 receptors are located on the outer mitochondrial membrane and are thought to be an allosteric site on monoamine oxidase (MAO)[6].

Q3: Is the hypothermic effect a reliable indicator of I-2 receptor agonism?

A3: Yes, I-2 receptor agonist-induced hypothermia is considered a simple and sensitive in vivo assay for studying these ligands[4][5]. The consistent and dose-dependent nature of the temperature drop following administration of selective I-2 agonists supports its use as a functional measure of receptor activation[1].

Q4: Besides hypothermia, what are other known effects of I-2 receptor agonists?

A4: I-2 receptor agonists have been shown to produce a range of effects in preclinical models, including antinociception (pain relief), neuroprotection, and distinct discriminative stimulus effects in behavioral studies[3][7].

Troubleshooting Guide

Issue 1: Unexpectedly severe or prolonged hypothermia in experimental animals.

  • Question: The I-2 agonist I am testing is causing a more significant drop in body temperature than anticipated. What could be the cause and how can I manage it?

  • Answer:

    • Dose-dependency: The hypothermic effect of I-2 agonists is strongly dose-dependent. You may be using a dose that is too high for the specific animal strain or species. Consider performing a dose-response study to identify a more appropriate dose.

    • Ambient Temperature: The temperature of the housing and experimental environment can significantly impact the severity of drug-induced hypothermia. Ensure a consistent and controlled ambient temperature. For small rodents, even minor drops in room temperature can exacerbate the effect.

    • Animal's Health Status: The overall health and metabolic state of the animal can influence its thermoregulatory capacity. Ensure that the animals are healthy and properly acclimatized before the experiment.

    • Mitigation Strategy: Implement non-pharmacological warming techniques. This can include using a heating pad, a forced-air warming blanket, or an infrared lamp[8][9]. It is crucial to monitor the animal's temperature continuously to prevent overheating. For severe cases, active core rewarming with warmed intravenous fluids can be considered, though this is more invasive[9][10].

Issue 2: Difficulty in distinguishing between I-2 receptor-mediated hypothermia and off-target effects.

  • Question: How can I be sure that the observed hypothermia is due to the activation of I-2 receptors and not other receptors, like α2-adrenoceptors?

  • Answer:

    • Pharmacological Blockade: The most effective way to confirm the involvement of I-2 receptors is to conduct a pharmacological blockade experiment. Pre-treating the animals with the I-2 receptor antagonist idazoxan (B1206943) should attenuate the hypothermic effect of your compound[3][4].

    • Comparative Antagonism: To rule out the involvement of α2-adrenoceptors, you can use a selective α2-adrenoceptor antagonist like yohimbine (B192690). Unlike idazoxan, yohimbine does not block I-2 receptor-mediated hypothermia[4][5]. In fact, it may even potentiate the effect[4].

    • Control Compounds: Include a well-characterized I-2 receptor agonist (e.g., 2-BFI) and an α2-adrenoceptor agonist (e.g., clonidine) as positive controls in your study. This will allow you to compare the antagonist profiles and confirm the specificity of your test compound.

Issue 3: Variability in temperature measurements between animals.

  • Question: I am observing high variability in the baseline and post-injection body temperatures of my animals. How can I reduce this variability?

  • Answer:

    • Acclimatization: Ensure that the animals are properly acclimatized to the experimental room and the temperature measurement procedure to minimize stress-induced temperature fluctuations.

    • Consistent Measurement Technique: Use a consistent method for temperature measurement. If using a rectal probe, ensure the insertion depth is the same for all animals and all time points[11]. For continuous monitoring, consider using implantable telemetry or subcutaneous transponders, which can reduce handling stress[12][13].

    • Time of Day: Body temperature in rodents can vary with the circadian rhythm. Conduct your experiments at the same time of day to minimize this as a confounding factor.

    • Control Group: Always include a vehicle-treated control group to account for any temperature changes due to handling, injection stress, or environmental fluctuations.

Quantitative Data

Table 1: Dose-Dependent Hypothermic Effects of Selected I-2 Receptor Agonists in Rats

I-2 Receptor AgonistDose (mg/kg, i.p.)Maximum Temperature Decrease (°C)
2-BFI3.2-1.5 ± 0.3
10-3.6 ± 0.4
17.8-4.5 ± 0.5
BU22410-1.8 ± 0.2
17.8-2.2 ± 0.3
32-2.2 ± 0.4
Tracizoline10-1.7 ± 0.2
32-2.8 ± 0.3
56-3.5 ± 0.4
Diphenyzoline10-2.5 ± 0.3
17.8-3.2 ± 0.4
32-3.8 ± 0.5

Data synthesized from Thorn et al. (2012)[4]. Values are represented as mean ± SEM.

Table 2: Effect of Antagonists on 2-BFI-Induced Hypothermia in Rats

Pre-treatmentDose (mg/kg)I-2 Agonist (2-BFI, 10 mg/kg) Induced Temperature Change (°C)Attenuation
Vehicle--3.5 ± 0.4-
Idazoxan3Significantly reducedYes
Yohimbine2Potentiated the effectNo
Efaroxan1No significant changeNo

Data synthesized from Thorn et al. (2012)[4].

Experimental Protocols

Protocol 1: Measurement of Core Body Temperature in Rats

  • Animal Acclimatization: House the rats in a temperature-controlled room (22 ± 2°C) with a 12-hour light/dark cycle for at least one week before the experiment.

  • Habituation: For at least two days prior to the experiment, habituate the animals to the temperature measurement procedure to minimize handling stress.

  • Baseline Measurement: On the day of the experiment, take a baseline rectal temperature reading using a digital thermometer with a lubricated probe inserted to a consistent depth (e.g., 2 cm).

  • Drug Administration: Administer the I-2 receptor agonist or vehicle via the desired route (e.g., intraperitoneal injection). If using an antagonist, administer it at a set time before the agonist (e.g., 10-15 minutes).

  • Post-injection Monitoring: Measure the rectal temperature at regular intervals (e.g., every 15 or 30 minutes) for a duration sufficient to capture the peak effect and the return to baseline (e.g., 3-4 hours)[1][4].

  • Data Analysis: Express the data as the change in temperature from the baseline for each animal at each time point.

Protocol 2: Non-Pharmacological Management of Hypothermia

  • Continuous Monitoring: Throughout the experiment, continuously monitor the animal's core body temperature using a rectal probe or an implantable device.

  • Passive Warming: Place the animal on a warming pad set to maintain a surface temperature of 37-38°C. Covering the animal with a surgical drape can also help reduce heat loss[14][15].

  • Active External Warming: For more significant temperature drops, use a forced-air warming system. Ensure that the warm air is directed around the animal and not directly at it to avoid thermal injury.

  • Temperature Control: If using an automated system, set the target body temperature. The system will then modulate the heat output to maintain the animal at the desired temperature[16].

  • Avoid Overheating: Be vigilant to prevent hyperthermia, which can be as detrimental as hypothermia. If the animal's temperature rises above the desired range, reduce or remove the heat source.

Signaling Pathways and Workflows

I2_Signaling_Pathway *Note: this compound is not a confirmed I-2 agonist. cluster_membrane Outer Mitochondrial Membrane I2R I-2 Imidazoline Receptor MAO Monoamine Oxidase (MAO-A/B) I2R->MAO Allosteric Modulation (Hypothesized) Thermoregulation Central Thermoregulatory Pathways (Hypothalamus) MAO->Thermoregulation Modulation of Monoamines Agonist I-2 Receptor Agonist (e.g., 2-BFI, this compound*) Agonist->I2R Activates Idazoxan Idazoxan (Antagonist) Idazoxan->I2R Blocks Hypothermia Hypothermia (Decreased Body Temperature) Thermoregulation->Hypothermia Leads to

Caption: Hypothesized signaling pathway for I-2 receptor agonist-induced hypothermia.

Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_mitigation Mitigation (If needed) Acclimatization Animal Acclimatization Habituation Habituation to Temperature Measurement Acclimatization->Habituation Baseline Baseline Temp. Measurement Habituation->Baseline Pretreatment Pre-treatment (Antagonist/Vehicle) Baseline->Pretreatment Treatment Treatment (I-2 Agonist/Vehicle) Pretreatment->Treatment Monitoring Post-injection Temp. Monitoring Treatment->Monitoring Warming Non-pharmacological Warming Monitoring->Warming If temp drops below threshold Analysis Data Analysis (Δ Temperature) Monitoring->Analysis

Caption: Workflow for studying and mitigating I-2 agonist-induced hypothermia.

References

Validation & Comparative

A Comparative Guide to RAD51 Inhibitors: (R)-IBR2 vs. B02

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer therapeutics, targeting DNA damage response (DDR) pathways has emerged as a promising strategy. Central to the homologous recombination (HR) pathway for repairing DNA double-strand breaks is the recombinase RAD51. Its overexpression in various cancers is often linked to therapeutic resistance, making it a critical target for inhibitor development. This guide provides an objective comparison of two prominent RAD51 inhibitors, (R)-IBR2 and B02, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.

At a Glance: this compound vs. B02

FeatureThis compoundB02
Primary Mechanism of Action Disrupts RAD51 multimerization and promotes its proteasomal degradation.[1][2]Inhibits the DNA strand exchange activity of RAD51 by preventing its binding to DNA.[3]
Target Specificity Directly binds to RAD51.[4]Specific for human RAD51 over its E. coli homolog, RecA.[3]
Reported IC50 Range (Cell-based assays) 12-20 µM in various cancer cell lines.[2]~17.7 µM in U-2 OS cells for HR inhibition; 27.4 µM in a FRET-based DNA strand exchange assay.[5][6]
Synergistic Potential Enhances the toxicity of certain receptor tyrosine kinase inhibitors (e.g., imatinib) and microtubule disruptors.[7]Potentiates the effects of DNA damaging agents like cisplatin.[7]

Delving into the Mechanisms of Action

This compound and B02 employ distinct strategies to inhibit RAD51 function, which has significant implications for their application in research and potential therapeutic development.

This compound: Inducing RAD51 Degradation

This compound functions by directly binding to RAD51, which leads to two primary downstream effects: the disruption of RAD51 multimerization and the acceleration of its degradation via the proteasome pathway.[1][8][2] The formation of a RAD51 nucleoprotein filament on single-stranded DNA (ssDNA) is a critical step for its function in homologous recombination. By preventing RAD51 monomers from assembling into this filament, this compound effectively halts the DNA repair process at a very early stage. Furthermore, by marking RAD51 for destruction by the cell's protein disposal machinery, this compound reduces the overall cellular pool of this crucial repair protein.[1]

B02: Blocking DNA Strand Exchange

In contrast, B02 acts at a later stage of the homologous recombination process. Its primary mechanism is the inhibition of the DNA strand exchange activity of the RAD51-ssDNA filament.[3] This is achieved by preventing the filament from effectively binding to the homologous double-stranded DNA (dsDNA) template.[3] Consequently, the transfer of the genetic information from the undamaged template to the broken strand is blocked, leading to the accumulation of unrepaired DNA damage.

Performance Data: A Quantitative Comparison

The following tables summarize the available quantitative data for this compound and B02 from various studies. It is important to note that direct comparisons of IC50 values across different studies and cell lines should be interpreted with caution due to variations in experimental conditions.

Table 1: In Vitro Inhibition of RAD51 Activity

InhibitorAssay TypeTarget/ProcessIC50 / KdReference
This compound Competitive DisruptionHis-RAD51 and GST-BRC interaction0.11 µM (IC50)[4]
B02 FRET-based DNA Strand ExchangeHuman RAD5127.4 µM (IC50)[3][6]
B02 D-loop AssayRAD51Not explicitly stated, but effective at inhibiting[3]
B02 Direct Binding (undisclosed method)RAD515.6 µM (Kd)[9]
B02-iso (an analog of B02) Direct Binding (SPR)hRAD5114.6 µM (Kd)[5][10]

Table 2: Cellular Potency in Cancer Cell Lines

InhibitorCell LineAssay TypeIC50 / GI50Reference
This compound MBA-MD-468 (Triple-Negative Breast Cancer)Growth Inhibition14.8 µM (IC50)[2]
This compound K562 (Chronic Myeloid Leukemia)Growth Inhibition12.5 µM (GI50)
This compound HeLa (Cervical Cancer)Growth Inhibition14.5 µM (GI50)
This compound MDA-MB-231 (Triple-Negative Breast Cancer)Growth Inhibition14.2 µM (GI50)
B02 U-2 OS (Osteosarcoma)HR Inhibition (IndDR-GFP assay)17.7 µM (IC50)[5]
B02-iso (an analog of B02) MDA-MB-231 (Triple-Negative Breast Cancer)Cell Viability4.1 µM (IC50)[5]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of these inhibitors, the following diagrams illustrate the homologous recombination pathway and a typical experimental workflow for their evaluation.

Homologous_Recombination_Pathway Homologous Recombination Pathway and Inhibitor Action cluster_IBR2 This compound Inhibition cluster_B02 B02 Inhibition DSB DNA Double-Strand Break Resection 5'-3' End Resection (MRE11-RAD50-NBS1, CtIP, EXO1/BLM) DSB->Resection ssDNA 3' ssDNA Overhangs Resection->ssDNA RPA RPA Coating ssDNA->RPA RAD51_Loading RAD51 Loading (BRCA2, PALB2) RPA->RAD51_Loading RAD51_Filament RAD51 Nucleoprotein Filament (Presynaptic Filament) RAD51_Loading->RAD51_Filament Degradation Proteasomal Degradation RAD51_Loading->Degradation Promotes Homology_Search Homology Search & Strand Invasion RAD51_Filament->Homology_Search D_Loop D-loop Formation Homology_Search->D_Loop DNA_Synthesis DNA Synthesis D_Loop->DNA_Synthesis Resolution Resolution/Dissolution DNA_Synthesis->Resolution Repair DNA Repair Resolution->Repair IBR2 This compound IBR2->RAD51_Loading Disrupts Multimerization B02 B02 B02->Homology_Search Inhibits Strand Exchange

Caption: RAD51-mediated homologous recombination and points of inhibition.

Experimental_Workflow Experimental Workflow for RAD51 Inhibitor Evaluation cluster_biochem In Vitro Analysis cluster_cellular Cell-Based Analysis Start Cancer Cell Line Selection Treatment Treat with this compound or B02 (Dose-Response) Start->Treatment Biochemical_Assays Biochemical Assays Treatment->Biochemical_Assays Cellular_Assays Cellular Assays Treatment->Cellular_Assays DLoop D-loop Assay Biochemical_Assays->DLoop Strand_Exchange DNA Strand Exchange Assay Biochemical_Assays->Strand_Exchange Multimerization RAD51 Multimerization Assay Biochemical_Assays->Multimerization Viability Cell Viability Assay (MTT) Cellular_Assays->Viability Foci RAD51 Foci Formation Assay Cellular_Assays->Foci Western Western Blot (RAD51 levels) Cellular_Assays->Western End Data Analysis & Comparison DLoop->End Strand_Exchange->End Multimerization->End Viability->End Foci->End Western->End

Caption: A typical workflow for comparing RAD51 inhibitors.

Detailed Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of this compound and B02.

RAD51 Foci Formation Assay

Objective: To visualize and quantify the inhibition of RAD51 recruitment to sites of DNA damage following treatment with an inhibitor.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF7) onto coverslips in a 12-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with the desired concentrations of this compound, B02, or vehicle control (DMSO) for a specified period (e.g., 8 hours).[8]

  • DNA Damage Induction: Induce DNA double-strand breaks by exposing the cells to a DNA damaging agent, such as ionizing radiation (e.g., 8-Gy γ-radiation).[8]

  • Recovery: Allow the cells to recover for a period (e.g., 4 hours) to permit the formation of RAD51 foci.[8]

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a solution like 0.5% Triton X-100 in PBS.

  • Immunostaining:

    • Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with a primary antibody against RAD51.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Quantification: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Capture images and quantify the number of RAD51 foci per nucleus. A cell is typically considered positive if it contains a certain threshold of foci (e.g., >5).

DNA Strand Exchange (D-loop) Assay

Objective: To measure the ability of RAD51 to catalyze the invasion of a single-stranded DNA into a homologous double-stranded DNA molecule, and to assess the inhibitory effect of compounds on this process.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing purified human RAD51 protein, a 32P-labeled single-stranded DNA oligonucleotide, and a reaction buffer containing ATP and MgCl2.

  • Inhibitor Incubation: Add varying concentrations of B02 or other inhibitors to the reaction mixture and incubate to allow for interaction with RAD51.

  • Initiation of Strand Exchange: Initiate the reaction by adding supercoiled homologous dsDNA plasmid.

  • Reaction Incubation: Incubate the reaction at 37°C for a defined period to allow for D-loop formation.

  • Reaction Termination: Stop the reaction by adding SDS and Proteinase K to deproteinize the DNA.

  • Analysis: Analyze the reaction products by agarose (B213101) gel electrophoresis. The formation of D-loops, which migrate slower than the individual DNA substrates, is visualized by autoradiography and quantified.

Cell Viability (MTT) Assay

Objective: To determine the effect of RAD51 inhibitors on the metabolic activity and proliferation of cancer cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound, B02, or vehicle control.

  • Incubation: Incubate the cells for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each inhibitor.

Conclusion

Both this compound and B02 are valuable tools for studying the role of RAD51 in DNA repair and for exploring novel anticancer strategies. Their distinct mechanisms of action offer different approaches to inhibiting the homologous recombination pathway. This compound's ability to induce RAD51 degradation provides a method for depleting the total cellular pool of the protein, while B02 offers a more direct inhibition of the enzymatic activity of the RAD51 filament. The choice between these inhibitors will depend on the specific research question and the desired experimental outcome. The provided data and protocols serve as a guide for researchers to make informed decisions and design robust experiments to further elucidate the critical role of RAD51 in cancer biology and therapy.

References

Validating the Synergistic Effects of (R)-IBR2 with Imatinib: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synergistic effects of the RAD51 inhibitor, (R)-IBR2, when combined with the tyrosine kinase inhibitor, imatinib (B729). The product's performance is evaluated against other imatinib-based combination therapies, supported by experimental data to inform preclinical research and drug development strategies.

Executive Summary

The combination of this compound and imatinib demonstrates a significant synergistic effect in inducing apoptosis and inhibiting the growth of cancer cells, particularly in the context of chronic myeloid leukemia (CML). This synergy allows for enhanced cytotoxicity compared to either agent alone. This guide presents the underlying mechanisms of action, quantitative data from in vitro studies, and detailed experimental protocols to validate these findings. Furthermore, a comparison with alternative synergistic imatinib combinations, such as with fludarabine (B1672870) or the AKT inhibitor MK-2206, is provided to offer a broader perspective on potential therapeutic strategies.

Mechanism of Synergistic Action: this compound and Imatinib

The synergistic interaction between this compound and imatinib stems from their distinct but complementary mechanisms of action targeting critical cancer cell survival pathways.

  • Imatinib: This agent is a potent inhibitor of the BCR-ABL tyrosine kinase, the hallmark of CML.[1][2][3] It also targets other tyrosine kinases like c-Kit and platelet-derived growth factor receptor (PDGFR).[1][4] By blocking the ATP-binding site of these kinases, imatinib inhibits downstream signaling pathways responsible for cell proliferation and survival, ultimately leading to apoptosis in cancer cells.[2][4]

  • This compound: This compound is an inhibitor of RAD51, a key protein in the homologous recombination pathway responsible for repairing DNA double-strand breaks.[5][6] By disrupting RAD51-mediated DNA repair, this compound sensitizes cancer cells to DNA damage and can induce apoptosis.[5][6][7]

The combination of these two agents creates a "synthetic lethality" scenario. Imatinib's inhibition of BCR-ABL can induce cellular stress and some level of DNA damage. The concurrent inhibition of the RAD51-dependent DNA repair mechanism by this compound prevents the cancer cells from effectively repairing this damage, leading to an accumulation of lethal DNA breaks and a significant enhancement of apoptosis.

Signaling Pathway Overview

dot

Synergy_Pathway cluster_imatinib Imatinib Action cluster_ibr2 This compound Action cluster_synergy Synergistic Effect Imatinib Imatinib BCR_ABL BCR-ABL Imatinib->BCR_ABL inhibits Prolif_Signal Proliferation/ Survival Signaling BCR_ABL->Prolif_Signal activates Apoptosis_Im Apoptosis Prolif_Signal->Apoptosis_Im inhibits Enhanced_Apoptosis Enhanced Apoptosis Apoptosis_Im->Enhanced_Apoptosis IBR2 This compound RAD51 RAD51 IBR2->RAD51 inhibits DNA_Repair DNA Repair RAD51->DNA_Repair DNA_Damage DNA Damage Accumulation DNA_Repair->DNA_Damage prevents Apoptosis_IBR2 Apoptosis DNA_Damage->Apoptosis_IBR2 Apoptosis_IBR2->Enhanced_Apoptosis

Caption: Synergistic mechanism of Imatinib and this compound.

Quantitative Data Summary

The following tables summarize the synergistic effects of this compound and imatinib, and compare them with alternative imatinib-based combinations.

Table 1: Synergistic Effects of this compound and Imatinib on Apoptosis in K562 Cells
Treatment (48h)ConcentrationApoptosis (%)
Imatinib0.1 µM9.7
0.2 µM11.8
0.4 µM22.3
0.6 µM28.1
This compound15 µM~10
Imatinib + this compound0.1 µM + 15 µM21.2
0.2 µM + 15 µM46.5
0.4 µM + 15 µM57.5
0.6 µM + 15 µM62.6

Data from a study on the co-treatment of K562 cells, indicating a synergistic effect on cell killing with a Combination Index (CI) of less than 1.[1]

Table 2: Comparison of Synergistic Effects of Imatinib Combinations
CombinationCell LineParameterValueSynergy Level
Imatinib + this compound K562 CI < 1 Synergism
Imatinib + FludarabineK562CI at IC500.28Strong Synergism
Meg-01CI at IC500.30Synergism
Imatinib + MK-2206GIST-T1CI< 1Synergism
GIST430CI< 1Synergism

CI values < 1 indicate a synergistic effect. Data for Imatinib + Fludarabine from a study on CML cell lines.[2][8] Data for Imatinib + MK-2206 from a study on GIST cell lines.[4][5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Experimental Workflow for Synergy Determination

dot

Synergy_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., K562) Cell_Seeding 3. Seed Cells in Plates Cell_Culture->Cell_Seeding Drug_Prep 2. Prepare Drug Dilutions (Imatinib, this compound) Drug_Treatment 4. Treat with Drugs (Single agents & Combinations) Drug_Prep->Drug_Treatment Cell_Seeding->Drug_Treatment Incubation 5. Incubate (e.g., 48h) Drug_Treatment->Incubation Viability_Assay 6. Cell Viability Assay (XTT/MTT) Incubation->Viability_Assay Apoptosis_Assay 7. Apoptosis Assay (Annexin V) Incubation->Apoptosis_Assay Data_Analysis 8. Data Analysis (IC50, CI Calculation) Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: Workflow for assessing drug synergy.

Cell Viability Assay (XTT/MTT Assay)

This protocol is used to determine the dose-dependent effect of single agents and their combination on cell proliferation.

  • Cell Seeding: Seed cancer cells (e.g., K562) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment and recovery.

  • Drug Treatment: Prepare serial dilutions of this compound and imatinib, both individually and in combination at a fixed ratio. Add 100 µL of the drug solutions to the respective wells. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • XTT/MTT Reagent Addition: Add 50 µL of XTT or MTT reagent to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for XTT, 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot dose-response curves to determine the IC50 values (the concentration of a drug that inhibits 50% of cell growth) for each drug and the combination.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This method quantifies the percentage of apoptotic cells following drug treatment.

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound, imatinib, or the combination at predetermined concentrations for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Synergy Analysis (Chou-Talalay Method)

The Combination Index (CI) is calculated to quantitatively determine the nature of the drug interaction.

  • Data Input: Use the dose-response data from the cell viability assays for the individual drugs and their combination.

  • Software Analysis: Employ software such as CompuSyn or CalcuSyn to calculate the CI values based on the Chou-Talalay method.

  • Interpretation:

    • CI < 1 indicates synergism.

    • CI = 1 indicates an additive effect.

    • CI > 1 indicates antagonism.

Alternative Synergistic Combinations with Imatinib

Imatinib and Fludarabine

This combination has shown strong synergistic effects in CML cell lines.[2][8] Fludarabine is a purine (B94841) analog that inhibits DNA synthesis, and its combination with imatinib leads to enhanced cytotoxicity.

Imatinib and MK-2206

The combination of imatinib with the AKT inhibitor MK-2206 has demonstrated significant synergy in gastrointestinal stromal tumor (GIST) cell lines, including those resistant to imatinib.[4][5] This suggests that targeting the PI3K/AKT pathway is a viable strategy to overcome imatinib resistance.

Conclusion

The combination of this compound and imatinib presents a compelling therapeutic strategy by simultaneously targeting oncogenic signaling and DNA repair pathways. The provided data and protocols offer a framework for researchers to validate and expand upon these findings. Comparison with other synergistic imatinib combinations highlights the importance of a multi-targeted approach in cancer therapy, particularly in overcoming drug resistance. Further in vivo studies are warranted to translate these promising in vitro results into potential clinical applications.

References

A Comparative Guide to (R)-IBR2 and Other DNA Repair Inhibitors in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The integrity of our genome is constantly under assault from both endogenous and exogenous sources. To counteract this, cells have evolved a complex network of DNA damage response (DDR) pathways. In cancer, these pathways are often dysregulated, creating vulnerabilities that can be exploited for therapeutic intervention. Small molecule inhibitors targeting key players in the DDR have emerged as a promising class of anticancer agents. This guide provides a comparative analysis of (R)-IBR2, a RAD51 inhibitor, against other major classes of DNA repair inhibitors, including PARP, ATM, and DNA-PK inhibitors, with a focus on their mechanisms, preclinical and clinical data, and experimental methodologies.

Overview of DNA Repair Pathways and a New Wave of Inhibitors

The DNA damage response is a multifaceted process involving the coordinated action of sensor, transducer, and effector proteins.[1] Key pathways include homologous recombination (HR) and non-homologous end joining (NHEJ) for repairing double-strand breaks (DSBs), and base excision repair (BER) for single-strand breaks (SSBs).[2][3] Cancer cells frequently harbor defects in these pathways, making them reliant on the remaining functional repair mechanisms for survival.[4][5] This dependency forms the basis of synthetic lethality, a key concept in targeted cancer therapy where inhibiting a compensatory pathway in a cancer cell with a pre-existing DNA repair defect leads to cell death, while normal cells remain unaffected.[3][5]

This guide focuses on four classes of inhibitors targeting critical nodes in the DNA repair network:

  • This compound: A small molecule inhibitor of RAD51, a key protein in the HR pathway.

  • PARP Inhibitors: Target Poly (ADP-ribose) polymerase, an enzyme crucial for BER.

  • ATM Inhibitors: Target Ataxia-Telangiectasia Mutated kinase, a primary activator of the DSB response.

  • DNA-PK Inhibitors: Target the catalytic subunit of DNA-dependent protein kinase, a key component of the NHEJ pathway.

Mechanism of Action: A Tale of Four Pathways

The differential mechanisms of these inhibitors dictate their therapeutic applications and potential for combination therapies.

This compound directly targets RAD51 , the central recombinase in homologous recombination.[6][7] It disrupts the multimerization of RAD51 and promotes its proteasome-mediated degradation.[7][8] This impairment of HR function prevents the error-free repair of DSBs, leading to genomic instability and apoptosis, particularly in cancer cells under replicative stress.[7]

PARP inhibitors (PARPis) , such as olaparib, niraparib, rucaparib, and talazoparib, function by inhibiting the enzymatic activity of PARP1 and PARP2.[9][10] This leads to the accumulation of unrepaired SSBs, which are converted to DSBs during DNA replication.[11] In cells with deficient HR, such as those with BRCA1/2 mutations, these DSBs cannot be repaired, resulting in synthetic lethality.[12][13] A crucial aspect of PARPi efficacy is their ability to "trap" PARP on DNA, which is often more cytotoxic than catalytic inhibition alone.[9]

ATM inhibitors , like KU-55933 and KU-60019, target the ATM kinase, a primary sensor and transducer of DSB signals.[5][14] Upon DSB induction, ATM is activated and phosphorylates a multitude of downstream targets to initiate cell cycle arrest and DNA repair.[14][15] Inhibition of ATM prevents this response, thereby sensitizing cancer cells to DNA-damaging agents like ionizing radiation and certain chemotherapies.[14]

DNA-PK inhibitors , including NU7441, M3814, and AZD7648, target the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), a critical component of the NHEJ pathway.[16][17] NHEJ is a major pathway for repairing DSBs throughout the cell cycle.[1] By inhibiting DNA-PKcs, these agents block the NHEJ-mediated repair of DSBs, which can enhance the efficacy of therapies that induce such breaks.[17]

Data Presentation: Quantitative Comparison of Inhibitor Performance

The following tables summarize the available quantitative data for this compound and other DNA repair inhibitors. It is important to note that direct head-to-head comparisons are limited, and data is often from different studies using varied cell lines and experimental conditions.

Table 1: In Vitro Cytotoxicity (IC50) of DNA Repair Inhibitors in Cancer Cell Lines

Inhibitor ClassCompoundCancer Cell LineIC50 (µM)Reference
RAD51 Inhibitor This compoundK562 (Chronic Myeloid Leukemia)~15 (apoptosis induction)[6]
IBR120 (analogue of this compound)MDA-MB-468 (Triple-Negative Breast Cancer)~5[4]
PARP Inhibitor OlaparibPEO1 (Ovarian, BRCA2 mutant)0.004 (LC50)[18]
OlaparibUWB1.289 (Ovarian, BRCA1 mutant)0.001 (LC50)[18]
NiraparibPEO1 (Ovarian, BRCA2 mutant)0.003 (LC50)[18]
RucaparibPEO1 (Ovarian, BRCA2 mutant)0.022 (LC50)[18]
TalazoparibPEO1 (Ovarian, BRCA2 mutant)0.0004 (LC50)[18]
ATM Inhibitor KU-60019U87 (Glioma)~1 (for radiosensitization)[8]
DNA-PK Inhibitor NU7441M059-Fus-1 (Glioblastoma)0.3[7][19]
NU7441MCF-7 (Breast)0.20[6]
NU7441MDA-MB-231 (Breast)0.17[6]

Table 2: In Vivo Efficacy of DNA Repair Inhibitors

| Inhibitor Class | Compound | Cancer Model | Dosing | Tumor Growth Inhibition | Reference | |---|---|---|---|---| | RAD51 Inhibitor | this compound | K562 Xenograft (mouse) | 100 mg/kg | Significantly prolonged survival |[6] | | PARP Inhibitor | Olaparib | BRCA-mutant xenografts | Varies | Significant tumor regression |[12] | | ATM Inhibitor | KU-60019 | Glioma Xenograft (mouse) | 10 µM (intratumoral) | Significant tumor suppression |[2] | | DNA-PK Inhibitor | NU7441 | Various xenografts | Varies | Potentiates chemo- and radiotherapy |[1] |

Mandatory Visualizations

Signaling Pathways

DNA_Repair_Inhibitor_Pathways cluster_SSB Single-Strand Break (SSB) Repair cluster_DSB Double-Strand Break (DSB) Repair cluster_HR Homologous Recombination (HR) cluster_NHEJ Non-Homologous End Joining (NHEJ) cluster_inhibitors Inhibitors ssb SSB parp PARP ssb->parp ber Base Excision Repair parp->ber dsb DSB atm_hr ATM dsb->atm_hr dnapk DNA-PKcs dsb->dnapk rad51 RAD51 atm_hr->rad51 hr_repair Error-Free Repair rad51->hr_repair nhej_repair Error-Prone Repair dnapk->nhej_repair r_ibr2 This compound r_ibr2->rad51 inhibits parpi PARP Inhibitors parpi->parp inhibits atmi ATM Inhibitors atmi->atm_hr inhibits dnapki DNA-PK Inhibitors dnapki->dnapk inhibits

Caption: Overview of targeted DNA repair pathways.

Experimental Workflow: RAD51 Foci Formation Assay

RAD51_Foci_Workflow start Start seed_cells 1. Seed cells on coverslips start->seed_cells treat_inhibitor 2. Treat with this compound or control seed_cells->treat_inhibitor induce_damage 3. Induce DNA damage (e.g., irradiation) treat_inhibitor->induce_damage incubate 4. Incubate for foci formation induce_damage->incubate fix_perm 5. Fix and permeabilize cells incubate->fix_perm primary_ab 6. Incubate with anti-RAD51 primary antibody fix_perm->primary_ab secondary_ab 7. Incubate with fluorescent secondary antibody primary_ab->secondary_ab dapi 8. Counterstain nuclei with DAPI secondary_ab->dapi image 9. Acquire images via fluorescence microscopy dapi->image analyze 10. Quantify RAD51 foci per nucleus image->analyze end End analyze->end

Caption: Workflow for assessing HR proficiency.

Experimental Protocols

RAD51 Foci Formation Assay

This assay is a cornerstone for assessing the functionality of the HR pathway and the efficacy of inhibitors like this compound.

Objective: To visualize and quantify the formation of RAD51 nuclear foci at sites of DNA damage.

Materials:

  • Cancer cell line of interest

  • Glass coverslips

  • 6-well plates

  • This compound and vehicle control (e.g., DMSO)

  • DNA damaging agent (e.g., ionizing radiation source, Mitomycin C)

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-RAD51

  • Secondary antibody: fluorescently-conjugated (e.g., Alexa Fluor 488)

  • DAPI nuclear stain

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells onto sterile glass coverslips in 6-well plates to achieve 60-70% confluency at the time of the experiment.

  • Inhibitor Treatment: Treat cells with the desired concentration of this compound or vehicle control for a predetermined time (e.g., 2-24 hours).

  • DNA Damage Induction: Expose cells to a DNA damaging agent. For ionizing radiation, a typical dose is 2-10 Gy. For chemical inducers, follow established protocols.

  • Incubation: Allow cells to recover for a period (e.g., 4-8 hours) to permit RAD51 foci formation.

  • Fixation and Permeabilization: Wash cells with PBS, fix with paraformaldehyde, and then permeabilize with Triton X-100.

  • Immunostaining: Block non-specific binding with BSA, then incubate with the primary anti-RAD51 antibody, followed by the fluorescently-labeled secondary antibody.

  • Nuclear Staining: Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Mount the coverslips and acquire images using a fluorescence microscope. Quantify the number of RAD51 foci per nucleus. A significant reduction in foci formation in this compound-treated cells compared to the control indicates effective HR inhibition.

In Vivo Xenograft Efficacy Study

This protocol provides a general framework for assessing the anti-tumor activity of a DNA repair inhibitor in a mouse model.

Objective: To evaluate the in vivo efficacy of a DNA repair inhibitor on tumor growth.

Materials:

  • Immunodeficient mice (e.g., nude or NOD/SCID)

  • Cancer cell line of interest

  • Matrigel (optional)

  • DNA repair inhibitor (e.g., this compound) and vehicle control

  • Calipers for tumor measurement

  • Appropriate animal housing and care facilities

Procedure:

  • Cell Preparation and Implantation: Harvest cancer cells and resuspend them in PBS or a mixture with Matrigel. Subcutaneously inject the cell suspension (e.g., 1-10 million cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer the DNA repair inhibitor or vehicle control according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Data Collection: Measure tumor volume and mouse body weight regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Endpoint: At the end of the study (e.g., when control tumors reach a predetermined size or after a set duration), euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamic biomarker assessment).

  • Analysis: Calculate the tumor growth inhibition (TGI) to determine the efficacy of the treatment.

Conclusion and Future Directions

This compound and other RAD51 inhibitors represent a promising strategy for targeting HR-proficient tumors and overcoming resistance to other therapies, such as PARP inhibitors.[6] The comparative analysis reveals that while each class of DNA repair inhibitor has a distinct mechanism of action, they all aim to exploit the inherent DNA repair deficiencies in cancer cells.

The future of DNA repair inhibitors in cancer therapy lies in:

  • Rational Combination Therapies: Combining inhibitors of different DNA repair pathways (e.g., RAD51 and PARP inhibitors) to induce synthetic lethality in a broader range of tumors.

  • Biomarker-Driven Patient Selection: Identifying predictive biomarkers to select patients who are most likely to respond to a particular inhibitor.

  • Overcoming Resistance: Developing novel inhibitors and combination strategies to overcome acquired resistance to existing therapies.

Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and optimal therapeutic positioning of this compound and other DNA repair inhibitors in the evolving landscape of precision oncology.

References

Comparative Potency of (R)-IBR2 Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the potency of various analogues of (R)-IBR2, a small molecule inhibitor of the RAD51 protein. The analysis is supported by experimental data from peer-reviewed studies.

This compound has emerged as a promising inhibitor of RAD51, a crucial enzyme in the homologous recombination (HR) DNA repair pathway. By disrupting RAD51, this compound can selectively induce cell death in cancer cells and enhance the efficacy of certain chemotherapies. The parent compound, IBR2, typically exhibits half-maximal inhibitory concentrations (IC50) for cancer cell growth in the 12-20 µM range.[1][2] This has spurred the development of this compound analogues with the goal of improving potency and pharmacological properties.

Mechanism of Action: Disrupting the DNA Repair Machinery

IBR2 and its analogues function by directly binding to RAD51, which interferes with its ability to form multimers—a critical step for its function in DNA repair.[1][3][4] This disruption triggers the degradation of RAD51 through the proteasome pathway, leading to a breakdown in HR repair.[3] The resulting accumulation of DNA damage ultimately pushes cancer cells towards apoptosis, or programmed cell death.[3][5]

Potency Comparison of this compound Analogues

A significant study focused on the synthesis and biological evaluation of a series of IBR2 analogues, designated IBR101 through IBR124. The inhibitory potency of these compounds was assessed by measuring their IC50 values for growth inhibition in the MDA-MB-468 triple-negative breast cancer cell line. This allows for a direct comparison of their efficacy against the original IBR2 compound.

Table 1: Comparative Potency of IBR2 Analogues in MDA-MB-468 Cells

CompoundAnalogue ClassIC50 (µM)Fold Improvement vs. IBR2
IBR2Parent Compound12-201x
IBR1011,2,3,4-tetrahydroisoquinoline< IBR2>1x
IBR1021,2,3,4-tetrahydroisoquinoline< IBR2>1x
IBR1031,2,3,4-tetrahydroisoquinoline< IBR2>1x
IBR1051,2,3,4-tetrahydroisoquinoline< IBR2>1x
IBR1071,2,3,4-tetrahydroisoquinoline< IBR2>1x
IBR1091,2,3,4-tetrahydroisoquinoline< IBR2>1x
IBR1111,2,3,4-tetrahydroisoquinoline< IBR2>1x
IBR1131,2,3,4-tetrahydroisoquinoline< IBR2>1x
IBR1152,3-dihydro-1H–benzo[c]azepine< IBR2>1x
IBR1171,2,3,4-tetrahydroisoquinolineSignificantly < IBR2-
IBR1181,2,3,4-tetrahydroisoquinoline< IBR2>1x
IBR120IsoindolineSignificantly < IBR24.8x
IBR1221,2-dihydroisoquinoline< IBR2>1x
IBR1231,2-dihydroisoquinolineSignificantly < IBR2-
IBR1241,2-dihydroisoquinolineSignificantly < IBR2-

Note: While precise IC50 values for all analogues were not detailed in the referenced literature, their potency relative to IBR2 was established. The analogue IBR120 demonstrated a notable 4.8-fold increase in potency.[1][6]

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound analogues.

Cell Growth Inhibition Assay

This assay is fundamental for determining the IC50 values of the compounds.

  • Cell Line: MDA-MB-468 (human triple-negative breast cancer).

  • Methodology:

    • Cells are plated in 96-well microplates at a predetermined density and allowed to adhere for 24 hours.

    • A serial dilution of each test compound (including IBR2 and its analogues) and a vehicle control (DMSO) are added to the wells.

    • The plates are incubated for 72 hours to allow for the compounds to exert their effects.

    • Cell viability is quantified using a standard method, such as the Sulforhodamine B (SRB) assay.

    • The percentage of growth inhibition is calculated for each concentration relative to the vehicle control.

    • IC50 values are then determined by fitting the dose-response data to a sigmoidal curve.

RAD51 Multimerization Disruption Assay via Surface Plasmon Resonance (SPR)

This biophysical assay provides a quantitative measure of a compound's ability to interfere with the protein-protein interactions necessary for RAD51 function.[3][4]

  • Instrumentation: A surface plasmon resonance instrument.

  • Methodology:

    • Recombinant His-tagged RAD51 protein is immobilized onto the surface of a sensor chip.

    • A solution containing a fixed concentration of GST-tagged BRC repeats (a binding partner of RAD51) is mixed with varying concentrations of the test compound.

    • This mixture is then flowed over the sensor chip.

    • The binding of the BRC repeats to the immobilized RAD51 is detected as a change in the SPR signal.

    • A reduction in the SPR signal in the presence of the test compound indicates competitive binding and disruption of the RAD51-BRC interaction.

    • From this data, a median competitive inhibition concentration can be calculated. For IBR2, this value was reported to be approximately 0.11 µM.[3][4]

Visualizing the Molecular and Experimental Pathways

To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway of IBR2 and the workflow of a key experiment.

IBR2_Signaling_Pathway cluster_dna_damage_response DNA Damage Response cluster_hr_pathway Homologous Recombination Pathway cluster_ibr2_intervention IBR2 Analogue Intervention DNA_DSB DNA Double-Strand Break RAD51_Multimerization RAD51 Multimerization DNA_DSB->RAD51_Multimerization activates HR_Repair Homologous Recombination RAD51_Multimerization->HR_Repair DNA_Repair DNA Repair HR_Repair->DNA_Repair Apoptosis Apoptosis HR_Repair->Apoptosis inhibition leads to IBR2_Analogue This compound Analogue IBR2_Analogue->RAD51_Multimerization inhibits RAD51_Degradation RAD51 Degradation (Proteasome-mediated) IBR2_Analogue->RAD51_Degradation promotes RAD51_Degradation->RAD51_Multimerization

Caption: IBR2 analogues block DNA repair by inhibiting RAD51, leading to cancer cell apoptosis.

Cell_Viability_Assay_Workflow start_node Start seed_cells_node Seed MDA-MB-468 cells into 96-well plates start_node->seed_cells_node adherence_incubation_node Incubate for 24h to allow for cell adherence seed_cells_node->adherence_incubation_node compound_treatment_node Treat cells with IBR2 analogues at various concentrations adherence_incubation_node->compound_treatment_node treatment_incubation_node Incubate for 72h compound_treatment_node->treatment_incubation_node viability_assessment_node Assess cell viability using SRB assay treatment_incubation_node->viability_assessment_node inhibition_calculation_node Calculate the percentage of growth inhibition viability_assessment_node->inhibition_calculation_node ic50_determination_node Determine IC50 values from dose-response curves inhibition_calculation_node->ic50_determination_node end_node End ic50_determination_node->end_node

Caption: Workflow for determining the IC50 values of IBR2 analogues in a cell-based assay.

References

(R)-IBR2 Demonstrates Efficacy in Overcoming Drug Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[(R)-IBR2], a novel small-molecule inhibitor of RAD51, shows significant promise in overcoming resistance to conventional chemotherapy agents in preclinical studies. This guide provides a comparative analysis of this compound's performance in drug-resistant cancer cell lines, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.

This compound operates by targeting RAD51, a key protein in the homologous recombination (HR) DNA repair pathway.[1][2] This pathway is often upregulated in cancer cells, contributing to their survival and resistance to DNA-damaging therapies.[2] By inhibiting RAD51, this compound disrupts this critical repair mechanism, leading to cancer cell death and potentially re-sensitizing resistant cells to other treatments.[1]

Comparative Efficacy of this compound in Drug-Resistant Cell Lines

The following tables summarize the available quantitative data on the efficacy of this compound in overcoming resistance to imatinib (B729) and vincristine (B1662923) in specific cancer cell lines.

Imatinib-Resistant Chronic Myeloid Leukemia (CML)

Studies have demonstrated the potential of this compound in CML cells resistant to the tyrosine kinase inhibitor imatinib, particularly those harboring the T315I mutation, which confers a high level of resistance.[1]

Cell LineDrugIC50Fold ResistanceThis compound EfficacyReference
K562 (Imatinib-sensitive)Imatinib213 nM--[3]
K562-RI (Imatinib-resistant)Imatinib2544 nM~12-fold-[3]
BaF3/BCR-ABL-T315I (Imatinib-resistant)Imatinib>10,000 nM>47-foldSignificantly prolonged survival in a murine model[1][4]
CML patient-derived MDR cellsThis compound--10-40 µM inhibited growth by 15-90%[1]
Vincristine-Resistant Breast Cancer

The efficacy of this compound has also been investigated in the context of resistance to vincristine, a microtubule-targeting agent.

Cell LineDrugIC50Fold ResistanceThis compound EfficacyReference
MCF-7 (Vincristine-sensitive)Vincristine7.371 nM--[5]
VCR/MCF7 (Vincristine-resistant)Vincristine10,574 nM~1435-foldEnhanced imatinib toxicity[5][6]

Note: While a study showed that this compound enhanced the toxicity of imatinib in a vincristine-resistant cell line, specific IC50 values for this compound in this cell line are not provided in the available literature.

Experimental Protocols

Generation of Drug-Resistant Cell Lines

Imatinib-Resistant CML Cell Lines (e.g., K562-RI): Imatinib-resistant K562 cells (K562-RI) were established by continuous exposure to increasing concentrations of imatinib.[3] The parental K562 cell line was initially cultured with a low concentration of imatinib, and the concentration was gradually increased over several months.[3] The development of resistance was confirmed by determining the IC50 value of imatinib in the resistant subline and comparing it to the parental line.[3]

Vincristine-Resistant Breast Cancer Cell Lines (e.g., VCR/MCF7): The vincristine-resistant MCF-7 cell line (VCR/MCF7) was generated by treating the parental MCF-7 cells with gradually increasing concentrations of vincristine.[5] The process started with a low concentration (1 nM) and was incrementally increased over several five-day cycles to a final concentration of 10,000 nM.[5] The surviving cells were then expanded to establish the resistant cell line.[5]

Cell Viability and IC50 Determination

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

MTT Assay: This colorimetric assay is based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan (B1609692) crystals by metabolically active cells.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the drug of interest for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.[7]

CCK-8 Assay: The Cell Counting Kit-8 (CCK-8) assay is another colorimetric assay for the determination of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate.

  • Drug Treatment: Expose cells to various concentrations of the drug for the desired time.

  • CCK-8 Addition: Add CCK-8 solution to each well and incubate for 1-4 hours.

  • Absorbance Reading: Measure the absorbance at 450 nm.

  • IC50 Calculation: Calculate the IC50 value from the dose-response curve.[5]

Visualizing the Mechanism of Action and Experimental Workflow

This compound Mechanism of Action: Targeting the RAD51 Pathway

This compound functions by inhibiting RAD51, a crucial component of the homologous recombination (HR) pathway, which is a major DNA double-strand break repair mechanism. In many drug-resistant cancers, RAD51 is overexpressed, leading to enhanced DNA repair and cell survival. By disrupting RAD51, this compound prevents the repair of DNA damage induced by chemotherapy, leading to the accumulation of lethal DNA breaks and subsequent cell death.

IBR2_Mechanism_of_Action cluster_0 Cancer Cell Chemotherapy Chemotherapy (e.g., Imatinib, Vincristine) DNA_Damage DNA Double-Strand Breaks Chemotherapy->DNA_Damage RAD51_complex RAD51 Nucleoprotein Filament Formation DNA_Damage->RAD51_complex HR_Repair Homologous Recombination Repair RAD51_complex->HR_Repair Apoptosis Apoptosis RAD51_complex->Apoptosis Inhibition of Repair Cell_Survival Cell Survival & Drug Resistance HR_Repair->Cell_Survival IBR2 This compound IBR2->RAD51_complex

Caption: this compound inhibits the RAD51-mediated DNA repair pathway.

Experimental Workflow for Cross-Resistance Studies

The following diagram outlines the typical workflow for assessing the cross-resistance of a new compound like this compound in drug-resistant cell lines.

Experimental_Workflow start Start: Parental Cancer Cell Line generate_resistant Generate Drug-Resistant Cell Line (e.g., Imatinib/Vincristine) start->generate_resistant treat_ibr2 Treat Parental & Resistant Lines with this compound start->treat_ibr2 ic50_parental Determine IC50 of Original Drug in Parental & Resistant Lines generate_resistant->ic50_parental generate_resistant->treat_ibr2 compare Compare IC50 Values & Assess Cross-Resistance ic50_parental->compare ic50_ibr2 Determine IC50 of This compound in Both Cell Lines treat_ibr2->ic50_ibr2 ic50_ibr2->compare end Conclusion on this compound Efficacy compare->end

Caption: Workflow for assessing this compound cross-resistance.

References

A Comparative Guide to the Efficacy of (R)-IBR2 in Diverse Cancer Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of (R)-IBR2, a potent RAD51 inhibitor, across various cancer types. This compound disrupts RAD51 multimerization, leading to the degradation of RAD51 protein and subsequent inhibition of homologous recombination repair, a critical DNA damage response pathway in cancer cells.[1][2][3][4] This guide will delve into the quantitative efficacy of this compound, compare it with other RAD51 inhibitors and standard-of-care therapies, and provide detailed experimental protocols for its evaluation.

Mechanism of Action of this compound

This compound functions as a specific inhibitor of RAD51, a key enzyme in the homologous recombination (HR) pathway responsible for repairing DNA double-strand breaks.[1][3] By binding to RAD51, this compound disrupts its ability to form multimers and filaments on single-stranded DNA, a crucial step for initiating HR.[2][5] This disruption leads to the proteasome-mediated degradation of RAD51, ultimately impairing the cancer cell's ability to repair DNA damage and leading to apoptosis.[1][3]

IBR2_Mechanism Mechanism of Action of this compound cluster_0 DNA Double-Strand Break cluster_1 Homologous Recombination Repair cluster_2 This compound Intervention DNA_Damage DNA Damage (e.g., from chemotherapy, radiation) RAD51_Recruitment RAD51 Recruitment and Multimerization DNA_Damage->RAD51_Recruitment activates HR_Repair Homologous Recombination Repair RAD51_Recruitment->HR_Repair mediates RAD51_Degradation RAD51 Degradation RAD51_Recruitment->RAD51_Degradation leads to (via IBR2) Cell_Survival Cell Survival and Drug Resistance HR_Repair->Cell_Survival leads to IBR2 This compound IBR2->RAD51_Recruitment inhibits HR_Inhibition HR Inhibition RAD51_Degradation->HR_Inhibition causes Apoptosis Apoptosis HR_Inhibition->Apoptosis induces

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Comparative Efficacy of this compound and Alternatives

The efficacy of this compound has been evaluated in various cancer cell lines, often demonstrating IC50 values in the micromolar range. Its performance is comparable to or, in some cases, synergistic with other cancer therapies.

Table 1: In Vitro Efficacy (IC50) of this compound and Other RAD51 Inhibitors
CompoundCancer TypeCell LineIC50 (µM)Reference
This compound Triple-Negative Breast CancerMDA-MB-46814.8[1]
Various CancersMost tested cell lines12-20[1][5]
B02 Breast CancerMDA-MB-231~27.4 (for DNA strand exchange)[6]
Breast CancerMDA-MB-2314.1 (viability, B02-iso)[7]
IBR120 Triple-Negative Breast CancerMDA-MB-468~3.1 (4.8-fold improved vs IBR2)[8]
Table 2: Synergistic Efficacy of this compound in Combination Therapies
Cancer TypeCombinationCell Line(s)EffectReference
Chronic Myeloid Leukemia (CML)This compound + ImatinibK562Enhanced apoptosis[9]
Various CancersThis compound + EGFR inhibitors (erlotinib, gefitinib, afatinib, osimertinib)VariousEnhanced toxicity[9]
Various CancersThis compound + RegorafenibVariousEnhanced toxicity[9]
Colon CancerThis compound + ImatinibHT-29Enhanced toxicity[9]
Head and Neck Squamous Cell CarcinomaThis compound + ImatinibHN-5aEnhanced toxicity[9]

It is important to note that this compound has been shown to have an antagonistic effect with certain DNA-damaging agents like olaparib, cisplatin, melphalan, and irinotecan.[9]

Experimental Protocols

To facilitate the replication and validation of these findings, detailed protocols for key experiments are provided below.

experimental_workflow General Experimental Workflow for Evaluating this compound Efficacy Cell_Culture 1. Cell Culture (Cancer Cell Lines) Treatment 2. Treatment This compound, Alternatives, Combinations Cell_Culture->Treatment Viability_Assay 3. Cell Viability Assay (e.g., MTT Assay) Treatment->Viability_Assay Mechanism_Studies 5. Mechanistic Studies Treatment->Mechanism_Studies IC50_Determination 4. IC50 Determination Viability_Assay->IC50_Determination Foci_Assay RAD51 Foci Formation Assay Mechanism_Studies->Foci_Assay Western_Blot Western Blot for RAD51 Mechanism_Studies->Western_Blot

Figure 2: A generalized workflow for assessing the efficacy of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell lines of interest

  • 96-well plates

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[10]

  • Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C.[10]

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 10-20 µL of MTT solution to each well. Incubate for 1.5-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[10][11]

  • Solubilization: Remove the MTT-containing medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12] Measure the absorbance at a wavelength of 492-590 nm using a microplate reader.[10][12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

RAD51 Foci Formation Assay (Immunofluorescence)

This assay visualizes the disruption of RAD51's function in DNA repair.

Materials:

  • Cells grown on coverslips

  • This compound

  • DNA damaging agent (e.g., ionizing radiation)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% goat serum in PBS)

  • Primary antibody against RAD51

  • Fluorophore-conjugated secondary antibody

  • DAPI (for nuclear counterstaining)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips in a multi-well plate. Treat with this compound for a specified time before inducing DNA damage.

  • Induce DNA Damage: Expose cells to a DNA damaging agent (e.g., 1 Gy of ionizing radiation).[13]

  • Fixation and Permeabilization: After a recovery period (e.g., 4 hours), wash the cells with PBS, fix with 4% paraformaldehyde for 20 minutes, and then permeabilize with Triton X-100 for 5-10 minutes on ice.[13][14]

  • Blocking: Block non-specific antibody binding by incubating with blocking solution for 1 hour at room temperature.[13]

  • Antibody Incubation: Incubate with the primary anti-RAD51 antibody for 3 hours at room temperature or overnight at 4°C.[13][15] Wash with PBS and then incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.[15]

  • Staining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Count the number of RAD51 foci per nucleus. A significant reduction in the number of foci in this compound-treated cells compared to the control indicates inhibition of HR repair.

Western Blot Analysis for RAD51 Protein Levels

This method is used to quantify the degradation of RAD51 protein induced by this compound.

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 3% BSA in TBST)

  • Primary antibody against RAD51

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Lyse cells treated with this compound for various time points. Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.[16]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[17]

  • Antibody Incubation: Incubate the membrane with the primary anti-RAD51 antibody overnight at 4°C.[17] Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of RAD51 protein. A decrease in RAD51 protein levels over time in this compound-treated samples indicates drug-induced degradation.

Clinical Landscape and Future Directions

While this compound itself is primarily a research compound, other RAD51 inhibitors are progressing through clinical trials, demonstrating the therapeutic potential of this target. For instance, CYT-0851, a first-in-class inhibitor of RAD51-mediated homologous recombination, has shown promising antitumor activity in a Phase I/II study in patients with advanced solid and hematologic cancers.[18][19][20] The study reported that CYT-0851 was well-tolerated and resulted in partial responses in some patients with relapsed/refractory hematologic malignancies and advanced solid tumors.[20]

The development of RAD51 inhibitors like this compound represents a promising strategy in oncology, particularly for cancers that are heavily reliant on the homologous recombination pathway for survival. Further research into the synergistic effects of this compound with other targeted therapies and immunotherapies could expand its clinical utility.

logical_comparison Logical Comparison of this compound Treatment Strategies IBR2_Single This compound as a Single Agent Efficacy_Single Moderate Efficacy (µM range IC50) IBR2_Single->Efficacy_Single Mechanism_Single Inhibition of HR Repair IBR2_Single->Mechanism_Single IBR2_Combo This compound in Combination Therapy Efficacy_Combo Enhanced Efficacy (Synergistic Effects) IBR2_Combo->Efficacy_Combo Mechanism_Combo Dual Pathway Inhibition (e.g., HR and Tyrosine Kinase Signaling) IBR2_Combo->Mechanism_Combo Application_Single Potential for HR-deficient tumors Efficacy_Single->Application_Single Application_Combo Broader application, overcoming drug resistance Efficacy_Combo->Application_Combo

Figure 3: Logical comparison of this compound as a single agent versus in combination therapy.

References

Validating the Mechanism of (R)-IBR2: A Comparative Guide Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental approaches to validate the mechanism of action of (R)-IBR2, a potent inhibitor of the RAD51 protein. We detail how CRISPR-Cas9 gene-editing technology can be employed to corroborate that the cytotoxic effects of this compound are a direct consequence of its impact on RAD51. This guide includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological pathways and workflows.

This compound is a small molecule inhibitor that has been shown to disrupt the multimerization of RAD51, a key protein in the homologous recombination (HR) pathway for DNA double-strand break repair.[1][2][3] This disruption leads to the accelerated proteasome-mediated degradation of RAD51, ultimately inhibiting cancer cell growth and inducing apoptosis.[1][2][3][4] To definitively validate that the observed cellular effects of this compound are on-target and mediated through RAD51, a genetic approach using CRISPR-Cas9 is the gold standard. By comparing the phenotype of cells treated with this compound to cells where the RAD51 gene has been knocked out using CRISPR-Cas9, a direct link between the compound's activity and its intended target can be established.

Comparative Analysis of this compound Treatment vs. RAD51 Knockout

The central hypothesis for validating the mechanism of this compound is that if the compound's effects are solely dependent on RAD51, then cells lacking RAD51 (RAD51-KO) should phenocopy the effects of this compound treatment in wild-type cells and show resistance to further treatment with the compound.

Data Presentation: Quantitative Comparison

The following tables summarize the expected quantitative data from experiments comparing the effects of this compound on wild-type (WT) cancer cell lines versus RAD51 knockout (KO) cell lines.

Table 1: Comparative Cytotoxicity of this compound

Cell LineTreatmentIC50 (µM)Reference
MBA-MD-468 (Breast Cancer)This compound14.8[1]
K562 (Chronic Myeloid Leukemia)This compound12.5[3]
HeLa (Cervical Cancer)This compound14.5[3]
RAD51-KO (Hypothetical)This compound>100 (Resistant)-

Table 2: Comparative Effects on Cellular Processes

Experimental GroupRAD51 Protein Level (% of WT Control)Cell Viability (% of Untreated)Apoptosis Rate (% of Total Cells)
WT + Vehicle100%100%~5%
WT + this compound (20 µM)~20%~50%~40%
RAD51-KO + Vehicle0%~60%~30%
RAD51-KO + this compound (20 µM)0%~60%~30%

Note: Data for RAD51-KO cells are hypothetical and represent the expected outcome of the validation experiments.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Generation of RAD51 Knockout Cell Lines using CRISPR-Cas9

Objective: To create a stable cell line lacking the RAD51 protein to serve as a negative control.

Materials:

  • Human cancer cell line (e.g., HeLa, K562)

  • RAD51-specific CRISPR/Cas9 KO plasmid (containing Cas9 nuclease and a guide RNA targeting an early exon of the RAD51 gene)[5]

  • Lipofectamine 3000 or other transfection reagent

  • Puromycin (B1679871) or other selection antibiotic

  • 96-well plates for single-cell cloning

  • Anti-RAD51 antibody for Western blot validation

Protocol:

  • Transfection: Seed the chosen cancer cell line in a 6-well plate. Transfect the cells with the RAD51 CRISPR/Cas9 KO plasmid according to the manufacturer's protocol.

  • Selection: 48 hours post-transfection, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration.

  • Single-Cell Cloning: After 7-10 days of selection, surviving cells are trypsinized and diluted to a concentration of a single cell per 100 µL. Seed 100 µL per well in a 96-well plate.

  • Expansion and Validation: Expand the resulting single-cell clones. Screen for RAD51 knockout by performing Western blot analysis on cell lysates from each clone. Clones showing no RAD51 protein band are considered successful knockouts.

Western Blot for RAD51 Quantification

Objective: To measure the levels of RAD51 protein in cells following treatment with this compound or in RAD51-KO cells.[6][7][8]

Protocol:

  • Sample Preparation: Culture wild-type and RAD51-KO cells to 80-90% confluency. Treat wild-type cells with this compound (e.g., 20 µM) or vehicle (DMSO) for 24 hours. Harvest all cells and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) from each sample onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate the membrane with a primary antibody against RAD51 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Use a loading control like β-actin or GAPDH to normalize protein levels.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effects of this compound on wild-type and RAD51-KO cells.[9][10]

Protocol:

  • Cell Seeding: Seed wild-type and RAD51-KO cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-100 µM) for 48-72 hours. Include a vehicle-only control.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic cells after treatment with this compound or in RAD51-KO cells.[11][12]

Protocol:

  • Cell Treatment: Seed and treat wild-type and RAD51-KO cells with this compound (e.g., 20 µM) or vehicle for 24 hours in a 6-well plate.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to each sample.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Mandatory Visualizations

To better understand the biological processes and experimental procedures involved in validating this compound's mechanism, the following diagrams have been generated using the DOT language.

cluster_0 Mechanism of this compound Action IBR2 This compound RAD51_multi RAD51 Multimerization IBR2->RAD51_multi Inhibits RAD51_degrade Proteasome-Mediated RAD51 Degradation IBR2->RAD51_degrade Promotes HR Homologous Recombination Repair RAD51_degrade->HR Inhibits Apoptosis Apoptosis HR->Apoptosis Suppression leads to

Caption: Signaling pathway of this compound-induced apoptosis via RAD51 degradation.

cluster_1 Experimental Workflow start Start crispr Generate RAD51-KO Cell Line using CRISPR-Cas9 start->crispr treat Treat WT and RAD51-KO cells with this compound or Vehicle crispr->treat western Western Blot (RAD51 levels) treat->western viability MTT Assay (Cell Viability) treat->viability apoptosis Flow Cytometry (Apoptosis) treat->apoptosis compare Compare Phenotypes western->compare viability->compare apoptosis->compare conclusion Validate this compound Mechanism compare->conclusion

Caption: Workflow for validating this compound's mechanism using CRISPR-Cas9.

cluster_2 Logical Relationship of Expected Outcomes wt_ibr2 WT + this compound phenotype Similar Phenotype (Reduced Viability, Increased Apoptosis) wt_ibr2->phenotype rad51_ko RAD51-KO rad51_ko->phenotype rad51_ko_ibr2 RAD51-KO + this compound rad51_ko->rad51_ko_ibr2 Treat with This compound resistance Resistance to this compound (No further effect) rad51_ko_ibr2->resistance

Caption: Expected outcomes of the validation study.

References

Validating the (R)-IBR2 and RAD51 Interaction: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (R)-IBR2's performance in validating its interaction with the RAD51 binding site against other known RAD51 inhibitors. This document summarizes key experimental data, offers detailed protocols for crucial validation assays, and visualizes the underlying biological and experimental processes.

The RAD51 protein is a critical component of the homologous recombination (HR) pathway, essential for repairing DNA double-strand breaks and maintaining genomic stability. Its overexpression in various cancers has made it an attractive target for therapeutic intervention. This compound has emerged as a potent and specific inhibitor of RAD51. This guide delves into the experimental validation of the this compound-RAD51 interaction, comparing its efficacy and mechanism of action with other well-documented RAD51 inhibitors, B02 and RI-1.

Comparative Performance of RAD51 Inhibitors

The following tables summarize the quantitative data on the biochemical and cellular activities of this compound, B02, and RI-1, compiled from various studies. It is important to note that direct side-by-side comparisons under identical experimental conditions are limited, and thus the data should be interpreted with this in mind.

Inhibitor Reported IC50 (Cell Growth Inhibition) Mechanism of Action Direct Binding to RAD51 Validated
This compound 12-20 µM in various cancer cell lines[1]Disrupts RAD51 multimerization, promotes proteasome-mediated RAD51 degradation[2][3]Yes (Affinity Pull-down, SPR)[2]
B02 27.4 µM (in a FRET-based DNA strand exchange assay)[4][5][6]Inhibits RAD51 DNA strand exchange activity[7]Yes (SPR)[8]
RI-1 5-30 µM[9]Covalently binds to Cys319 on RAD51, destabilizing the RAD51 filament[9]Yes (Covalent binding demonstrated)[9]
Inhibitor Binding Affinity/Competitive Inhibition Effect on RAD51 Foci Formation Effect on Homologous Recombination
This compound Competitively disrupts RAD51-BRC interaction with a median competitive inhibition concentration of ~0.11 µM (SPR)[2][6]Significantly reduces IR-induced RAD51 foci formation[2][5]Significantly reduces HR rate[2][5]
B02 Kd = 14.6 µM (SPR) for B02-iso, an analog[8]Disrupts RAD51 foci formation[5]Inhibits HR[5]
RI-1 N/A (Covalent inhibitor)Disrupts the formation of RAD51 foci after DNA damage[9]Reduces gene conversion[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation of RAD51 inhibitors.

Surface Plasmon Resonance (SPR) for Direct Binding and Competitive Assays

This protocol outlines the general procedure for assessing the direct binding of an inhibitor to RAD51 and for competitive binding assays.

1. Ligand Immobilization:

  • Recombinant human RAD51 protein is immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
  • The chip surface is activated with a mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
  • RAD51, diluted in an appropriate coupling buffer (e.g., 10 mM sodium acetate, pH 4.5), is injected over the activated surface.
  • Remaining active groups are deactivated with an injection of 1 M ethanolamine-HCl, pH 8.5.

2. Direct Binding Assay:

  • A serial dilution of the inhibitor (e.g., this compound) in a suitable running buffer (e.g., HBS-EP+) is injected over the RAD51-immobilized surface.
  • The association and dissociation phases are monitored in real-time.
  • The sensor surface is regenerated between injections using a regeneration solution (e.g., a pulse of high salt or low pH buffer).
  • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

3. Competitive Binding Assay:

  • A constant concentration of a known RAD51 binding partner (e.g., a BRC repeat peptide) is mixed with increasing concentrations of the inhibitor.
  • These mixtures are injected over the RAD51-immobilized surface.
  • A decrease in the binding signal of the known binder with increasing inhibitor concentration indicates competition for the same binding site.
  • The data can be analyzed to determine the median competitive inhibition concentration.

RAD51 Foci Formation Assay (Immunofluorescence)

This protocol describes the visualization and quantification of RAD51 foci in cells following DNA damage and inhibitor treatment.

1. Cell Culture and Treatment:

  • Cells (e.g., MCF7, U2OS) are seeded on coverslips in a multi-well plate and allowed to adhere overnight.
  • Cells are pre-treated with the RAD51 inhibitor or vehicle control for a specified duration (e.g., 8 hours).
  • DNA damage is induced, for example, by exposure to ionizing radiation (IR) (e.g., 8-Gy γ-radiation).[2]
  • Cells are incubated for a further period (e.g., 4 hours) to allow for foci formation.

2. Immunostaining:

  • Cells are fixed with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
  • Following fixation, cells are permeabilized with a solution of 0.5% Triton X-100 in PBS for 10 minutes.
  • Non-specific binding is blocked by incubating with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
  • Cells are incubated with a primary antibody against RAD51 overnight at 4°C.
  • After washing with PBS, cells are incubated with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
  • Nuclei are counterstained with DAPI.

3. Imaging and Quantification:

  • Coverslips are mounted on microscope slides with an anti-fade mounting medium.
  • Images are acquired using a fluorescence microscope.
  • The number of RAD51 foci per nucleus is quantified using image analysis software (e.g., ImageJ). A cell is typically considered positive if it contains a certain threshold of foci (e.g., >5 foci).

Homologous Recombination (HR) Assay (DR-GFP Reporter)

This protocol details the use of the DR-GFP reporter system to measure the efficiency of homologous recombination in cells.

1. Cell Line and Plasmids:

  • A cell line stably expressing the DR-GFP reporter is used (e.g., U2OS-DR-GFP). This reporter consists of two differentially mutated GFP genes.
  • An expression vector for the I-SceI endonuclease is required to create a site-specific double-strand break in the reporter cassette.

2. Transfection and Treatment:

  • Cells are seeded in multi-well plates.
  • Cells are co-transfected with the I-SceI expression plasmid and a control plasmid (e.g., encoding a red fluorescent protein to monitor transfection efficiency).
  • Immediately after transfection, cells are treated with the RAD51 inhibitor or vehicle control.

3. Flow Cytometry Analysis:

  • After a suitable incubation period (e.g., 48-72 hours), cells are harvested by trypsinization.
  • The percentage of GFP-positive cells is determined by flow cytometry. A functional GFP gene is reconstituted only upon successful HR-mediated repair of the I-SceI induced break.
  • The HR efficiency is calculated as the percentage of GFP-positive cells within the population of successfully transfected cells.

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the RAD51 signaling pathway and the workflows of the key experimental validation methods.

RAD51_Signaling_Pathway cluster_DNA_Damage DNA Double-Strand Break cluster_Sensing_and_Signaling Sensing & Signaling cluster_HR_Machinery Homologous Recombination cluster_Inhibition Inhibition DSB DNA Double-Strand Break (DSB) MRN MRN Complex DSB->MRN recruits ATM ATM Kinase MRN->ATM activates BRCA2 BRCA2 ATM->BRCA2 phosphorylates RAD51 RAD51 BRCA2->RAD51 loads onto ssDNA Filament RAD51 Nucleoprotein Filament RAD51->Filament forms Repair DSB Repair Filament->Repair mediates IBR2 This compound IBR2->RAD51 binds to & disrupts multimerization

Caption: RAD51 signaling pathway in homologous recombination and the point of this compound intervention.

Experimental_Workflows cluster_SPR Surface Plasmon Resonance (SPR) cluster_Foci RAD51 Foci Formation Assay cluster_HR Homologous Recombination (DR-GFP) Assay SPR1 Immobilize RAD51 on sensor chip SPR2 Inject this compound (analyte) SPR1->SPR2 SPR3 Monitor binding (real-time) SPR2->SPR3 SPR4 Calculate Kd SPR3->SPR4 Foci1 Treat cells with This compound Foci2 Induce DNA damage (e.g., IR) Foci1->Foci2 Foci3 Immunostain for RAD51 Foci2->Foci3 Foci4 Image & Quantify Foci Foci3->Foci4 HR1 Transfect DR-GFP cells with I-SceI HR2 Treat with This compound HR1->HR2 HR3 Incubate for 48-72h HR2->HR3 HR4 Analyze GFP+ cells by Flow Cytometry HR3->HR4

Caption: Experimental workflows for validating the this compound and RAD51 interaction.

References

Comparison of (R)-IBR2 with other imidazoline I-2 receptor agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various imidazoline (B1206853) I2 receptor agonists, supported by experimental data. It is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Initial Note on (R)-IBR2: Despite a comprehensive search of available scientific literature, no public data was found detailing the binding affinity or functional activity of this compound as an imidazoline I2 receptor agonist. The primary characterization of this compound in the literature is as a potent and specific inhibitor of RAD51, involved in DNA double-strand break repair.[1] Consequently, a direct quantitative comparison of this compound with established I2 receptor agonists is not possible at this time. This guide will therefore focus on a comparative analysis of well-characterized imidazoline I2 receptor agonists.

Quantitative Data Comparison

The following table summarizes the binding affinities and selectivity of several prominent imidazoline I2 receptor agonists. It is important to note that these values are compiled from various studies, and experimental conditions may differ.

LigandI2 Receptor Ki (nM)I1 Receptor Ki (nM)α2-Adrenergic Receptor Ki (nM)Selectivity (I2 vs. I1)Selectivity (I2 vs. α2)Reference
2-BFI ~9.8~9800~9800~1000-fold~1000-fold[2]
BU224 ~2.1>1680>2100>800-fold>1000-fold[2]
CR4056 596 (IC50)----[3]
RS-45041-190 0.22 (rat kidney)->1000 (pKi < 6)->4500-fold[4]
Idazoxan High Affinity----[4]
Tracizoline High Affinity----[4]

Lower Ki/IC50 values indicate higher binding affinity.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research findings. Below are generalized protocols for key experiments cited in the study of imidazoline I2 receptor agonists.

Radioligand Binding Assay for I2 Imidazoline Receptors

This assay is used to determine the binding affinity (Ki) of a test compound for the I2 imidazoline receptor.

Materials:

  • Tissue homogenate or cell membranes expressing I2 imidazoline receptors.

  • Radioligand: [3H]-2-BFI or [3H]-Idazoxan.

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Test compounds at various concentrations.

  • Non-specific binding control (e.g., a high concentration of a known I2 ligand like Idazoxan).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from tissues or cultured cells known to express I2 imidazoline receptors. Protein concentration should be determined using a standard method like the Bradford assay.

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand (typically at or below its Kd) and varying concentrations of the test compound.

  • Total and Non-specific Binding: Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled competing ligand).

  • Equilibrium: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to reduce non-specific binding.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.[5]

GTPγS Binding Assay (Functional Assay)

This assay measures the functional activation of G-protein coupled receptors (GPCRs) by an agonist. While I2 receptors are not considered classical GPCRs, this assay can be adapted to assess G-protein activation if a component of the I2 receptor signaling is hypothesized to involve such a mechanism.

Materials:

  • Cell membranes expressing the receptor of interest.

  • [35S]GTPγS (a non-hydrolyzable GTP analog).

  • GDP.

  • Assay buffer (containing MgCl2 and other necessary ions).

  • Test compound (agonist).

  • Non-specific binding control (unlabeled GTPγS).

Procedure:

  • Membrane Incubation: Incubate the cell membranes with the test compound and GDP.

  • Initiation of Reaction: Add [35S]GTPγS to initiate the binding reaction.

  • Incubation: Allow the reaction to proceed for a specific time at a controlled temperature.

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with cold buffer.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Determine the agonist-stimulated increase in [35S]GTPγS binding compared to basal levels.[6][7]

Signaling Pathways and Experimental Workflows

The signaling pathways for I2 imidazoline receptors are not yet fully elucidated. A prominent hypothesis suggests that I2 binding sites are located on mitochondrial monoamine oxidase (MAO) enzymes, where they may act as allosteric modulators.[8][9]

I2_Signaling_Pathway Monoamines Monoamines (e.g., Serotonin, Norepinephrine) MAO Monoamine Oxidase (MAO) Monoamines->MAO Metabolism Vesicle Synaptic Vesicle Monoamines->Vesicle Reuptake & Packaging Increased_Monoamines Increased Synaptic Monoamine Levels I2_Receptor Imidazoline I2 Receptor (Allosteric site on MAO) I2_Receptor->MAO Inhibition I2_Agonist This compound & Other I2 Agonists I2_Agonist->I2_Receptor Binding Downstream_Effects Downstream Effects (e.g., Analgesia, Neuroprotection) Increased_Monoamines->Downstream_Effects Radioligand_Binding_Workflow start Start prep Prepare Membranes (with I2 Receptors) start->prep incubate Incubate Membranes with: - [3H]-Radioligand - Test Compound (Varying Conc.) - Controls (Total & Non-specific) prep->incubate filter Rapid Vacuum Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end End analyze->end

References

Validating the Role of PHB2 in Parkin-Mediated Mitophagy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental validation of Prohibitin 2 (PHB2) as a critical receptor in Parkin-mediated mitophagy. While this document focuses on the established mechanisms of Parkin-mediated mitophagy, it is important to note that specific inducers can modulate this pathway. The compound "(R)-IBR2" was specified as an inducer of interest; however, a thorough review of publicly available scientific literature did not yield information on its role in inducing mitophagy. Therefore, this guide will refer to commonly used mitophagy inducers, such as CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) or a combination of Oligomycin and Antimycin A, as examples for experimental design.

The process of mitophagy is essential for cellular homeostasis by selectively removing damaged or superfluous mitochondria.[1] The PINK1/Parkin pathway is a key mechanism for initiating this process, and the inner mitochondrial membrane protein PHB2 has been identified as a crucial mitophagy receptor.[1][2][3][4][5][6]

The Signaling Pathway of PHB2 in Parkin-Mediated Mitophagy

Upon mitochondrial depolarization, the kinase PINK1 (PTEN-induced putative kinase 1) accumulates on the outer mitochondrial membrane (OMM) and recruits the E3 ubiquitin ligase Parkin from the cytosol.[3] Parkin then ubiquitinates various OMM proteins, leading to their proteasomal degradation and subsequent rupture of the OMM.[3][6][7] This rupture exposes PHB2 on the inner mitochondrial membrane (IMM) to the cytosol.[1][3][6] PHB2 then binds to LC3 (Microtubule-associated protein 1A/1B-light chain 3) on the phagophore membrane via its LC3-interacting region (LIR), thereby tethering the damaged mitochondrion to the autophagosome for degradation.[1][3][5][6] Recent evidence also suggests that Parkin can directly ubiquitinate PHB2, which enhances its affinity for LC3, further promoting mitophagy.[8][9][10]

Logical_Relationships cluster_Parkin_Dependent Parkin-Dependent cluster_Parkin_Independent Parkin-Independent Mitophagy Mitophagy PINK1_Parkin PINK1/Parkin Pathway PHB2_Receptor PHB2 PINK1_Parkin->PHB2_Receptor Other_Receptors OPTN, NDP52 PINK1_Parkin->Other_Receptors PHB2_Receptor->Mitophagy Other_Receptors->Mitophagy Hypoxia Hypoxia Hypoxia_Receptors FUNDC1, BNIP3, NIX Hypoxia->Hypoxia_Receptors Hypoxia_Receptors->Mitophagy

References

A Comparative Analysis of the Antinociceptive Effects of 2-BFI and CR4056: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the preclinical and clinical data on two promising I2-imidazoline receptor ligands for the management of pain.

This guide provides a comprehensive comparative analysis of the antinociceptive properties of 2-(2-benzofuranyl)-2-imidazoline (2-BFI) and 2-phenyl-6-(1H-imidazol-1-yl)quinazoline (CR4056), two selective ligands for the I2-imidazoline receptor (I2R). Both compounds have demonstrated significant analgesic potential in various preclinical models of pain, positioning them as novel candidates for the development of non-opioid analgesics. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their efficacy, mechanisms of action, and experimental protocols to support further investigation and development.

Executive Summary

Accumulating evidence suggests that I2-imidazoline receptors are involved in pain modulation, offering a promising target for novel analgesics.[1] Both 2-BFI, a prototypical I2R agonist, and CR4056, a first-in-class I2R ligand, have shown efficacy in preclinical models of inflammatory and neuropathic pain.[2][3] CR4056 has further advanced to Phase II clinical trials for osteoarthritis pain.[4][5] This guide synthesizes the available data to facilitate a direct comparison of their antinociceptive profiles.

Comparative Efficacy in Preclinical Pain Models

The antinociceptive effects of 2-BFI and CR4056 have been evaluated in several rodent models of pain. The following tables summarize the key findings.

Table 1: Efficacy in Inflammatory Pain Models

CompoundPain ModelAnimal ModelRoute of AdministrationKey FindingsReference
CR4056 Complete Freund's Adjuvant (CFA)-inducedRatOral (p.o.)ED50 = 5.8 mg/kg[2][6]
Capsaicin-inducedRatOral (p.o.)ED50 = 4.1 mg/kg; ED100 = 17.9 mg/kg[2][6]
2-BFI Complete Freund's Adjuvant (CFA)-inducedRatIntraperitoneal (i.p.)Dose-dependently reduced mechanical and thermal hyperalgesia[7]

Table 2: Efficacy in Neuropathic Pain Models

CompoundPain ModelAnimal ModelRoute of AdministrationKey FindingsReference
CR4056 Streptozotocin-induced diabetic neuropathyRatOral (p.o.)Dose-dependently reversed mechanical hyperalgesia[6]
Acid-induced muscle allodyniaRatOral (p.o.)Completely reversed allodynia at 20 and 60 mg/kg[6]
Bortezomib-induced painful neuropathyRatOral (p.o.)Dose-dependently reversed allodynia (MED = 0.6 mg/kg)[8]
2-BFI Chronic Constriction Injury (CCI)RatIntraperitoneal (i.p.)Twice-daily treatment with 10 mg/kg for seven days consistently increased mechanical and thermal nociception thresholds.[3][9]

Mechanism of Action: A Comparative Overview

While both compounds target I2-imidazoline receptors, their downstream mechanisms of action exhibit some distinctions.

2-BFI:

  • I2-Imidazoline Receptor Agonism: 2-BFI is a potent and selective I2 ligand.[6]

  • Modulation of Opioid Analgesia: 2-BFI has been shown to enhance the analgesic effects of opioids and can attenuate the development of tolerance to opioid analgesia.[1][10]

  • Anti-Neuroinflammatory Effects: 2-BFI attenuates hypersensitivity and spinal neuroinflammation in a rat model of neuropathic pain by reducing glial activation and pro-inflammatory cytokine levels.[3][9]

  • NMDA Receptor Modulation: 2-BFI acts as a fast, non-competitive, and reversible inhibitor of NMDA receptors.[11][12]

CR4056:

  • I2-Imidazoline Receptor Ligand: CR4056 binds to I2 sites with sub-micromolar affinity.[13]

  • Monoamine Oxidase (MAO) Inhibition: CR4056 selectively inhibits the activity of human recombinant MAO-A in a concentration-dependent manner.[2][6] Sub-chronic treatment increases norepinephrine (B1679862) levels in the rat cerebral cortex and spinal cord.[2][6]

  • Protein Kinase C Epsilon (PKCε) Inhibition: CR4056 inhibits the translocation of PKCε in sensory neurons, a process involved in peripheral sensitization to pain.[14][15] Interestingly, while the analgesic effect of CR4056 in vivo is antagonized by the I2 antagonist idazoxan, its inhibition of PKCε translocation appears to be independent of idazoxan-sensitive I2 binding sites.[14][15] In this context, 2-BFI alone had no effect on PKCε translocation but potentiated the activity of low concentrations of CR4056.[14][15]

  • NMDA Receptor Modulation: CR4056 decreases NMDA receptor-evoked currents in a dose-dependent, reversible, and non-competitive manner, with higher potency and efficacy on receptors containing the GluN2B subunit.[11][12]

Signaling Pathways and Experimental Workflows

To visualize the proposed mechanisms and experimental designs, the following diagrams are provided.

G cluster_2BFI 2-BFI Signaling Pathway cluster_CR4056 CR4056 Signaling Pathway 2_BFI 2-BFI I2R_2BFI I2-Imidazoline Receptor 2_BFI->I2R_2BFI NMDAR_Inhibition_2BFI NMDA Receptor Inhibition 2_BFI->NMDAR_Inhibition_2BFI Neuroinflammation ↓ Neuroinflammation (↓ Glial Activation, ↓ TNF-α) I2R_2BFI->Neuroinflammation Antinociception_2BFI Antinociception Neuroinflammation->Antinociception_2BFI NMDAR_Inhibition_2BFI->Antinociception_2BFI CR4056 CR4056 I2R_CR4056 I2-Imidazoline Receptor CR4056->I2R_CR4056 PKCe_Inhibition PKCε Translocation Inhibition CR4056->PKCe_Inhibition NMDAR_Inhibition_CR4056 NMDA Receptor Inhibition (GluN2B selective) CR4056->NMDAR_Inhibition_CR4056 MAO_A_Inhibition MAO-A Inhibition (↑ Norepinephrine) I2R_CR4056->MAO_A_Inhibition Antinociception_CR4056 Antinociception MAO_A_Inhibition->Antinociception_CR4056 PKCe_Inhibition->Antinociception_CR4056 NMDAR_Inhibition_CR4056->Antinociception_CR4056

Caption: Proposed antinociceptive signaling pathways for 2-BFI and CR4056.

G cluster_workflow Preclinical Antinociceptive Testing Workflow Pain_Model Induction of Pain Model (e.g., CFA, CCI, STZ) Drug_Admin Drug Administration (2-BFI or CR4056) Pain_Model->Drug_Admin Behavioral_Testing Behavioral Assessment (e.g., von Frey, Randall-Selitto) Drug_Admin->Behavioral_Testing Data_Analysis Data Analysis (e.g., ED50 calculation) Behavioral_Testing->Data_Analysis

Caption: Generalized workflow for preclinical evaluation of antinociceptive effects.

Detailed Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for the interpretation of the presented data.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
  • Animal Model: Male Sprague-Dawley or Wistar rats.

  • Induction of Inflammation: A single intraplantar injection of CFA (typically 100-150 µL) into the hind paw. This induces a localized and persistent inflammation characterized by hyperalgesia and allodynia.

  • Drug Administration: For CR4056, oral gavage was the route of administration.[6] For 2-BFI, intraperitoneal injection was used.[7]

  • Pain Assessment:

    • Mechanical Hyperalgesia: Assessed using the Randall-Selitto test, which measures the paw withdrawal threshold to a progressively increasing pressure stimulus.[6]

    • Mechanical Allodynia: Measured using von Frey filaments, which are a series of calibrated fibers applied to the plantar surface of the paw to determine the stimulus intensity required to elicit a withdrawal response.[7]

    • Thermal Hyperalgesia: Evaluated using the Hargreaves test, which measures the latency of paw withdrawal from a radiant heat source.[7]

  • Timeline: Behavioral testing is typically performed at baseline before CFA injection and then at various time points after drug administration on subsequent days.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain
  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Neuropathy: The sciatic nerve is loosely ligated with four chromic gut sutures. This procedure results in the development of mechanical allodynia and thermal hyperalgesia in the ipsilateral hind paw.

  • Drug Administration: 2-BFI was administered intraperitoneally.[3]

  • Pain Assessment: Mechanical allodynia and thermal hyperalgesia are assessed using von Frey filaments and the Hargreaves test, respectively.

  • Timeline: Behavioral testing is conducted at baseline and then periodically for several weeks following CCI surgery to monitor the development and maintenance of neuropathic pain, as well as the effects of drug treatment.

Clinical Development of CR4056

CR4056 has progressed to Phase II clinical trials for the treatment of pain associated with knee osteoarthritis.[4][16] A randomized, double-blind, placebo-controlled trial demonstrated that CR4056 might be an effective analgesic, particularly in overweight patients, a group often representing the metabolic phenotype of osteoarthritis.[4][5] The compound was generally well-tolerated.[4]

Conclusion and Future Directions

Both 2-BFI and CR4056 are promising I2-imidazoline receptor ligands with significant antinociceptive properties. CR4056 has a more extensive preclinical data package and has shown initial efficacy in a clinical setting. Its multifaceted mechanism of action, involving MAO-A inhibition and modulation of PKCε and NMDA receptors, may contribute to its broad-spectrum analgesic activity. 2-BFI, as a prototypical I2R agonist, has been instrumental in elucidating the role of this receptor system in pain and neuroinflammation.

Future research should focus on:

  • Direct head-to-head preclinical studies comparing the efficacy and side-effect profiles of 2-BFI and CR4056 under identical experimental conditions.

  • Further elucidation of the downstream signaling pathways of I2-imidazoline receptors in different pain states.

  • Investigation into the potential synergistic effects of these compounds with other classes of analgesics.

  • Continued clinical development of CR4056 for various chronic pain conditions.

The development of I2R ligands like 2-BFI and CR4056 represents a significant step towards novel, non-opioid therapeutic strategies for the management of chronic pain.

References

A Comparative Structural Analysis of IBr2 Anion and Related Fragments

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structural and bonding characteristics of the dibromoiodate(I) anion (IBr2-) and its related cationic and neutral fragments. This guide provides a detailed comparison of their molecular geometries, supported by experimental and theoretical data, along with methodologies for their characterization.

The interhalogen species IBr2-, IBr2, and IBr2+ represent a fascinating case study in molecular structure and bonding. The addition or removal of an electron significantly alters the geometry and electronic distribution of the central iodine atom, leading to distinct structural arrangements. Understanding these differences is crucial for applications in synthesis, catalysis, and materials science where these species may act as intermediates or key components.

At a Glance: Structural Comparison

The following table summarizes the key structural parameters for the IBr2 anion, the neutral IBr2 radical, and the IBr2+ cation, based on experimental and computational studies.

PropertyIBr2- AnionIBr2 RadicalIBr2+ Cation
Molecular Geometry Linear[1][2]BentBent[3]
Bond Angle (Br-I-Br) 180°[1]~135° (theoretical)~109.5°[3]
I-Br Bond Length (pm) ~267-271Not Experimentally DeterminedNot Experimentally Determined
Hybridization of Iodine sp3dsp2sp3
Number of Lone Pairs on Iodine 322[3]

In-Depth Structural Analysis

The Dibromoiodate(I) Anion (IBr2-)

The IBr2- anion is a well-characterized species, known to adopt a linear and symmetric structure[1]. According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, the central iodine atom is surrounded by five electron pairs: two bonding pairs with the bromine atoms and three lone pairs. To minimize repulsion, the three lone pairs occupy the equatorial positions of a trigonal bipyramidal electron geometry, forcing the two bromine atoms into the axial positions, resulting in a linear molecular geometry with a Br-I-Br bond angle of 180°[1]. The hybridization of the central iodine atom is considered to be sp3d.

Experimental determination of the I-Br bond length in the IBr2- anion has been achieved through X-ray crystallography of its salts. For instance, in the compound [PBr4][IBr2], the I-Br bond lengths are reported to be approximately 267.4 pm and 270.8 pm.

The Dibromoiodine Radical (IBr2)

The neutral IBr2 radical is a less stable and consequently less studied species. Theoretical and computational studies suggest that the IBr2 radical possesses a bent molecular geometry. The central iodine atom has one unpaired electron and two lone pairs, in addition to the two bonding pairs with the bromine atoms. This arrangement leads to a predicted Br-I-Br bond angle of around 135°. The hybridization of the iodine atom in the IBr2 radical is likely sp2. To date, experimental determination of its structural parameters remains challenging due to its transient nature.

The Dibromoiodonium Cation (IBr2+)

The IBr2+ cation, in contrast to the anion, exhibits a bent molecular geometry[3]. The central iodine atom in IBr2+ has two bonding pairs with the bromine atoms and two lone pairs of electrons[3]. This arrangement results in a tetrahedral electron geometry around the iodine atom. According to VSEPR theory, the two lone pairs repel the bonding pairs more strongly, compressing the Br-I-Br bond angle to approximately 109.5°, similar to the bond angle in a water molecule[3]. The hybridization of the central iodine atom is sp3.

Experimental Protocols

The structural characterization of these IBr2 species relies on a combination of experimental techniques, primarily X-ray crystallography and Raman spectroscopy.

X-ray Crystallography for IBr2- Salts

Objective: To determine the precise bond lengths and angles of the IBr2- anion in the solid state.

Methodology:

  • Synthesis of IBr2- Salts: Salts of the IBr2- anion can be synthesized by reacting a suitable bromide salt with iodine monobromide (IBr). For example, the reaction of tetrabromophosphonium bromide ([PBr4]Br) with IBr yields crystals of [PBr4][IBr2]. The synthesis is typically carried out in a non-aqueous solvent under an inert atmosphere to prevent hydrolysis.

  • Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of the solvent or by cooling a saturated solution.

  • Data Collection: A selected single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are determined using direct methods or Patterson methods, and the structure is refined using least-squares methods to obtain accurate bond lengths and angles.

Raman Spectroscopy

Objective: To probe the vibrational modes of the IBr2 species, which are characteristic of their structure and bonding.

Methodology:

  • Sample Preparation: For solid samples, such as salts of IBr2-, a small amount of the crystalline powder is placed on a microscope slide. For solution studies, the species is dissolved in a suitable solvent that does not have interfering Raman signals in the region of interest.

  • Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., a 532 nm or 785 nm laser) is used. The laser is focused on the sample, and the scattered light is collected.

  • Data Acquisition: The scattered light is passed through a filter to remove the strong Rayleigh scattering and then dispersed by a grating onto a CCD detector. The Raman spectrum, which shows the intensity of the scattered light as a function of the frequency shift from the excitation laser, is recorded.

  • Spectral Analysis: The positions and intensities of the Raman bands are analyzed to identify the vibrational modes. For the linear IBr2- anion, a symmetric stretching mode is typically observed. The bent structures of IBr2 and IBr2+ will exhibit a more complex vibrational spectrum.

Logical Relationships and Transformations

The different IBr2 species are related through electron transfer and dissociation processes. These relationships can be visualized to understand their potential interconversion pathways.

IBr2_Species IBr2_minus IBr2- (Linear) IBr2_neutral IBr2 (Bent) IBr2_minus->IBr2_neutral - e- (Oxidation) IBr IBr IBr2_minus->IBr - Br- (Dissociation) IBr_minus IBr- + Br IBr2_minus->IBr_minus Photodissociation IBr2_neutral->IBr2_minus + e- (Reduction) IBr2_plus IBr2+ (Bent) IBr2_neutral->IBr2_plus - e- (Oxidation) IBr2_plus->IBr2_neutral + e- (Reduction) IBr->IBr2_minus + Br- Br_minus Br- e_minus e-

References

A Comparative Analysis of Ibrutinib Analogues: Mechanisms of Action and Clinical Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the first-generation Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib (B1684441), and its next-generation analogues. We will delve into their distinct mechanisms of action, supported by quantitative experimental data, to offer a clear perspective on their performance and clinical implications. This analysis focuses on the covalent inhibitors acalabrutinib (B560132) and zanubrutinib, and the non-covalent inhibitor pirtobrutinib.

Introduction: The Evolution of BTK Inhibition

Bruton's tyrosine kinase is a critical enzyme in the B-cell receptor (BCR) signaling pathway, making it a prime therapeutic target for B-cell malignancies.[1] Ibrutinib, the first-in-class BTK inhibitor, revolutionized the treatment of these cancers by forming an irreversible covalent bond with a cysteine residue (Cys481) in the active site of BTK.[2] However, its off-target effects and the emergence of resistance, primarily through mutations at the C481 binding site, spurred the development of next-generation BTK inhibitors with improved selectivity and alternative binding mechanisms.[3]

Mechanisms of Action: Covalent vs. Non-Covalent Inhibition

The primary distinction among ibrutinib analogues lies in their interaction with the BTK enzyme.

  • Covalent Inhibitors (Ibrutinib, Acalabrutinib, Zanubrutinib): These inhibitors form a permanent, covalent bond with the Cys481 residue in the BTK active site, leading to irreversible inactivation of the enzyme.[2] While effective, this mechanism is rendered ineffective by mutations at the C481 residue.

  • Non-Covalent Inhibitors (Pirtobrutinib): Pirtobrutinib binds to BTK through reversible hydrogen bonds and hydrophobic interactions, independent of the Cys481 residue. This allows it to maintain activity against BTK enzymes with the C481S mutation, a common mechanism of resistance to covalent inhibitors.

Quantitative Data Presentation

The following tables summarize the in vitro potency and clinical efficacy of ibrutinib and its key analogues.

Table 1: In Vitro Kinase Inhibition (IC50, nM)
KinaseIbrutinibAcalabrutinibZanubrutinibPirtobrutinib
BTK ~1.5 [2]~5.1 [2]<1 ~0.5
ITK<10>1000[4]~30-56-
TEC~3.2-78[5]~19-1000[4][5]~2[5]-
EGFR~4700[4]>10000[4]--
SRC>1000---
LCK->1000--

Note: IC50 values can vary depending on the specific assay conditions. The data presented here are representative values compiled from multiple sources.

Table 2: Clinical Efficacy and Safety in Relapsed/Refractory Chronic Lymphocytic Leukemia (CLL)
ParameterIbrutinibAcalabrutinib (ELEVATE-RR)Zanubrutinib (ALPINE)Pirtobrutinib (BRUIN)
Overall Response Rate (ORR) -Non-inferior to Ibrutinib78.3%73.3%
Progression-Free Survival (PFS) -38.4 months (median)Not Reached (superior to Ibrutinib)19.6 months (median)
Atrial Fibrillation (Any Grade) ~16%9.4%2.5%Low Incidence
Major Hemorrhage -Similar to IbrutinibLower than IbrutinibLow Incidence

Experimental Protocols

BTK Kinase Assay (ADP-Glo™ Assay)

This protocol outlines a common method for determining the in vitro enzymatic activity of BTK and the inhibitory potential of test compounds.

Objective: To measure the half-maximal inhibitory concentration (IC50) of ibrutinib analogues against BTK.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The luminescent signal is proportional to the amount of ADP generated and thus to the BTK activity.[6]

Materials:

  • Recombinant human BTK enzyme

  • BTK substrate (e.g., poly(Glu,Tyr) 4:1)

  • ATP

  • Test compounds (ibrutinib and analogues)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then dilute further in Kinase Buffer.

  • Reaction Setup: In a multi-well plate, add the BTK enzyme and the test compound dilution or vehicle control.

  • Pre-incubation: Incubate for 15-30 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiate Kinase Reaction: Add a solution of ATP and BTK substrate to each well to start the reaction. The final ATP concentration should be at or near the Km for BTK.

  • Incubation: Incubate the reaction plate at 30°C for a specified time (e.g., 60 minutes).

  • Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Detect ADP: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Read Luminescence: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol describes a common method to assess the effect of BTK inhibitors on the metabolic activity and proliferation of cancer cells.

Objective: To determine the half-maximal effective concentration (EC50) of ibrutinib analogues in a relevant cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.[7]

Materials:

  • B-cell malignancy cell line (e.g., TMD8, REC-1)

  • Complete culture medium

  • Test compounds (ibrutinib and analogues)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds or vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read Absorbance: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the EC50 value.

Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.

BTK_Signaling_Pathway cluster_membrane Cell Membrane BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation Antigen Antigen Antigen->BCR Binding BTK BTK Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release NFkB NF-κB Activation PKC->NFkB Ca_release->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Ibrutinib Ibrutinib & Analogues Ibrutinib->BTK Inhibition

Caption: B-Cell Receptor (BCR) signaling pathway and the point of inhibition by BTK inhibitors.

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: BTK, Substrate, ATP, Inhibitor Dilutions start->prep_reagents reaction_setup Set up Reaction: Add BTK and Inhibitor to Plate prep_reagents->reaction_setup pre_incubation Pre-incubate (15-30 min) reaction_setup->pre_incubation initiate_reaction Initiate Reaction: Add ATP and Substrate pre_incubation->initiate_reaction incubation Incubate (e.g., 60 min) initiate_reaction->incubation terminate_reaction Terminate Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubation->terminate_reaction detect_adp Detect ADP (Add Kinase Detection Reagent) terminate_reaction->detect_adp read_luminescence Read Luminescence detect_adp->read_luminescence data_analysis Data Analysis: Calculate IC50 read_luminescence->data_analysis end End data_analysis->end

Caption: Experimental workflow for an in vitro BTK kinase assay.

Cell_Viability_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells compound_treatment Treat Cells with BTK Inhibitors seed_cells->compound_treatment incubation Incubate (e.g., 72 hours) compound_treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt formazan_formation Incubate for Formazan Formation (2-4 hours) add_mtt->formazan_formation solubilize Solubilize Formazan Crystals formazan_formation->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance data_analysis Data Analysis: Calculate EC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Experimental workflow for a cell viability (MTT) assay.

References

Safety Operating Guide

Proper Disposal Procedures for (R)-IBR2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

(R)-IBR2 is a potent and specific inhibitor of RAD51, a key protein in the homologous recombination DNA repair pathway. As a valuable tool in cancer research and drug development, its proper handling and disposal are paramount to ensure laboratory safety and environmental protection. This guide provides detailed procedural steps for the safe disposal of this compound and associated waste, aligning with best practices for hazardous chemical management.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Given its classification as a compound highly hazardous to water (Water Hazard Class 3), all personnel must adhere to the following safety protocols:

  • Engineering Controls: All handling of this compound, both in its pure form and in solution, should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.

    • Hand Protection: Chemical-resistant gloves, such as butyl rubber, are recommended. Given that this compound is often dissolved in Dimethyl Sulfoxide (DMSO), which can facilitate skin penetration, nitrile gloves should be avoided or doubled.

    • Body Protection: A fully buttoned lab coat must be worn. Additional protective clothing may be necessary if there is a risk of splashing.

  • Hygiene: Avoid eating, drinking, or smoking in areas where this compound is handled. Hands should be washed thoroughly after handling the compound and before leaving the laboratory.

This compound: Key Data and Properties

PropertyData
Chemical Name (1R)-1,2-Dihydro-1-(1H-indol-3-yl)-2-[(phenylmethyl)sulfonyl]isoquinoline
Synonyms (R)-2-(benzylsulfonyl)-1-(1H-indol-3-yl)-1,2-dihydroisoquinoline, IBR2
CAS Number 952739-54-7
Molecular Formula C₂₄H₂₀N₂O₂S
Molecular Weight 400.49 g/mol
Physical Form White to beige powder.
Solubility Soluble in DMSO (e.g., 2 mg/mL).
Storage Temperature 2-8°C.
Water Hazard Class (WGK) 3 (Highly hazardous to water).
Known Hazards While a specific toxicological profile is not available, as a bioactive small molecule and potential anti-cancer agent, it should be handled as a potentially hazardous and cytotoxic compound.

Step-by-Step Disposal Protocol

The disposal of this compound and any materials contaminated with it must comply with all federal, state, and local environmental regulations. Under no circumstances should this compound or its solutions be disposed of down the drain.

Waste Identification and Segregation
  • Chemical Waste Stream: All materials that have come into contact with this compound must be treated as hazardous chemical waste.

  • Segregation: This waste stream must be kept separate from other laboratory waste, including regular trash, sharps (unless also chemically contaminated), and biohazardous waste.

Waste Collection and Storage

1. Solid this compound Waste:

  • Container: Collect pure this compound powder, contaminated spatulas, weigh boats, and other solid items in a designated, leak-proof, and clearly labeled hazardous waste container.
  • Labeling: The container must be labeled "Hazardous Waste" and clearly identify the contents as "this compound waste".

2. Liquid this compound Waste (including DMSO solutions):

  • Container: Use a designated, sealed, and compatible hazardous waste container for liquid waste. Given the common use of DMSO as a solvent, a container suitable for organic solvents is appropriate.
  • Labeling: The label must read "Hazardous Waste" and list all chemical constituents with their approximate percentages (e.g., "this compound in DMSO, [concentration]").
  • Important Note on DMSO: DMSO is a combustible liquid and can penetrate some types of gloves. Waste containers with DMSO should be stored in a flammable materials cabinet.

3. Contaminated Laboratory Materials:

  • Items: This includes pipette tips, vials, gloves, bench paper, and other disposable materials that have been in contact with this compound.
  • Collection: These items should be collected in a designated, leak-proof hazardous waste container or a clearly labeled, durable plastic bag. If these items are also sharps (e.g., needles), they must be placed in a puncture-resistant sharps container that is also labeled as hazardous chemical waste.
  • Labeling: The container or bag must be labeled "Hazardous Waste" and specify the contaminant, e.g., "Solid waste contaminated with this compound".

Institutional Waste Pickup
  • Contact Environmental Health and Safety (EHS): Once a waste container is full, or if the waste will no longer be generated, contact your institution's Environmental Health and Safety (EHS) department or the equivalent office to schedule a hazardous waste pickup.

  • Preparation for Pickup: Ensure all waste containers are securely sealed, properly labeled, and stored in a designated satellite accumulation area until collection.

Experimental Protocols and Workflows

Understanding the context in which this compound is used is crucial for anticipating the types of waste generated. Below are a representative experimental workflow and a diagram of the signaling pathway affected by this compound.

Experimental Workflow: Characterizing this compound Activity

experimental_workflow Experimental Workflow for this compound Characterization start Select Cancer Cell Line treat Treat cells with varying concentrations of this compound start->treat damage Induce DNA Damage (e.g., Ionizing Radiation) treat->damage viability Cell Viability/Growth Inhibition Assay (e.g., MTT) damage->viability foci Immunofluorescence for RAD51 Foci Formation damage->foci western Western Blot for RAD51 Protein Levels damage->western apoptosis Apoptosis Assay (e.g., Annexin V) damage->apoptosis end Data Analysis viability->end foci->end western->end apoptosis->end

Caption: A typical experimental workflow for assessing the efficacy of this compound in a cancer cell line.

Signaling Pathway: Mechanism of this compound Action

This compound functions by directly targeting RAD51, a critical component of the homologous recombination (HR) pathway for DNA double-strand break repair. Its inhibitory actions disrupt this vital cellular process.

signaling_pathway Mechanism of this compound Inhibition of the RAD51 Pathway cluster_dna_damage DNA Damage Response cluster_inhibition This compound Action cluster_outcome Cellular Outcome DNA_DSB DNA Double-Strand Break RAD51_multi RAD51 Multimerization & Filament Formation DNA_DSB->RAD51_multi activates HR_Repair Homologous Recombination Repair RAD51_multi->HR_Repair leads to Inhibition_HR Inhibition of HR Repair Apoptosis Apoptosis / Cell Death IBR2 This compound IBR2->RAD51_multi Disrupts Proteasome Proteasomal Degradation IBR2->Proteasome Promotes Proteasome->RAD51_multi Degrades RAD51 Inhibition_HR->Apoptosis leads to

Caption: this compound disrupts RAD51 multimerization and promotes its degradation, inhibiting DNA repair and leading to cell death.

By adhering to these safety protocols and disposal procedures, researchers can continue to utilize this compound as a powerful research tool while upholding the highest standards of laboratory safety and environmental responsibility.

Essential Safety and Operational Guidance for Handling (R)-IBR2

Author: BenchChem Technical Support Team. Date: December 2025

(R)-IBR2 , also known as (1R)-1,2-Dihydro-1-(1H-indol-3-yl)-2-[(phenylmethyl)sulfonyl]isoquinoline, is a potent and specific RAD51 inhibitor used in cancer research.[1][2] Due to its potential hazards, proper personal protective equipment (PPE) and handling procedures are crucial to ensure the safety of laboratory personnel. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound was not located, information for the related compound Ibrutinib and general chemical safety principles provide a strong basis for safe handling.[3][4][5] this compound is a combustible solid and should be handled with care.[1]

Summary of Recommended Personal Protective Equipment

PPE CategoryItemSpecifications
Eye and Face Protection Safety Glasses with Side ShieldsANSI Z87.1 approved.
Chemical Splash GogglesRequired when there is a risk of splashing.
Face ShieldTo be worn in conjunction with goggles for maximum protection against splashes.[6][7]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always check the glove manufacturer's compatibility chart.
Body Protection Laboratory CoatA flame-retardant lab coat is recommended.[7]
Full-Length Pants and Closed-Toe ShoesRequired laboratory attire to prevent skin exposure.[7]
Respiratory Protection NIOSH-Approved RespiratorA respirator may be necessary if handling large quantities or if there is a risk of generating dust. Use in a well-ventilated area is essential.[8][9]

Operational Plan for Safe Handling

A systematic approach is essential to minimize exposure and ensure a safe working environment.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare a Designated Workspace prep_ppe->prep_workspace prep_materials Gather All Necessary Materials prep_workspace->prep_materials weigh Weigh this compound in a Ventilated Enclosure prep_materials->weigh dissolve Dissolve in Appropriate Solvent (e.g., DMSO) weigh->dissolve aliquot Aliquot for Experiments dissolve->aliquot decontaminate Decontaminate Workspace and Equipment aliquot->decontaminate dispose_waste Dispose of Waste According to Guidelines decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe

Caption: Workflow for the safe handling of this compound from preparation to disposal.

Detailed Methodologies

  • Preparation :

    • Donning PPE : Before handling this compound, put on all required PPE as specified in the table above. Ensure gloves are inspected for any signs of damage.

    • Designated Workspace : All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[8]

    • Gather Materials : Collect all necessary equipment, including spatulas, weigh boats, solvent, and waste containers, before starting the experiment to avoid unnecessary movement and potential contamination.

  • Handling :

    • Weighing : When weighing the powdered form of this compound, use a balance inside a ventilated enclosure to prevent the dispersion of dust.[8]

    • Dissolving : this compound is soluble in DMSO.[1] When preparing solutions, add the solvent to the powder slowly to avoid splashing.

    • Aliquoting : Prepare aliquots of the stock solution for individual experiments to minimize the need for repeated handling of the primary container.

  • Cleanup and Disposal :

    • Decontamination : Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent.

    • Waste Disposal : Dispose of all contaminated materials, including gloves, weigh boats, and pipette tips, in a designated hazardous waste container.[10]

    • Doffing PPE : Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to prevent cross-contamination. Wash hands thoroughly after removing all PPE.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow

cluster_waste_collection Waste Collection cluster_waste_segregation Segregation & Labeling cluster_disposal Final Disposal solid_waste Solid Waste (Gloves, Tips, etc.) segregate Segregate Waste Streams solid_waste->segregate liquid_waste Liquid Waste (Unused Solutions) liquid_waste->segregate sharps_waste Contaminated Sharps sharps_waste->segregate label_waste Label Containers Clearly segregate->label_waste store_waste Store in a Designated Area label_waste->store_waste dispose Dispose via Institutional Hazardous Waste Program store_waste->dispose

Caption: Step-by-step process for the safe disposal of this compound waste.

Disposal Guidelines

Waste TypeDisposal Procedure
Solid Waste Collect all contaminated solid waste, such as gloves, pipette tips, and paper towels, in a clearly labeled, sealed plastic bag or container.
Liquid Waste Collect all unused this compound solutions in a designated, leak-proof, and clearly labeled hazardous waste container. Do not pour down the drain.
Contaminated Sharps Dispose of any contaminated needles or other sharps in a designated sharps container.

All waste must be disposed of in accordance with local, state, and federal regulations.[11][12] Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。